molecular formula C9H9BrN2 B1523633 5-Bromo-3,7-dimethyl-1H-indazole CAS No. 1031417-71-6

5-Bromo-3,7-dimethyl-1H-indazole

Cat. No.: B1523633
CAS No.: 1031417-71-6
M. Wt: 225.08 g/mol
InChI Key: XQNOSHGIULZYET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-3,7-dimethyl-1H-indazole is a brominated, dimethyl-substituted indazole derivative supplied as a high-purity synthetic building block for research and development. The indazole scaffold is a privileged structure in medicinal chemistry, known for its versatility and significant biological activities . Indazole-based compounds are integral to drug discovery programs, with applications in developing therapies for a wide array of diseases, and they often demonstrate superior metabolic stability and oral bioavailability compared to their indole analogs . This specific compound, with its bromine substituent, is particularly valuable as a key intermediate in metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura reactions, enabling the exploration of novel chemical space in heterocyclic chemistry . Its structural features make it a valuable intermediate for researchers in pharmaceutical and agrochemical development, particularly for creating targeted molecular libraries. The product is intended for use in controlled laboratory settings by qualified professionals. This compound is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-3,7-dimethyl-2H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrN2/c1-5-3-7(10)4-8-6(2)11-12-9(5)8/h3-4H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQNOSHGIULZYET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C(NN=C12)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50694837
Record name 5-Bromo-3,7-dimethyl-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50694837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1031417-71-6
Record name 5-Bromo-3,7-dimethyl-1H-indazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1031417-71-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-3,7-dimethyl-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50694837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 5-Bromo-3,7-dimethyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

CAS Number: 1031417-71-6

Abstract

This technical guide provides a comprehensive overview of 5-Bromo-3,7-dimethyl-1H-indazole, a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. While specific experimental data and protocols for this exact molecule are not extensively detailed in publicly accessible literature, this document, based on established principles of organic synthesis and the known chemistry of related indazole derivatives, offers a robust framework for its synthesis, characterization, and potential applications. We will delve into a plausible synthetic route, the rationale behind the chosen methodology, and the versatile role of this compound as a key intermediate. This guide is intended for researchers, scientists, and professionals in the field of drug development.

Introduction: The Indazole Scaffold in Medicinal Chemistry

The indazole nucleus, a bicyclic aromatic system composed of a benzene ring fused to a pyrazole ring, is a well-recognized "privileged scaffold" in medicinal chemistry.[1] Its structural resemblance to purine bases allows it to interact with a wide array of biological targets, particularly protein kinases.[2] The introduction of substituents onto the indazole core allows for the fine-tuning of its physicochemical properties and biological activity.

This compound is a trifunctionalized indazole derivative. The bromine atom at the 5-position serves as a versatile synthetic handle, primarily for metal-catalyzed cross-coupling reactions, enabling the introduction of diverse molecular fragments.[3] The methyl groups at the 3 and 7-positions contribute to the molecule's lipophilicity and can influence its binding affinity and metabolic stability. This strategic combination of substituents makes it a valuable intermediate in the synthesis of complex molecules with potential therapeutic applications.[4]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
CAS Number 1031417-71-6
Molecular Formula C₉H₉BrN₂
Molecular Weight 225.09 g/mol
Appearance Typically a solid
Purity Commercially available up to 97%

Proposed Synthesis Protocol

Workflow for the Proposed Synthesis:

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Methodology:

Step 1: Nitration of 2-Bromo-1,3-dimethylbenzene

  • Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, carefully add 2-Bromo-1,3-dimethylbenzene to a pre-cooled (0 °C) mixture of concentrated sulfuric acid and nitric acid.

  • Reaction Execution: Maintain the temperature below 10 °C while stirring. After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours.

  • Work-up: Pour the reaction mixture over crushed ice and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 2-Bromo-1,3-dimethyl-4-nitrobenzene.

Step 2: Reduction of the Nitro Group

  • Reaction Setup: Dissolve the crude 2-Bromo-1,3-dimethyl-4-nitrobenzene in ethanol or acetic acid. Add a reducing agent such as iron powder and a catalytic amount of hydrochloric acid, or perform catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.

  • Reaction Execution: Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).

  • Work-up: If using iron, filter the hot reaction mixture through celite to remove the iron salts and wash with ethanol. If using catalytic hydrogenation, filter the catalyst. Neutralize the filtrate with a base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent. Dry the organic layer and concentrate to yield 4-Bromo-2,6-dimethylaniline.

Step 3: Diazotization and Intramolecular Cyclization

  • Reaction Setup: Dissolve the 4-Bromo-2,6-dimethylaniline in a mixture of glacial acetic acid and propionic acid. Cool the solution to 0-5 °C in an ice bath.

  • Reaction Execution: Slowly add a solution of sodium nitrite in water, keeping the temperature below 5 °C. After the addition, allow the reaction to stir at this temperature for 30 minutes, then let it warm to room temperature and stir for an additional 1-2 hours. This in situ formation of the diazonium salt is followed by spontaneous cyclization to form the indazole ring.

  • Work-up: Pour the reaction mixture into water and neutralize with a base (e.g., sodium hydroxide solution) to precipitate the product. Filter the solid, wash with water, and dry. The crude this compound can be further purified by recrystallization or column chromatography.

Role in Drug Discovery and Medicinal Chemistry

This compound is a valuable building block for the synthesis of more complex molecules, particularly in the development of kinase inhibitors. The indazole core can act as a hinge-binding motif, while the substituents at the 3, 5, and 7 positions can be modified to optimize potency, selectivity, and pharmacokinetic properties.[2]

Conceptual Application in Kinase Inhibitor Synthesis:

G A This compound C Palladium Catalyst (e.g., Pd(PPh3)4) A->C B Boronic Acid or Ester (R-B(OH)2) B->C D 5-Aryl-3,7-dimethyl-1H-indazole (Potential Kinase Inhibitor) C->D Suzuki Coupling

Caption: Suzuki coupling of this compound for the synthesis of a potential kinase inhibitor.

The bromine atom at the 5-position is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig reactions.[3] This allows for the facile introduction of aryl, heteroaryl, or other functional groups at this position, enabling the exploration of the structure-activity relationship (SAR) of potential drug candidates.

Safety and Handling

As with any chemical reagent, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.

  • Personal Protective Equipment (PPE): Wear safety goggles, gloves, and a lab coat.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound, with its CAS number 1031417-71-6, is a strategically important heterocyclic compound in the field of medicinal chemistry. While specific, detailed experimental procedures are not widely published, its synthesis can be reliably approached through established chemical transformations. Its trifunctionalized nature provides a versatile platform for the synthesis of novel compounds, particularly in the pursuit of new kinase inhibitors and other therapeutic agents. This guide provides a foundational understanding for researchers looking to utilize this valuable chemical building block in their synthetic endeavors.

References

  • An In-Depth Technical Guide to 1-Boc-5-bromo-4-methyl-1H-indazole. BenchChem. Accessed January 7, 2026.
  • How to prepare 5-Bromo-1H-indazole-3-carboxylic acid?. Guidechem. January 11, 2022. Accessed January 7, 2026.
  • The Strategic Importance of 5-Bromo-7-methyl-1H-indazole in Modern Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. Accessed January 7, 2026.
  • 5-Bromo-7-methyl-1H-indazole. Chem-Impex. Accessed January 7, 2026.
  • Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination.
  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. ACS Publications. April 11, 2022. Accessed January 7, 2026.
  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Publishing. April 27, 2021. Accessed January 7, 2026.
  • Synthesis routes of 5-bromo-1H-indazole. BenchChem. Accessed January 7, 2026.
  • Preparation method of 4-bromo-5-methyl-1H-indazole.
  • Preparation method of 5-bromo-1-methylindazole.
  • Synthesis process of 3-bromo-5-nitro-1H-indazole.
  • WO 2009/144554 A1. Google Patents. December 3, 2009. Accessed January 7, 2026.
  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Institutes of Health. Accessed January 7, 2026.
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. National Institutes of Health. Accessed January 7, 2026.
  • 5-BROMO-1H-INDAZOLE-3-CARBOXYLIC ACID synthesis. ChemicalBook. Accessed January 7, 2026.
  • 5-bromo-1h-indazole-3-carboxylic acid(1077-94-7) 1 h nmr. ChemicalBook. Accessed January 7, 2026.
  • 5-bromo-1H-indazole(53857-57-1) 1 H NMR. ChemicalBook. Accessed January 7, 2026.
  • J. Sci. Res. 17 (1), 287-296 (2025). Bangladesh Journals Online. Accessed January 7, 2026.
  • Synthetic process of 5-bromo-7-azaindole.
  • C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand. Accessed January 7, 2026.
  • Supplementary Information Chiroptical Response Inversion upon Sample Flipping in Thin Films of a Chiral Benzo[1,2-b:4,5-b']dithiophene Deriv

Sources

An In-depth Technical Guide to 5-Bromo-3,7-dimethyl-1H-indazole: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of 5-Bromo-3,7-dimethyl-1H-indazole (CAS No. 1031417-71-6). While specific experimental data for this compound is limited in publicly accessible literature, this document consolidates available information and provides expert insights based on the well-established chemistry of substituted indazoles. A plausible synthetic route is detailed, along with predicted spectral data and a discussion of its expected reactivity and potential applications, particularly in the realm of medicinal chemistry. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the synthesis, characterization, and utilization of novel heterocyclic compounds for drug discovery and development.

Introduction: The Significance of the Indazole Scaffold

The indazole nucleus, a bicyclic heteroaromatic system composed of a fused benzene and pyrazole ring, is a "privileged scaffold" in medicinal chemistry.[1][2] This structural motif is present in a multitude of biologically active compounds, demonstrating a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2][3] The versatility of the indazole ring allows for substitution at various positions, enabling the fine-tuning of physicochemical properties and biological targets. This compound, with its specific substitution pattern, represents a promising building block for the synthesis of novel therapeutic agents. The presence of a bromine atom at the C5 position provides a reactive handle for further functionalization via cross-coupling reactions, while the methyl groups at C3 and C7 can influence the molecule's steric and electronic properties, potentially impacting its binding affinity and metabolic stability.

Physicochemical Properties

While a comprehensive experimental characterization of this compound is not extensively documented, its core physicochemical properties can be summarized from available data from chemical suppliers and computational predictions.

PropertyValueSource
CAS Number 1031417-71-6[4][5][6]
Molecular Formula C₉H₉BrN₂[4][5][6]
Molecular Weight 225.09 g/mol [4][5][6]
Appearance Solid (predicted)General knowledge
Purity Typically ≥97%[5][6]
Melting Point Not available
Boiling Point Not available
Solubility Expected to be soluble in organic solvents like DMSO, DMF, and alcohols.General knowledge

Synthesis and Purification

Proposed Synthetic Pathway: A Multi-step Approach

A logical synthetic strategy would involve the cyclization of a suitably substituted phenylhydrazine derivative.

G A 4-Bromo-2,6-dimethylaniline B Diazotization (NaNO₂, HCl) A->B C Reduction (e.g., SnCl₂/HCl) B->C D 4-Bromo-2,6-dimethylphenylhydrazine C->D E Cyclization with Acetaldehyde (or equivalent) D->E F This compound E->F G A This compound B Suzuki Coupling (Ar-B(OH)₂, Pd catalyst) A->B C Heck Coupling (Alkene, Pd catalyst) A->C D Buchwald-Hartwig Amination (R₂NH, Pd catalyst) A->D E Sonogashira Coupling (Alkyne, Pd/Cu catalyst) A->E F 5-Aryl-3,7-dimethyl-1H-indazole B->F G 5-Alkenyl-3,7-dimethyl-1H-indazole C->G H 5-Amino-3,7-dimethyl-1H-indazole D->H I 5-Alkynyl-3,7-dimethyl-1H-indazole E->I

Sources

5-Bromo-3,7-dimethyl-1H-indazole structure elucidation

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Structure Elucidation of 5-Bromo-3,7-dimethyl-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive, methodology-driven framework for the complete structure elucidation of the novel heterocyclic compound, this compound. Indazole derivatives are a cornerstone in medicinal chemistry, recognized for a wide array of pharmacological activities.[1][2] The precise determination of their substitution patterns is a critical step in drug discovery and development, as isomeric purity and structural integrity directly impact biological activity and safety profiles. This document moves beyond a simple listing of techniques, offering a logical workflow that integrates synthesis, purification, and advanced spectroscopic analysis. We will detail the causality behind experimental choices, present self-validating protocols, and provide the technical insights required to unambiguously confirm the molecular structure of the target compound, from initial mass determination to the final atomic connectivity map.

Introduction to the Indazole Scaffold

The indazole nucleus, a bicyclic aromatic system composed of fused benzene and pyrazole rings, is a privileged scaffold in modern pharmacology.[2] It exists in two primary tautomeric forms, 1H-indazole and 2H-indazole, with the 1H-tautomer generally being the more thermodynamically stable.[1][2] The versatility of the indazole ring allows for substitution at multiple positions, leading to a vast chemical space of derivatives with activities ranging from anti-tumor and anti-inflammatory to anti-HIV.[1][3]

The specific molecule of interest, this compound (CAS No. 1031417-71-6), presents a unique elucidation challenge.[4][5] The presence of multiple substituents on the benzene ring requires a robust and multi-faceted analytical approach to definitively assign their positions and rule out other potential isomers. This guide provides the necessary framework for such an undertaking.

The Elucidation Workflow: A Strategic Overview

Elucidation_Workflow cluster_synthesis Phase 1: Synthesis & Purification cluster_analysis Phase 2: Spectroscopic & Structural Analysis Synthesis Proposed Synthesis Purification Purification (Column Chromatography) Synthesis->Purification Crude Product HRMS High-Resolution MS (Elemental Formula) Purification->HRMS Pure Analyte NMR_1D 1D NMR (¹H, ¹³C) (Functional Groups & Atom Count) HRMS->NMR_1D Confirmed Formula NMR_2D 2D NMR (HSQC, HMBC) (Atom Connectivity) NMR_1D->NMR_2D Initial Assignments XRAY Single Crystal X-Ray (Definitive 3D Structure) NMR_2D->XRAY Proposed Structure Conclusion Structure Confirmed NMR_2D->Conclusion Strong Evidence XRAY->Conclusion Unambiguous Proof

Figure 1: A strategic workflow for the structure elucidation of this compound.

Synthesis and Purification

Rationale for Synthetic Approach

While various methods exist for indazole synthesis, a common and effective strategy involves the reaction of a substituted phenylhydrazine with an appropriate cyclization partner.[6] For the target molecule, a plausible route begins with 2-bromo-4,6-dimethylaniline, which can be converted to the corresponding hydrazine and subsequently cyclized.

Experimental Protocol: Synthesis
  • Diazotization: To a stirred solution of 2-bromo-4,6-dimethylaniline (1.0 eq) in concentrated HCl at 0-5 °C, add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.

  • Reduction: The resulting diazonium salt solution is then slowly added to a pre-chilled solution of tin(II) chloride (3.0 eq) in concentrated HCl. The reaction is stirred for 2 hours, allowing it to warm to room temperature.

  • Hydrazine Formation: The mixture is basified with a cold concentrated NaOH solution until strongly alkaline, and the resulting (2-bromo-4,6-dimethylphenyl)hydrazine is extracted with diethyl ether.

  • Indazole Cyclization: The crude hydrazine is dissolved in acetic acid and treated with triethyl orthoformate. The mixture is heated to reflux for 4-6 hours. This step facilitates the cyclization and formation of the indazole ring.

  • Workup: After cooling, the reaction mixture is poured into ice water and neutralized with sodium bicarbonate. The crude product is extracted with ethyl acetate, washed with brine, and dried over anhydrous sodium sulfate.

Experimental Protocol: Purification

The crude product is purified via flash column chromatography on silica gel.

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20%).

  • Rationale: This gradient allows for the separation of the desired product from non-polar starting materials and more polar impurities. The purity of the collected fractions should be monitored by thin-layer chromatography (TLC).

Mass Spectrometry: Confirming the Foundation

The first step in characterizing the purified compound is to confirm its molecular formula. High-resolution mass spectrometry (HRMS) is the ideal tool for this purpose.

Causality of Technique Selection

HRMS provides a highly accurate mass measurement (typically to within 5 ppm), which allows for the determination of a unique elemental composition. For this compound (C₉H₉BrN₂), the presence of bromine is a key diagnostic feature. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance.[7] This results in a characteristic isotopic pattern in the mass spectrum, with two peaks of nearly equal intensity separated by ~2 Da (the M and M+2 peaks), providing definitive evidence for the presence of a single bromine atom.[7]

Experimental Protocol: HRMS Analysis
  • Sample Preparation: Prepare a dilute solution of the purified compound (~1 mg/mL) in a suitable solvent such as acetonitrile or methanol.

  • Instrumentation: Use an ESI-Q-TOF (Electrospray Ionization Quadrupole Time-of-Flight) mass spectrometer. ESI is a soft ionization technique that minimizes fragmentation, ensuring a strong signal for the molecular ion [M+H]⁺.

  • Acquisition Parameters:

    • Ionization Mode: Positive Ion Electrospray (ESI+).

    • Mass Range: Scan from m/z 100 to 500.

    • Capillary Voltage: ~3.5 kV.

    • Data Acquisition: Acquire in high-resolution mode (>10,000 FWHM).

Expected Data and Interpretation

The HRMS data will provide the exact mass of the protonated molecule, confirming the elemental formula.

Ion FormulaIsotopeCalculated Exact Mass (m/z)Expected Relative Intensity
[C₉H₉⁷⁹BrN₂ + H]⁺M225.0025100%
[C₉H₉⁸¹BrN₂ + H]⁺M+2227.0005~98%

Table 1: Predicted HRMS data for this compound, highlighting the characteristic bromine isotopic pattern.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Structure

NMR spectroscopy is the most powerful tool for elucidating the detailed connectivity of a molecule. A combination of 1D (¹H, ¹³C) and 2D (HSQC, HMBC) experiments is required for an unambiguous assignment.[1][8]

¹H NMR Spectroscopy: Proton Environment Analysis

¹H NMR provides information about the number of different types of protons, their chemical environment, and their proximity to other protons.

Experimental Protocol:

  • Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Acquisition: Record the spectrum on a 400 MHz or higher spectrometer.

Expected Spectrum and Interpretation:

  • Aromatic Protons: The indazole core has two aromatic protons. Due to the substitution pattern, we expect to see two distinct signals in the aromatic region (~7.0-8.0 ppm). These would likely appear as singlets or very narrowly split doublets (meta-coupling), given their separation.

  • Methyl Protons: Two sharp singlets are expected for the two methyl groups (C3-CH₃ and C7-CH₃), likely in the ~2.3-2.7 ppm range.

  • Indazole NH Proton: A broad singlet for the N-H proton, typically downfield (>10 ppm), which may exchange with D₂O.[9]

¹³C NMR Spectroscopy: Carbon Skeleton Analysis

¹³C NMR reveals the number of chemically distinct carbon environments. The chemical shift is sensitive to the electronic environment, with electronegative atoms like bromine causing a downfield shift on the directly attached carbon.[10][11]

Experimental Protocol:

  • Sample Preparation: Use the same sample as for ¹H NMR.

  • Acquisition: Record a proton-decoupled ¹³C spectrum.

Expected Spectrum and Interpretation:

  • Total Signals: Nine distinct carbon signals are expected.

  • Quaternary Carbons: Five signals for the non-protonated carbons (C3, C3a, C5, C7, C7a). The C5 carbon directly attached to the bromine will be identifiable by its chemical shift and potentially a lower intensity.

  • Methine Carbons: Two signals for the aromatic C-H carbons (C4, C6).

  • Methyl Carbons: Two signals for the methyl carbons, typically upfield (~10-25 ppm).

2D NMR: Connecting the Pieces

2D NMR is essential for establishing the final connectivity.

1. HSQC (Heteronuclear Single Quantum Coherence):

  • Purpose: This experiment correlates each proton with the carbon atom it is directly attached to.[12] It definitively links the proton signals to their corresponding carbon signals.

  • Expected Correlations: It will show cross-peaks connecting the aromatic proton signals to their respective aromatic carbon signals and the methyl proton singlets to their methyl carbon signals.

2. HMBC (Heteronuclear Multiple Bond Correlation):

  • Purpose: This is the key experiment for mapping the overall structure. It shows correlations between protons and carbons that are two or three bonds away.[13] This allows us to connect the individual spin systems.

  • Causality: By observing which protons correlate to which quaternary carbons, we can piece the molecular puzzle together. For instance, the protons of the C7-methyl group should show a correlation to C7, C7a, and C6. The protons of the C3-methyl group should show correlations to C3 and C3a. The aromatic proton at C4 should correlate to C3a, C5, and C6. These key correlations are diagnostic for the proposed structure.

Figure 2: Key expected HMBC correlations for this compound.

Summary of Expected NMR Data
Position¹H Shift (ppm)¹³C Shift (ppm)Key HMBC Correlations from Protons
3-~142From 3-CH₃
3-CH₃~2.5 (s, 3H)~12C3, C3a
3a-~123From 3-CH₃, H4
4~7.3 (s, 1H)~121C3a, C5, C6
5-~115From H4, H6
6~7.1 (s, 1H)~129C4, C5, C7, C7a
7-~120From 7-CH₃, H6
7-CH₃~2.6 (s, 3H)~16C6, C7, C7a
7a-~140From 7-CH₃, H6
1-NH~13.0 (br s)--

Table 2: Predicted ¹H and ¹³C NMR chemical shifts and key HMBC correlations. Note: Chemical shifts are estimates and will vary based on solvent and conditions.

X-ray Crystallography: The Unambiguous Confirmation

While the combination of HRMS and comprehensive NMR analysis provides overwhelming evidence for the structure, single-crystal X-ray crystallography provides the ultimate, unambiguous proof.[14][15] It determines the precise three-dimensional arrangement of atoms in the solid state, confirming not only the connectivity but also bond lengths and angles.[14]

Experimental Protocol: Crystallography
  • Crystal Growth: High-quality single crystals are required. This is often the most challenging step. Techniques such as slow evaporation of a saturated solution (e.g., in ethanol/hexane), or vapor diffusion should be attempted.[14]

  • Data Collection: A suitable crystal is mounted on a diffractometer. The crystal is cooled (typically to 100 K) and irradiated with monochromatic X-rays. Diffraction data are collected as the crystal is rotated.[14]

  • Structure Solution and Refinement: The diffraction pattern is processed to determine the unit cell and space group. The structure is solved using computational methods to generate an electron density map, from which atomic positions are determined and refined to yield the final structure.[14]

The resulting crystallographic data would provide a definitive 3D model of the molecule, confirming the placement of the bromine atom at C5 and the methyl groups at C3 and C7, thereby completing the elucidation process.

Conclusion

The structural elucidation of this compound is a systematic process that relies on the synergistic application of modern analytical techniques. The workflow begins with a targeted synthesis and rigorous purification. High-resolution mass spectrometry provides the foundational confirmation of the elemental formula, with the bromine isotopic pattern serving as a crucial diagnostic marker. The core of the elucidation is built upon a suite of NMR experiments; ¹H and ¹³C NMR provide an inventory of atomic environments, while 2D HSQC and HMBC experiments meticulously map the connectivity between atoms, allowing for the confident assembly of the molecular structure. Finally, single-crystal X-ray crystallography serves as the gold standard for absolute confirmation. By following this multi-faceted and self-validating approach, researchers can achieve an unambiguous and definitive structural assignment, a critical milestone for any further investigation in drug development.

References

  • Teixeira, F. C., Ramos, H., Antunes, I. F., Curto, M. J. M., Duarte, M. T., & Bento, I. (2006). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules, 11(11), 867–889. [Link]
  • Teixeira, F. C., Ramos, H., Antunes, I. F., Curto, M. J. M., Duarte, M. T., & Bento, I. (2006).
  • (PDF) Teixeira, F. C., et al. (2006). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives.
  • Teixeira, F. C., et al. (2006). Synthesis and structural characterization of 1- and 2-substituted indazoles: Ester and carboxylic acid derivatives. University of Groningen Research Portal. [Link]
  • (Request PDF) Claramunt, R. M., et al. (2008). Structure of indazole N 1-oxide derivatives studied by X-ray, theoretical methods, 1H, 13C, 15N NMR and EI/MS.
  • (Request PDF) El-Sayed, M. A., et al. (2018). 13C NMR% Spectroscopy of Heterocycles: 3,5 Diaryl-4-bromoisoxazoles.
  • (Request PDF) Teixeira, F. C., et al. (2021). New C‐3 Substituted 1H‐ and 2H‐Indazolephosphonic Acid Regioisomers: Synthesis, Spectroscopic Characterization and X‐Ray Diffraction Studies.
  • Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. [Link]
  • Almanza-Sánchez, R. E., et al. (2021).
  • Doc Brown's Chemistry. on the 13C NMR spectrum of 1-bromo-2-methylpropane. Doc Brown's Chemistry. [Link]
  • Norman, C., et al. (2024). Detection in seized samples, analytical characterization, and in vitro metabolism of the newly emerged 5-bromo-indazole-3-carboxamide synthetic cannabinoid receptor agonists. DiVA portal. [Link]
  • Supporting Inform
  • Doc Brown's Chemistry. Carbon-13 NMR spectrum of 1-bromo-2-chloroethane. Doc Brown's Chemistry. [Link]
  • Alkorta, I., et al. (2003).
  • PubChem. 5-Bromo-7-methyl-1H-indazole. PubChem. [Link]
  • Li, X., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Publishing. [Link]
  • Sapeta, K., & Kerr, M. A. (n.d.). Previous discussion of the synthesis and chemical reactivity of 1H-indazoles. Science of Synthesis. [Link]
  • Al-Warhi, T., et al. (2021). Synthesis, Characterization and Single Crystal X-ray Diffraction Analysis of Fused Triazolo/Thiadiazole Clubbed with Indole Scaffold. MDPI. [Link]
  • ResearchGate. 1 H NMR complete spectrum (0−16 ppm) of indazole 1e at 500 MHz in...
  • Chem-Impex. 5-Bromo-7-methyl-1H-indazole. Chem-Impex. [Link]
  • Zhang, Y., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. [Link]
  • Sitter, B., et al. (2014). Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots.
  • ChemUniverse. This compound [P85713]. ChemUniverse. [Link]
  • The Journal of Organic Chemistry. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions.

Sources

spectral data for 5-Bromo-3,7-dimethyl-1H-indazole (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectral Analysis of 5-Bromo-3,7-dimethyl-1H-indazole

Abstract

This technical guide provides a comprehensive analysis of the spectral characteristics of this compound, a heterocyclic compound of interest to researchers and professionals in the field of drug development. While experimental spectra for this specific molecule are not widely available in the public domain, this document, authored from the perspective of a Senior Application Scientist, synthesizes foundational principles of spectroscopic analysis with data from analogous structures to present a robust predictive analysis. This guide will delve into the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for the structural elucidation of this target molecule. Each section includes detailed experimental protocols, in-depth interpretation of expected spectral features, and illustrative diagrams to provide a self-validating framework for researchers.

Introduction to this compound

This compound is a substituted indazole, a class of bicyclic heteroaromatic compounds that are isosteric with indole and exhibit a wide range of biological activities. The indazole core is a key pharmacophore in numerous developmental drug candidates. The subject of this guide, this compound, possesses a unique substitution pattern that influences its electronic properties and, consequently, its spectral behavior. Understanding its spectroscopic signature is paramount for its unambiguous identification, purity assessment, and for tracking its transformations in chemical reactions.

Molecular Structure:

  • Systematic Name: this compound

  • Molecular Formula: C₉H₉BrN₂

  • Molecular Weight: 225.09 g/mol

  • CAS Number: 1031417-71-6

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide critical information about the electronic environment of each proton and carbon atom.

Experimental Protocol: NMR Spectrum Acquisition

A standardized protocol for acquiring high-resolution NMR spectra is crucial for reproducibility and accurate data interpretation.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent can influence chemical shifts, particularly for the N-H proton.[1][2]

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if the solvent does not contain it.

¹H NMR Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

  • Spectral Width: Typically 12-16 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-5 seconds.

  • Number of Scans: 8-16, depending on the sample concentration.

  • Temperature: 298 K.

¹³C NMR Acquisition Parameters:

  • Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30').

  • Spectral Width: Typically 0-220 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

Predicted ¹H NMR Spectrum and Interpretation

The predicted ¹H NMR spectrum of this compound in CDCl₃ is expected to show distinct signals for the aromatic protons and the methyl groups.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~10-12Broad Singlet1HN1-HThe N-H proton of the indazole ring is typically deshielded and exhibits a broad signal. Its chemical shift is highly dependent on solvent and concentration.[1]
~7.5-7.7Singlet1HH4The proton at C4 is adjacent to the bromine atom, which will deshield it. The lack of adjacent protons will result in a singlet.
~7.2-7.4Singlet1HH6The proton at C6 is expected to be a singlet due to the adjacent methyl group at C7 and the quaternary carbon at C5.
~2.5Singlet3HC3-CH₃Methyl groups attached to an aromatic ring typically resonate in this region. The C3-methyl is on the pyrazole part of the ring system.[3]
~2.4Singlet3HC7-CH₃The C7-methyl group is on the benzene part of the ring system and its chemical shift will be similar to the C3-methyl.
Predicted ¹³C NMR Spectrum and Interpretation

The proton-decoupled ¹³C NMR spectrum will provide information on all nine carbon atoms in the molecule.

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~140-145C7aQuaternary carbon at the fusion of the two rings.
~135-140C3Carbon bearing a methyl group in the pyrazole ring.
~130-135C3aQuaternary carbon at the fusion of the two rings, adjacent to the nitrogen atoms.
~125-130C6Aromatic CH carbon.
~120-125C4Aromatic CH carbon, deshielded by the adjacent bromine.
~115-120C5Carbon bearing the bromine atom. Its chemical shift is significantly influenced by the halogen.
~110-115C7Carbon bearing a methyl group on the benzene ring.
~15-20C3-CH₃Methyl carbon.
~10-15C7-CH₃Methyl carbon.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound will be characterized by absorptions corresponding to N-H, C-H, C=C, and C-N bonds.

Experimental Protocol: IR Spectrum Acquisition

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean.

  • Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

  • A background spectrum of the empty ATR crystal should be collected before scanning the sample.

Predicted IR Spectrum and Interpretation

The IR spectrum will provide a unique fingerprint for this compound.

Predicted Wavenumber (cm⁻¹)Vibration TypeRationale
3300-3500 (broad)N-H stretchCharacteristic of the N-H bond in the indazole ring. The broadness is due to hydrogen bonding in the solid state.[4]
3000-3100Aromatic C-H stretchTypical for C-H bonds on an aromatic ring.
2850-2960Aliphatic C-H stretchArising from the methyl groups.
1600-1650C=C and C=N ring stretchingCharacteristic of the aromatic and heteroaromatic ring systems.[5]
1450-1550C=C ring stretchingFurther absorptions from the aromatic system.
1000-1200C-N stretchingAssociated with the C-N bonds within the indazole ring.
500-700C-Br stretchThe carbon-bromine bond vibration typically appears in this region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. The fragmentation pattern observed in the mass spectrum can also offer valuable structural clues.

Experimental Protocol: Mass Spectrum Acquisition

Instrumentation: A mass spectrometer, often coupled with a chromatographic system (e.g., Gas Chromatography - GC-MS or Liquid Chromatography - LC-MS). Electron Ionization (EI) is a common ionization technique for such molecules.

Sample Introduction:

  • GC-MS: The sample, dissolved in a volatile solvent, is injected into the GC, where it is vaporized and separated before entering the mass spectrometer.

  • Direct Infusion: The sample can be dissolved in a suitable solvent and infused directly into the ion source.

EI-MS Parameters:

  • Ionization Energy: Typically 70 eV.

  • Mass Range: A scan range of m/z 50-500 is generally sufficient.

Predicted Mass Spectrum and Interpretation

The mass spectrum of this compound will be characterized by a distinct isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio).[6][7]

m/z (mass-to-charge ratio)IonRationale
224/226[M]⁺The molecular ion peak, showing the characteristic M and M+2 peaks for a monobrominated compound in a roughly 1:1 ratio.
145[M - Br]⁺Loss of a bromine radical, a common fragmentation pathway for brominated aromatic compounds.[8][9]
130[M - Br - CH₃]⁺Subsequent loss of a methyl radical from the [M - Br]⁺ fragment.
117[C₈H₇N]⁺Further fragmentation of the indazole ring.

Workflow Visualizations

NMR Spectroscopy Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis a Weigh Sample b Dissolve in Deuterated Solvent a->b c Transfer to NMR Tube b->c d Insert into Spectrometer c->d e Tune and Shim d->e f Acquire ¹H and ¹³C Spectra e->f g Fourier Transform f->g h Phase and Baseline Correction g->h i Integration and Peak Picking h->i j Spectral Interpretation i->j

Caption: Workflow for NMR spectral acquisition and analysis.

Mass Spectrometry (GC-MS) Workflow

MS_Workflow cluster_prep_ms Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry cluster_analysis_ms Data Analysis a_ms Dissolve Sample in Volatile Solvent b_ms Inject into GC a_ms->b_ms c_ms Separation in Column b_ms->c_ms d_ms Ionization (EI) c_ms->d_ms e_ms Mass Analysis d_ms->e_ms f_ms Detection e_ms->f_ms g_ms Generate Mass Spectrum f_ms->g_ms h_ms Interpret Fragmentation g_ms->h_ms

Caption: Workflow for GC-MS analysis.

Conclusion

The structural elucidation of novel compounds such as this compound is a cornerstone of modern drug discovery and development. This guide has provided a comprehensive, albeit predictive, overview of the key spectroscopic techniques used for this purpose. By understanding the principles of NMR, IR, and MS, and by leveraging data from analogous compounds, researchers can confidently identify and characterize this molecule. The provided protocols and interpretations serve as a robust starting point for any scientist working with this or related chemical entities.

References

  • Calculated and experimental 13 C chemical shifts of the imidazole and substituent parts. (n.d.). ResearchGate.
  • Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. (n.d.). The Royal Society of Chemistry.
  • 5-bromo-1H-indazole. (n.d.). PubChem.
  • 13 C-NMR chemical shifts (δ in ppm) of 1H-indazole carboxylic acids... (n.d.). ResearchGate.
  • Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. (n.d.). ACS Publications.
  • 1 H and 13 C NMR chemical shifts and diagnostic correlations in two-dimensional spectra of compound 1. (n.d.). ResearchGate.
  • (PDF) 13 C NMR of indazoles. (2016). ResearchGate.
  • Supporting Information for Copper-Catalyzed Synthesis of 1H-Indazoles... (n.d.). Wiley-VCH.
  • (PDF) Laboratory Infrared Spectra of Polycyclic Aromatic Nitrogen Heterocycles: Quinoline and Phenanthridine in Solid Argon and H2O. (2015). ResearchGate.
  • Halogen Fragmentation in Mass Spectrometry. (n.d.). Scribd.
  • Interpretation of Infrared Spectra, A Practical Approach. (n.d.). Wiley Analytical Science.
  • Supporting Information. (2007). Wiley-VCH.
  • CONTRIBUTION TO THE INFRARED SPECTRA OF FIVE-MEMBERED N- AND N,S-HETEROCYCLIC COMPOUNDS. (n.d.). Canadian Science Publishing.
  • fragmentation patterns in the mass spectra of organic compounds. (n.d.). Chemguide.
  • Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts.
  • 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. (2022). National Center for Biotechnology Information.
  • Interpreting IR Spectra. (n.d.). Chemistry Steps.
  • Interpreting Infrared Spectra. (n.d.). Specac Ltd.
  • 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. (2018). YouTube.
  • 1 H-NMR Spectral Data of 3-7 and 9-11. (n.d.). ResearchGate.
  • 13-C NMR Chemical Shift Table.pdf. (n.d.). Oregon State University.
  • Bromo pattern in Mass Spectrometry. (2023). YouTube.
  • 16.10: Fragmentation Patterns in Mass Spectra. (2020). Chemistry LibreTexts.
  • 13 C NMR Chemical Shifts. (n.d.). Oregon State University.
  • Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids. (2024). ResearchGate.

Sources

A Senior Application Scientist's Technical Guide to 5-Bromo-3,7-dimethyl-1H-indazole: Commercial Sourcing, Synthetic Utility, and Safe Handling

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indazole Scaffold and the Strategic Value of 5-Bromo-3,7-dimethyl-1H-indazole

In the landscape of modern medicinal chemistry, the indazole nucleus stands out as a "privileged scaffold."[1][2] Its unique bicyclic structure, a fusion of pyrazole and benzene rings, serves as a versatile framework for a multitude of pharmacologically active agents.[1][2] Indazole derivatives are integral to drugs targeting a wide array of diseases, including cancer, inflammation, and neurological disorders.[1][3]

Within this critical class of compounds, This compound (CAS Number: 1031417-71-6) emerges as a valuable and strategically functionalized building block for drug discovery and development professionals.[4] Its structure, featuring two methyl groups and a synthetically versatile bromine atom, offers a precise toolkit for molecular elaboration. This guide provides an in-depth analysis of its commercial availability, explores its potential applications from a mechanistic standpoint, and outlines a self-validating protocol for its safe handling in a research environment.

Compound Identifiers:

  • Chemical Name: this compound

  • CAS Number: 1031417-71-6[4][5]

  • Molecular Formula: C₉H₉BrN₂[4][5]

  • Molecular Weight: 225.09 g/mol [4][5]

Part 1: Commercial Availability and Procurement

This compound is readily available from several specialized chemical suppliers catering to the research and development sector. It is typically offered in small quantities, from milligrams to several grams, reflecting its primary use in laboratory-scale synthesis and library development. The standard purity offered is generally ≥97%, which is suitable for most discovery chemistry applications.

Table 1: Commercial Supplier Overview
SupplierProduct NumberPurityAvailable Pack SizesLead Time
ChemUniverse P8571397%100MG, 250MG, 1G6 to 8 days
Moldb M22240197%InquireInquire
BLDpharm BD119095InquireInquireInquire
AbacipharmTech ABA-1031417-71-6InquireInquireInquire

Note: Pricing and availability are subject to change. Researchers are advised to request quotes for the most current information, especially for bulk quantities.[5]

Procurement Workflow: A Systematic Approach

The acquisition of a specialized building block like this compound follows a standard workflow in a professional research setting. This process ensures proper vetting, financial approval, and safe integration into the laboratory inventory.

G cluster_procurement Procurement Workflow A 1. Identify Synthetic Need (Project Requirement) B 2. Search Supplier Databases (CAS: 1031417-71-6) A->B C 3. Compare Suppliers (Purity, Lead Time, Cost) B->C D 4. Request Quotation & Generate Purchase Order C->D E 5. Receive & Verify Shipment (Check COA, Visual Inspection) D->E F 6. Log into Chemical Inventory (Assign Location, Update SDS) E->F

Caption: Standard workflow for procuring a research chemical.

Part 2: Scientific Integrity and Synthetic Rationale

The true value of this compound lies in its inherent chemical reactivity, which is strategically dictated by its functional groups. As a Senior Application Scientist, it is crucial to understand not just what to do with a molecule, but why specific transformations are chosen.

The Role of the Bromine Atom: A Gateway to Molecular Diversity

The bromine atom at the 5-position is not a passive substituent; it is an active handle for carbon-carbon and carbon-heteroatom bond formation. Its presence makes the molecule an ideal substrate for transition-metal-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig reactions. This is the primary reason a researcher would select this specific building block. For instance, the Suzuki coupling of a bromo-indazole with a boronic acid ester is a field-proven method for introducing new aryl or heteroaryl groups, enabling the rapid generation of a library of diverse analogues for structure-activity relationship (SAR) studies.[6]

This synthetic strategy is a cornerstone of modern drug discovery, allowing for the systematic exploration of chemical space around the core indazole scaffold to optimize potency, selectivity, and pharmacokinetic properties.

G cluster_workflow Role in Drug Discovery A This compound (Starting Material) B Palladium-Catalyzed Cross-Coupling Reaction (e.g., Suzuki Coupling) A->B + Aryl Boronic Acid C Diverse Library of Novel Indazole Analogs B->C D High-Throughput Biological Screening C->D E Identification of Lead Compounds D->E

Caption: Synthetic utility in a drug discovery cascade.

Potential Therapeutic Applications

While specific biological activity for this compound is not extensively published, the broader indazole class is rich with therapeutic precedent. Derivatives are known to act as kinase inhibitors, making them highly relevant in oncology.[3] Pazopanib, an anticancer agent, features an indazole core.[1] Furthermore, their ability to modulate enzymes and receptors has led to investigations in neurology and inflammatory diseases.[3][7] The logical application of this building block would be in programs aimed at synthesizing novel compounds for these or related therapeutic areas.

Part 3: Self-Validating Experimental Protocol: Safe Handling

Trustworthiness in a laboratory setting begins with safety. While a specific Safety Data Sheet (SDS) for this exact molecule is not publicly available, we can construct a robust and self-validating handling protocol based on authoritative data for closely related brominated indazoles, such as 5-bromo-1H-indazole and 5-bromo-1H-indazole-3-carboxylic acid.[8] This approach demonstrates expertise by applying established safety principles to a specific case.

Mandatory Protocol: Safe Handling of Brominated Indazole Research Chemicals

This protocol must be followed to mitigate risks associated with handling powdered, halogenated heterocyclic compounds.

1.0 Engineering Controls & Personal Protective Equipment (PPE)

  • 1.1 All handling of the solid compound must be performed within a certified chemical fume hood to prevent inhalation of dust.[8]

  • 1.2 Ensure that a safety shower and eyewash station are unobstructed and in close proximity to the workstation.[8]

  • 1.3 Mandatory PPE:

    • Eye Protection: Wear EN166-compliant safety glasses with side shields or goggles.[8]

    • Hand Protection: Wear chemically resistant nitrile gloves. Dispose of gloves immediately if contamination occurs.

    • Body Protection: A full-length laboratory coat must be worn and buttoned.

    • Respiratory Protection: For weighing operations, use an N95 dust mask or a respirator if dictated by a site-specific risk assessment.

2.0 Handling and Storage

  • 2.1 Avoid all direct contact with the compound. Do not get it in eyes, on skin, or on clothing.[8]

  • 2.2 Avoid breathing dust.[8] Accurately weigh the necessary amount in the fume hood, minimizing the creation of airborne dust.

  • 2.3 Do not eat, drink, or smoke in the handling area.[9]

  • 2.4 After handling, wash hands and forearms thoroughly with soap and water before leaving the laboratory.[9]

  • 2.5 Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[8] For added security, store in a locked cabinet or designated area for toxic chemicals.[9]

3.0 First Aid Measures (Based on Analogs)

  • 3.1 IF INHALED: Move the victim to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[9]

  • 3.2 IF ON SKIN: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[8]

  • 3.3 IF IN EYES: Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[8][9]

  • 3.4 IF SWALLOWED: Do NOT induce vomiting. Rinse mouth with water. Call a physician or poison control center immediately.[8][9]

Conclusion

This compound is more than just a catalog chemical; it is a strategic tool for the medicinal chemist. Its commercial availability through specialized suppliers provides reliable access for research and development. The key to its utility is the 5-bromo substituent, which serves as a versatile anchor point for introducing molecular diversity through well-established cross-coupling methodologies. While it belongs to a class of compounds with significant therapeutic potential, its handling requires adherence to stringent safety protocols grounded in the known hazards of related brominated heterocycles. By understanding its commercial landscape, synthetic potential, and safety requirements, researchers can effectively and responsibly leverage this valuable building block in the pursuit of novel therapeutic agents.

References

  • This compound [P85713]. ChemUniverse. [Link]
  • This compound. AbacipharmTech. [Link]
  • 5-Bromo-1H-indazole | 53857-57-1. J&K Scientific LLC. [Link]
  • Previous discussion of the synthesis and chemical reactivity of 1H-indazoles. Science of Synthesis. [Link]
  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Publishing. [Link]
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed Central (PMC). [Link]
  • 5-Bromo-7-ethyl-1H-indazole. Amerigo Scientific. [Link]
  • CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole.
  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Institutes of Health (NIH). [Link]

Sources

An In-depth Technical Guide to 5-Bromo-3,7-dimethyl-1H-indazole for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 5-Bromo-3,7-dimethyl-1H-indazole, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. We will delve into its chemical identity, plausible synthetic routes, and the scientific rationale behind its potential applications, particularly in the context of targeted therapies.

Chemical Identity and Nomenclature

Correctly identifying a compound is the cornerstone of any scientific investigation. This compound is systematically identified by the following nomenclature and identifiers.

IUPAC Name

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is This compound [1]. This name precisely describes the molecular structure: a bicyclic aromatic system consisting of a benzene ring fused to a pyrazole ring (an indazole), with a bromine atom at position 5, and methyl groups at positions 3 and 7.

Synonyms and Identifiers

In scientific literature and chemical databases, this compound may be referenced by other names and unique identifiers. A common synonym is 1H-Indazole, 5-bromo-3,7-dimethyl- . For unambiguous identification, the Chemical Abstracts Service (CAS) Registry Number is the industry standard.

IdentifierValue
CAS Number 1031417-71-6[2][3]
Molecular Formula C₉H₉BrN₂[2]
Molecular Weight 225.09 g/mol [2]
MDL Number MFCD12755762[2]

Physicochemical Properties and Spectroscopic Data

While detailed experimental data for this compound is not extensively published in peer-reviewed literature, data for closely related analogs and information from chemical suppliers provide valuable insights into its expected properties. Commercial suppliers indicate the availability of NMR, HPLC, and LC-MS data upon request[2][4].

For illustrative purposes, the spectroscopic characteristics of bromo-indazoles are critical for their identification and characterization.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would confirm the positions of the methyl groups and the bromine atom on the indazole core through characteristic chemical shifts and coupling constants.

  • Mass Spectrometry (MS): Mass spectral analysis would show a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio), leading to two major peaks in the mass spectrum separated by two mass units (M and M+2). This provides definitive evidence for the presence of a single bromine atom in the molecule.

  • Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for N-H stretching (around 3100-3500 cm⁻¹), C-H stretching of the aromatic ring and methyl groups (around 2850-3100 cm⁻¹), and C=C and C=N stretching vibrations within the aromatic system (typically in the 1400-1600 cm⁻¹ region).

Synthesis of Bromo-Indazoles: A Representative Methodological Approach

Conceptual Synthetic Pathway

The synthesis of substituted indazoles often proceeds via the cyclization of ortho-substituted phenylhydrazines or related precursors. A plausible synthetic route for this compound would likely start from a substituted bromotoluene derivative.

Synthetic_Pathway A Substituted Bromotoluene B Nitration A->B HNO₃/H₂SO₄ C Reduction of Nitro Group B->C e.g., SnCl₂/HCl D Diazotization and Cyclization C->D 1. NaNO₂/HCl 2. Intramolecular cyclization E This compound D->E

Conceptual synthetic workflow for this compound.
Detailed Experimental Protocol (Representative)

The following protocol is a representative example for the synthesis of a bromo-indazole derivative, which illustrates the key chemical transformations and the rationale behind the choice of reagents and conditions. This specific example details the bromination of indazole-3-carboxylic acid, a common precursor in indazole chemistry[5].

Step 1: Bromination of Indazole-3-carboxylic acid

  • Reaction: Indazole-3-carboxylic acid is suspended in glacial acetic acid and heated to achieve a clear solution. The solution is then cooled slightly, and a solution of bromine in glacial acetic acid is added dropwise. The reaction mixture is heated for an extended period to ensure complete bromination.

  • Causality: Glacial acetic acid serves as a polar protic solvent that can dissolve the starting material at elevated temperatures and is relatively inert to bromine. Heating is necessary to overcome the activation energy of the electrophilic aromatic substitution reaction. The dropwise addition of bromine controls the reaction rate and prevents potential side reactions.

  • Work-up: Upon completion, the reaction mixture is cooled and poured into ice water. The precipitated solid product is collected by filtration, washed with cold water to remove any remaining acid and inorganic byproducts, and dried under vacuum.

Protocol:

  • Suspend indazole-3-carboxylic acid (1.0 g, 6.16 mmol) in glacial acetic acid (60 mL) and heat to 120 °C until a clear solution is formed[5].

  • Cool the solution to 90 °C.

  • Slowly add a solution of bromine (0.633 mL, 12.33 mmol) in glacial acetic acid (2 mL) dropwise to the solution at 90 °C[5].

  • After the addition is complete, continue heating the reaction mixture at 90 °C for 16 hours[5].

  • Cool the solution to room temperature and pour it into ice water.

  • Stir the mixture at room temperature for 15 minutes to allow for complete precipitation.

  • Filter the solid, wash with cold water, and dry under vacuum to yield 5-bromo-1H-indazole-3-carboxylic acid[5].

Subsequent steps to arrive at this compound would involve decarboxylation and methylation, or starting with an appropriately substituted precursor that already contains the methyl groups.

Applications in Drug Discovery and Development

The indazole scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with a variety of biological targets, most notably protein kinases[6][7].

Indazoles as Kinase Inhibitors

Protein kinases are a large family of enzymes that play a critical role in cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, including cancer. The indazole core can mimic the purine ring of ATP, the primary substrate for kinases, allowing indazole-based compounds to act as competitive inhibitors at the ATP-binding site[7]. Several successful kinase inhibitor drugs, such as Axitinib and Pazopanib, feature the indazole scaffold[6].

Kinase_Inhibition Kinase Kinase Active Site ATP Binding Pocket Substrate Protein Substrate Kinase->Substrate Phosphorylates (Blocked by Indazole) Indazole This compound Indazole->Kinase Competitively Binds ATP ATP ATP->Kinase Binds Phosphorylation Phosphorylation Inhibited Substrate->Phosphorylation Leads to (Inhibited)

Mechanism of competitive kinase inhibition by an indazole-based compound.
Role of Substitution in Modulating Activity

The bromine atom and methyl groups on the indazole ring of this compound are not merely passive substituents. They play a crucial role in defining the compound's physicochemical properties and its potential interactions with biological targets.

  • Bromine Atom: The bromine atom can engage in halogen bonding, a non-covalent interaction that can enhance binding affinity and selectivity for a target protein. It also provides a reactive handle for further chemical modification through cross-coupling reactions, allowing for the synthesis of a diverse library of analogs for structure-activity relationship (SAR) studies.

  • Methyl Groups: The methyl groups can influence the compound's solubility, lipophilicity, and metabolic stability. They can also make important steric and hydrophobic contributions to the binding affinity within the target's active site.

Potential Therapeutic Areas

Given the prevalence of indazole-based compounds as kinase inhibitors, this compound is a promising starting point for the development of novel therapeutics in:

  • Oncology: Targeting kinases involved in cancer cell proliferation, survival, and angiogenesis.

  • Inflammatory Diseases: Inhibiting kinases that mediate inflammatory signaling pathways.

  • Neurodegenerative Diseases: Modulating the activity of kinases implicated in neuronal dysfunction and death.

The development of derivatives from this scaffold could lead to potent and selective inhibitors for a range of therapeutic targets[6][8][9].

Conclusion

This compound is a well-defined chemical entity with significant potential as a building block in drug discovery. Its indazole core provides a proven scaffold for kinase inhibition, while its specific substitution pattern offers opportunities for fine-tuning its pharmacological properties. While detailed experimental and biological data for this specific compound are not yet widely disseminated in the public domain, the wealth of information available for the broader class of bromo-indazoles provides a strong foundation for future research and development efforts. The synthetic accessibility and the potential for diverse functionalization make this compound a valuable tool for medicinal chemists aiming to develop the next generation of targeted therapies.

References

  • PubChem. 5-bromo-1H-indazole | C7H5BrN2 | CID 761929. [Link]
  • PubChem. 5-Bromo-7-methyl-1H-indazole | C8H7BrN2 | CID 1382033. [Link]
  • ChemUniverse. This compound [P85713]. [Link]
  • Anichem. 1H-Indazole, 5-bromo-3,7-dimethyl-|1031417-71-6. [Link]
  • NIH National Center for Biotechnology Information. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. [Link]
  • NIH National Center for Biotechnology Information. Indazole – an emerging privileged scaffold: synthesis and its biological significance. [Link]
  • ResearchGate.
  • Google Patents. Synthesis process of 3-bromo-5-nitro-1H-indazole.
  • Journal of Pharmaceutical Negative Results. Indazole From Natural Resources And Biological Activity. [Link]
  • RSC Publishing.
  • Supporting Inform
  • Supporting Information. General Procedure for the Synthesis of 1H-Indazoles. [Link]

Sources

understanding the pharmacophore of 5-Bromo-3,7-dimethyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Understanding the Pharmacophore of 5-Bromo-3,7-dimethyl-1H-indazole

Preamble: The Indazole Core as a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds. These are termed "privileged structures" due to their ability to interact with a wide range of biological targets. The indazole nucleus, a bicyclic heterocycle composed of a benzene ring fused to a pyrazole ring, is a quintessential example of such a scaffold.[1][2] Its derivatives are key components in numerous FDA-approved drugs and clinical candidates, demonstrating activities that span from anti-cancer to anti-inflammatory and anti-viral applications.[1][3] This guide focuses on a specific, functionally rich derivative: this compound. We will dissect its structural components, survey the known biological landscape of its parent class, and, most critically, establish a rigorous, field-proven methodological framework for elucidating its pharmacophore—the essential three-dimensional arrangement of chemical features responsible for its biological activity.

Section 1: Structural and Physicochemical Analysis of the this compound Core

Understanding the pharmacophore begins with a granular analysis of the molecule itself. This compound is a precisely substituted scaffold where each functional group contributes to its overall steric and electronic profile.

  • The 1H-Indazole Nucleus: As the core, the 1H-indazole system is an aromatic bicyclic structure. The 1H-tautomer is generally more thermodynamically stable than the 2H-form.[1] The pyrazole portion of the ring contains two nitrogen atoms: the N1 position bears a hydrogen atom, making it a potential hydrogen bond donor , while the N2 nitrogen possesses a lone pair of electrons, acting as a potential hydrogen bond acceptor . This duality is a cornerstone of its ability to form specific interactions within protein binding pockets.

  • C3-Methyl Group: The methyl group at the 3-position provides a hydrophobic feature and introduces steric bulk, which can influence the molecule's orientation within a binding site and contribute to van der Waals interactions.

  • C5-Bromo Group: The bromine atom at the 5-position is a critical feature. It is a lipophilic group that can participate in hydrophobic interactions . Furthermore, as a halogen, it has the potential to form halogen bonds —a type of non-covalent interaction with Lewis bases (like carbonyl oxygens or aromatic rings) that is increasingly recognized for its importance in ligand-protein binding. Crucially, from a synthetic standpoint, this bromine atom serves as a versatile reactive handle for cross-coupling reactions (e.g., Suzuki, Sonogashira), enabling the systematic exploration of structure-activity relationships (SAR).[4]

  • C7-Methyl Group: Similar to the C3-methyl, this group adds another hydrophobic element and steric constraint, further defining the shape and potential binding modes of the molecule.

A summary of the core compound's properties is presented below.

PropertyValue
Molecular FormulaC₉H₉BrN₂
Molecular Weight225.09 g/mol
Key FeaturesHydrogen Bond Donor (N1-H), Hydrogen Bond Acceptor (N2), Aromatic/Hydrophobic Core, Halogen Bond Donor (C5-Br), Hydrophobic Groups (C3-Me, C7-Me)

Section 2: The Biological Activity Landscape of Indazole Derivatives

While specific data on this compound is limited, the broader indazole class has been extensively studied, providing a powerful basis for forming activity hypotheses. Indazole-containing compounds have been identified as inhibitors of a diverse array of protein targets, underscoring the scaffold's versatility.[2]

Target ClassSpecific ExamplesTherapeutic AreaReference
Kinase Inhibitors FGFR1-3, EGFR, ERK1/2, Axitinib (VEGFR/PDGFR)Oncology[1][3][5][6]
Transcription Factor Inhibitors HIF-1αOncology[7]
Enzyme Inhibitors IDO1, DNA Gyrase, LipoxygenaseOncology, Infectious Disease, Inflammation[1][8][9]
Ion Channel Blockers CRAC ChannelsInflammation, Autoimmune Disorders[10]
GPCR Ligands 5-HT₃ Receptor (e.g., Granisetron)Antiemetic[2]

This precedent suggests that this compound is a strong candidate for development as a kinase inhibitor, an enzyme inhibitor, or an ion channel blocker. The initial stages of a drug discovery program would involve screening it against panels of these known indazole targets.

Section 3: A Methodological Framework for Pharmacophore Elucidation

Defining a pharmacophore is not a static declaration but a dynamic process of hypothesis generation, testing, and refinement. As a Senior Application Scientist, my recommendation is to follow a logical, multi-pronged approach that integrates computational and experimental data.

Hypothesis Generation: Target Identification

The first crucial step is to identify the biological target. Without a known target, a pharmacophore is an abstract concept.

Protocol 1: Target Identification Workflow

  • Literature & Precedent Analysis: Based on the data in Section 2, compile a list of primary candidate targets (e.g., a panel of kinases like FGFR, EGFR, and VEGFR).

  • Computational Target Prediction (In Silico):

    • Utilize reverse-docking servers or chemical similarity tools (e.g., SwissTargetPrediction) to screen the this compound structure against a database of known protein structures.[3]

    • This provides a ranked list of potential targets based on structural and electrostatic complementarity.

  • Experimental Screening:

    • Perform a broad primary screen of the compound against a diverse panel of biologically relevant targets (e.g., a commercial kinase panel).

    • A confirmed "hit" from this screen provides the essential starting point for structure-based pharmacophore modeling.

G cluster_0 Hypothesis Generation A Literature Review (Known Indazole Targets) D Prioritized List of Potential Targets A->D B Computational Target Prediction B->D C Experimental Screening E Confirmed Biological Target C->E D->C Guides Screening Panel

Caption: Workflow for initial biological target identification.

Ligand-Based Pharmacophore Modeling

This approach is employed when several active compounds are known, but the structure of the protein target is not. It relies on the principle that molecules binding to the same target share a common set of pharmacophoric features.

Protocol 2: Ligand-Based Modeling

  • Conformational Analysis: Generate a diverse set of low-energy 3D conformations for this compound and a series of its synthesized, active analogs.

  • Molecular Alignment: Superimpose the conformations of the active molecules. The alignment can be based on common scaffolds or pharmacophoric points.

  • Pharmacophore Generation: Identify the common chemical features (H-bond donors/acceptors, hydrophobic centers, etc.) and their spatial arrangement that are present in all active compounds. This consensus model is your pharmacophore hypothesis.

  • Refinement with Inactive Compounds: Use known inactive analogs as negative constraints. A robust model should not map well onto inactive molecules.

  • Validation: Use the generated pharmacophore model as a 3D query to screen a database of compounds. The model's ability to prioritize known active molecules (enrichment) validates its predictive power.

G A Set of Active Analogs B Conformational Analysis A->B C Molecular Alignment B->C D Feature Identification C->D E Pharmacophore Hypothesis D->E G Validated Pharmacophore Model E->G Database Screening & Validation F Inactive Analogs (Negative Control) F->E Refines Model

Caption: Workflow for Ligand-Based Pharmacophore Modeling.

Structure-Based Pharmacophore Modeling

This is the preferred method when a high-resolution 3D structure (from X-ray crystallography or cryo-EM) of the target protein bound to a ligand is available.

Protocol 3: Structure-Based Modeling

  • Obtain Complex Structure: Secure the PDB file of the target protein in complex with this compound or a close analog. If an experimental structure is unavailable, a reliable homology model may be used with caution.

  • Analyze Ligand-Protein Interactions:

    • Visualize the binding pocket and identify all key non-covalent interactions: hydrogen bonds, salt bridges, hydrophobic contacts, pi-pi stacking, and halogen bonds.

    • Use software like LigPlot+, Maestro, or MOE to automatically generate a 2D/3D interaction map.

  • Abstract to Pharmacophore Features: Convert these specific interactions into abstract pharmacophoric features.

    • A hydrogen bond to a backbone carbonyl becomes a hydrogen bond donor feature.

    • A hydrophobic pocket enclosing the C7-methyl group becomes a hydrophobic feature .

    • An interaction with the N2 nitrogen becomes a hydrogen bond acceptor feature.

  • Define Exclusion Volumes: Map the space occupied by the protein to define "exclusion volumes" where ligand atoms are not allowed. This adds crucial steric constraints to the model.

  • Validation: Test the model's ability to correctly dock the original ligand and to discriminate known active compounds from decoys in a virtual screening experiment.

G A Protein-Ligand Co-crystal Structure B Analyze Key Interactions A->B D Define Exclusion Volumes A->D C Abstract to Pharmacophore Features B->C E Structure-Based Pharmacophore Model C->E D->E

Caption: Workflow for Structure-Based Pharmacophore Modeling.

Section 4: A Proposed Pharmacophore Hypothesis for this compound

Synthesizing the structural analysis and the known interaction patterns of indazole kinase inhibitors, we can propose a hypothetical pharmacophore model. This serves as a starting point for a research program, to be validated and refined experimentally.

Key Features of the Proposed Pharmacophore:

  • Aromatic/Hydrophobic (Aro/Hyd): The bicyclic indazole ring system forms a large, flat hydrophobic feature essential for shape complementarity and potential pi-stacking interactions.

  • Hydrogen Bond Donor (HBD): The N1-H group is positioned to donate a hydrogen bond, often to a backbone carbonyl in the hinge region of a kinase.

  • Hydrogen Bond Acceptor (HBA): The N2 nitrogen is a critical H-bond acceptor.

  • Hydrophobic (Hyd): The C3-methyl group occupies a small hydrophobic pocket.

  • Hydrophobic/Halogen Bond (Hyd/Hal): The C5-bromo and C7-methyl region defines a larger hydrophobic area. The bromine specifically offers a potential halogen bond vector.

G HBD HBD HBA HBA Aro1 Aro Aro2 Aro Hyd1 Hyd Hyd2 Hyd/Hal

Caption: Hypothetical pharmacophore model for this compound.

Section 5: Experimental Validation and Lead Optimization

A pharmacophore model is only as good as its predictive power. The final, indispensable phase involves synthesis and biological testing to validate the hypothesis.

Synthesis of a Focused Analog Library

The C5-bromo position is the ideal starting point for SAR exploration.

Protocol 4: SAR Library Synthesis

  • Objective: To probe the steric and electronic requirements of the C5 substituent binding pocket.

  • Reaction: Employ a Suzuki cross-coupling reaction using (5-Bromo-3,7-dimethyl-1H-indazol-yl)boronic acid (or a protected version) and a diverse set of aryl/heteroaryl halides.

  • Analog Design:

    • Size: Synthesize analogs with small (e.g., phenyl), medium (e.g., naphthyl), and large (e.g., biphenyl) aromatic groups.

    • Electronics: Introduce electron-donating (e.g., -OCH₃) and electron-withdrawing (e.g., -CF₃, -CN) groups onto the coupled aryl ring.

    • H-Bonding: Introduce groups capable of H-bonding (e.g., -OH, -NH₂, pyridine).

  • Parallel Synthesis: Utilize high-throughput synthesis techniques to rapidly generate a library of 20-50 compounds for initial screening.

Biological Evaluation

The synthesized analogs must be tested in a robust, quantitative biological assay.

Protocol 5: In Vitro Biological Assay

  • Assay Type: Based on the identified target, select an appropriate assay. For a kinase, this would typically be a radiometric (e.g., ³²P-ATP) or fluorescence-based (e.g., FRET) enzyme inhibition assay.

  • Primary Screen: Screen all synthesized compounds at a single high concentration (e.g., 10 µM) to identify hits.

  • Dose-Response Analysis: For all active compounds, perform a multi-point dose-response curve to determine the IC₅₀ (half-maximal inhibitory concentration).

  • SAR Analysis: Correlate the IC₅₀ values with the structural changes in the analogs.

    • Does increasing steric bulk at C5 improve or decrease potency?

    • Is an H-bond donor or acceptor preferred?

    • This data directly validates or refutes the pharmacophore hypothesis and guides the next round of analog design.

Conclusion

The pharmacophore of this compound is not a pre-existing entity but a model to be built through a systematic and iterative process of computational analysis and rigorous experimental validation. The indazole scaffold is a proven starting point for successful drug discovery campaigns.[1][2] By leveraging the structural features of the C3/C7-methyl groups for hydrophobic anchoring and the C5-bromo position as a versatile handle for SAR exploration, a well-defined pharmacophore can be elucidated. This guide provides the strategic framework and detailed protocols necessary for researchers to unlock the therapeutic potential of this promising molecule, transforming it from a chemical entity into a validated lead for drug development.

References

  • Molecular dynamics and 3D-QSAR studies on indazole derivatives as HIF-1α inhibitors. (2022). Journal of Molecular Structure, 1252, 132145.
  • Fishwick, C. W. G., et al. (2017). Identification of an Indazole-Based Pharmacophore for the Inhibition of FGFR Kinases Using Fragment-Led de Novo Design. ACS Medicinal Chemistry Letters, 8(8), 848–852.
  • Zhang, Y., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(11), 2783. [Link]
  • Synthesis molecular docking and DFT studies on novel indazole derivatives. (2024). Scientific Reports, 14(1), 9394.
  • Nikolaou, I., et al. (2024). Design, synthesis, and pharmacological evaluation of indazole carboxamides of N-substituted pyrrole derivatives as soybean lipoxygenase inhibitors. Molecular Diversity, 28(6), 3757–3782. [Link]
  • Li, Y., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(26), 15833–15843. [Link]
  • Design, Synthesis and Biological Evaluation of Derivatives Bearing Indazole Scaffold. (2023). Journal of Pharmaceutical Sciences and Research, 15(11), 4065-4081.
  • Li, Y., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(26), 15833-15843. [Link]
  • Shaikh, A., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Advances, 13(21), 14333–14361. [Link]
  • Indazole From Natural Resources And Biological Activity. (2022).
  • 5-Bromo-7-methyl-1H-indazole. PubChem. [Link]
  • 5-bromo-1H-indazole. PubChem. [Link]
  • Labroli, M. A., et al. (2004). Design, synthesis and structure-activity relationship studies of novel indazole analogues as DNA gyrase inhibitors with Gram-positive antibacterial activity. Bioorganic & Medicinal Chemistry Letters, 14(11), 2857–2862. [Link]
  • Principally structure-activity relationship features derived from compounds tested.
  • Cao, J., et al. (2016). Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). Bioorganic & Medicinal Chemistry Letters, 26(11), 2684–2688. [Link]
  • Sun, L., et al. (2017). Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. Bioorganic & Medicinal Chemistry Letters, 27(4), 865–870. [Link]

Sources

An In-depth Technical Guide to the Potential Therapeutic Targets of 5-Bromo-3,7-dimethyl-1H-indazole: A Focus on RIPK1 Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, Scientists, and Drug Development Professionals

Abstract

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with diverse biological activities, including anti-inflammatory and anticancer properties.[1][2][3] This guide focuses on the hypothetical, yet scientifically plausible, potential of a novel indazole derivative, 5-Bromo-3,7-dimethyl-1H-indazole, as a therapeutic agent. Based on the known activities of related compounds, we postulate that a primary therapeutic target for this molecule is Receptor-Interacting Protein Kinase 1 (RIPK1), a critical mediator of inflammation and programmed cell death.[4][5][6][7] This document will provide an in-depth exploration of RIPK1 as a therapeutic target, the rationale for its inhibition by an indazole-based compound, and a comprehensive guide to the experimental validation of this interaction.

Introduction: The Therapeutic Potential of the Indazole Scaffold

Indazole derivatives have garnered significant attention in drug discovery due to their wide spectrum of biological activities.[2][8][9] These nitrogen-containing heterocyclic compounds are present in a number of commercially available drugs, such as the kinase inhibitors axitinib and pazopanib, which are used in cancer therapy.[10] The therapeutic versatility of the indazole core stems from its ability to be readily functionalized, allowing for the fine-tuning of its pharmacological properties.[11][12] Many indazole derivatives have been found to possess potent anti-inflammatory and anticancer activities, often through the modulation of protein kinase signaling pathways.[1][10]

Given this precedent, the investigation of novel indazole compounds like this compound is a promising avenue for the development of new therapeutics. While the specific biological activities of this compound are not yet extensively documented in publicly available literature, its structural similarity to known kinase inhibitors provides a strong rationale for exploring its potential in this area. This guide will proceed under the working hypothesis that this compound is a potent and selective inhibitor of RIPK1.

Receptor-Interacting Protein Kinase 1 (RIPK1): A Key Mediator of Inflammation and Cell Death

RIPK1 is a serine/threonine kinase that plays a central role in cellular responses to a variety of stimuli, including tumor necrosis factor (TNF).[4][5][13] It functions as a key molecular switch, regulating the balance between cell survival, inflammation, and programmed cell death pathways such as apoptosis and necroptosis.[7][14][15][16] The kinase activity of RIPK1 is essential for the induction of necroptosis, a form of regulated necrosis that is highly inflammatory.[17][18]

The Dual Role of RIPK1 in Cellular Signaling

RIPK1 possesses both kinase-dependent and scaffolding functions, which dictate its downstream signaling outcomes.[19]

  • Scaffolding Function: In its non-catalytic role, RIPK1 acts as a scaffold protein within the TNFR1 signaling complex (Complex I), promoting the activation of the NF-κB and MAPK pathways, which lead to the transcription of pro-survival and pro-inflammatory genes.[13][15]

  • Kinase Function: Under certain conditions, such as the inhibition of caspase-8, RIPK1's kinase activity is engaged.[15] Activated RIPK1 can then initiate the formation of the necrosome (Complex IIb) with RIPK3 and MLKL, leading to necroptotic cell death.[4][15] RIPK1 kinase activity is also implicated in RIPK1-dependent apoptosis.[20]

The dysregulation of RIPK1 activity has been linked to a wide range of inflammatory and neurodegenerative diseases, including rheumatoid arthritis, psoriasis, ulcerative colitis, amyotrophic lateral sclerosis (ALS), and Alzheimer's disease.[4][6][17][21] This makes RIPK1 a highly attractive therapeutic target for small molecule inhibitors.[4][6]

The Rationale for Targeting RIPK1 with this compound

The development of selective small-molecule inhibitors of RIPK1 has shown promise in preclinical models and clinical trials for various diseases.[4][6][15] The unique allosteric pocket within the RIPK1 kinase domain allows for the development of highly selective inhibitors.[4][6] Given that many indazole derivatives are known to be potent kinase inhibitors, it is plausible that this compound could bind to and inhibit the kinase activity of RIPK1, thereby blocking necroptosis and reducing inflammation.

Experimental Validation of RIPK1 as a Therapeutic Target

The identification of a specific molecular target for a novel compound is a critical step in drug development.[22][23] The following section outlines a series of experimental workflows to validate the hypothesis that RIPK1 is the primary target of this compound.

Initial Target Identification Strategies

To empirically identify the protein targets of a novel small molecule, several unbiased approaches can be employed.[24][25]

  • Affinity-Based Pull-Down: This method involves chemically modifying the small molecule to incorporate an affinity tag, such as biotin.[22] The tagged compound is then incubated with cell lysates, and the protein-compound complexes are "pulled down" using streptavidin beads.[22] The bound proteins are subsequently identified by mass spectrometry.[22]

  • Label-Free Methods: These techniques do not require modification of the compound.

    • Drug Affinity Responsive Target Stability (DARTS): This method relies on the principle that a protein becomes more resistant to proteolysis when bound to a small molecule.[22] Cell lysates are treated with the compound and then subjected to limited proteolysis. The stabilized proteins are then identified by mass spectrometry.[22]

    • Cellular Thermal Shift Assay (CETSA): This assay is based on the increased thermal stability of a protein upon ligand binding. Cells or cell lysates are heated to various temperatures in the presence and absence of the compound. The soluble protein fraction is then analyzed by Western blotting or mass spectrometry to identify proteins with increased stability.

The following diagram illustrates a general workflow for target identification:

Target_Identification_Workflow cluster_0 Target Identification Start Novel Compound (this compound) Method_Choice Select Target ID Method Start->Method_Choice Affinity_Pull_Down Affinity-Based Pull-Down Method_Choice->Affinity_Pull_Down Label_Free Label-Free Methods (DARTS, CETSA) Method_Choice->Label_Free Mass_Spec Mass Spectrometry (Protein ID) Affinity_Pull_Down->Mass_Spec Label_Free->Mass_Spec Data_Analysis Data Analysis & Hit Prioritization Mass_Spec->Data_Analysis Hypothesis Generate Target Hypothesis (e.g., RIPK1) Data_Analysis->Hypothesis

Caption: A generalized workflow for the initial identification of protein targets for a novel small molecule.

Detailed Protocol: Validating RIPK1 Inhibition

Once RIPK1 is identified as a high-confidence candidate target, a series of focused experiments are required for validation.

Objective: To directly measure the inhibitory effect of this compound on the enzymatic activity of recombinant RIPK1.

Methodology:

  • Reagents: Recombinant human RIPK1 protein, ATP, a suitable kinase substrate (e.g., a generic myelin basic protein or a specific peptide substrate), and the test compound.

  • Procedure:

    • A kinase reaction buffer containing ATP and the substrate is prepared.

    • Varying concentrations of this compound are pre-incubated with the recombinant RIPK1 enzyme.

    • The kinase reaction is initiated by the addition of the ATP/substrate mix.

    • The reaction is allowed to proceed for a defined period at a controlled temperature.

    • The reaction is stopped, and the amount of phosphorylated substrate is quantified using a suitable detection method (e.g., ADP-Glo™, radiometric assay, or antibody-based detection).

  • Data Analysis: The results are plotted as percent inhibition versus compound concentration, and the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is calculated.

Objective: To confirm that this compound binds to RIPK1 in a cellular context.

Methodology:

  • Cell Culture: A suitable cell line that expresses endogenous RIPK1 (e.g., HT-29 or THP-1 cells) is cultured.

  • Treatment: The cells are treated with either vehicle control or varying concentrations of this compound.

  • Thermal Challenge: The treated cells are heated to a range of temperatures (e.g., 40-70°C).

  • Lysis and Protein Quantification: The cells are lysed, and the soluble protein fraction is separated from the aggregated, denatured proteins by centrifugation.

  • Western Blot Analysis: The amount of soluble RIPK1 remaining at each temperature is determined by Western blotting using a specific anti-RIPK1 antibody.

  • Data Analysis: A melting curve for RIPK1 is generated for both vehicle- and compound-treated cells. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Objective: To assess the ability of this compound to inhibit RIPK1-mediated signaling pathways in cells.

A. Inhibition of Necroptosis:

  • Cell System: A cell line susceptible to necroptosis (e.g., HT-29 or L929 cells).

  • Induction of Necroptosis: Necroptosis is induced by treating the cells with a combination of TNF-α, a Smac mimetic (to inhibit cIAPs), and a pan-caspase inhibitor (to block apoptosis).

  • Treatment: Cells are pre-treated with varying concentrations of this compound before the addition of the necroptosis-inducing stimuli.

  • Measurement of Cell Death: Cell viability is assessed using a suitable assay (e.g., CellTiter-Glo®, LDH release assay, or propidium iodide staining followed by flow cytometry).

  • Data Analysis: The protective effect of the compound against necroptosis is quantified, and an EC50 value is determined.

B. Inhibition of Inflammatory Cytokine Production:

  • Cell System: Primary human macrophages or a monocytic cell line like THP-1.

  • Stimulation: Cells are stimulated with a Toll-like receptor (TLR) ligand, such as lipopolysaccharide (LPS), to induce an inflammatory response.

  • Treatment: Cells are co-treated with LPS and varying concentrations of this compound.

  • Cytokine Measurement: The levels of key inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant are measured by ELISA.

  • Data Analysis: The dose-dependent inhibition of cytokine production by the compound is determined.

The following diagram illustrates the RIPK1 signaling pathway and the proposed point of inhibition by this compound:

RIPK1_Pathway cluster_pathway RIPK1 Signaling Pathway TNF TNF-α TNFR1 TNFR1 TNF->TNFR1 ComplexI Complex I (TRADD, TRAF2, cIAPs, RIPK1) TNFR1->ComplexI NFkB NF-κB Activation ComplexI->NFkB RIPK1_Kinase RIPK1 Kinase Activity ComplexI->RIPK1_Kinase Caspase-8 inhibition Inflammation Inflammation & Survival NFkB->Inflammation ComplexII Complex IIb (Necrosome) (RIPK1, RIPK3, MLKL) Necroptosis Necroptosis ComplexII->Necroptosis Inhibitor This compound Inhibitor->RIPK1_Kinase RIPK1_Kinase->ComplexII

Sources

Preliminary In-Vitro Screening of 5-Bromo-3,7-dimethyl-1H-indazole: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the Indazole Scaffold

The indazole nucleus is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities.[1][2][3][4] Derivatives of indazole have been successfully developed into therapeutic agents for a range of diseases, showcasing activities such as anti-inflammatory, antitumor, antibacterial, and anti-HIV effects.[1][2] Notably, several FDA-approved drugs, including the antiemetic Granisetron, the non-steroidal anti-inflammatory Benzydamine, and a portfolio of protein kinase inhibitors like Axitinib and Pazopanib for cancer therapy, feature the indazole scaffold.[1][4][5] This precedent strongly suggests that novel indazole derivatives, such as 5-Bromo-3,7-dimethyl-1H-indazole, are promising candidates for drug discovery programs and warrant thorough investigation.

This guide provides a comprehensive framework for the preliminary in-vitro screening of this compound. As a Senior Application Scientist, the following sections are designed to provide not just protocols, but the strategic thinking behind a tiered screening approach. We will begin with broad-spectrum cytotoxicity screening to identify general cellular effects and then progress to more specific assays targeting potential anti-inflammatory and kinase inhibitory activities, areas where indazole derivatives have shown significant promise.[6][7][8]

A Tiered Approach to In-Vitro Screening

A logical and resource-efficient screening cascade is essential for the early-stage evaluation of a novel compound. The proposed workflow for this compound is designed to first establish a foundational understanding of its cytotoxic potential before committing to more complex and resource-intensive mechanistic assays.

G cluster_0 Tier 1: Foundational Screening cluster_1 Tier 2: Mechanistic Exploration cluster_2 Tier 3: Lead Optimization Compound Synthesis & QC Compound Synthesis & QC Broad-Spectrum Cytotoxicity Screening Broad-Spectrum Cytotoxicity Screening Compound Synthesis & QC->Broad-Spectrum Cytotoxicity Screening Anti-Inflammatory Assays Anti-Inflammatory Assays Broad-Spectrum Cytotoxicity Screening->Anti-Inflammatory Assays Kinase Inhibition Profiling Kinase Inhibition Profiling Broad-Spectrum Cytotoxicity Screening->Kinase Inhibition Profiling Hit-to-Lead Hit-to-Lead Anti-Inflammatory Assays->Hit-to-Lead Kinase Inhibition Profiling->Hit-to-Lead

Caption: A tiered workflow for the in-vitro screening of this compound.

Tier 1: Broad-Spectrum Cytotoxicity Screening

The initial step in evaluating any novel compound is to assess its general effect on cell viability.[9] Cytotoxicity assays are fundamental for determining the concentration at which a compound exhibits toxic effects, which is crucial for establishing a therapeutic window and for guiding the concentrations used in subsequent, more specific assays.[9][10][11]

Experimental Protocol: MTT Assay for Cell Viability

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cellular metabolic activity, which serves as an indicator of cell viability.[11][12][13]

Principle: Viable cells with active mitochondria contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells.[13]

Step-by-Step Methodology:

  • Cell Culture and Seeding:

    • Culture a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, and a non-cancerous cell line like HEK293 for selectivity assessment) in appropriate media.[12][13]

    • Harvest cells and seed them into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well).

    • Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the compound in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the test compound. Include vehicle control (medium with DMSO) and untreated control wells.

    • Incubate the plates for 48 to 72 hours.[10]

  • MTT Assay and Data Acquisition:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[11]

    • Measure the absorbance at 570 nm using a microplate reader.

Data Presentation and Analysis:

The results are typically expressed as the percentage of cell viability relative to the vehicle control. The half-maximal inhibitory concentration (IC50), which is the concentration of the compound that reduces cell viability by 50%, is a key metric for determining cytotoxic potency.[11]

Cell LineThis compound IC50 (µM)Doxorubicin (Positive Control) IC50 (µM)
MCF-7 (Breast Cancer)Experimental ValueExperimental Value
A549 (Lung Cancer)Experimental ValueExperimental Value
HEK293 (Normal)Experimental ValueExperimental Value

Tier 2: Mechanistic Exploration

Based on the known biological activities of indazole derivatives, two key areas for mechanistic investigation are anti-inflammatory effects and kinase inhibition.

A. Anti-Inflammatory Activity

Chronic inflammation is implicated in numerous diseases, and many indazole-containing compounds have demonstrated anti-inflammatory properties.[7][8] Simple, cell-free in-vitro assays can provide a preliminary indication of a compound's potential to modulate inflammatory processes.

Protein denaturation is a well-documented cause of inflammation.[14] This assay assesses the ability of a compound to inhibit the heat-induced denaturation of a protein, such as bovine serum albumin (BSA).

Principle: The inhibition of protein denaturation is a potential mechanism for anti-inflammatory activity. This assay measures the ability of a compound to prevent the aggregation of proteins when subjected to heat.

Step-by-Step Methodology:

  • Reaction Mixture Preparation:

    • Prepare a reaction mixture consisting of 0.5 mL of 1% aqueous solution of BSA and 0.5 mL of the test compound at various concentrations (e.g., 100-500 µg/mL).

    • A control group consists of 0.5 mL of BSA solution and 0.5 mL of distilled water.

    • A standard group consists of 0.5 mL of BSA solution and 0.5 mL of a standard anti-inflammatory drug like diclofenac sodium (at a similar concentration range).[15]

  • Incubation and Measurement:

    • Incubate all mixtures at 37°C for 20 minutes, followed by heating at 51°C for 20 minutes.

    • After cooling, measure the turbidity of the solutions spectrophotometrically at 660 nm.

Data Analysis:

The percentage inhibition of protein denaturation is calculated using the following formula: % Inhibition = [1 - (Absorbance of Test Sample / Absorbance of Control)] x 100

CompoundConcentration (µg/mL)% Inhibition of Protein Denaturation
This compound100Experimental Value
250Experimental Value
500Experimental Value
Diclofenac Sodium (Standard)100Experimental Value
B. Kinase Inhibition Profiling

Protein kinases are a large family of enzymes that play critical roles in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[16][17] The indazole scaffold is a common feature in many kinase inhibitors.[6]

The ADP-Glo™ Kinase Assay is a luminescent-based assay that can be used to measure the activity of a wide range of kinases.

Principle: The assay quantifies the amount of ADP produced during a kinase reaction. As the kinase transfers phosphate from ATP to a substrate, ADP is generated. The amount of ADP is then converted into a luminescent signal, which is inversely correlated with the inhibitory activity of the test compound.

Step-by-Step Methodology:

  • Kinase Reaction:

    • In a 96-well or 384-well plate, combine the kinase of interest, its specific substrate, ATP, and the test compound (this compound) at various concentrations.

    • Include a no-kinase control and a vehicle control.

    • Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).

  • ADP Detection:

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add Kinase Detection Reagent to convert the ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30 minutes.

  • Data Acquisition:

    • Measure the luminescence using a plate-reading luminometer.

Data Analysis:

The luminescent signal is proportional to the amount of ADP produced. A decrease in signal indicates inhibition of kinase activity. The IC50 value can be determined by plotting the percentage of kinase inhibition against the log of the compound concentration.

G cluster_0 Kinase Reaction cluster_1 Products Kinase Kinase Phospho_Substrate Phosphorylated Substrate Kinase->Phospho_Substrate Inhibited by Compound Substrate Substrate ATP ATP ADP ADP ATP->ADP Inhibitor 5-Bromo-3,7-dimethyl- 1H-indazole Inhibitor->Kinase

Caption: The principle of a kinase inhibition assay.

Conclusion and Future Directions

This guide outlines a rational and efficient preliminary in-vitro screening cascade for this compound. The initial broad-spectrum cytotoxicity screening will provide essential data on the compound's general cellular toxicity and guide the selection of concentrations for subsequent assays. The targeted anti-inflammatory and kinase inhibition assays will then probe for specific biological activities, leveraging the known therapeutic potential of the indazole scaffold.

Positive results in any of these assays would warrant further investigation, including more detailed mechanistic studies, profiling against a broader panel of cell lines or kinases, and eventually, progression to in-vivo models. This structured approach ensures a thorough and scientifically rigorous initial evaluation, maximizing the potential for identifying a promising new therapeutic lead.

References

  • Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limit
  • Application Notes & Protocols: Cytotoxicity Assay of Novel Compounds in Cancer Cell Lines - Benchchem. (2025). BenchChem.
  • Application Notes and Protocols for In Vitro Cytotoxicity Assays of Novel Compounds - Benchchem. (2025). BenchChem.
  • Choosing the Right Assay for Your Kinase Drug Discovery. (2024). Reaction Biology.
  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (2021). RSC Publishing.
  • In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. Eurofins Discovery.
  • In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. (2017). [Source Not Available]
  • Targeted Kinase Inhibitor Activity Screening. BOC Sciences.
  • In Vitro Cytotoxicity Evaluation of Some Substituted Indazole Derivatives. (2007). Letters in Drug Design & Discovery.
  • Kinase assays. (2020). BMG LABTECH.
  • Cytotoxicity Assays | Life Science Applic
  • Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology.
  • In Vitro Anti-Inflammatory Properties of Selected Green Leafy Vegetables. (2018). PMC - NIH.
  • (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025). [Source Not Available]
  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025).
  • In Vitro Assays To Investigate The Anti-Inflammatory Activity Of Herbal Extracts A Review. [Source Not Available]
  • INVITRO ANTI-INFLAMMATORY ACTIVITY OF METHANOL EXTRACT OF ENICOSTEMMA AXILLARE.
  • (PDF)
  • In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Deriv
  • New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies. (2023). PubMed.
  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. (2021). NIH.
  • This compound. AbacipharmTech-Global Chemical supplier.
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC - PubMed Central.
  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (2021). RSC Publishing.
  • CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
  • Indazole From Natural Resources And Biological Activity.
  • 1031417-71-6 | this compound. Moldb.
  • Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. [Source Not Available]
  • Synthesis of 1H-Indazoles via Silver(I)
  • Different biological activities reported with Indazole derivatives.

Sources

Whitepaper: A Technical Guide to the Solubility Profile of 5-Bromo-3,7-dimethyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its developability, influencing everything from reaction chemistry and purification to bioavailability and therapeutic efficacy.[1][2][3] This guide provides a comprehensive technical framework for characterizing the solubility profile of 5-Bromo-3,7-dimethyl-1H-indazole (CAS: 1031417-71-6), a substituted indazole of interest in medicinal chemistry.[4][5] We will explore the theoretical underpinnings of its solubility based on molecular structure, present detailed, field-proven protocols for its experimental determination, and discuss the practical implications of the resulting data for researchers and drug development professionals.

Introduction: The Significance of the Indazole Scaffold

The indazole ring system is a privileged scaffold in modern drug discovery, appearing in a multitude of compounds investigated for their therapeutic potential, particularly as protein kinase inhibitors in oncology.[6] The specific substitution pattern of this compound—featuring a halogen atom and two methyl groups—imparts distinct physicochemical properties that must be thoroughly understood for its advancement.

A compound's journey from a laboratory curiosity to a viable therapeutic agent is heavily dependent on its solubility.[1] Poor solubility can lead to erratic results in biological assays, challenging formulation development, and insufficient bioavailability, ultimately causing promising candidates to fail.[7] Therefore, a systematic evaluation of a compound's solubility in a diverse range of solvents is not merely a routine task but a foundational pillar of its scientific and commercial validation. This document serves as a detailed guide to performing such an evaluation for this compound.

Theoretical Solubility Framework: A Structure-Based Assessment

The solubility of this compound can be predicted by dissecting its molecular structure (C₉H₉BrN₂; Molecular Weight: 225.09 g/mol ).[8]

  • The Indazole Core : This bicyclic heteroaromatic system contains both a pyridine-like nitrogen (a hydrogen bond acceptor) and a pyrrole-like NH group (a hydrogen bond donor). This duality allows for interactions with both protic and aprotic polar solvents. However, the aromatic nature of the rings contributes significantly to its lipophilicity.

  • Hydrophobic Substituents : The molecule is decorated with three lipophilic groups:

    • 5-Bromo Group : Significantly increases the molecular weight and size, enhancing van der Waals forces and contributing to higher crystal lattice energy, which must be overcome for dissolution. It also substantially increases the compound's hydrophobicity.

    • 3- and 7-Methyl Groups : These alkyl groups further increase the nonpolar surface area of the molecule, reinforcing its hydrophobic character.

Predicted Solubility Profile: Based on this analysis, this compound is expected to exhibit poor aqueous solubility . The combined hydrophobicity of the bromo- and dimethyl-substituents will likely dominate its interaction with water. Conversely, it is predicted to have good to excellent solubility in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF), which are effective at solvating a wide range of organic molecules. Solubility in polar protic solvents like methanol and ethanol should be moderate, while solubility in nonpolar solvents like toluene or hexane is expected to be limited due to the polar nature of the indazole's N-H bond.

Experimental Determination of Thermodynamic Solubility

Thermodynamic solubility represents the true equilibrium concentration of a solute in a solvent at a given temperature. The "gold standard" for its determination is the Shake-Flask Method .[9] This method ensures that the solution has reached equilibrium with the solid phase, providing a definitive solubility value crucial for lead optimization and formulation.[7]

Detailed Protocol: Shake-Flask Method

This protocol is designed to be a self-validating system by ensuring equilibrium is reached and accurately measured.

Causality Behind Choices:

  • Excess Solid : Using a quantity of solid far exceeding its estimated solubility ensures that a saturated state can be achieved and maintained throughout the experiment.

  • Extended Incubation (24-48h) : Many complex organic molecules, especially those with stable crystal forms, require significant time to reach equilibrium. Shorter incubation times may lead to an underestimation of solubility.[10][11]

  • Temperature Control : Solubility is highly temperature-dependent. Maintaining a constant temperature (e.g., 25 °C for standard measures, 37 °C for biopharmaceutical relevance) is critical for reproducibility.[2]

  • Phase Separation : It is imperative to completely separate the undissolved solid from the saturated solution before analysis to avoid artificially inflated concentration readings. High-speed centrifugation followed by filtration through a low-binding filter is a robust method.[12]

Step-by-Step Methodology:

  • Preparation : Weigh an excess amount of solid this compound (e.g., 5-10 mg) into a series of inert glass vials.

  • Solvent Addition : Add a precise volume (e.g., 1 mL) of each selected solvent to the respective vials. Solvents should span a range of polarities (e.g., Purified Water, Phosphate-Buffered Saline pH 7.4, Methanol, Acetonitrile, DMSO, Toluene).

  • Equilibration : Seal the vials tightly and place them in an orbital shaker or on a stirring plate within a temperature-controlled incubator (e.g., 25 °C). Agitate the samples for at least 24 hours. To confirm equilibrium, samples can be taken at multiple time points (e.g., 24h and 48h); if the measured concentrations are consistent, equilibrium has been reached.[10]

  • Phase Separation :

    • Allow the vials to stand undisturbed at the test temperature for 1 hour to let larger particles settle.

    • Centrifuge the vials at high speed (e.g., >10,000 g) for 15-20 minutes to pellet the remaining solid.

  • Sample Collection : Carefully withdraw a known volume of the clear supernatant. For high-concentration samples, perform an immediate and precise dilution with a suitable mobile phase or solvent to prevent precipitation.

  • Quantification : Analyze the concentration of the dissolved compound in the final solution using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[12][13] A standard calibration curve must be prepared using the same compound to ensure accurate quantification.

Workflow for Thermodynamic Solubility Determination

The following diagram illustrates the logical flow of the Shake-Flask protocol.

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_analysis 4. Analysis A Weigh Excess Solid (this compound) B Add Precise Volume of Test Solvent A->B C Seal & Agitate (24-48h at Constant Temp) B->C D Centrifuge at High Speed C->D E Collect Supernatant D->E F Dilute Sample (if necessary) E->F G Quantify Concentration (HPLC-UV or LC-MS/MS) F->G H Calculate Solubility (e.g., in µg/mL or mM) G->H

Sources

A Keystone in Modern Medicinal Chemistry: An In-depth Technical Guide to 5-Bromo-3,7-dimethyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the indazole scaffold has emerged as a privileged heterocyclic motif, integral to the architecture of numerous therapeutic agents. This guide provides a comprehensive technical exploration of a particularly valuable derivative: 5-Bromo-3,7-dimethyl-1H-indazole. We will delve into its discovery and historical context, dissect its synthesis with actionable protocols, and illuminate its critical role as a versatile building block in the development of novel therapeutics, particularly in the realm of oncology. This document is intended for researchers, medicinal chemists, and professionals in drug development who seek a deeper understanding of this important molecule.

The Genesis of a Privileged Scaffold: A Historical Perspective

The story of this compound is intrinsically linked to the broader history of indazole chemistry. The indazole ring system, a fusion of benzene and pyrazole, was first synthesized in the late 19th century.[1] These early explorations laid the groundwork for what would become a cornerstone of medicinal chemistry.[2]

While the precise first synthesis of this compound is not prominently documented in seminal, early publications, its emergence is a logical progression in the exploration of the indazole scaffold. The strategic placement of the bromo and methyl groups offers medicinal chemists fine control over the molecule's steric and electronic properties, making it a valuable intermediate for creating libraries of compounds for biological screening. The development of this and similar substituted indazoles has been driven by the relentless pursuit of new chemical entities with improved potency, selectivity, and pharmacokinetic profiles.[2][3]

The Art of Synthesis: Constructing the this compound Core

The synthesis of this compound can be approached through several established methods for indazole formation, most notably through the cyclization of appropriately substituted anilines. The Jacobson indazole synthesis and its modifications provide a robust framework for constructing the indazole core.[4]

Proposed Synthetic Pathway

A logical and efficient synthetic route to this compound commences with a substituted aniline, such as 4-bromo-2,6-dimethylaniline. This starting material contains the requisite bromine and methyl groups in the correct orientation for the subsequent cyclization.

The overall transformation can be visualized as a two-step process: diazotization of the aniline followed by intramolecular cyclization.

Synthetic Pathway start 4-Bromo-2,6-dimethylaniline intermediate Diazonium Salt Intermediate start->intermediate 1. NaNO2, HCl 2. Ac2O (optional protection) product This compound intermediate->product Intramolecular Cyclization (e.g., Jacobson Synthesis)

Caption: Proposed synthetic pathway to this compound.

Detailed Experimental Protocol (Hypothetical)

The following protocol is a representative procedure based on established methodologies for the synthesis of similar indazole derivatives.[5]

Step 1: Acetylation of 4-Bromo-2,6-dimethylaniline

  • To a stirred solution of 4-bromo-2,6-dimethylaniline (1 equivalent) in glacial acetic acid, add acetic anhydride (1.2 equivalents) dropwise at room temperature.

  • Heat the reaction mixture to 50-60°C for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Collect the precipitated solid by filtration, wash with water until neutral, and dry under vacuum to yield N-(4-bromo-2,6-dimethylphenyl)acetamide.

Step 2: Nitrosation and Cyclization to this compound

  • Suspend the N-(4-bromo-2,6-dimethylphenyl)acetamide (1 equivalent) in a mixture of acetic acid and acetic anhydride.

  • Cool the suspension to 0-5°C in an ice bath.

  • Add a solution of sodium nitrite (1.5 equivalents) in water dropwise, maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for several hours or until TLC analysis indicates the consumption of the starting material.

  • Carefully quench the reaction by adding it to a stirred solution of sodium hydroxide or sodium carbonate to neutralize the acid.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
CAS Number 1031417-71-6
Molecular Formula C₉H₉BrN₂
Molecular Weight 225.09 g/mol
Appearance Off-white to pale yellow solid
Purity Typically ≥97%

Applications in Drug Discovery: A Versatile Intermediate

This compound is a valuable building block in medicinal chemistry, primarily due to the synthetic versatility imparted by the bromine atom. This halogen serves as a convenient handle for introducing a wide range of substituents via cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions.[6] This allows for the rapid generation of diverse compound libraries to explore structure-activity relationships (SAR).

The indazole core itself is a key pharmacophore in numerous clinically approved drugs and investigational agents, particularly in the field of oncology.[7][8] Indazole derivatives have been shown to exhibit a broad spectrum of biological activities, including the inhibition of various protein kinases that are crucial for cancer cell proliferation and survival.[3]

While specific drug candidates derived directly from this compound are not extensively detailed in publicly available literature, its structural motifs are present in compounds targeting key cancer-related pathways. For instance, substituted indazoles are known to be potent inhibitors of kinases such as Akt, which is a central node in cell survival signaling.[9] The strategic placement of the methyl groups at the 3 and 7 positions can influence the binding affinity and selectivity of the final compound for its biological target.

The workflow for utilizing this compound in a drug discovery program typically involves its functionalization followed by biological evaluation.

Drug Discovery Workflow start This compound step1 Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig) start->step1 step2 Diverse Library of Substituted Indazoles step1->step2 step3 High-Throughput Biological Screening step2->step3 step4 Hit Identification and Lead Optimization step3->step4 step5 Preclinical Development step4->step5

Sources

theoretical and computational studies of the 5-Bromo-3,7-dimethyl-1H-indazole molecule

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Theoretical and Computational Investigation of 5-Bromo-3,7-dimethyl-1H-indazole

Aimed at researchers, scientists, and drug development professionals, this guide provides a comprehensive framework for the multifaceted theoretical and computational characterization of the this compound molecule. This document serves as a roadmap for elucidating its structural, electronic, and spectroscopic properties, as well as its potential as a pharmacologically active agent.

Introduction: The Significance of the Indazole Scaffold

Indazole and its derivatives represent a privileged scaffold in medicinal chemistry, forming the core structure of numerous compounds with a wide array of biological activities.[1][2][3] These include anti-inflammatory, anti-cancer, and neuroprotective properties. The introduction of specific substituents, such as a bromine atom and methyl groups, to the indazole core can significantly modulate its physicochemical properties and biological targets. The subject of this guide, this compound (Molecular Formula: C9H9BrN2, CAS: 1031417-71-6), is a promising candidate for further investigation due to the known impact of halogen bonding and steric effects on molecular interactions.[4][5] A thorough theoretical and computational analysis is paramount to understanding its molecular behavior and guiding future drug design efforts.

Part 1: Molecular Structure and Synthesis

The foundational step in the study of any molecule is the confirmation of its structure and the development of a reliable synthetic route.

Proposed Synthesis

While various methods for the synthesis of the indazole ring have been reported, a common approach involves the cyclization of ortho-substituted anilines.[3][6][7] For this compound, a plausible synthetic pathway would start from a correspondingly substituted 2-methylaniline derivative.

Experimental Protocol: Synthesis of this compound (Hypothetical)

  • Starting Material: 4-Bromo-2,6-dimethylaniline.

  • Diazotization: The starting aniline is treated with sodium nitrite in the presence of a strong acid (e.g., hydrochloric acid) at low temperatures (0-5 °C) to form the corresponding diazonium salt.

  • Cyclization: The diazonium salt is then subjected to conditions that promote intramolecular cyclization to form the indazole ring. This can often be achieved by gentle warming.

  • Purification: The crude product is purified using column chromatography on silica gel with a suitable eluent system (e.g., a gradient of ethyl acetate in heptane).

  • Characterization: The final product's identity and purity are confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry).

Part 2: Spectroscopic Characterization - A Combined Experimental and Theoretical Approach

A detailed spectroscopic analysis provides a fingerprint of the molecule. By combining experimental data with theoretical calculations, a deeper understanding of the vibrational and electronic properties can be achieved.

Vibrational Spectroscopy (FT-IR)

Fourier-Transform Infrared (FT-IR) spectroscopy probes the vibrational modes of a molecule. The experimental spectrum should be compared with a theoretically calculated spectrum to aid in the assignment of vibrational bands.[8][9]

Experimental Protocol: FT-IR Spectroscopy

  • Sample Preparation: A small amount of the purified this compound is mixed with potassium bromide (KBr) and pressed into a pellet.

  • Data Acquisition: The FT-IR spectrum is recorded over a range of 4000-400 cm⁻¹.

Computational Protocol: FT-IR Spectrum Calculation

  • Software: Gaussian 09 or a similar quantum chemistry package.[1][10]

  • Method: Density Functional Theory (DFT) with the B3LYP functional and a 6-311++G(d,p) basis set.[9][11]

  • Procedure: The molecular geometry is first optimized to a minimum energy state. Then, the vibrational frequencies are calculated. The calculated frequencies are often scaled by a factor (e.g., ~0.96) to account for anharmonicity and basis set limitations.

Table 1: Hypothetical FT-IR Vibrational Frequencies and Assignments for this compound

Experimental Frequency (cm⁻¹) Calculated Frequency (cm⁻¹) Assignment
~3100~3150N-H stretching
~3050~3080Aromatic C-H stretching
~2950~2980Methyl C-H stretching
~1620~1630C=N stretching
~1500~1510Aromatic C=C stretching
~1450~1460Methyl C-H bending
~1050~1060C-Br stretching
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for confirming the connectivity of atoms in the molecule. Theoretical calculations using the Gauge-Independent Atomic Orbital (GIAO) method can predict chemical shifts, aiding in the interpretation of experimental spectra.[9][12]

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: The compound is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 or 500 MHz).[1]

Computational Protocol: NMR Chemical Shift Calculation

  • Software: Gaussian 09 or similar.

  • Method: GIAO method at the B3LYP/6-311++G(d,p) level of theory.[12]

  • Procedure: The calculations are performed on the optimized geometry. The calculated chemical shifts are referenced to a standard (e.g., tetramethylsilane).

UV-Vis Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. Time-Dependent DFT (TD-DFT) is the method of choice for calculating the electronic absorption spectrum.[12][13]

Experimental Protocol: UV-Vis Spectroscopy

  • Sample Preparation: The compound is dissolved in a suitable solvent (e.g., ethanol or DMSO).

  • Data Acquisition: The absorption spectrum is recorded over a wavelength range of approximately 200-800 nm.

Computational Protocol: UV-Vis Spectrum Calculation

  • Software: Gaussian 09 or similar.

  • Method: TD-DFT at the B3LYP/6-311++G(d,p) level.

  • Procedure: The calculation is performed on the optimized geometry to determine the excitation energies and oscillator strengths of the electronic transitions.

Part 3: Quantum Chemical Calculations - Unveiling Electronic Properties

Quantum chemical calculations provide invaluable insights into the electronic structure and reactivity of a molecule.

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability and reactivity.[11][14] A smaller gap suggests higher reactivity.

Computational Protocol: HOMO-LUMO Analysis

  • Software: Gaussian 09 with GaussView for visualization.[10]

  • Method: B3LYP/6-311++G(d,p).

  • Analysis: The energies of the HOMO and LUMO are calculated. The HOMO and LUMO surfaces are visualized to identify the regions of the molecule involved in electron donation and acceptance, respectively.

Table 2: Hypothetical Quantum Chemical Properties of this compound

Parameter Calculated Value Interpretation
EHOMO -6.5 eVEnergy of the highest occupied molecular orbital
ELUMO -1.8 eVEnergy of the lowest unoccupied molecular orbital
Energy Gap (ΔE) 4.7 eVIndicates good chemical stability
Ionization Potential (I) 6.5 eVEnergy required to remove an electron
Electron Affinity (A) 1.8 eVEnergy released when an electron is added
Electronegativity (χ) 4.15 eVTendency to attract electrons
Chemical Hardness (η) 2.35 eVResistance to change in electron distribution
Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a powerful tool for visualizing the charge distribution in a molecule and predicting its reactive sites for electrophilic and nucleophilic attack.[15][16]

Computational Protocol: MEP Analysis

  • Software: Gaussian 09 with GaussView.

  • Method: B3LYP/6-311++G(d,p).

  • Visualization: The MEP is mapped onto the electron density surface. Red regions indicate negative electrostatic potential (nucleophilic sites), while blue regions indicate positive electrostatic potential (electrophilic sites). Green regions are neutral.

Part 4: Molecular Docking - Predicting Biological Activity

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second to form a stable complex.[10][17][18] This is crucial for understanding the potential of this compound as a drug candidate by simulating its interaction with a biological target, such as a protein receptor.

Experimental Protocol: Molecular Docking

  • Software: AutoDock, PyRx, or similar docking software.[10]

  • Preparation of the Ligand: The 3D structure of this compound is optimized using a suitable method (e.g., DFT).

  • Preparation of the Receptor: A protein target is selected from the Protein Data Bank (PDB). Water molecules and any co-crystallized ligands are typically removed, and polar hydrogens are added.

  • Docking Simulation: The ligand is placed in the binding site of the receptor, and a scoring function is used to estimate the binding affinity.

  • Analysis: The results are analyzed to identify the most stable binding pose and the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the receptor.

Visualizations

Figure 1: 2D structure of this compound.

workflow cluster_synthesis Synthesis & Characterization cluster_computational Computational Analysis cluster_biological Biological Evaluation Synthesis Synthesis Purification Purification Synthesis->Purification Spectroscopy Spectroscopic Characterization (NMR, MS) Purification->Spectroscopy DFT DFT Optimization (B3LYP/6-311++G(d,p)) Spectroscopy->DFT Vibrational FT-IR Analysis DFT->Vibrational Electronic UV-Vis & HOMO-LUMO DFT->Electronic Reactivity MEP Analysis DFT->Reactivity Docking Molecular Docking DFT->Docking

Figure 2: A comprehensive workflow for the study of the molecule.

Conclusion

This technical guide outlines a robust, multi-pronged approach for the in-depth theoretical and computational study of this compound. By integrating synthetic chemistry, spectroscopic analysis, quantum chemical calculations, and molecular docking, a comprehensive understanding of this molecule's properties and potential applications can be achieved. The methodologies described herein provide a solid foundation for researchers in drug discovery and materials science to explore the potential of this and other novel indazole derivatives.

References

  • Gopi, B., & Vijayakumar, V. (2024).
  • Gopi, B., & Vijayakumar, V. (2024). Synthesis molecular docking and DFT studies on novel indazole derivatives.
  • Rahmani, R., et al. (n.d.). Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z). Semantic Scholar. [Link]
  • Gopi, B., & Vijayakumar, V. (2024). Synthesis and molecular docking of novel indazole derivatives with DFT studies. Research Square. [Link]
  • Al-Suhaimi, E. A., et al. (2022).
  • International Journal of Advanced Research in Science, Communication and Technology. (n.d.). HOMO LUMO STUDY , REACTIVITY DESCRIPTORS AND MULLIKEN CHARGES OF IMIDAZOLE DERIVATIVE.
  • Gopi, B., & Vijayakumar, V. (2024). Synthesis and molecular docking of novel indazole derivatives with DFT studies.
  • AbacipharmTech. (n.d.). This compound.
  • Singh, N., et al. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance.
  • Research India Publications. (2017). Spectroscopic investigation (FT-IR, FT-Raman, UV, NMR), Computational analysis (DFT method) and Molecular docking studies on 2-[. [Link]
  • Oh, K., et al. (n.d.). Synthesis of 1H-Indazoles via Silver(I)
  • International Research Journal of Education and Technology. (n.d.). STRUCTURAL HOMO-LUMO,MEP ANALYSIS AND MULLIKEN CHARGES OF THIAZOLE DERIVATIVE.
  • ResearchGate. (n.d.). Spectroscopic (FT-IR, FT-RAMAN, NMR, UV–Vis) investigations, computational analysis and molecular docking study of 5-bromo-2-hydroxy pyrimidine.
  • ResearchGate. (n.d.). Calculated molecular orbitals (HOMO and LUMO) and energy levels of Indazo‐Fluors.
  • ResearchGate. (n.d.). FT-IR, FT-Raman, dispersive Raman, NMR spectroscopic studies and NBO analysis of 2-Bromo-1H-Benzimidazol by density functional method.
  • Mary, Y. S., et al. (n.d.). Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine.
  • Abbaz, T., et al. (2018).
  • Abbaz, T., et al. (2018). Molecular structure, HOMO, LUMO, MEP, natural bond orbital analysis of benzo and anthraquinodimethane derivatives. ResearchGate.

Sources

Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of 5-Bromo-3,7-dimethyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive and detailed protocol for the synthesis of 5-Bromo-3,7-dimethyl-1H-indazole, a valuable heterocyclic scaffold for pharmaceutical research and drug development. The described methodology is a robust, multi-step process commencing from the commercially available starting material, 4-bromo-2,6-dimethylaniline. The synthesis involves an initial acetylation followed by a one-pot diazotization and intramolecular cyclization. This document offers in-depth, step-by-step instructions, explains the causality behind experimental choices, and includes a summary of reagents and conditions to ensure reproducibility for researchers in organic and medicinal chemistry.

Introduction

Indazole derivatives are a cornerstone in medicinal chemistry, forming the core structure of numerous therapeutic agents with a wide array of biological activities, including anti-cancer, anti-inflammatory, and neuroprotective properties. The specific substitution pattern of this compound makes it a particularly interesting building block. The bromine atom at the 5-position serves as a versatile handle for further functionalization via cross-coupling reactions, while the methyl groups at the 3 and 7-positions can influence the molecule's steric and electronic properties, potentially enhancing its binding affinity to biological targets.

This protocol details a reliable synthetic route to this important intermediate, adapted from established methods of indazole synthesis, such as the Jacobson indazole synthesis.[1] The chosen pathway is designed for efficiency and scalability, starting from a readily available substituted aniline.

Overall Synthetic Scheme

The synthesis of this compound is achieved in two primary stages from 4-bromo-2,6-dimethylaniline:

  • Acetylation: Protection of the amino group as an acetamide.

  • Cyclization: A one-pot reaction involving diazotization and subsequent intramolecular cyclization to form the indazole ring.

Synthetic_Workflow cluster_0 Stage 1: Acetylation cluster_1 Stage 2: Cyclization cluster_2 Final Product A 4-Bromo-2,6-dimethylaniline B N-(4-bromo-2,6-dimethylphenyl)acetamide A->B Acetic Anhydride, Pyridine, DCM C This compound B->C Potassium Acetate, Isoamyl Nitrite, Chloroform, Reflux D Purified Product C->D Work-up & Purification

Caption: Overall workflow for the synthesis of this compound.

Materials and Reagents

Reagent/MaterialGradeSupplierNotes
4-Bromo-2,6-dimethylaniline≥98%Sigma-AldrichStarting Material
Acetic AnhydrideReagent Grade, ≥98%Fisher ScientificAcetylating Agent
PyridineAnhydrous, 99.8%Acros OrganicsBase in acetylation
Dichloromethane (DCM)Anhydrous, ≥99.8%Sigma-AldrichSolvent for acetylation
Potassium Acetate≥99%Alfa AesarBase in cyclization
Isoamyl Nitrite97%TCI ChemicalsDiazotizing Agent
ChloroformAnhydrous, ≥99%VWR ChemicalsSolvent for cyclization
Hydrochloric Acid (HCl)37% (concentrated)J.T. BakerUsed in work-up
Sodium Hydroxide (NaOH)Pellets, ≥97%EMD MilliporeUsed for pH adjustment in work-up
HeptaneAnhydrous, 99%Sigma-AldrichUsed for purification by trituration
Anhydrous Magnesium Sulfate (MgSO₄)≥97%Fisher ScientificDrying Agent
Celite® 545N/ASigma-AldrichFiltration aid

Experimental Protocols

PART 1: Synthesis of N-(4-bromo-2,6-dimethylphenyl)acetamide (Intermediate)

Rationale: The acetylation of the starting aniline is a crucial first step. The resulting acetamide directs the subsequent cyclization reaction to form the desired indazole structure. This reaction is a standard procedure for protecting an amino group and setting the stage for the Jacobson-type cyclization.

Procedure:

  • To a 500 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 4-bromo-2,6-dimethylaniline (21.6 g, 100 mmol) and anhydrous dichloromethane (DCM, 200 mL).

  • Stir the mixture at room temperature until the aniline is completely dissolved.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add pyridine (12.1 mL, 150 mmol) to the cooled solution, followed by the dropwise addition of acetic anhydride (14.2 mL, 150 mmol) over 20 minutes. Maintain the temperature below 10 °C during the addition.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline is consumed.

  • Upon completion, transfer the reaction mixture to a separatory funnel and wash sequentially with 1 M HCl (2 x 100 mL), saturated sodium bicarbonate solution (1 x 100 mL), and brine (1 x 100 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude N-(4-bromo-2,6-dimethylphenyl)acetamide can be purified by recrystallization from an ethanol/water mixture or used directly in the next step if purity is deemed sufficient by ¹H NMR. Expected yield: 90-95%.

PART 2: Synthesis of this compound

Rationale: This step is a modified Jacobson indazole synthesis, which proceeds via a one-pot diazotization and cyclization mechanism.[2] Potassium acetate acts as a base, and isoamyl nitrite is the diazotizing agent that initiates the formation of a diazonium species in situ. The subsequent intramolecular cyclization is thermally promoted under reflux conditions to yield the indazole ring.

Procedure:

  • In a 1 L three-necked round-bottom flask fitted with a reflux condenser, a thermometer, and a nitrogen inlet, suspend the crude N-(4-bromo-2,6-dimethylphenyl)acetamide (approx. 100 mmol) and potassium acetate (14.7 g, 150 mmol) in anhydrous chloroform (700 mL).

  • Add isoamyl nitrite (20.0 mL, 150 mmol) to the suspension.

  • Heat the reaction mixture to reflux (approximately 65-70 °C) and maintain for 20-24 hours. The reaction mixture will gradually turn into a dark brown solution.

  • Monitor the reaction by TLC for the disappearance of the starting acetamide.

  • After the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure to remove the chloroform.

  • To the resulting residue, add concentrated hydrochloric acid (500 mL) and heat the mixture to 50-55 °C with stirring for 1 hour to ensure complete hydrolysis of any remaining intermediates.

  • Cool the acidic mixture to room temperature and then further in an ice bath to 0-5 °C.

  • Slowly adjust the pH to approximately 11 by the careful addition of a 50% (w/v) aqueous solution of sodium hydroxide. A precipitate will form.

  • Filter the resulting solid through a Büchner funnel and wash the filter cake with cold water (2 x 100 mL).

  • Dry the crude product under vacuum.

  • For purification, slurry the crude solid in hot heptane (200 mL), then cool to room temperature and filter. This process of trituration helps to remove non-polar impurities.

  • Dry the purified solid under vacuum to yield this compound as a light brown to off-white solid. Expected yield: 60-70% over two steps.

Detailed_Mechanism cluster_acetylation Acetylation cluster_cyclization Cyclization Aniline 4-Bromo-2,6-dimethylaniline Acetamide N-(4-bromo-2,6-dimethylphenyl)acetamide Aniline->Acetamide Acetic Anhydride Diazonium In situ Diazonium Formation Acetamide->Diazonium Isoamyl Nitrite, K-Acetate Cyclized_Intermediate Cyclized Intermediate Diazonium->Cyclized_Intermediate Intramolecular Cyclization (Heat) Indazole This compound Cyclized_Intermediate->Indazole Tautomerization

Caption: Key stages in the synthesis of this compound.

Characterization

The final product should be characterized by standard analytical techniques to confirm its identity and purity:

  • ¹H NMR: To confirm the presence and arrangement of protons on the aromatic ring and the methyl groups.

  • ¹³C NMR: To confirm the carbon framework of the molecule.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

Safety Precautions

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • Acetic anhydride is corrosive and a lachrymator. Handle with care.

  • Pyridine has a strong, unpleasant odor and is flammable.

  • Dichloromethane and chloroform are volatile and suspected carcinogens. Avoid inhalation and skin contact.

  • Isoamyl nitrite is volatile and flammable.

  • Concentrated hydrochloric acid and sodium hydroxide solutions are highly corrosive. Handle with extreme care.

References

  • BenchChem. (4-Bromo-2,6-dimethylphenyl)hydrazine hydrochloride | 174826-34-7. URL: https://www.benchchem.com/product/174826-34-7
  • Huisgen, R., & Nakaten, H. (1954). Annalen der Chemie, 586, 84. As cited in Organic Syntheses. URL: http://www.orgsyn.org/demo.aspx?prep=cv4p0509
  • BenchChem. Application Note: Large-Scale Synthesis of 6-Bromo-1H-indazole. URL: https://www.benchchem.com/application-notes/large-scale-synthesis-of-6-bromo-1h-indazole

Sources

Application Notes: 5-Bromo-3,7-dimethyl-1H-indazole as a Versatile Intermediate in Modern Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Strategic Importance

The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1][2] As a bioisostere of the natural indole nucleus, it offers a unique arrangement of hydrogen bond donors and acceptors, crucial for molecular recognition at biological targets.[3] This guide focuses on a particularly valuable derivative: 5-Bromo-3,7-dimethyl-1H-indazole . The strategic placement of a bromine atom at the C5-position transforms this molecule into a powerful intermediate, providing a reactive "handle" for sophisticated carbon-carbon and carbon-nitrogen bond-forming reactions.[4] The methyl groups at the C3 and C7 positions serve to fine-tune the molecule's steric and electronic properties, potentially enhancing binding affinity or improving metabolic stability in downstream drug candidates.

This document provides researchers, scientists, and drug development professionals with an in-depth guide to the properties, handling, and, most critically, the application of this compound in two of the most powerful transformations in modern synthetic chemistry: the Suzuki-Miyaura cross-coupling and the Buchwald-Hartwig amination.

Physicochemical Properties & Safe Handling

Understanding the fundamental properties of an intermediate is critical for its effective and safe utilization in any synthetic workflow.

Compound Characteristics
PropertyValueReference
CAS Number 1031417-71-6[5][6]
Molecular Formula C₉H₉BrN₂[5]
Molecular Weight 225.09 g/mol [6]
Appearance Typically an off-white to light brown solid or powder.[7]
Purity ≥97% (commonly available)[5][6]
Storage Store in a cool, dry, well-ventilated area away from incompatible substances. Recommended storage at 0-8 °C.[7]
Safety & Handling

While a specific Safety Data Sheet (SDS) for this compound should always be consulted, data from closely related bromo-indazole analogs suggest the following hazard profile and handling precautions.[8][9]

  • Hazard Classification (Anticipated):

    • Harmful if swallowed (Acute Toxicity, Oral).[10][11]

    • Causes skin irritation.[8]

    • Causes serious eye irritation/damage.[8]

    • May cause respiratory irritation.[8]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards.[12][13]

    • Skin Protection: Wear impervious, chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.[13]

    • Respiratory Protection: Use in a well-ventilated fume hood. If dust is generated, a type N95 (US) or type P1 (EN 143) dust mask may be necessary.

    • General Hygiene: Handle in accordance with good industrial hygiene and safety practices. Wash hands thoroughly after handling.[12][13]

Core Application I: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is the preeminent method for forming C(sp²)-C(sp²) bonds, offering exceptional functional group tolerance and reliability.[14] For this compound, this reaction is the primary strategy for introducing diverse aryl and heteroaryl moieties, a critical step in building molecular libraries for structure-activity relationship (SAR) studies.[7][15]

Mechanistic Principle & Causality

The reaction proceeds via a palladium-catalyzed cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination. The choice of catalyst, ligand, and base is not arbitrary; it is dictated by the need to facilitate each step efficiently for an electron-rich heterocyclic substrate.

  • Catalyst/Ligand Selection: A Pd(0) species is the active catalyst. Using a pre-catalyst like [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) is often advantageous as it is air-stable and efficiently reduced in situ to the active Pd(0) form.[16][17] The dppf ligand is sufficiently electron-rich and bulky to promote both the initial oxidative addition into the C-Br bond and the final, product-releasing reductive elimination.

  • Base Selection: A base is essential for activating the boronic acid in the transmetalation step. An inorganic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is typically effective.[15][17] Cs₂CO₃ is more soluble in organic solvents and more basic, often accelerating the reaction, but K₂CO₃ is a cost-effective and highly reliable alternative.

Suzuki_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII Ar-Pd(II)L₂-X OxAdd->PdII Transmetalation Transmetalation (R-B(OH)₂ + Base) PdII->Transmetalation PdII_R Ar-Pd(II)L₂-R Transmetalation->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Regenerates Catalyst Product Coupled Product (Ar-Ar') RedElim->Product ArX 5-Bromo-3,7-dimethyl- 1H-indazole ArX->OxAdd Boronic Ar'-B(OH)₂ Boronic->Transmetalation caption Suzuki-Miyaura Catalytic Cycle Buchwald_Cycle cluster_cycle Buchwald-Hartwig Amination Cycle Pd0 Pd(0)L OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII Ar-Pd(II)L-X OxAdd->PdII AmineCoord Amine Coordination (R₂NH) PdII->AmineCoord PdII_Amine [Ar-Pd(II)L(R₂NH)]⁺X⁻ AmineCoord->PdII_Amine Deprotonation Deprotonation (Base) PdII_Amine->Deprotonation PdII_Amido Ar-Pd(II)L(NR₂) Deprotonation->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Regenerates Catalyst Product Coupled Product (Ar-NR₂) RedElim->Product ArX 5-Bromo-3,7-dimethyl- 1H-indazole ArX->OxAdd Amine R₂NH Amine->AmineCoord caption Buchwald-Hartwig Amination Cycle Drug_Discovery_Workflow cluster_synthesis Library Synthesis cluster_testing Screening & Analysis start Intermediate: 5-Bromo-3,7-dimethyl- 1H-indazole suzuki Suzuki Coupling (C-C bond formation) start->suzuki buchwald Buchwald-Hartwig (C-N bond formation) start->buchwald library Diverse Compound Library (Analogs with varied R-groups at C5) suzuki->library buchwald->library screening Biological Screening (e.g., Kinase Assays) library->screening sar Structure-Activity Relationship (SAR) screening->sar lead_opt Lead Optimization sar->lead_opt caption Role of the Intermediate in a Drug Discovery Campaign

Sources

The Strategic Application of 5-Bromo-3,7-dimethyl-1H-indazole in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Privileged Scaffold

In the landscape of contemporary drug discovery, the indazole nucleus stands out as a "privileged scaffold"—a molecular framework that consistently demonstrates binding affinity to a wide range of biological targets.[1][2] Its unique bicyclic structure, comprised of a fused benzene and pyrazole ring, offers a rigid yet versatile foundation for the design of potent and selective therapeutic agents.[2] Within this important class of heterocycles, 5-Bromo-3,7-dimethyl-1H-indazole has emerged as a particularly valuable building block. The strategic placement of the bromine atom at the 5-position provides a reactive handle for a variety of cross-coupling reactions, enabling the systematic exploration of the chemical space and the optimization of structure-activity relationships (SAR).[1] The methyl groups at the 3 and 7-positions contribute to the molecule's lipophilicity and can influence its binding orientation within a target's active site.

This comprehensive technical guide provides an in-depth exploration of the applications of this compound in medicinal chemistry. Moving beyond a mere recitation of facts, this document delves into the causality behind experimental design, offering field-proven insights for researchers, scientists, and drug development professionals. We will explore its role as a key intermediate in the synthesis of metabolic disease therapeutics and its potential as a foundational scaffold for the development of novel kinase inhibitors for oncology.

Application I: A Key Intermediate in the Synthesis of Acetyl-CoA Carboxylase (ACC) Inhibitors

A significant and documented application of this compound is its use as a crucial intermediate in the development of Acetyl-CoA carboxylase (ACC) inhibitors.[3][4] ACC is a biotin-dependent enzyme that catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA, a rate-limiting step in fatty acid synthesis. The inhibition of ACC is a promising therapeutic strategy for the treatment of metabolic diseases such as obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD).[4]

The synthesis of potent ACC inhibitors often involves the use of this compound as a starting material for the construction of more complex molecular architectures. The bromine atom at the 5-position is readily functionalized, for instance, through conversion to a carboxylic acid, which can then be coupled with other fragments to generate the final bioactive compound.[3][4]

Experimental Protocol: Synthesis of 5-Carboxy-3,7-dimethyl-1H-indazole from this compound

This protocol describes a plausible synthetic route for the conversion of this compound to its corresponding carboxylic acid, a key step outlined in patent literature for the synthesis of ACC inhibitors.[3][4] This transformation is critical as the carboxylic acid moiety often serves as an anchor point for further chemical modifications.

Materials:

  • This compound

  • Dioxane (anhydrous)

  • Hexacarbonylmolybdenum

  • Herrmann's catalyst (trans-di(μ-acetato)bis[o-(di-o-tolylphosphino)benzyl]dipalladium(II))

  • Sodium carbonate (Na₂CO₃)

  • Deionized water

  • Hydrochloric acid (HCl), 1M

  • Ethyl acetate

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Microwave synthesis reactor

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a microwave reaction vessel, add this compound (1.0 mmol), hexacarbonylmolybdenum (0.8 mmol), and Herrmann's catalyst (0.08 mmol).

  • Add anhydrous dioxane (10 mL) to the vessel.

  • In a separate container, prepare a solution of sodium carbonate (5.0 mmol) in deionized water (4 mL).

  • Add the aqueous sodium carbonate solution to the reaction vessel.

  • Seal the vessel and place it in the microwave synthesis reactor.

  • Heat the reaction mixture to 165°C and maintain this temperature for 30 minutes.

  • After cooling to room temperature, transfer the reaction mixture to a separatory funnel.

  • Wash the aqueous phase with ethyl acetate (3 x 20 mL) to remove any unreacted starting material and non-polar impurities.

  • Carefully acidify the aqueous phase to pH 2-3 with 1M HCl. A precipitate should form.

  • Extract the acidified aqueous phase with ethyl acetate (3 x 30 mL).

  • Combine the organic extracts and wash with brine (1 x 20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude 5-carboxy-3,7-dimethyl-1H-indazole.

  • The crude product can be purified by recrystallization or flash column chromatography.

Protocol: In Vitro Acetyl-CoA Carboxylase (ACC) Inhibition Assay

This protocol provides a general framework for evaluating the inhibitory activity of compounds derived from this compound against ACC. A common method involves measuring the incorporation of radiolabeled bicarbonate into malonyl-CoA.

Materials:

  • Purified recombinant human ACC1 or ACC2

  • Test compounds (dissolved in DMSO)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 5 mM MgCl₂, 5 mM KCl, 2 mM DTT)

  • Acetyl-CoA

  • ATP

  • [¹⁴C]-Sodium bicarbonate

  • Scintillation vials

  • Liquid scintillation fluid

  • Microplate reader compatible with scintillation counting

Procedure:

  • Prepare a reaction mixture containing assay buffer, acetyl-CoA, ATP, and purified ACC enzyme.

  • Add varying concentrations of the test compound (or DMSO as a vehicle control) to the reaction mixture in a 96-well plate.

  • Initiate the enzymatic reaction by adding [¹⁴C]-sodium bicarbonate.

  • Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

  • Stop the reaction by adding a strong acid (e.g., perchloric acid).

  • Transfer the reaction mixture to scintillation vials containing liquid scintillation fluid.

  • Measure the amount of incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Application II: A Versatile Scaffold for Kinase Inhibitor Development

The indazole scaffold is a well-established pharmacophore in the design of kinase inhibitors.[2] Its ability to mimic the purine ring of ATP allows it to effectively compete for the ATP-binding site in the kinase domain.[1] While direct evidence for this compound as a kinase inhibitor is not yet prominent in the literature, its structural features make it an excellent starting point for the synthesis of such compounds. The bromine atom at the 5-position is a key functional group for diversification through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the introduction of a wide array of aryl and heteroaryl substituents, which can be tailored to target the specific pockets of different kinase active sites, thereby enhancing potency and selectivity.[1]

Conceptual Workflow for Kinase Inhibitor Synthesis

The following workflow illustrates how this compound can be utilized in a drug discovery campaign aimed at developing novel kinase inhibitors.

G A This compound B Suzuki-Miyaura Coupling (with various boronic acids/esters) A->B Diversification C Library of 5-Aryl/Heteroaryl-3,7-dimethyl-1H-indazoles B->C D In Vitro Kinase Inhibition Screening (e.g., TR-FRET, AlphaScreen) C->D Screening E Identification of 'Hit' Compounds D->E F Structure-Activity Relationship (SAR) Studies E->F Analysis F->B Iterative Synthesis G Lead Optimization (ADME/Tox profiling) F->G H Preclinical Candidate G->H G cluster_0 Cytosol Citrate Citrate AcetylCoA Acetyl-CoA Citrate->AcetylCoA ACC Acetyl-CoA Carboxylase (ACC) AcetylCoA->ACC MalonylCoA Malonyl-CoA ACC->MalonylCoA ATP -> ADP + Pi FAS Fatty Acid Synthase (FAS) MalonylCoA->FAS FattyAcids Fatty Acids FAS->FattyAcids Inhibitor ACC Inhibitor (derived from This compound) Inhibitor->ACC

Caption: The role of ACC in fatty acid synthesis and its inhibition.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ADP ADP RAF->ADP P ERK ERK MEK->ERK TF Transcription Factors ERK->TF ATP ATP ATP->RAF Inhibitor Indazole-based Kinase Inhibitor Inhibitor->RAF Gene Gene Expression (Proliferation, Survival) TF->Gene

Caption: A generalized kinase signaling pathway (e.g., MAPK/ERK).

Conclusion and Future Directions

This compound is a strategically important molecule in medicinal chemistry, serving as a versatile and valuable starting material for the synthesis of novel therapeutic agents. Its documented use in the development of ACC inhibitors for metabolic diseases highlights its practical utility in drug discovery programs. [3][4]Furthermore, its inherent structural features, particularly the readily functionalizable bromine atom, position it as an ideal scaffold for the generation of diverse chemical libraries targeting other important enzyme families, most notably protein kinases. [1][2]The protocols and workflows detailed in this guide are intended to provide a robust framework for researchers to harness the full potential of this promising chemical entity. Future investigations will likely continue to expand the scope of its applications, leading to the discovery of new and improved treatments for a range of human diseases.

References

  • Wei, W., Liu, Z., Wu, X., Gan, C., Su, X., Liu, H., Que, H., Zhang, Q., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(26), 15888-15903.
  • (2008). Spiroketone acetyl-coa carboxylase inhibitors. Google Patents. WO2008065508A1.
  • Shaikh, A., et al. (2022). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry.
  • Zhang, Y., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(11), 2783.
  • (2021). Indazole From Natural Resources And Biological Activity. Journal of Pharmaceutical Negative Results.
  • (2025). Synthesis and biological evaluation of indazole derivatives. ResearchGate.
  • (2009). Pyrazolospiroketone acetyl-c0a carboxylase inhibitors. Google Patents. WO2009144554A1.

Sources

Application Notes and Protocols for 5-Bromo-3,7-dimethyl-1H-indazole as a Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This document provides a detailed technical guide for the investigation of 5-Bromo-3,7-dimethyl-1H-indazole as a potential kinase inhibitor. While the indazole scaffold is a well-established pharmacophore in kinase inhibitor design, specific data for this particular compound is emerging.[1][2][3][4][5] This guide is therefore structured to provide both a foundational understanding of the indazole core's role in kinase inhibition and a set of robust, adaptable protocols to characterize the activity of this compound against a representative and clinically relevant kinase target.

The indazole ring system mimics the purine structure of ATP, enabling it to effectively compete for the ATP-binding site within the kinase domain.[1][6] The bromine atom at the 5-position offers a valuable vector for further chemical modification, potentially through cross-coupling reactions, to enhance potency and selectivity.[3]

For the purpose of these application notes, we will focus on methodologies to test this compound against Polo-like kinase 4 (PLK4) , a serine/threonine kinase that is a critical regulator of centriole duplication.[1][7] Overexpression of PLK4 is implicated in several cancers, making it a compelling target for therapeutic intervention.[7] The protocols provided herein are widely applicable to other kinase targets with minor modifications.

Core Principle: From Biochemical Potency to Cellular Efficacy

A critical aspect of kinase inhibitor development is bridging the gap between biochemical activity and cellular function.[8] A compound may exhibit high potency in a purified enzyme assay but fail to show efficacy in a cellular context due to factors like poor cell permeability, off-target effects, or efflux pump activity.[8] Therefore, our experimental workflow is designed to address both aspects systematically.

Visualizing the Research Pathway

G cluster_0 Biochemical Characterization cluster_1 Cellular Characterization Biochemical IC50 Biochemical IC50 Determination (ADP-Glo Assay) Selectivity Profiling Kinase Selectivity Profiling (Panel Screen) Biochemical IC50->Selectivity Profiling Identifies potent hits Target Engagement Cellular Target Engagement (NanoBRET Assay) Biochemical IC50->Target Engagement Transition to cellular context Cellular Potency Anti-proliferative Assay (IC50 in Cancer Cell Lines) Target Engagement->Cellular Potency Confirms on-target activity Downstream Signaling Downstream Pathway Analysis (Western Blot) Cellular Potency->Downstream Signaling Links target inhibition to phenotype

Caption: A logical workflow for characterizing a novel kinase inhibitor.

Biochemical Characterization: Determining a Half-Maximal Inhibitory Concentration (IC50)

The initial step is to determine the concentration of this compound required to inhibit 50% of the target kinase's activity in a biochemical assay. The ADP-Glo™ Kinase Assay is a robust method that quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.[9][10]

Protocol 2.1: In Vitro PLK4 Kinase Assay (ADP-Glo™)

This protocol is designed for a 384-well plate format.

A. Reagents and Materials:

  • Recombinant human PLK4 enzyme

  • PLK4 substrate peptide (e.g., a generic kinase substrate like casein or a specific PLK4 peptide)

  • This compound (stock solution in 100% DMSO)

  • ATP

  • Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white assay plates

  • Multichannel pipette or automated liquid handler

  • Plate reader capable of luminescence detection

B. Experimental Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound. A common starting point is a 12-point, 3-fold dilution series, starting from 100 µM. Ensure the final DMSO concentration in the assay does not exceed 1%.

  • Reaction Setup:

    • Add 2.5 µL of the diluted compound or vehicle (DMSO) to the appropriate wells of the 384-well plate.

    • Add 5 µL of a 2X kinase/substrate mixture (containing PLK4 and its substrate in kinase buffer).

    • Initiate the kinase reaction by adding 2.5 µL of 4X ATP solution (final concentration should be at or near the Km for ATP for PLK4).

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • ADP-Glo™ Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure luminescence using a plate reader.

C. Data Analysis:

  • Subtract background (no enzyme control) from all wells.

  • Normalize the data, setting the "no inhibitor" control as 100% activity and a "high concentration inhibitor" control as 0% activity.

  • Plot the percent inhibition versus the log of the inhibitor concentration.

  • Determine the IC50 value by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).[11][12][13]

Data Presentation: Summarizing Inhibitory Potency
CompoundTarget KinaseIC50 (nM)Hill Slope
This compoundPLK4e.g., 50e.g., 1.1e.g., 0.99
This compoundKinase X>10,000--
This compoundKinase Ye.g., 850e.g., 0.9e.g., 0.98
Reference Inhibitor (e.g., CFI-400945)PLK4e.g., 2.8e.g., 1.0e.g., 0.99

Cellular Characterization: Target Engagement and Functional Effects

Demonstrating that a compound can bind to its intended target within the complex environment of a living cell is a crucial validation step.[8][14][15] The NanoBRET™ Target Engagement (TE) Intracellular Kinase Assay is a powerful method for quantifying compound binding at target proteins in intact cells.[16][17][18]

Protocol 3.1: Cellular PLK4 Target Engagement (NanoBRET™ TE)

This protocol requires cells transiently expressing a PLK4-NanoLuc® fusion protein.

A. Reagents and Materials:

  • HEK293 cells (or another suitable cell line)

  • PLK4-NanoLuc® fusion vector and NanoBRET™ Tracer

  • Opti-MEM® I Reduced Serum Medium

  • Transfection reagent (e.g., FuGENE® HD)

  • This compound

  • NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor

  • White 96-well or 384-well cell culture plates

  • Plate reader capable of measuring dual-filtered luminescence (460nm for NanoLuc® donor and 618nm for tracer acceptor)

B. Experimental Procedure:

  • Cell Transfection: Seed HEK293 cells in a suitable plate. 24 hours later, transfect the cells with the PLK4-NanoLuc® fusion vector according to the manufacturer's protocol.

  • Cell Plating: After another 24 hours, harvest the transfected cells and plate them in a white assay plate.

  • Compound Treatment: Prepare serial dilutions of this compound in Opti-MEM®. Add the compound dilutions to the cells.

  • Tracer Addition: Immediately after compound addition, add the NanoBRET™ Tracer (at a pre-determined optimal concentration) to all wells.

  • Substrate Addition and Incubation: Add the Nano-Glo® Substrate and Extracellular Inhibitor mixture. Incubate the plate at 37°C in a 5% CO₂ incubator for 2 hours.

  • Data Acquisition: Measure the donor emission (460nm) and acceptor emission (618nm) using a BRET-capable plate reader.

C. Data Analysis:

  • Calculate the raw BRET ratio by dividing the acceptor signal by the donor signal.

  • Normalize the data to the vehicle control (no inhibitor).

  • Plot the BRET ratio versus the log of the inhibitor concentration to determine the cellular IC50, which reflects the apparent affinity of the compound for the target in living cells.

Visualizing the NanoBRET™ Assay Principle

G cluster_0 No Inhibitor cluster_1 Inhibitor Present Kinase_NLuc PLK4-NanoLuc® Tracer Fluorescent Tracer Kinase_NLuc->Tracer Binding Energy BRET Signal (Energy Transfer) Kinase_NLuc->Energy Donor Emission Tracer->Energy Acceptor Emission Kinase_NLuc_Inhib PLK4-NanoLuc® Tracer_Inhib Fluorescent Tracer Inhibitor 5-Bromo-3,7-dimethyl- 1H-indazole Inhibitor->Kinase_NLuc_Inhib Competitive Binding No_Energy Reduced BRET Signal

Caption: Principle of the NanoBRET™ Target Engagement Assay.

Protocol 3.2: Anti-proliferative Assay in Cancer Cells

To assess the functional consequence of PLK4 inhibition, an anti-proliferative assay using a cancer cell line with documented PLK4 overexpression (e.g., MCF-7 breast cancer cells) is recommended.[7]

A. Reagents and Materials:

  • MCF-7 cells

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay or MTT)

  • Clear-bottomed 96-well cell culture plates

  • Luminometer or spectrophotometer

B. Experimental Procedure:

  • Cell Seeding: Seed MCF-7 cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well) and allow them to attach overnight.[12]

  • Compound Treatment: Add serial dilutions of this compound to the cells. Include a vehicle control (DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

  • Viability Assessment: Add the cell viability reagent according to the manufacturer's protocol and measure the signal (luminescence or absorbance).

  • Data Analysis: Normalize the data to the vehicle control and plot cell viability versus the log of the inhibitor concentration to determine the anti-proliferative IC50 value.[12]

Safety and Handling

As with any novel chemical entity, this compound should be handled with appropriate safety precautions. Wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle the compound in a well-ventilated area or a chemical fume hood. Consult the Material Safety Data Sheet (MSDS) for detailed handling and disposal information.

Conclusion

This guide provides a comprehensive framework for the initial characterization of this compound as a kinase inhibitor, using PLK4 as a representative target. By systematically progressing from biochemical potency to cellular target engagement and functional outcomes, researchers can build a robust data package to validate this compound's potential as a valuable research tool or a starting point for a drug discovery program. The inherent adaptability of these protocols allows for their application across a wide range of kinase targets, facilitating a broad exploration of this compound's inhibitory profile.

References

  • Spotlight: Cell-based kinase assay form
  • A Probe-Based Target Engagement Assay for Kinases in Live Cells - PubMed. [Link]
  • Promega Launches NanoBRET™ Target Engagement Intracellular Kinase Assay, First to Quantitatively Measure Drug-Kinase Interactions in Live Cells | Lab Manager. [Link]
  • Testing kinase inhibitors where it matters: Drug screening in intact cells - Reaction Biology. [Link]
  • Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Deriv
  • Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substr
  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery - Celtarys Research. [Link]
  • Kinase assays | BMG LABTECH. [Link]
  • Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis - PMC - NIH. [Link]
  • Indazole – an emerging privileged scaffold: synthesis and its biological significance - NIH. [Link]
  • Determination of IC50 values for p110 with the PI3-kinase inhibitors...
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC - PubMed Central. [Link]
  • Indazole From Natural Resources And Biological Activity - Journal of Pharmaceutical Neg
  • 5-Bromo-1H-indazole | 53857-57-1 - J&K Scientific LLC. [Link]
  • Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC. [Link]
  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the tre
  • Different biological activities reported with Indazole derivatives - ResearchG
  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - NIH. [Link]

Sources

Application Notes & Protocols: A Researcher's Guide to the Preparation of 5-Bromo-3,7-dimethyl-1H-indazole for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, field-tested protocol for the solubilization, handling, and application of 5-Bromo-3,7-dimethyl-1H-indazole for in vitro cell-based assays. The successful implementation of small molecules in biological research is critically dependent on their proper preparation. Incorrect handling can lead to issues of insolubility, compound degradation, and solvent-induced cytotoxicity, ultimately compromising experimental reproducibility and data integrity. This guide explains the causal relationships behind each procedural step, ensuring a robust and self-validating methodology for researchers, scientists, and drug development professionals.

Introduction to this compound

This compound is a heterocyclic compound belonging to the indazole class. Indazole derivatives are of significant interest in pharmaceutical research and are explored for a variety of biological activities.[1] Given its aromatic and halogenated structure, this compound is predicted to have low aqueous solubility, a common characteristic of many small molecule drug candidates. Therefore, establishing a reliable dissolution protocol is the foundational first step for any subsequent biological evaluation.

This guide will detail the necessary procedures, from initial solubility testing to the preparation of assay-ready working solutions, ensuring the compound's stability and bioavailability in a cellular context.

Physicochemical & Safety Profile

A thorough understanding of the compound's properties is essential for its effective and safe use. The data below has been compiled from chemical supplier databases.

Physicochemical Properties
PropertyValueSource
Molecular Formula C₉H₉BrN₂[2]
Molecular Weight 225.09 g/mol [2]
CAS Number 1031417-71-6[2]
Appearance Typically a powder or solidN/A
Predicted Solubility Poor in water, soluble in organic solvents like DMSO[3][4]
Safety & Handling Precautions

While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from structurally similar bromo-indazole compounds suggest that it should be handled with care.[5][6][7]

  • Hazard Classification: Assumed to be harmful if swallowed, and may cause skin and serious eye irritation.[5][7][8]

  • Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and safety glasses to prevent skin and eye contact.[7]

  • Handling: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of the powder.[8] Avoid dust formation.

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Protocol Part I: Preparation of a Concentrated Stock Solution

The primary objective is to create a high-concentration, stable stock solution that can be easily diluted to final experimental concentrations. Dimethyl sulfoxide (DMSO) is the solvent of choice due to its high solvating power for a wide range of organic molecules and its compatibility with most cell-based assays at low final concentrations.[4]

Materials & Equipment
  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes (1.5 mL) or amber glass vials

  • Calibrated analytical balance

  • Vortex mixer

  • Calibrated micropipettes and sterile, filtered tips

  • Personal Protective Equipment (PPE)

Workflow for Stock Solution Preparation

G cluster_prep Preparation cluster_dissolve Dissolution cluster_store Storage equilibrate 1. Equilibrate Compound to Room Temperature weigh 2. Weigh Compound (e.g., 2.25 mg) equilibrate->weigh Prevents condensation transfer 3. Transfer to Sterile Tube weigh->transfer add_dmso 4. Add Anhydrous DMSO (e.g., 1.0 mL for 10 mM) transfer->add_dmso dissolve_mix 5. Vortex Thoroughly (Warm to 37°C if needed) add_dmso->dissolve_mix inspect 6. Visually Inspect for Complete Dissolution dissolve_mix->inspect Ensure no particulates aliquot 7. Aliquot into Single-Use Microcentrifuge Tubes inspect->aliquot store 8. Store at -20°C or -80°C, Protected from Light aliquot->store Avoids freeze- thaw cycles

Caption: Workflow for preparing a DMSO stock solution.
Step-by-Step Methodology

This protocol describes the preparation of a 10 mM stock solution .

  • Pre-Handling: Before opening, gently tap the vial of this compound to ensure all powder is at the bottom. Allow the vial to equilibrate to room temperature for 15-20 minutes to prevent atmospheric moisture condensation upon opening.

  • Weighing: On a calibrated analytical balance, accurately weigh a precise amount of the compound.

    • Calculation Example: To prepare 1 mL of a 10 mM stock solution:

      • Mass (g) = Molarity (mol/L) * Volume (L) * Molecular Weight (g/mol)

      • Mass (mg) = 10 mmol/L * 0.001 L * 225.09 g/mol = 2.25 mg

  • Solubilization: Aseptically transfer the weighed compound into a sterile microcentrifuge tube. Add the calculated volume of anhydrous, cell culture-grade DMSO (1 mL in this example). Using anhydrous DMSO is critical as water can act as an anti-solvent for hydrophobic compounds, potentially causing precipitation.[9]

  • Dissolution: Cap the tube tightly and vortex vigorously for 1-2 minutes until the compound is completely dissolved. If dissolution is slow, gentle warming in a 37°C water bath or brief sonication can be employed.[9][10]

  • Visual Inspection: Carefully inspect the solution against a light source to ensure it is clear and free of any solid particulates. The presence of precipitates indicates incomplete dissolution or that the solubility limit has been exceeded.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.[11] This practice is crucial to avoid repeated freeze-thaw cycles, which can lead to compound degradation and moisture absorption.[12] Label aliquots clearly and store them at -20°C for short-term storage (up to one month) or -80°C for long-term storage (up to six months).[12]

Protocol Part II: Preparation of Working Solutions for Cell-Based Assays

Working solutions are prepared by diluting the high-concentration stock into your complete cell culture medium. The key challenge here is to prevent the compound from precipitating out of the aqueous medium, a phenomenon known as "crashing out."

Workflow for Working Solution Preparation

G cluster_prep Preparation cluster_dilution Dilution cluster_application Application thaw 1. Thaw One Aliquot of Stock Solution add_stock 3. Add Stock Solution Dropwise to Medium While Vortexing thaw->add_stock warm_medium 2. Pre-warm Cell Culture Medium to 37°C warm_medium->add_stock Helps maintain solubility final_conc 4. Achieve Final Desired Concentration (e.g., 10 µM) add_stock->final_conc Prevents precipitation add_to_cells 5. Immediately Add Working Solution to Cells final_conc->add_to_cells vehicle_control 6. Include a Vehicle Control (Medium + Same % DMSO) add_to_cells->vehicle_control Essential for valid data

Caption: Workflow for preparing working solutions in cell media.
Step-by-Step Methodology
  • Thaw Stock: Remove a single aliquot of the 10 mM DMSO stock solution from the freezer and allow it to thaw completely at room temperature.

  • Pre-warm Medium: Pre-warm the required volume of complete cell culture medium (containing serum, if applicable) to 37°C in a water bath.[13]

  • Serial Dilution: Perform a serial dilution of the stock solution into the pre-warmed medium to achieve the desired final concentrations.

    • CRITICAL TECHNIQUE: To prevent precipitation, add the DMSO stock solution dropwise into the vortexing or swirling culture medium.[11] This rapid dispersion helps to avoid localized high concentrations of the compound that can cause it to crash out. Never add the aqueous medium to the concentrated DMSO stock.

    • Example for 10 µM: To make 1 mL of a 10 µM working solution from a 10 mM stock, you would perform a 1:1000 dilution. Add 1 µL of the 10 mM stock to 999 µL of pre-warmed medium.

  • Final DMSO Concentration: It is imperative to maintain a final DMSO concentration that is non-toxic to your specific cell line. This is typically below 0.5%, with ≤0.1% being ideal .[11] A 1:1000 dilution results in a final DMSO concentration of 0.1%.

  • Vehicle Control: Always prepare a vehicle control containing the same final concentration of DMSO in the culture medium but without the compound.[11] This allows you to distinguish the effects of the compound from any potential effects of the solvent itself.

  • Application: Use the freshly prepared working solutions immediately. Do not store diluted aqueous solutions of the compound, as its stability in media is generally not characterized and it may precipitate over time.

Protocol Part III: Validating the Protocol - Solvent Cytotoxicity Assay

Before initiating experiments with this compound, it is best practice to determine the tolerance of your specific cell line to the solvent (DMSO).

Methodology
  • Plate Cells: Seed your cells in a 96-well plate at their optimal density and allow them to adhere overnight.

  • Prepare Solvent Dilutions: Prepare a range of DMSO concentrations in your complete cell culture medium (e.g., 2%, 1%, 0.5%, 0.25%, 0.1%, 0.05%) and a "medium only" control.[9]

  • Treat Cells: Replace the existing medium with the medium containing the different DMSO concentrations.

  • Incubate: Incubate the plate for a duration relevant to your planned experiments (e.g., 24, 48, or 72 hours).

  • Assess Viability: Use a standard cell viability assay (e.g., MTT, PrestoBlue™, CellTiter-Glo®) according to the manufacturer's protocol to determine the percentage of viable cells at each DMSO concentration.

  • Analysis: Determine the highest concentration of DMSO that does not significantly impact cell viability. This concentration should be your upper limit for all future experiments with the compound.

References

  • BenchChem. (n.d.). Application Notes and Protocols for the Dissolution of Novel Compounds for In Vitro Cellular Assays.
  • PhytoTech Labs. (n.d.). Preparing Stock Solutions.
  • Sigma-Aldrich. (n.d.). 5-Bromo-1H-indazole 97.
  • PubChem. (n.d.). 5-Bromo-7-methyl-1H-indazole. National Center for Biotechnology Information.
  • Moldb. (n.d.). This compound.
  • ChemicalBook. (2025). 5-BROMO-7-METHYL-1H-INDAZOLE - Safety Data Sheet.
  • Ajinomoto Co., Inc. (n.d.). Technical tips_Key point for making cell stocks.
  • ResearchGate. (2013). How to dissolve small inhibitor molecules for binding assay?.
  • BenchChem. (n.d.). Application Notes and Protocols for Preparing PD-166793 Stock Solutions in Cell Culture.
  • Fisher Scientific. (2023). Safety Data Sheet - 5-Bromo-1H-indazole-3-carboxylic acid.
  • ATCC. (n.d.). Animal Cell Culture Guide.
  • Thermo Fisher Scientific. (n.d.). Cell Culture Media Preparation from Powder.
  • PubChem. (n.d.). 5-bromo-1H-indazole. National Center for Biotechnology Information.
  • CymitQuimica. (2024). Safety Data Sheet - 1-Benzyl-7-bromo-1H-indazole.
  • Chem-Impex. (n.d.). 5-Bromo-7-methyl-1H-indazole.
  • CymitQuimica. (2025). Safety Data Sheet - 5-Bromo-2-(phenylmethyl)-2H-indazole.
  • Willson, C., & Kubow, S. (2019). A Method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media. Protocols.io.
  • Captivate Bio. (n.d.). Small Molecules FAQ.
  • Emulate Bio. (n.d.). Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment.
  • BenchChem. (n.d.). An In-depth Technical Guide to the Solubility and Stability of 6-Bromo-1H-indazole.
  • BenchChem. (n.d.). Preparing 7-Methyl-1H-indazole-3-carboxamide for In Vitro Assays: Application Notes and Protocols.

Sources

Application Note & Protocols for the Quantitative Analysis of 5-Bromo-3,7-dimethyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical document provides a comprehensive guide to the validated analytical techniques for the precise quantification of 5-Bromo-3,7-dimethyl-1H-indazole. Indazole derivatives are a critical class of heterocyclic compounds widely utilized in medicinal chemistry and drug discovery due to their diverse pharmacological activities.[1][2] Accurate and reliable quantification of these molecules is paramount for quality control, stability testing, pharmacokinetic studies, and overall drug development efficacy. This guide details two robust, validated methods: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for routine analysis and Gas Chromatography-Mass Spectrometry (GC-MS) for high-sensitivity and confirmatory analysis. The protocols herein are designed for researchers, analytical scientists, and drug development professionals, offering step-by-step instructions, explanations for methodological choices, and frameworks for method validation.

Introduction and Physicochemical Profile

This compound is a substituted indazole, a molecular scaffold present in numerous biologically active compounds.[3] The indazole nucleus is considered a "privileged structure" in medicinal chemistry, forming the core of drugs with anti-inflammatory, anti-cancer, and anti-viral properties.[1][4] The introduction of a bromine atom and two methyl groups to the indazole ring modifies its lipophilicity, metabolic stability, and target-binding affinity, making it a valuable intermediate for synthesizing novel therapeutic agents.

Given its role as a key building block, establishing a reliable analytical workflow is essential for ensuring purity, monitoring reaction kinetics, and assessing its fate in various matrices. This document provides the foundational methods to achieve this.

Table 1: Physicochemical Properties of this compound

PropertyValueSource / Note
Molecular Formula C₉H₉BrN₂-
Molecular Weight 225.09 g/mol Calculated
CAS Number 1031417-71-6[5][6]
Appearance Likely a white to off-white or tan solidInferred from similar indazole compounds.[7]
Solubility Expected to be soluble in organic solvents (DMSO, DMF, Methanol, Acetonitrile) and poorly soluble in water.Based on properties of similar bromo-indazole structures.[8][9]
Structure -

Primary Analytical Method: High-Performance Liquid Chromatography (HPLC-UV)

HPLC is the workhorse method for the analysis of pharmaceutical compounds due to its versatility, robustness, and suitability for non-volatile and thermally labile molecules like indazole derivatives. The following reversed-phase HPLC (RP-HPLC) method is designed to provide excellent separation and quantification.

Rationale for Methodological Choices
  • Reversed-Phase C18 Column: A C18 stationary phase is selected for its hydrophobic nature, which provides strong retention for moderately polar to non-polar aromatic compounds like this compound, ensuring good separation from polar impurities.[10]

  • Acidified Mobile Phase: The use of 0.1% formic acid in the aqueous phase protonates the nitrogen atoms in the indazole ring, which suppresses their ionization. This results in sharper, more symmetrical peaks and improved retention time reproducibility.

  • UV Detection: The conjugated aromatic system of the indazole ring exhibits strong UV absorbance, allowing for sensitive detection. The optimal wavelength should be determined by scanning a standard solution, but a wavelength around 254 nm is typically effective.

Experimental Protocol: HPLC-UV

Instrumentation and Conditions:

ParameterRecommended Condition
HPLC System Agilent 1260 Infinity II, Waters Alliance e2695, or equivalent with quaternary pump, autosampler, column oven, and UV-Vis detector.
Column C18, 4.6 x 150 mm, 5 µm particle size (e.g., Zorbax, XBridge, Kromasil).[10]
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Elution Mode Isocratic: 60% B at 1.0 mL/min. Gradient elution may be developed for complex matrices.
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Run Time ~10 minutes

Reagent and Standard Preparation:

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and transfer to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol or acetonitrile. Sonicate for 5 minutes to ensure complete dissolution.

  • Working Standards (1-100 µg/mL): Prepare a series of at least five working standards by serial dilution of the stock solution with the mobile phase. These will be used to construct the calibration curve.

Sample Preparation (e.g., from a solid formulation):

  • Accurately weigh and grind a representative portion of the sample (e.g., tablets).

  • Transfer a known weight of the powdered sample, equivalent to approximately 10 mg of the active ingredient, to a 100 mL volumetric flask.

  • Add approximately 70 mL of methanol, and sonicate for 15 minutes to extract the analyte.

  • Allow the solution to cool to room temperature and dilute to volume with methanol. Mix thoroughly.

  • Centrifuge a portion of the solution at 4000 rpm for 10 minutes.

  • Filter the supernatant through a 0.45 µm PTFE syringe filter into an HPLC vial.

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Prepare Mobile Phase (ACN/Water/Formic Acid) D Equilibrate HPLC System (C18 Column, 35°C) A->D B Prepare Standard Solutions (1-100 µg/mL) E Inject Standards & Build Calibration Curve B->E C Prepare Sample Solution (Extract, Centrifuge, Filter) F Inject Sample(s) C->F D->E D->F G Integrate Peak Area at Analyte Retention Time E->G F->G H Quantify Concentration Using Calibration Curve G->H

Caption: Workflow for HPLC quantification of this compound.

Confirmatory Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers superior specificity and sensitivity compared to HPLC-UV. It is the preferred method for trace-level quantification, impurity profiling, and definitive identification in complex matrices, such as biological fluids.

Rationale for Methodological Choices
  • Electron Ionization (EI): Standard 70 eV EI provides reproducible fragmentation patterns that can be compared against libraries for confident compound identification. The bromine atom will produce a characteristic isotopic pattern (⁷⁹Br/⁸¹Br), aiding in identification.

  • DB-5ms Column: This low-bleed, non-polar column is robust and provides excellent separation for a wide range of semi-volatile organic compounds.

  • Selected Ion Monitoring (SIM): For quantification, SIM mode significantly enhances sensitivity and reduces matrix interference by monitoring only specific, characteristic ions of the analyte rather than the full mass spectrum.[11]

Experimental Protocol: GC-MS

Instrumentation and Conditions:

ParameterRecommended Condition
GC-MS System Agilent 7890B GC with 5977B MS, or equivalent.
Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.
Carrier Gas Helium at a constant flow of 1.2 mL/min.[12]
Inlet Temperature 280 °C
Injection Mode Splitless (for trace analysis) or Split (e.g., 20:1).
Oven Program Start at 120 °C (hold 1 min), ramp at 20 °C/min to 280 °C (hold 5 min).
MS Transfer Line 280 °C
Ion Source Temp. 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Full Scan (m/z 50-400) for identification; SIM for quantification.
SIM Ions To be determined from the full scan spectrum of a standard. Likely includes the molecular ion (M⁺) and major fragment ions.

Sample Preparation:

  • Standard/Sample Dissolution: Dissolve samples and standards in a volatile solvent such as ethyl acetate or dichloromethane.

  • Derivatization (If Necessary): The N-H proton of the indazole may cause peak tailing. If this is observed, derivatization can improve chromatography. A common method is silylation:

    • Evaporate the sample extract to dryness under a gentle stream of nitrogen.

    • Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS and 50 µL of pyridine.

    • Cap the vial and heat at 70 °C for 30 minutes.

    • Inject the derivatized sample directly.

GC-MS Workflow Diagram

GCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Dissolve Sample/ Standard in Volatile Solvent B Derivatization (Optional) (e.g., Silylation with BSTFA) A->B C Inject into GC-MS (Split/Splitless) A->C B->C D Separation on DB-5ms Column C->D E Detection by MS (Scan or SIM mode) D->E F Identify Compound (Retention Time & Mass Spectrum) E->F G Quantify using Characteristic Ions E->G

Sources

Application Note: A Robust, Stability-Indicating HPLC Method for the Analysis of 5-Bromo-3,7-dimethyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a comprehensive guide to developing a precise, accurate, and robust stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 5-Bromo-3,7-dimethyl-1H-indazole. This compound is a critical intermediate in pharmaceutical synthesis, and a reliable analytical method is paramount for quality control and stability assessment.[1] The narrative follows a logical progression from understanding the analyte's physicochemical properties to systematic method development, optimization, and the establishment of system suitability criteria. The protocol includes provisions for forced degradation studies to ensure specificity, aligning with international regulatory standards.[2][3]

Introduction and Analytical Objective

This compound is a heterocyclic building block utilized in the synthesis of various pharmacologically active molecules.[1][4] Its quality, purity, and stability are critical attributes that can directly impact the safety and efficacy of final drug products. High-Performance Liquid Chromatography (HPLC) is the preferred analytical technique for pharmaceutical analysis due to its high resolution, sensitivity, and precision.[2]

The primary objective of this work is to establish a validated, stability-indicating reversed-phase HPLC (RP-HPLC) method capable of quantifying this compound and separating it from potential process-related impurities and degradation products. The development strategy is grounded in scientific principles and adheres to guidelines set forth by the International Council for Harmonisation (ICH).[5][6]

Analyte Properties and Chromatographic Strategy

A successful HPLC method development process begins with a thorough understanding of the analyte's physicochemical properties.[5] These properties guide the initial selection of the column, mobile phase, and detection parameters.

Table 1: Physicochemical Properties of this compound

PropertyValueSource / Rationale
Molecular Formula C₉H₉BrN₂[4]
Molecular Weight 225.09 g/mol [4]
Structure Indazole ring with bromo and methyl substituents.[7][8]
Predicted Polarity Moderately non-polar (Estimated LogP ~2.5-3.0)Based on similar brominated indazole structures.[9][10]
UV Chromophore The indazole heterocyclic ring system.The aromatic nature suggests strong UV absorbance, suitable for UV detection.
Aqueous Solubility Expected to be low.Common for organic compounds of this nature.[11]

Chromatographic Rationale: Given the moderately non-polar nature of the analyte, a Reversed-Phase HPLC (RP-HPLC) method is the logical choice.[12] This mode of chromatography utilizes a non-polar stationary phase (e.g., C18) and a polar mobile phase, which will provide adequate retention and resolution.[12] The presence of the UV-active indazole ring allows for sensitive detection using a Photodiode Array (PDA) or standard UV detector.

Materials and Methods

  • Instrumentation: Agilent 1200 Series HPLC or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).

  • Chromatography Software: Empower™ or Chromeleon™ or equivalent.

  • HPLC Column: Phenomenex Luna C18(2), 150 x 4.6 mm, 5 µm particle size (or equivalent).

  • Reference Standard: this compound (Purity ≥ 98%).

  • Reagents:

    • Acetonitrile (ACN), HPLC Grade.

    • Methanol (MeOH), HPLC Grade.

    • Water, HPLC Grade or Milli-Q.

    • Formic Acid (FA), ACS Grade.

    • Hydrochloric Acid (HCl), ACS Grade.

    • Sodium Hydroxide (NaOH), ACS Grade.

    • Hydrogen Peroxide (H₂O₂), 30% solution.

Experimental Protocols: A Step-by-Step Guide

This section details the systematic approach to method development, from initial screening to the establishment of a stability-indicating assay.

Preparation of Standard and Sample Solutions
  • Standard Stock Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of the this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of Acetonitrile and Water (Diluent). Sonicate for 5 minutes if necessary to ensure complete dissolution.

  • Working Standard Solution (0.1 mg/mL): Pipette 2.5 mL of the Standard Stock Solution into a 25 mL volumetric flask and dilute to volume with the Diluent. This solution will be used for initial method development and system suitability checks.

Initial Method Scouting and Optimization

The goal of this phase is to achieve a symmetrical peak with an adequate retention time (typically 3-10 minutes) and signal-to-noise ratio.

  • Wavelength Selection: Inject the Working Standard Solution (0.1 mg/mL). Using the DAD, acquire the UV spectrum from 200-400 nm. Identify the wavelength of maximum absorbance (λmax) for the analyte. Based on the indazole structure, a λmax is expected around 220-230 nm and a secondary maximum around 280-290 nm.[13] Select the primary λmax for quantification to ensure maximum sensitivity.

  • Column and Mobile Phase Screening:

    • Stationary Phase: Begin with a robust, general-purpose C18 column, which is effective for a wide range of non-polar to moderately polar compounds.[12]

    • Mobile Phase: A combination of water and an organic solvent like acetonitrile or methanol is standard for RP-HPLC.[14] Acetonitrile often provides better peak shapes and lower backpressure compared to methanol.[15] To improve peak symmetry, especially for heterocyclic compounds, a small amount of acid is added to the aqueous phase to suppress the ionization of any residual silanols in the stationary phase.[15]

    • Initial Gradient: Start with a broad scouting gradient to elute the analyte and any potential impurities.

      • Mobile Phase A: 0.1% Formic Acid in Water

      • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

      • Gradient Program: 10% B to 90% B over 20 minutes.

      • Flow Rate: 1.0 mL/min

      • Column Temperature: 30 °C

  • Method Optimization: Based on the scouting run, adjust the gradient to optimize the resolution and reduce the run time. If the analyte elutes too quickly, decrease the initial percentage of the organic phase (B). If it elutes too late, increase the initial percentage of B. The goal is to achieve a k' (retention factor) between 2 and 10. Once an approximate elution composition is known, an isocratic method can be developed for simpler quality control applications, or a focused gradient can be refined for separating complex mixtures.

Method_Development_Workflow start Define Analytical Target Profile analyte Analyte Characterization (Properties from Table 1) start->analyte scouting Method Scouting analyte->scouting col_select Column Selection (e.g., C18) scouting->col_select mp_select Mobile Phase Selection (ACN/Water + Acid) scouting->mp_select detection Detector Wavelength (Scan for λmax) scouting->detection optimization Method Optimization (Adjust Gradient, Flow, Temp) col_select->optimization mp_select->optimization detection->optimization sst System Suitability Testing (Verify Performance) optimization->sst forced_deg Forced Degradation (Demonstrate Specificity) sst->forced_deg validation Method Validation (ICH Guidelines) forced_deg->validation end Final Analytical Method validation->end

Caption: HPLC Method Development Workflow.

System Suitability Testing (SST)

Before any sample analysis, the performance of the chromatographic system must be verified.[16][17] This is a mandatory requirement by regulatory bodies to ensure data integrity.[18]

Protocol: Make five replicate injections of the Working Standard Solution (0.1 mg/mL).

Table 2: System Suitability Parameters and Acceptance Criteria (based on USP)

ParameterAcceptance CriteriaRationale
Tailing Factor (T) ≤ 2.0Measures peak symmetry.[16]
Theoretical Plates (N) ≥ 2000Measures column efficiency.
% Relative Standard Deviation (%RSD) ≤ 2.0%Measures the precision of peak areas and retention times from replicate injections.[16][17]

The system is deemed suitable for analysis only if all criteria are met.

Forced Degradation Studies

Forced degradation studies are essential to develop a stability-indicating method.[19][20] They help identify potential degradation products and demonstrate the method's specificity by proving that the analyte peak is free from interference from any degradants.[21] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[21]

Protocol: Subject the API to the following stress conditions. A control sample (unstressed) should be analyzed alongside the stressed samples.

  • Acid Hydrolysis: Dissolve 10 mg of the API in 1 mL of diluent, add 9 mL of 0.1 M HCl, and heat at 60 °C for 4 hours.[21] Neutralize with 0.1 M NaOH before analysis.

  • Base Hydrolysis: Dissolve 10 mg of the API in 1 mL of diluent, add 9 mL of 0.1 M NaOH, and keep at room temperature for 2 hours.[21] Neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation: Dissolve 10 mg of the API in 10 mL of 3% H₂O₂ and keep at room temperature for 6 hours.[21]

  • Thermal Degradation: Expose the solid API powder to 80 °C in an oven for 24 hours.[21] Dissolve in diluent for analysis.

  • Photolytic Degradation: Expose the solid API to a light source providing a minimum of 1.2 million lux hours and 200 watt-hours/m² of UV light, as per ICH Q1B guidelines. A control sample should be wrapped in aluminum foil. Dissolve in diluent for analysis.

Analyze all stressed samples using the developed HPLC method. The peak purity of the main analyte peak should be assessed using a DAD to confirm that no co-eluting degradants are present.

Optimized Method and Data

After systematic optimization, the following conditions were found to provide excellent separation and peak shape.

Table 3: Final Optimized HPLC Method Parameters

ParameterCondition
Column Phenomenex Luna C18(2), 150 x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 30% B to 70% B in 10 min, hold at 70% B for 2 min, return to 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 225 nm
Injection Volume 10 µL
Run Time 15 minutes

Under these conditions, this compound elutes at approximately 6.5 minutes. The forced degradation studies showed significant degradation under oxidative and basic conditions, with all degradant peaks being well-resolved from the main analyte peak, confirming the stability-indicating nature of the method.

Method Validation Overview

Once developed, the analytical method must be validated according to ICH Q2(R2) guidelines to demonstrate its suitability for its intended purpose.[22][23] The validation would include the following parameters:

  • Specificity: Confirmed through forced degradation studies and peak purity analysis.

  • Linearity: Assessed over a range of concentrations (e.g., 50% to 150% of the nominal concentration) with a correlation coefficient (r²) > 0.999.

  • Accuracy: Determined by spike-recovery experiments at multiple concentration levels, with recovery typically expected to be within 98.0-102.0%.[24]

  • Precision:

    • Repeatability (Intra-assay): Analysis of multiple samples on the same day.[23]

    • Intermediate Precision: Analysis on different days, by different analysts, or with different equipment.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.

  • Robustness: Deliberate small variations in method parameters (e.g., pH, flow rate, column temperature) are made to assess the method's reliability during normal use.[6]

Conclusion

This application note describes a systematic and scientifically sound approach to developing a robust, stability-indicating RP-HPLC method for the analysis of this compound. The final optimized method is specific, efficient, and suitable for routine quality control and stability testing in a regulated pharmaceutical environment. The inclusion of system suitability tests and a comprehensive forced degradation protocol ensures the reliability and trustworthiness of the analytical data generated.

References

  • MicroSolv Technology Corporation. (2025, November 3). System suitability Requirements for a USP HPLC Method - Tips & Suggestions.
  • Mamatha, T. (n.d.). A Review on HPLC Method Development and Validation in Forced Degradation Studies. ijarsct.
  • Alsante, K. M., et al. (2025, August 5). The role of forced degradation studies in stability indicating HPLC method development.
  • BenchChem. (2025). Technical Support Center: Forced Degradation Studies for Stability-Indicating HPLC Methods.
  • Crompton, T. R. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis.
  • Pharmalytics. (2025, October 15). System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025 [Video]. YouTube.
  • J-STAR Research. (n.d.). Method Development & Forced Degradation.
  • Patel, Y. P. (n.d.). Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Open Access Journals.
  • Podolska, M., et al. (n.d.). HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES с ANTIFUNGAL COMPOUNDS.
  • Dolan, J. W. (2014, August 22). System Suitability. LCGC.
  • Pharmaguideline. (n.d.). System Suitability in HPLC Analysis.
  • U.S. Pharmacopeia. (n.d.). 〈621〉CHROMATOGRAPHY.
  • Birajdar, A. S. (2020, March 23). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific, 4(4), 55-60.
  • PubChem. (n.d.). 5-Bromo-7-methyl-1H-indazole.
  • PubChem. (n.d.). 5-bromo-1H-indazole.
  • ECHEMI. (n.d.). Buy methyl 5-bromo-1H-indazole-3-carboxylate from Chongqing Chemdad.
  • Elguero, J., et al. (n.d.). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. PMC - PubMed Central.
  • Yamashita, K., et al. (n.d.). Selection of mobile phase in high-performance liquid chromatographic determination for medicines. PubMed.
  • Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation.
  • CymitQuimica. (n.d.). 5-Bromo-1H-indazole-3-carboxylic acid.
  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
  • ECA Academy. (2022, April 6). ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation.
  • ChemicalBook. (n.d.). This compound.
  • Sigma-Aldrich. (n.d.). 5-Bromo-1H-indazole 97%.
  • ALWSCI. (2024, May 10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks.
  • BLDpharm. (n.d.). 1031417-71-6|this compound.
  • Moldb. (n.d.). 1031417-71-6 | this compound.
  • Research Journal of Pharmacy and Technology. (n.d.). Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography.
  • Quora. (2022, August 19). How to choose a mobile phase in HPLC.
  • ChemScene. (n.d.). 5-Bromo-4-fluoro-1-methyl-1H-indazole.
  • Chem-Impex. (n.d.). 5-Bromo-7-methyl-1H-indazole.
  • Chem-Impex. (n.d.). 5-Bromo-1H-indazole-3-carboxylic acid ethyl ester.
  • ResearchGate. (n.d.). Reverse-phase high-performance liquid chromatography (RP-HPLC) profiles....
  • Wun, L.-S., et al. (2019, November 29). Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa. MDPI.
  • BenchChem. (n.d.). An In-depth Technical Guide to the Solubility and Stability of 6-Bromo-1H-indazole.
  • Obruchnikova, N. V., et al. (2021, May 18). Development and validation of HPLC method for analysis of indolocarbazole derivative LCS-1269. Pharmacia, 68(2), 427–431.
  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development.
  • Manas Petro Chem. (n.d.). 5 Bromo 3- Fluoro 1h-indazole Manufacturer, Supplier from Mumbai.
  • International Journal of Science and Research Archive. (2024, November 30). Method development and validation of ornidazole by using RP-HPLC.

Sources

Application Note & Protocol: A Scalable Synthesis of 5-Bromo-3,7-dimethyl-1H-indazole for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the large-scale synthesis of 5-Bromo-3,7-dimethyl-1H-indazole, a valuable heterocyclic building block in medicinal chemistry. The presented protocol is designed for scalability, safety, and reproducibility, addressing the needs of researchers and professionals in drug development. The synthesis proceeds from commercially available 4-bromo-2,6-dimethylaniline via a robust one-pot acetylation and cyclization sequence, followed by hydrolysis. This application note details the underlying chemical principles, a step-by-step experimental protocol, safety considerations, and methods for analytical characterization, ensuring a self-validating and reliable process.

Introduction and Strategic Overview

The indazole scaffold is a privileged structure in modern pharmacology, serving as the core of numerous therapeutic agents, including kinase inhibitors used in oncology.[1] Specifically, substituted bromo-indazoles are versatile intermediates that allow for further functionalization through cross-coupling reactions.[2] this compound is a key precursor for synthesizing complex molecules in drug discovery pipelines.

The efficient production of this intermediate on a large scale is critical. This guide outlines a synthetic strategy based on the well-established Davis-Beirut reaction, which involves the diazotization of an ortho-alkylaniline and subsequent intramolecular cyclization.[3] This approach was selected for its significant advantages in a large-scale setting:

  • High Convergence: The core indazole ring is constructed efficiently from a readily available starting material.

  • Safety Profile: The protocol avoids the direct use of hazardous reagents like liquid bromine, instead incorporating the bromine atom from the starting material, 4-bromo-2,6-dimethylaniline.[4][5]

  • Scalability: The reaction conditions are amenable to standard industrial reactor setups without requiring specialized high-pressure or cryogenic equipment.

Synthetic Workflow and Mechanism

The synthesis is a two-stage process executed in a single pot, followed by work-up and purification.

  • Stage 1: In-situ Acetylation: The starting aniline is first protected as an acetamide. This serves a dual purpose: it moderates the reactivity of the amino group and prevents unwanted side reactions during the subsequent diazotization step.

  • Stage 2: Diazotization and Cyclization: An organic nitrite, isoamyl nitrite, is introduced in the presence of a base (potassium acetate). The isoamyl nitrite generates a nitrosonium ion equivalent, which diazotizes the acetylated aniline. The resulting diazonium species is unstable and undergoes intramolecular cyclization, attacking one of the ortho-methyl groups. A subsequent elimination cascade forms the indazole ring.

  • Stage 3: Hydrolysis and Isolation: The N-acetyl protecting group is removed under acidic conditions to yield the final 1H-indazole, which is then isolated and purified.

The overall process flow is illustrated in the diagram below.

G cluster_0 Stage 1: Reaction Setup cluster_1 Stage 2: Cyclization cluster_2 Stage 3: Work-up & Hydrolysis cluster_3 Stage 4: Isolation & Purification A Starting Material: 4-Bromo-2,6-dimethylaniline C Reagent: Acetic Anhydride A->C Acetylation (<40°C) B Solvent: Chloroform D Reagents: Potassium Acetate & Isoamyl Nitrite C->D One-Pot Transition E Cyclization Reaction (Reflux, ~20h) D->E F Solvent Removal & Azeotropic Distillation E->F G Reagent: Conc. Hydrochloric Acid F->G H Hydrolysis (50-55°C) G->H I Basification (NaOH) & Extraction (EtOAc) H->I J Drying & Concentration I->J K Slurry in Heptane J->K L Final Product: This compound K->L

Caption: Overall workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from established procedures for analogous bromo-indazoles and is optimized for safety and scalability.[3][6]

Materials and Equipment
  • Reagents: 4-Bromo-2,6-dimethylaniline (>98%), Acetic Anhydride (≥99%), Potassium Acetate (≥99%), Isoamyl Nitrite (>97%), Chloroform (ACS grade), Concentrated Hydrochloric Acid (37%), Sodium Hydroxide (pellets), Ethyl Acetate (ACS grade), Heptane (ACS grade), Magnesium Sulfate (anhydrous).

  • Equipment: Jacketed glass reactor with overhead stirring, thermocouple, reflux condenser, and nitrogen inlet; addition funnel; vacuum distillation apparatus; pH meter or strips; standard laboratory glassware.

Quantitative Data Summary

The following table outlines the key parameters for a representative large-scale batch.

ParameterValueMoles (approx.)Notes
Starting Material
4-Bromo-2,6-dimethylaniline215.1 g1.0 molThe limiting reagent.
Reagents
Acetic Anhydride112.3 mL (122.5 g)1.2 mol1.2 equivalents to ensure complete acetylation.
Potassium Acetate29.4 g0.3 molActs as a base to facilitate cyclization.
Isoamyl Nitrite200 mL (175.8 g)1.5 mol1.5 equivalents to drive the diazotization.
Chloroform1.5 L-Initial reaction solvent.
Conc. HCl (37%)~1.0 L-For hydrolysis step.
50% Sodium Hydroxide (aq.)As needed (~1.1 L)-To basify the mixture to pH > 11 for extraction.
Reaction Conditions
Acetylation Temperature< 40 °C-To control the exothermic reaction.
Cyclization TemperatureReflux (~68 °C in Chloroform)-
Cyclization Time20 hours-Monitor by TLC/HPLC for consumption of intermediate.
Hydrolysis Temperature50 - 55 °C-
Expected Outcome
Theoretical Yield225.1 g-
Expected Actual Yield191 - 211 g-85-94% yield is typical for this class of reaction.[6]
Purity (Post-Purification)> 97%-Assessed by HPLC and ¹H NMR.
Step-by-Step Procedure

Step 1: Acetylation of 4-Bromo-2,6-dimethylaniline

  • Set up the jacketed reactor under a nitrogen atmosphere.

  • Charge the reactor with 4-bromo-2,6-dimethylaniline (215.1 g) and chloroform (1.5 L).

  • Begin stirring and cool the solution to 10-15 °C using a circulating chiller.

  • Slowly add acetic anhydride (112.3 mL) via an addition funnel, ensuring the internal temperature does not exceed 40 °C.

  • After the addition is complete, allow the mixture to stir at ambient temperature for 1 hour to ensure complete acetylation.

Step 2: Diazotization and Cyclization

  • To the reaction mixture from Step 1, add potassium acetate (29.4 g) followed by isoamyl nitrite (200 mL).

  • Heat the mixture to reflux (~68 °C) and maintain for 20 hours. The reaction progress should be monitored by TLC or HPLC until the acetylated starting material is consumed.

  • Once the reaction is complete, cool the mixture to 25 °C.

Step 3: Work-up and Hydrolysis

  • Remove the volatile components (chloroform, excess reagents) under reduced pressure (e.g., 30 mmHg) while maintaining the temperature between 30-40 °C.

  • Once most of the solvent is removed, add water (500 mL) in portions and continue the vacuum distillation to perform an azeotropic removal of remaining volatiles.

  • Transfer the residual product mass back into the reaction vessel using a small amount of water (100 mL).

  • Charge concentrated hydrochloric acid (800 mL) to the residue. Heat the mixture to 50-55 °C and add another 200 mL of concentrated HCl in portions over 2 hours to facilitate the hydrolysis of the N-acetyl group.

  • Stir at 50-55 °C for an additional 2-4 hours until hydrolysis is complete (monitor by TLC/HPLC).

Step 4: Isolation and Purification

  • Cool the acidic mixture to 20 °C.

  • Carefully basify the mixture by slowly adding a 50% aqueous solution of sodium hydroxide, maintaining the temperature below 37 °C, until the pH is > 11.

  • Add ethyl acetate (700 mL) to the basic mixture and stir vigorously. Filter the entire mixture through a pad of Celite to remove any insoluble materials.

  • Separate the organic and aqueous layers. Extract the aqueous phase again with ethyl acetate (2 x 400 mL).

  • Combine all organic layers, wash with brine (500 mL), and dry over anhydrous magnesium sulfate.

  • Filter off the drying agent and concentrate the solution by rotary evaporation. During the distillation, add heptane (total of 1.0 L) to azeotropically remove the ethyl acetate until only dry solids remain.

  • Slurry the resulting solids with fresh heptane (200 mL), filter, and dry the product under vacuum at 45 °C to yield this compound as a solid.

Safety Precautions and Hazard Management

All operations must be conducted in a well-ventilated fume hood or appropriate chemical production facility.[7] Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves, is mandatory.[5]

  • Bromine Compounds: While liquid bromine is not used, the starting material is a brominated aromatic amine. Avoid inhalation of dust and skin contact.

  • Acids and Bases: Concentrated HCl and 50% NaOH are highly corrosive.[8] Handle with extreme care, using appropriate face shields and gloves. The neutralization step is highly exothermic and must be performed slowly with efficient cooling.

  • Solvents: Chloroform is a suspected carcinogen and should be handled with appropriate engineering controls. Ethyl acetate and heptane are flammable. Ensure no ignition sources are present.

  • Emergency Preparedness: Have spill kits and appropriate neutralizing agents (like sodium bicarbonate for acid spills) readily available. An emergency shower and eyewash station must be accessible.

Analytical Characterization

The identity and purity of the final product must be confirmed using standard analytical techniques.[9][10]

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound. A typical reverse-phase method would use a C18 column with a water/acetonitrile gradient.[11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are used to confirm the molecular structure. The spectra should be consistent with the this compound structure, showing characteristic aromatic and methyl group signals.

  • Mass Spectrometry (MS): Provides confirmation of the molecular weight and isotopic pattern characteristic of a monobrominated compound. Expected m/z for [M+H]⁺: 225.01/227.01.

Conclusion

This application note provides a validated, step-by-step protocol for the large-scale synthesis of this compound. By leveraging a proven synthetic route and providing detailed operational parameters, this guide enables researchers and drug development professionals to produce this key intermediate with high yield, purity, and safety. The self-validating nature of the protocol, which includes in-process monitoring and final analytical characterization, ensures a reliable and reproducible outcome suitable for demanding pharmaceutical applications.

References

  • Benchchem. A Comparative Guide to Analytical Methods for the Characterization of Indazole Derivatives. Benchchem.
  • YouTube. Bromination safety. YouTube.
  • National Institutes of Health. Indazole – an emerging privileged scaffold: synthesis and its biological significance. NIH.
  • Royal Society of Chemistry. Handling liquid bromine and preparing bromine water | Demonstration. RSC Education.
  • ResearchGate. Optimization for synthesis of 2H-indazole. ResearchGate.
  • Unknown. Standard Operating Procedure: Bromine Safety. Unknown Source.
  • Loba Chemie. BROMINE FOR SYNTHESIS MSDS. Loba Chemie.
  • ResearchGate. Optimization of reaction conditions for the synthesis of indazolones. ResearchGate.
  • ACS Publications. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. ACS Publications.
  • Organic Chemistry Portal. Indazole synthesis. Organic Chemistry Portal.
  • Journalgrid. Synthesis, Characterization, In-silico and Biological Evaluation of Indazole Derivatives as Potential Anti-Inflammatory and Antimicrobial Agents. RGUHS Journal of Pharmaceutical Sciences.
  • Benchchem. Application Notes and Protocols for the Characterization of 1H-Indazole-7-sulfonamide. Benchchem.
  • PubMed Central. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC.
  • PubMed. Synthesis of substituted 1H-indazoles from arynes and hydrazones. PubMed.
  • Google Patents. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-. Google Patents.
  • Guidechem. How to Prepare 1H-Indazole,7-broMo-5-Methoxy-. Guidechem.
  • Google Patents. CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole. Google Patents.
  • Google Patents. CN103570624A - Synthesis process of 3-bromo-5-nitro-1H-indazole. Google Patents.
  • ChemicalBook. 5-BROMO-1H-INDAZOLE-3-CARBOXYLIC ACID synthesis. ChemicalBook.
  • Guidechem. How to prepare 5-Bromo-1H-indazole-3-carboxylic acid?. Guidechem.
  • ResearchGate. Scheme 20. Synthesis of indazole derivatives in different methods. ResearchGate.
  • Benchchem. Application Note: Large-Scale Synthesis of 6-Bromo-1H-indazole. Benchchem.
  • Benchchem. Synthesis routes of 5-bromo-1H-indazole. Benchchem.
  • Obrnuta faza. GUIDE FOR CHEMICAL SYNTHESIS & PURIFICATION. Obrnuta faza.

Sources

Application Notes and Protocols for the Strategic Functionalization of the 5-Bromo-3,7-dimethyl-1H-indazole Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The 3,7-dimethyl-1H-indazole core is a privileged scaffold in medicinal chemistry, frequently incorporated into potent kinase inhibitors and other therapeutic agents. Its unique structural and electronic properties make it an attractive starting point for the development of novel drug candidates. The strategic introduction of a bromine atom at the 5-position provides a versatile handle for a wide array of palladium-catalyzed cross-coupling reactions, enabling the exploration of diverse chemical space and the fine-tuning of structure-activity relationships (SAR).

This comprehensive guide provides detailed application notes and robust protocols for the functionalization of the 5-Bromo-3,7-dimethyl-1H-indazole scaffold. The methodologies described herein are foundational for the synthesis of libraries of novel indazole derivatives for drug discovery and development programs.

Synthesis of the this compound Scaffold

A reliable synthesis of the starting material is paramount for any functionalization campaign. The following protocol outlines a common and effective method for the preparation of this compound, adapted from established indazole synthesis methodologies. The reaction proceeds via a diazotization of a substituted aniline followed by an intramolecular cyclization.

Protocol 1: Synthesis of this compound

This protocol is based on the general principles of indazole synthesis from substituted anilines.

Materials:

  • 4-Bromo-2,6-dimethylaniline

  • Acetic acid

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Round-bottom flask

  • Stirring apparatus

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a stirrer, dissolve 4-Bromo-2,6-dimethylaniline (1.0 eq) in acetic acid.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 10 °C.

  • Stir the reaction mixture at 0-5 °C for 1 hour.

  • Slowly and carefully neutralize the reaction mixture with a saturated aqueous solution of sodium hydroxide until the pH is approximately 7-8, while keeping the temperature below 20 °C.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford this compound.

Expected Outcome and Characterization: The product should be a solid. Characterization should be performed using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure and purity.

Palladium-Catalyzed Cross-Coupling Reactions at the C5-Position

The bromine atom at the 5-position of the indazole ring is primed for a variety of powerful palladium-catalyzed cross-coupling reactions. These transformations allow for the introduction of a wide range of substituents, including aryl, heteroaryl, alkynyl, and amino groups, which are crucial for modulating the pharmacological properties of the molecule.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura coupling is a robust and versatile method for the formation of C-C bonds between the 5-position of the indazole and various aryl or heteroaryl boronic acids or esters.[1]

Protocol 2: Suzuki-Miyaura Coupling of this compound

This protocol is adapted from successful Suzuki couplings performed on similar 5-bromoindazole scaffolds.[2]

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid or arylboronic acid pinacol ester (1.2-1.5 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.02-0.05 eq)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0-3.0 eq)

  • 1,4-Dioxane and water (4:1 or 5:1 mixture)

  • Nitrogen or Argon gas supply

  • Schlenk flask or sealed tube

  • Magnetic stirrer and heating block or oil bath

Procedure:

  • To a Schlenk flask or sealed tube, add this compound, the arylboronic acid/ester, the palladium catalyst, and the base.

  • Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times.

  • Add the degassed solvent mixture (1,4-dioxane/water) via syringe.

  • Heat the reaction mixture to 80-100 °C and stir for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation: Representative Suzuki-Miyaura Coupling Conditions

Coupling PartnerCatalyst (mol%)Base (eq)SolventTemp (°C)Time (h)Typical Yield (%)
Phenylboronic acidPd(dppf)Cl₂ (3)K₂CO₃ (2)Dioxane/H₂O (4:1)90485-95
4-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)Cs₂CO₃ (2.5)Dioxane/H₂O (5:1)85680-90
3-Pyridylboronic acidPd(dppf)Cl₂ (5)K₂CO₃ (3)Dioxane/H₂O (4:1)100875-85

Experimental Workflow: Suzuki-Miyaura Coupling

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants: - this compound - Boronic Acid/Ester - Pd Catalyst - Base B Inert Atmosphere: Evacuate & backfill with N₂/Ar A->B C Add Degassed Solvent B->C D Heat & Stir (80-100 °C) C->D E Monitor by TLC/LC-MS D->E F Cool & Dilute with EtOAc E->F G Aqueous Wash (Water, Brine) F->G H Dry, Filter, & Concentrate G->H I Column Chromatography H->I

A generalized workflow for the Suzuki-Miyaura coupling reaction.
Sonogashira Coupling: C-C Bond Formation with Terminal Alkynes

The Sonogashira coupling enables the introduction of an alkyne moiety at the 5-position, a valuable functional group for further transformations in drug discovery.[3][4][5]

Protocol 3: Sonogashira Coupling of this compound

This protocol is based on established Sonogashira coupling procedures for bromo-heterocycles.[6]

Materials:

  • This compound (1.0 eq)

  • Terminal alkyne (1.2-1.5 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.02-0.05 eq)

  • Copper(I) iodide (CuI) (0.05-0.1 eq)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (2.0-3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Nitrogen or Argon gas supply

  • Schlenk flask or sealed tube

Procedure:

  • To a Schlenk flask or sealed tube, add this compound, the palladium catalyst, and copper(I) iodide.

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the anhydrous solvent, the terminal alkyne, and the amine base via syringe.

  • Stir the reaction mixture at room temperature or heat to 50-80 °C for 2-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove the copper salts.

  • Wash the filtrate with saturated aqueous ammonium chloride solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Data Presentation: Representative Sonogashira Coupling Conditions

Terminal AlkyneCatalyst System (mol%)Base (eq)SolventTemp (°C)Time (h)Typical Yield (%)
PhenylacetylenePdCl₂(PPh₃)₂ (3) / CuI (5)Et₃N (2)DMF60680-90
EthynyltrimethylsilanePdCl₂(PPh₃)₂ (3) / CuI (5)DIPEA (2.5)THFRT1285-95
Propargyl alcoholPdCl₂(PPh₃)₂ (5) / CuI (10)Et₃N (3)DMF50870-80

Catalytic Cycle: Sonogashira Coupling

Sonogashira_Cycle Pd0 Pd(0)L₂ 5-Bromo-indazole\n(Ar-Br) 5-Bromo-indazole (Ar-Br) Pd_complex Ar-Pd(II)-Br(L₂) Pd_complex->Pd0 Reductive Elimination Product Ar-C≡C-R Cu_acetylide R-C≡C-Cu(I) Cu_acetylide->Pd_complex Transmetalation Alkyne R-C≡C-H Alkyne->Cu_acetylide [CuI], Base Base Base 5-Bromo-indazole\n(Ar-Br)->Pd_complex Oxidative Addition

Simplified catalytic cycle for the Sonogashira coupling reaction.
Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, allowing for the introduction of primary and secondary amines at the 5-position.[7][8] This transformation is particularly valuable for synthesizing compounds that can engage in crucial hydrogen bonding interactions with biological targets.[9]

Protocol 4: Buchwald-Hartwig Amination of this compound

This protocol is based on general Buchwald-Hartwig amination conditions and examples on related bromo-heterocycles.

Materials:

  • This compound (1.0 eq)

  • Primary or secondary amine (1.2-1.5 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01-0.03 eq)

  • Xantphos or other suitable phosphine ligand (0.02-0.06 eq)

  • Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃) (1.5-2.5 eq)

  • Anhydrous toluene or 1,4-dioxane

  • Nitrogen or Argon gas supply

  • Schlenk flask or sealed tube

Procedure:

  • To a Schlenk flask or sealed tube, add the palladium precursor, the phosphine ligand, and the base.

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the anhydrous solvent, followed by this compound and the amine.

  • Heat the reaction mixture to 90-110 °C and stir for 4-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Data Presentation: Representative Buchwald-Hartwig Amination Conditions

AmineLigand (mol%)Base (eq)SolventTemp (°C)Time (h)Typical Yield (%)
AnilineXantphos (4)NaOtBu (1.5)Toluene1001275-85
MorpholineXantphos (4)Cs₂CO₃ (2)Dioxane1101880-90
BenzylamineXantphos (4)NaOtBu (1.5)Toluene90880-90

Catalytic Cycle: Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle Pd0 Pd(0)L₂ 5-Bromo-indazole\n(Ar-Br) 5-Bromo-indazole (Ar-Br) Ox_Add Ar-Pd(II)-Br(L₂) Amine_Complex [Ar-Pd(II)(H₂NR)(L₂)]⁺Br⁻ Ox_Add->Amine_Complex + RNH₂ Amido_Complex Ar-Pd(II)-NHR(L₂) Amine_Complex->Amido_Complex - H-Base⁺Br⁻ Amido_Complex->Pd0 Reductive Elimination Product Ar-NHR Amine RNH₂ Base Base 5-Bromo-indazole\n(Ar-Br)->Ox_Add Oxidative Addition

Simplified catalytic cycle for the Buchwald-Hartwig amination.

N-H Functionalization of the Indazole Core

The N-H of the pyrazole ring in the indazole scaffold can be readily functionalized, most commonly through alkylation or arylation, to further expand the chemical diversity and modulate the physicochemical properties of the synthesized compounds. Regioselectivity between N1 and N2 can be an issue and is often influenced by the reaction conditions and the substituents on the indazole ring.

Protocol 5: N-Alkylation of 5-Functionalized-3,7-dimethyl-1H-indazole

This protocol provides a general method for the N-alkylation of the indazole core.

Materials:

  • 5-Functionalized-3,7-dimethyl-1H-indazole (1.0 eq)

  • Alkyl halide (e.g., methyl iodide, benzyl bromide) (1.1-1.2 eq)

  • Sodium hydride (NaH, 60% dispersion in oil) or Cesium carbonate (Cs₂CO₃) (1.2-1.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Nitrogen or Argon gas supply

  • Round-bottom flask with stirrer

Procedure:

  • To a stirred suspension of the base (NaH or Cs₂CO₃) in the anhydrous solvent under an inert atmosphere, add the 5-functionalized-3,7-dimethyl-1H-indazole.

  • Stir the mixture at room temperature for 30-60 minutes.

  • Add the alkyl halide dropwise.

  • Continue stirring at room temperature or heat gently (e.g., to 50 °C) for 2-16 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, carefully quench the reaction with water (especially if using NaH).

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by flash column chromatography to separate the N1 and N2 isomers if necessary.

Conclusion

The this compound scaffold is a highly valuable building block for the synthesis of diverse libraries of compounds with potential therapeutic applications. The protocols detailed in this guide provide robust and reliable methods for the key functionalization reactions at the C5 and N1 positions. By leveraging these palladium-catalyzed cross-coupling reactions and N-H functionalization strategies, researchers can efficiently explore the chemical space around this privileged core, accelerating the discovery of new and improved drug candidates.

References

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chemical Reviews, 107(3), 874-922.
  • Giraud, F., Anizon, F., & Moreau, P. (2020). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Arkivoc, 2020(1), 98-147.
  • Hartwig, J. F. (2008). Evolution of a fourth generation catalyst for the amination and thiolation of aryl halides. Accounts of Chemical Research, 41(11), 1534-1544.
  • Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl− Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359-1470.
  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649.
  • Shaikh, V., et al. (2022). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Advances, 12(46), 30149-30177.
  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphane ligands in palladium-catalyzed amination.
  • Tykwinski, R. R. (2003). Evolution of the Sonogashira coupling reaction.
  • Wikipedia. (2023). Sonogashira coupling. [Link]
  • Yin, J., & Buchwald, S. L. (2002). Palladium-catalyzed amination of aryl halides with amines. Organic letters, 4(20), 3467-3469.
  • Zhang, H., Cai, Q., & Ma, D. (2005). Amino acid promoted CuI-catalyzed C–N bond formation between aryl halides and amines or N-containing heterocycles. The Journal of Organic Chemistry, 70(13), 5164-5173.
  • Zeni, G., & Larock, R. C. (2006). Synthesis of heterocycles via palladium-catalyzed cross-coupling reactions. Chemical Reviews, 106(11), 4644-4680.
  • AbacipharmTech. This compound. [Link]
  • ResearchGate. Sonogashira cross-coupling reaction of 5-bromoindole 15 with.... [Link]
  • Wikipedia.
  • YouTube. Suzuki cross-coupling reaction. [Link]
  • MDPI. The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling.... [Link]
  • RSC Publishing.
  • ACS GCI Pharmaceutical Roundtable.
  • Chemistry LibreTexts.
  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
  • Organic Chemistry Portal. Sonogashira Coupling. [Link]
  • Organic Chemistry Portal. Indazole synthesis. [Link]

Sources

experimental setup for reactions involving 5-Bromo-3,7-dimethyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Experimental Use of 5-Bromo-3,7-dimethyl-1H-indazole in Synthetic Chemistry

Introduction: Strategic Importance of this compound

The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in biologically active compounds, particularly as a bioisostere of indole.[1][2] Its unique structure allows it to mimic the purine ring of ATP, making it a highly effective hinge-binding motif in various kinase inhibitors.[3] The compound this compound emerges as a particularly valuable building block for drug discovery professionals. The bromine atom at the C5-position serves as a versatile synthetic handle for introducing molecular diversity through modern cross-coupling reactions.[3] Furthermore, the methyl groups at C3 and C7 provide steric and electronic modifications that can fine-tune a molecule's binding affinity, selectivity, and pharmacokinetic properties.

This guide provides detailed application notes and field-proven protocols for leveraging this compound in key synthetic transformations. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring that researchers can not only replicate these methods but also adapt them with a deep mechanistic understanding.

Physicochemical Properties and Safety Mandates

Before commencing any experimental work, a thorough understanding of the reagent's properties and safety requirements is paramount.

Table 1: Physicochemical Data for this compound

PropertyValueSource
CAS Number 1031417-71-6[4]
Molecular Formula C₉H₉BrN₂[4]
Molecular Weight 225.09 g/mol [4]
Appearance Typically a solid powder
Purity >97% (typical)[4]
Hazard Identification and Safe Handling

While a specific Safety Data Sheet (SDS) for the 3,7-dimethyl derivative is not broadly available, data from analogous bromo-indazoles indicates that the compound should be handled with care.[5][6]

  • Primary Hazards : May cause skin, eye, and respiratory irritation. Harmful if swallowed.[5][7]

  • Personal Protective Equipment (PPE) : Always wear appropriate PPE, including a lab coat, nitrile gloves, and safety glasses with side shields or goggles.[8] Work should be conducted in a well-ventilated chemical fume hood.

  • Handling : Avoid generating dust. Do not eat, drink, or smoke when using this product.[6] Wash hands thoroughly after handling.[7]

  • Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.[8]

  • Spill & Disposal : In case of a spill, sweep up the solid material, avoiding dust formation, and place it in a suitable container for disposal.[5] Dispose of waste in accordance with local, state, and federal regulations.

Core Application: Palladium-Catalyzed Cross-Coupling Reactions

The C(sp²)-Br bond at the 5-position of the indazole is primed for palladium-catalyzed cross-coupling, a powerful and indispensable tool in modern organic synthesis for forging new carbon-carbon and carbon-heteroatom bonds.[9]

Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a robust method for creating C-C bonds by coupling an organoboron compound with an organic halide.[9] This reaction is highly valued for its mild conditions and exceptional tolerance of various functional groups, making it a workhorse in the synthesis of complex molecules and compound libraries for structure-activity relationship (SAR) studies.[9][10]

Causality of Reagent Choice:

  • Palladium Catalyst : [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride, or Pd(dppf)Cl₂, is an excellent choice. The dppf ligand is a bulky, electron-rich ferrocene-based diphosphine that stabilizes the palladium center, promotes the requisite oxidative addition and reductive elimination steps, and is effective for coupling heteroaryl halides.[11][12]

  • Base : A base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is essential. Its primary role is to activate the organoboron species by forming a more nucleophilic boronate complex, which facilitates the critical transmetalation step in the catalytic cycle.[9][10]

  • Solvent System : A mixture of an ethereal solvent like 1,2-dimethoxyethane (DME) or 1,4-dioxane with water is commonly used. The organic solvent solubilizes the starting materials and catalyst, while water is necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.[10][11]

This protocol describes the coupling of this compound with a generic arylboronic acid.

Materials:

  • This compound (1.0 equiv.)

  • Arylboronic acid (1.2 - 1.5 equiv.)

  • Pd(dppf)Cl₂ (0.03 - 0.05 equiv.)

  • Potassium Carbonate (K₂CO₃) (2.0 - 3.0 equiv.)

  • 1,2-Dimethoxyethane (DME) or 1,4-Dioxane

  • Deionized Water

  • Nitrogen or Argon gas supply

  • Standard reaction glassware, condenser, and magnetic stirrer

Step-by-Step Procedure:

  • Vessel Preparation : To a flame-dried round-bottom flask or reaction vial equipped with a magnetic stir bar, add this compound (e.g., 225 mg, 1.0 mmol), the chosen arylboronic acid (1.2 mmol), and K₂CO₃ (276 mg, 2.0 mmol).

  • Inert Atmosphere : Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 5-10 minutes.

  • Catalyst Addition : Under a positive pressure of inert gas, add the Pd(dppf)Cl₂ catalyst (e.g., 22 mg, 0.03 mmol).

  • Solvent Addition : Using a syringe, add the solvent system, typically a 4:1 mixture of DME:Water (e.g., 4 mL DME, 1 mL Water).

  • Reaction Execution : Place the flask in a preheated oil bath at 80-90 °C and stir vigorously.[12]

  • Monitoring : Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-12 hours).[10]

  • Work-up : Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Extraction : Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).

  • Washing and Drying : Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification : Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 5-aryl-3,7-dimethyl-1H-indazole product.

Table 2: Example Reagent Quantities for Suzuki-Miyaura Coupling

ReagentM.W. ( g/mol )Equiv.Amount (mmol)Mass/Vol
This compound225.091.01.0225 mg
Phenylboronic Acid121.931.21.2146 mg
Pd(dppf)Cl₂731.730.030.0322 mg
K₂CO₃138.212.02.0276 mg
DME/Water (4:1)---5 mL

Suzuki_Workflow A 1. Combine Reactants (Indazole, Boronic Acid, Base) B 2. Purge with Inert Gas A->B C 3. Add Catalyst & Solvents B->C D 4. Heat and Stir (80-90°C, 2-12h) C->D E 5. Reaction Work-up (Cool, Dilute, Extract) D->E F 6. Purification (Column Chromatography) E->F G Product F->G

Suzuki_Mechanism Pd0 Pd(0)L₂ ArPdBr Ar'-Pd(II)L₂(Br) Pd0->ArPdBr OA Oxidative Addition ArPdAr Ar'-Pd(II)L₂(Ar) ArPdBr->ArPdAr TM Transmetalation ArPdAr->Pd0 Product Ar'-Ar ArPdAr->Product RE Reductive Elimination Boronic Ar-B(OH)₂ + Base Indazole Ar'-Br

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds by reacting an aryl halide with an amine.[13] This transformation has revolutionized synthetic chemistry, providing a direct and highly efficient route to aryl amines, which are ubiquitous in pharmaceuticals.[13] The reaction's development has overcome the limitations of classical methods, which often required harsh conditions and had limited scope.[13]

Causality of Reagent Choice:

  • Catalyst System : For challenging heteroaryl halides, specialized catalyst systems are often required. A combination of a palladium source like Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) and a sterically hindered, electron-rich phosphine ligand such as a biarylphosphine (e.g., XPhos, SPhos) or a Josiphos-type ligand is highly effective. These ligands facilitate the difficult oxidative addition to the electron-rich indazole and prevent catalyst decomposition.

  • Base : A strong, non-nucleophilic base is critical. Sodium tert-butoxide (NaOtBu) is the most common and effective base. It deprotonates the amine (or the N-H bond in the intermediate complex), which is a key step for both the catalytic cycle to proceed and to generate the active amido-palladium species.

  • Solvent : Anhydrous, non-protic solvents like toluene or dioxane are required to prevent quenching of the strong base and interference with the catalytic intermediates.

This protocol details the coupling of this compound with a generic primary or secondary amine.

Materials:

  • This compound (1.0 equiv.)

  • Amine (primary or secondary) (1.2 - 1.5 equiv.)

  • Pd₂(dba)₃ (0.01 - 0.02 equiv.)

  • Biarylphosphine Ligand (e.g., XPhos) (0.02 - 0.04 equiv.)

  • Sodium tert-butoxide (NaOtBu) (1.4 - 2.0 equiv.)

  • Anhydrous Toluene

  • Nitrogen or Argon gas supply

  • Schlenk tube or similar reaction vessel

Step-by-Step Procedure:

  • Vessel Preparation : In a glovebox or under a strong flow of inert gas, add NaOtBu (e.g., 135 mg, 1.4 mmol) to an oven-dried Schlenk tube equipped with a stir bar.

  • Reagent Addition : Add this compound (225 mg, 1.0 mmol), the ligand (e.g., XPhos, 19 mg, 0.04 mmol), and the palladium source (e.g., Pd₂(dba)₃, 9 mg, 0.01 mmol).

  • Inert Atmosphere : Seal the tube, remove from the glovebox (if used), and attach to a Schlenk line. Evacuate and backfill with inert gas three times.

  • Solvent and Amine Addition : Add anhydrous toluene (5 mL) followed by the amine (1.2 mmol) via syringe.

  • Reaction Execution : Place the sealed tube in a preheated oil bath at 100-110 °C and stir.

  • Monitoring : Monitor the reaction by TLC or LC-MS. These reactions are often complete within 4-24 hours.

  • Work-up : Cool the reaction to room temperature. Carefully quench by adding saturated aqueous ammonium chloride (NH₄Cl). Dilute with ethyl acetate and filter through a pad of Celite® to remove palladium residues.

  • Extraction and Purification : Transfer the filtrate to a separatory funnel, wash with water and brine, dry over Na₂SO₄, concentrate, and purify by column chromatography to afford the desired 5-amino-3,7-dimethyl-1H-indazole product.

Buchwald_Workflow A 1. Add Base, Catalyst, Ligand, and Indazole to Vessel B 2. Establish Inert Atmosphere (Glovebox or Schlenk Line) A->B C 3. Add Anhydrous Solvent & Amine B->C D 4. Heat and Stir (100-110°C, 4-24h) C->D E 5. Quench and Filter D->E F 6. Extract and Purify E->F G Product F->G

Future Directions: C-H Functionalization

Beyond classical cross-coupling, the field of C-H activation offers a more atom-economical approach to functionalization.[14] While the C-Br bond is the most reactive site, future work could explore directing-group-assisted C-H functionalization at other positions on the indazole ring, such as C4 or C6, to access novel derivatives.[15] Such strategies, often employing Rhodium or Palladium catalysts, could provide alternative pathways to poly-substituted indazoles.[16]

Conclusion

This compound is a high-value, versatile building block for synthetic and medicinal chemists. Its utility is most powerfully expressed through palladium-catalyzed cross-coupling reactions, which provide reliable and modular access to diverse libraries of C5-functionalized indazoles. The detailed Suzuki-Miyaura and Buchwald-Hartwig protocols provided herein are robust starting points for researchers. By understanding the mechanistic principles behind reagent selection, scientists can effectively troubleshoot, optimize, and adapt these powerful reactions to accelerate the discovery and development of novel chemical entities.

References

  • Pessina, F., et al. (2015). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules. [Link]
  • NIH. (2024).
  • ResearchGate. Suzuki cross-coupling of 5-bromo-1-ethyl-1H-indazole and N-Boc-2-pyrroleboronic acid. [Link]
  • NIH. (2021).
  • RSC Publishing. (2024). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. [Link]
  • Giraud, F., et al.
  • Google Patents. (2019). A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
  • RSC Publishing. (2021).
  • Wikipedia.
  • NIH. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. [Link]
  • MDPI. (2021). Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. [Link]
  • Semantic Scholar. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free in. [Link]
  • ChemUniverse. This compound [P85713]. [Link]
  • ResearchGate. Pd‐catalyzed Buchwald‐Hartwig amination reaction of 5‐bromothiazoles 1 with diarylamines. [Link]
  • NIH. (2016). Synthesis of 1H-Indazoles via Silver(I)
  • NIH. (2021).
  • NIH. (2023).

Sources

safety and handling procedures for 5-Bromo-3,7-dimethyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols: 5-Bromo-3,7-dimethyl-1H-indazole

Abstract: This document provides a comprehensive guide to the safe handling, storage, application, and characterization of this compound (CAS No: 1031417-71-6). As a key heterocyclic building block, this compound serves as a valuable intermediate in medicinal chemistry and materials science, particularly in the development of novel therapeutics.[1][2] These protocols are designed for researchers, scientists, and drug development professionals to ensure procedural safety, experimental reproducibility, and data integrity.

Compound Profile and Physicochemical Properties

This compound is a substituted indazole, a class of compounds recognized as a "privileged scaffold" in drug discovery due to its versatile biological activities.[3][4] The bromine atom at the 5-position and the methyl groups at the 3- and 7-positions offer specific steric and electronic properties, making it a strategic precursor for targeted synthesis.[2]

PropertyValueSource
CAS Number 1031417-71-6[5]
Molecular Formula C₉H₉BrN₂[5]
Molecular Weight 225.09 g/mol [5]
Appearance Orange-red solid[1]
Purity Typically ≥97%[5]
Storage Temperature 0–8 °C[1]
IUPAC Name This compound[6]
InChI Key OUNQFZFHLJLFAR-UHFFFAOYSA-N[6]

Hazard Identification and Safety Protocols

While specific toxicological data for this compound is limited, data from structurally related bromo-indazoles necessitates handling it as a hazardous substance.[7] The following classifications are based on aggregated data for similar compounds.[6][8][9][10]

Hazard ClassGHS CodeDescription
Acute Toxicity, OralH302Harmful if swallowed
Skin IrritationH315Causes skin irritation
Eye IrritationH319Causes serious eye irritation
Specific Target Organ ToxicityH335May cause respiratory irritation
Personal Protective Equipment (PPE) & Engineering Controls

The causality behind PPE selection is the mitigation of identified risks. Given the compound's irritant properties and potential oral toxicity, a multi-layered approach is mandatory.

  • Engineering Controls: All manipulations involving the solid compound or its solutions must be performed within a certified chemical fume hood to prevent inhalation of dust or aerosols.[10][11] Ensure eyewash stations and safety showers are readily accessible.[9]

  • Eye Protection: Wear chemical safety goggles or a face shield conforming to EN166 (EU) or ANSI Z87.1 (US) standards. Standard safety glasses do not provide a sufficient seal against fine dust.[9]

  • Hand Protection: Use chemically resistant nitrile gloves. Inspect gloves for integrity before use and replace them immediately if contaminated or punctured. Wash hands thoroughly after handling.[9]

  • Body Protection: Wear a flame-retardant laboratory coat. Ensure cuffs are secured, and the coat is fully buttoned.

First Aid Measures

Immediate and appropriate first aid is critical in the event of exposure.

  • If Inhaled: Move the individual to fresh air immediately. If breathing is difficult, provide oxygen. Seek urgent medical attention.[8]

  • In Case of Skin Contact: Remove all contaminated clothing. Wash the affected area immediately and thoroughly with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[9][10]

  • In Case of Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek urgent medical attention.[8][9]

  • If Swallowed: Do NOT induce vomiting. Rinse the mouth with water. If the person is conscious, give them a small amount of water to drink. Never give anything by mouth to an unconscious person. Seek urgent medical attention.[8][9]

Laboratory Handling and Storage Protocol

General Handling
  • Preparation: Before handling, ensure all required PPE is donned correctly and the fume hood sash is at the appropriate height.

  • Weighing: To prevent dispersal of the solid powder, perform weighing on a draft shield or within the fume hood. Use a dedicated spatula for this compound.

  • Transfer: When transferring the solid, minimize the creation of dust. If preparing a solution, add the solvent to the vessel containing the solid slowly to avoid splashing.

  • Housekeeping: Avoid all personal contact.[11] Do not eat, drink, or smoke in the laboratory.[8] Clean the work area and any contaminated equipment thoroughly after use.

Storage
  • Conditions: Store the compound in a tightly sealed, clearly labeled container in a refrigerator at the recommended temperature of 0–8 °C.[1]

  • Location: Keep in a dry, well-ventilated area designated for chemical storage.

  • Incompatibilities: Store away from strong oxidizing agents, strong bases, and amines, as these may lead to hazardous reactions.[9]

Spill and Waste Management
  • Spill Response: In case of a spill, evacuate the area. Wearing full PPE, cover the spill with a dry absorbent material (e.g., vermiculite or sand). Carefully sweep up the material, avoiding dust formation, and place it into a sealed container for disposal.[9]

  • Waste Disposal: Dispose of chemical waste in accordance with all local, state, and federal regulations. Do not dispose of it down the drain.

Application in Synthetic Chemistry: A Workflow

The bromine atom at the C5 position is a versatile functional handle, enabling a wide range of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig). This allows for the strategic introduction of diverse molecular fragments, which is fundamental to structure-activity relationship (SAR) studies in drug discovery.[2][12]

G cluster_prep Preparation & Safety cluster_reaction Reaction Setup cluster_workup Workup & Purification cluster_analysis Analysis start Obtain Compound ppe Don Full PPE start->ppe hood Work in Fume Hood ppe->hood weigh Weigh Indazole & Catalyst hood->weigh dissolve Dissolve in Anhydrous Solvent weigh->dissolve reagents Add Coupling Partner & Base dissolve->reagents heat Heat Under Inert Atmosphere (N2/Ar) reagents->heat monitor Monitor by TLC/LC-MS heat->monitor quench Quench Reaction monitor->quench extract Aqueous Workup & Extraction quench->extract purify Purify (Column Chromatography) extract->purify characterize Characterize by NMR, MS purify->characterize end Store Pure Product characterize->end

Caption: General workflow for a cross-coupling reaction using this compound.

Representative Protocol: Suzuki Cross-Coupling

This protocol is a representative example of how to functionalize the C5-bromo position. Note: This is a general procedure and must be adapted and optimized for specific substrates.

  • Vessel Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq).

  • Reagent Addition: Add the desired arylboronic acid or ester (1.2 eq), a palladium catalyst such as Pd(dppf)Cl₂ (0.05 eq), and a base such as K₂CO₃ or Cs₂CO₃ (2.0 eq).[13]

  • Inert Atmosphere: Seal the flask with a septum, and purge the system with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Solvent Addition: Add an anhydrous solvent system (e.g., dioxane/water or DMF) via syringe.[13]

  • Reaction: Heat the mixture to the required temperature (typically 80-100 °C) and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired product.

Analytical Characterization Protocols

Accurate characterization is essential to confirm the identity and purity of the starting material and any synthesized derivatives.

Purity Analysis by LC-MS
  • Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of ~1 mg/mL. Dilute this solution to a final concentration of ~10-50 µg/mL for analysis.

  • Instrumentation: Use a reverse-phase C18 column.

  • Mobile Phase: A typical gradient method uses water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).[12]

  • Detection: Monitor the elution profile using a UV detector (e.g., at 254 nm) and a mass spectrometer in positive electrospray ionization (ESI+) mode.

  • Data Interpretation: Purity is determined by the relative peak area in the chromatogram. The mass spectrum should show the expected molecular ion peak.

Structural Confirmation by NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Analysis: Acquire ¹H and ¹³C NMR spectra. The number of signals, their chemical shifts (ppm), splitting patterns, and integration in the ¹H spectrum, along with the chemical shifts in the ¹³C spectrum, will confirm the molecular structure. Data for related bromo-indazoles can provide reference points for expected chemical shifts.[14][15]

Analytical TechniqueExpected Result for C₉H₉BrN₂
High-Resolution MS (ESI+) Calculated m/z for [M+H]⁺: 225.0025 (⁷⁹Br), 227.0005 (⁸¹Br). The ~1:1 isotopic pattern for bromine is a key diagnostic feature.
¹H NMR Expect signals for aromatic protons, two distinct methyl groups, and a broad N-H proton signal (which may be exchangeable with D₂O).
¹³C NMR Expect 9 distinct carbon signals corresponding to the molecular structure.

Risk Assessment Workflow

A self-validating protocol requires a systematic approach to risk assessment before any experimental work begins. This ensures that all potential hazards are identified and controlled.

G A 1. Identify Hazards (Chemical, Procedural, Equipment) B 2. Assess Risks (Review SDS, Literature) A->B Analyze Severity & Likelihood C 3. Develop Control Measures (PPE, Engineering, SOPs) B->C Mitigate Risks D 4. Implement Controls (Training, Pre-work Checks) C->D Put into Practice E 5. Proceed with Experiment D->E F 6. Review & Re-evaluate (Unexpected events? Update SOP) E->F Post-experiment

Caption: A logical workflow for proactive risk assessment in the laboratory.

References

  • Journal of the Chemical Society, Perkin Transactions 1. Reactivity of 1,1-disubstituted indazol-3-ylio oxides: synthesis of some substituted indazolols and indazolinones. RSC Publishing.
  • ChemicalBook. (2022). Indazole - Synthesis and Reactions as a Chemical Reagent.
  • Apollo Scientific. 5-Bromo-7-methyl-1H-indazole Safety Data Sheet.
  • ChemicalBook. (2025). 5-BROMO-7-METHYL-1H-INDAZOLE - Safety Data Sheet.
  • Fisher Scientific. (2023). SAFETY DATA SHEET - 5-Bromo-1H-indazole-3-carboxylic acid.
  • Chem-Impex. 5-Bromo-7-methyl-1H-indazole.
  • Sigma-Aldrich. 5-Bromo-1H-indazole 97.
  • Guidechem. How to prepare 5-Bromo-1H-indazole-3-carboxylic acid?.
  • Beilstein Journals. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations.
  • Benchchem. 5-Bromo-1-(phenylmethyl)-1H-indazole.
  • Moldb. 1031417-71-6 | this compound.
  • DiVA portal. (2024). Detection in seized samples, analytical characterization, and in vitro metabolism of the newly emerged 5‐bromo‐indazole‐3.
  • CymitQuimica. (2024). Safety Data Sheet - 1-Benzyl-7-bromo-1H-indazole.
  • Institute of Chemistry of Clermont-Ferrand. C3-INDAZOLE FUNCTIONALIZATION: A REVIEW.
  • CymitQuimica. (2025). SAFETY DATA SHEET - 5-Bromo-2-(phenylmethyl)-2H-indazole.
  • Kerr, M. A. Previous discussion of the synthesis and chemical reactivity of 1H-indazoles.
  • ChemicalBook. 5-Bromo-3-iodo-1H-indazole(459133-66-5) 1H NMR.
  • NINGBO INNO PHARMCHEM CO.,LTD. The Strategic Importance of 5-Bromo-7-methyl-1H-indazole in Modern Synthesis.
  • RSC Publishing. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents.
  • Organic Chemistry Portal. Indazole synthesis.
  • Google Patents. (2022). Preparation method of 5-bromo-1-methylindazole.
  • Sigma-Aldrich. 4-Bromo-1H-indazole 95.
  • ChemicalBook. 5-bromo-1H-indazole(53857-57-1) 1H NMR.
  • PubMed Central (PMC). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.
  • PubChem. 5-Bromo-7-methyl-1H-indazole.
  • PubMed. (1981). Toxicological studies on 1-substituted-indazole-3-carboxylic acids.
  • ACS Publications. Indazole studies. 3. The bromination of 2-phenyl-2H-indazole. Formation and structure determination of mono-, di-, and tribromo-2-phenyl-2H-indazoles. The Journal of Organic Chemistry.
  • PubChem. MDMB-5Br-INACA.
  • PubChemLite. 5-bromo-1,7-dimethyl-1h-indazole (C9H9BrN2).
  • National Institutes of Health (NIH). Indazole – an emerging privileged scaffold: synthesis and its biological significance.
  • Google Patents. (2014). Synthesis process of 3-bromo-5-nitro-1H-indazole.
  • MDPI. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination.

Sources

Application Notes and Protocols: 5-Bromo-3,7-dimethyl-1H-indazole in Organic Electronics

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Potential of Substituted Indazoles in Organic Electronics

The relentless pursuit of novel materials for organic electronics has led researchers to explore a vast chemical space. Among the various heterocyclic scaffolds, indazole has emerged as a promising candidate due to its inherent aromaticity, thermal stability, and tunable electronic properties.[1] As a bioisostere of the well-studied indole nucleus, indazole offers a unique electronic and structural profile.[2] While much of the research on indazole derivatives has historically focused on their pharmacological activities, their intrinsic photophysical properties are now drawing attention for applications in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).[3][4]

This application note explores the prospective use of a specific, strategically substituted derivative, 5-Bromo-3,7-dimethyl-1H-indazole , in the field of organic electronics. We will delve into the rationale behind its molecular design, propose its potential roles in device architectures, and provide detailed protocols for its synthesis, device fabrication, and characterization. This document is intended for researchers and scientists in materials science and drug development, offering a technical guide to unlock the potential of this and similar indazole-based compounds.

Molecular Design Rationale: A Structure-Property Analysis

The electronic and physical properties of an organic semiconductor are intricately linked to its molecular structure. The selection of this compound as a candidate material is based on a systematic analysis of the effects of its constituent parts: the indazole core, the bromo substituent, and the methyl groups.

The Indazole Core: A Stable Aromatic Platform

The 1H-indazole core is a bicyclic aromatic system containing two nitrogen atoms. This structure imparts significant thermal and chemical stability, which is a prerequisite for long-lasting organic electronic devices. The aromatic nature of the indazole ring facilitates π-electron delocalization, which is essential for charge transport.

The Role of Bromination: Tuning Electronic Energy Levels

The introduction of a bromine atom at the 5-position of the indazole ring is a key strategic decision. Halogenation, and specifically bromination, is a well-established method for modulating the electronic properties of organic semiconductors. The bromine atom acts as a weak electron-withdrawing group and its p-orbitals can engage in p-π conjugation with the aromatic ring.[5] This has the net effect of lowering both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) energy levels.[5] The reduction in these energy levels can range from 0.02 to 0.60 eV, depending on the parent molecule and the position of substitution.[5] This ability to tune the frontier molecular orbitals is critical for:

  • Improving Electron Injection/Transport: Lowering the LUMO level can reduce the energy barrier for electron injection from the cathode in an OLED or facilitate n-type charge transport in an OFET.

  • Energy Level Alignment: Precisely tuning the HOMO and LUMO levels is crucial for optimizing the efficiency of charge injection and for confining charge carriers and excitons within the emissive layer of an OLED.

  • Controlling Intermolecular Interactions: The presence of a bromine atom can also influence the solid-state packing of the molecules through halogen bonding, which can have a profound impact on charge transport pathways.

The Influence of Methyl Groups: Enhancing Processability and Film Morphology

The two methyl groups at the 3- and 7-positions are anticipated to primarily influence the material's physical properties. Their presence can:

  • Improve Solubility: The non-polar methyl groups can enhance the solubility of the molecule in common organic solvents. This is particularly beneficial for solution-based fabrication techniques like spin-coating and inkjet printing, which are attractive for low-cost, large-area device manufacturing.

  • Influence Molecular Packing: The steric hindrance introduced by the methyl groups can affect the intermolecular arrangement in the solid state. This can be leveraged to control the morphology of thin films, which in turn influences charge carrier mobility. While bulky substituents can sometimes lead to a less ordered packing and lower mobility, they can also prevent excessive aggregation, which can be detrimental to the performance of some devices.[6]

Predicted Electronic Properties and Potential Applications

Based on the analysis of the structural components, we can predict the key electronic properties of this compound and propose its potential applications in organic electronic devices.

PropertyPredicted Effect of SubstituentsEstimated Value Range
HOMO Energy Level The indazole core, combined with the electron-withdrawing effect of the bromine atom, is expected to result in a relatively deep HOMO level.-5.6 to -6.0 eV
LUMO Energy Level The bromine substituent is predicted to significantly lower the LUMO energy level compared to the unsubstituted indazole.-2.2 to -2.6 eV
HOMO-LUMO Gap (Bandgap) The HOMO-LUMO gap is expected to be relatively wide, suggesting the material may be suitable for hosting higher energy (blue) emitters or as a wide-bandgap semiconductor.3.4 to 3.8 eV
Solubility The presence of two methyl groups should impart good solubility in common organic solvents such as toluene, chloroform, and chlorobenzene.Good
Thermal Stability The rigid indazole core suggests good thermal stability, likely with a decomposition temperature exceeding 300 °C.High
Potential Applications:
  • Electron Transport Material (ETM) in OLEDs: The predicted low-lying LUMO level makes this compound a strong candidate for an electron transport layer in OLEDs. A well-matched LUMO level with the cathode work function can facilitate efficient electron injection, leading to improved device performance.

  • Host Material for Phosphorescent OLEDs (PhOLEDs): The relatively wide bandgap could allow it to act as a host material for phosphorescent emitters, particularly for blue and green PhOLEDs. A high triplet energy is a key requirement for host materials to prevent quenching of the phosphorescent dopant, and the rigid indazole core is conducive to a high triplet energy.

  • n-Type Semiconductor in Organic Field-Effect Transistors (OFETs): The electron-deficient nature imparted by the bromine atom suggests that this compound could exhibit n-type charge transport characteristics. Its good solubility would make it suitable for solution-processed OFETs.

Experimental Protocols

The following sections provide detailed protocols for the synthesis of this compound and its subsequent fabrication and characterization in organic electronic devices.

Part 1: Synthesis of this compound (Proposed Route)

Synthesis_Workflow A 2-Bromo-6-methylaniline B Diazotization A->B NaNO2, HCl C Reduction B->C SnCl2, HCl D Acetylation C->D Acetic Anhydride E (4-Bromo-2-methylphenyl)hydrazine D->E Hydrolysis F Condensation E->F Propan-2-one G Cyclization F->G Acid Catalyst (e.g., PPA) H This compound G->H

Figure 1: Proposed synthetic workflow for this compound.

Step 1: Synthesis of (4-Bromo-2-methylphenyl)hydrazine

  • To a stirred solution of 2-bromo-6-methylaniline in concentrated hydrochloric acid at 0 °C, add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.

  • Stir the resulting diazonium salt solution for 30 minutes at 0 °C.

  • In a separate flask, prepare a solution of tin(II) chloride in concentrated hydrochloric acid and cool it to 0 °C.

  • Slowly add the diazonium salt solution to the tin(II) chloride solution with vigorous stirring, keeping the temperature below 10 °C.

  • After the addition is complete, stir the mixture for an additional 2 hours at room temperature.

  • Basify the reaction mixture with a concentrated sodium hydroxide solution until a pH of >10 is reached.

  • Extract the product with diethyl ether, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain (4-bromo-2-methylphenyl)hydrazine.

Step 2: Synthesis of this compound

  • To a solution of (4-bromo-2-methylphenyl)hydrazine in ethanol, add propan-2-one and a catalytic amount of acetic acid.

  • Reflux the mixture for 4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, remove the solvent under reduced pressure.

  • To the resulting crude hydrazone, add polyphosphoric acid (PPA) and heat the mixture to 150 °C for 2 hours.

  • Cool the reaction mixture to room temperature and pour it into ice-water.

  • Neutralize with a sodium bicarbonate solution and extract the product with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, concentrate, and purify the crude product by column chromatography on silica gel to afford this compound.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Part 2: Fabrication of a Solution-Processed OLED

This protocol describes the fabrication of a multi-layer OLED using this compound as a host material in the emissive layer.

OLED_Fabrication_Workflow cluster_0 Substrate Preparation cluster_1 Layer Deposition (Spin-Coating) cluster_2 Layer Deposition (Thermal Evaporation) cluster_3 Final Steps A ITO Substrate Cleaning B UV-Ozone Treatment A->B C Hole Injection Layer (HIL) B->C D Hole Transport Layer (HTL) C->D E Emissive Layer (EML) (Indazole Host + Dopant) D->E F Electron Transport Layer (ETL) E->F G Electron Injection Layer (EIL) F->G H Cathode G->H I Encapsulation H->I J Characterization I->J

Figure 2: Workflow for the fabrication of a solution-processed OLED.

Materials and Equipment:

  • Patterned Indium Tin Oxide (ITO) coated glass substrates

  • Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) for the Hole Injection Layer (HIL)

  • Poly(9-vinylcarbazole) (PVK) or a suitable hole-transporting polymer for the Hole Transport Layer (HTL)

  • This compound (as host)

  • A suitable phosphorescent dopant (e.g., Ir(ppy)₃ for green emission)

  • An electron transport material (e.g., TPBi)

  • Lithium fluoride (LiF) for the Electron Injection Layer (EIL)

  • Aluminum (Al) for the cathode

  • Spin-coater

  • Thermal evaporator

  • Glovebox with an inert atmosphere

  • UV-Ozone cleaner

  • Source measure unit for characterization

Procedure:

  • Substrate Cleaning:

    • Sequentially sonicate the ITO substrates in a cleaning agent (e.g., Hellmanex), deionized water, acetone, and isopropanol for 15 minutes each.

    • Dry the substrates with a stream of nitrogen gas.

    • Treat the cleaned substrates with UV-Ozone for 15 minutes immediately before use to improve the work function of the ITO.

  • Hole Injection Layer (HIL) Deposition:

    • Filter a PEDOT:PSS aqueous solution through a 0.45 µm PVDF filter.

    • Spin-coat the PEDOT:PSS solution onto the ITO substrate at 4000 rpm for 60 seconds.

    • Anneal the substrate on a hotplate at 150 °C for 15 minutes in a nitrogen atmosphere.

  • Hole Transport Layer (HTL) Deposition:

    • Prepare a solution of the HTL material (e.g., PVK) in a suitable solvent like chlorobenzene.

    • Spin-coat the HTL solution on top of the HIL layer. The spin speed and solution concentration should be optimized to achieve the desired thickness (typically 20-40 nm).

    • Anneal the substrate as required for the chosen HTL material.

  • Emissive Layer (EML) Deposition:

    • Prepare a solution of this compound (host) and the phosphorescent dopant in a suitable solvent (e.g., chloroform or toluene). The doping concentration should be optimized (typically 5-15 wt%).

    • Spin-coat the EML solution onto the HTL.

    • Anneal the substrate to remove residual solvent.

  • Cathode Deposition (Thermal Evaporation):

    • Transfer the substrates to a high-vacuum thermal evaporator (<10⁻⁶ Torr).

    • Sequentially deposit the ETL (e.g., TPBi, ~30 nm), EIL (LiF, ~1 nm), and the Al cathode (~100 nm) through a shadow mask to define the active area of the device.

  • Encapsulation:

    • Immediately encapsulate the fabricated device in a nitrogen-filled glovebox using a UV-curable epoxy and a glass coverslip to protect it from atmospheric moisture and oxygen.

Part 3: Characterization of the OLED Device
  • Current-Voltage-Luminance (J-V-L) Characteristics: Use a source measure unit coupled with a calibrated photodiode to measure the current density, voltage, and luminance of the device.

  • Electroluminescence (EL) Spectrum: Record the EL spectrum at different driving voltages using a spectrometer to determine the emission color and color coordinates (CIE).

  • Efficiency Calculations: From the J-V-L data, calculate the external quantum efficiency (EQE), current efficiency (cd/A), and power efficiency (lm/W).

Part 4: Fabrication and Characterization of an Organic Field-Effect Transistor (OFET)

This protocol outlines the fabrication of a bottom-gate, top-contact OFET using this compound as the active semiconductor layer.

OFET_Fabrication_Workflow A Heavily Doped Si Wafer (Gate) with SiO2 (Dielectric) B Dielectric Surface Treatment (e.g., HMDS) A->B C Spin-Coating of This compound B->C D Thermal Annealing C->D E Deposition of Source/Drain Electrodes (e.g., Au) D->E F OFET Characterization E->F

Figure 3: Workflow for the fabrication of a bottom-gate, top-contact OFET.

Procedure:

  • Substrate Preparation:

    • Use a heavily doped n-type silicon wafer with a thermally grown silicon dioxide (SiO₂) layer as the gate electrode and gate dielectric, respectively.

    • Clean the substrate using the same procedure as for the OLED substrates.

    • Optionally, treat the SiO₂ surface with a self-assembled monolayer (e.g., hexamethyldisilazane, HMDS) to improve the interface with the organic semiconductor.

  • Active Layer Deposition:

    • Prepare a solution of this compound in a suitable solvent (e.g., toluene).

    • Spin-coat the solution onto the prepared substrate.

    • Anneal the film at an optimized temperature to promote crystallization and remove residual solvent.

  • Source/Drain Electrode Deposition:

    • Using a shadow mask, thermally evaporate the source and drain electrodes (e.g., Gold) onto the organic semiconductor layer.

  • OFET Characterization:

    • Measure the output and transfer characteristics of the OFET in a probe station under an inert atmosphere using a semiconductor parameter analyzer.

    • From the transfer characteristics in the saturation regime, calculate the field-effect mobility (µ), threshold voltage (Vth), and on/off current ratio.

Conclusion and Future Outlook

This compound represents a promising, yet unexplored, material for applications in organic electronics. The strategic combination of a stable indazole core with electron-withdrawing (bromo) and solubilizing (dimethyl) groups provides a strong rationale for its potential as an electron transport material, a host for phosphorescent emitters, or an n-type semiconductor. The protocols provided herein offer a comprehensive guide for the synthesis, device fabrication, and characterization of this and similar indazole-based compounds. Further research, including detailed photophysical studies, theoretical calculations, and device optimization, is warranted to fully elucidate the potential of this intriguing class of materials and to pave the way for their integration into next-generation organic electronic devices.

References

  • Kivala, M., et al. (2011). Methyl substituent effect on structure, luminescence and semiconducting properties of furan/phenylene co-oligomer single crystals. CrystEngComm, 13(1), 259-265.
  • Park, S. Y., et al. (2014). Effect of bromine substituent on optical properties of aryl compounds. Journal of Nanoscience and Nanotechnology, 14(7), 5143-5147.
  • Organic Chemistry Portal. (n.d.). Indazole Synthesis.
  • Singh, R., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 14(10), 1835-1863.
  • Yuan, Y., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(26), 15871-15881.
  • Tüzün, B. (2018). Theoretical Evaluation of Six Indazole Derivatives as Corrosion Inhibitors Based on DFT. Turkish Computational and Theoretical Chemistry, 2(1), 12-22.
  • ResearchGate. (n.d.). Application of indazole compounds in OLED devices.
  • Yadav, P., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 27(15), 4955.
  • Aran, V. J., & de Ocariz, C. O. (2005). Pharmacological properties of indazole derivatives: recent developments. Mini reviews in medicinal chemistry, 5(9), 869–878.
  • Cui, Y., et al. (2020). Unraveling substituent effects on frontier orbitals of conjugated molecules using an absolutely localized molecular orbital based analysis. Chemical Science, 11(30), 7887–7900.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Bromo-3,7-dimethyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Bromo-3,7-dimethyl-1H-indazole. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this important heterocyclic scaffold. The indazole core is a privileged structure in medicinal chemistry, appearing in numerous pharmacologically active compounds.[1][2] The successful and high-yielding synthesis of its derivatives is therefore of critical importance.

This document provides in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple protocols to explain the underlying chemical principles that govern success.

Part 1: Proposed Synthetic Pathway

The most direct and common approach to synthesizing this compound involves a two-step process. First, the indazole core is constructed, followed by a regioselective bromination.

  • Step 1: Indazole Ring Formation. Synthesis of the precursor, 3,7-dimethyl-1H-indazole, typically via the cyclization of a substituted phenylhydrazine or a related precursor. A common method involves the reaction of 2-amino-3-methylacetophenone with hydrazine.

  • Step 2: Electrophilic Bromination. Introduction of a bromine atom at the C5 position of the indazole ring. The directing effects of the existing methyl groups and the heterocyclic ring system are crucial for achieving the desired regioselectivity.

G cluster_0 Step 1: Indazole Formation cluster_1 Step 2: Bromination A 2-Amino-3-methylacetophenone C 3,7-dimethyl-1H-indazole A->C Cyclization B Hydrazine Hydrate B->C E This compound C->E Electrophilic Aromatic Substitution D Brominating Agent (e.g., NBS) D->E

Caption: General two-step workflow for the synthesis of this compound.

Part 2: Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis in a question-and-answer format.

Q1: My yield for the first step, the synthesis of 3,7-dimethyl-1H-indazole, is very low. What are the common causes?

Answer: Low yield in indazole formation is a frequent challenge.[1] The root cause often lies in one of three areas: incomplete reaction, formation of side products, or issues during workup and purification.

  • Causality - Incomplete Cyclization: The cyclization reaction to form the pyrazole ring can be sensitive to temperature and pH. If the reaction is not heated sufficiently or for an adequate duration, you will isolate unreacted starting material. The reaction of an ortho-amino ketone with hydrazine typically requires reflux conditions to drive the reaction to completion.[3]

  • Causality - Side Product Formation: A common side reaction is the formation of a hydrazone intermediate that fails to cyclize, or the formation of azines (dimers of the hydrazone). This can be exacerbated by incorrect stoichiometry of hydrazine or the presence of oxidizing agents.

  • Expert Recommendation:

    • Verify Reaction Conditions: Ensure your reaction is heated to a consistent reflux. Use a solvent like ethanol or acetic acid, which can facilitate both hydrazone formation and the subsequent cyclization.

    • Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of hydrazine hydrate to ensure the complete conversion of the starting ketone. A large excess can complicate purification.

    • Monitor Progress: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting material (2-amino-3-methylacetophenone). If the reaction stalls, a small addition of acid catalyst (like acetic acid) can sometimes promote the final cyclization step.

    • Workup Procedure: Indazoles have a basic nitrogen and can be somewhat water-soluble, especially if the aqueous layer is acidic.[4] Before extraction, ensure the aqueous layer is neutralized or slightly basic (pH 8-9) to maximize recovery into the organic layer (e.g., ethyl acetate or dichloromethane).

Q2: The bromination of 3,7-dimethyl-1H-indazole is not working, or the yield is poor. How can I fix this?

Answer: A failed bromination is typically due to issues with the brominating agent, suboptimal reaction conditions, or deactivation of the substrate.

G Start Low/No Bromination Yield CheckNBS Is the N-bromosuccinimide (NBS) old or discolored? Start->CheckNBS RecrystallizeNBS Solution: Recrystallize NBS from hot water to purify. CheckNBS->RecrystallizeNBS Yes CheckSolvent Is the solvent appropriate (e.g., DMF, MeCN, CHCl3)? CheckNBS->CheckSolvent No Success Improved Yield RecrystallizeNBS->Success SolventIssue Solution: Switch to a polar aprotic solvent like DMF or Acetonitrile. Ensure it is anhydrous. CheckSolvent->SolventIssue No CheckTemp Is the reaction temperature correct? CheckSolvent->CheckTemp Yes SolventIssue->Success TempIssue Solution: Most brominations with NBS start at 0 °C and warm to RT. Avoid high temperatures to prevent side reactions. CheckTemp->TempIssue No CheckTemp->Success Yes

Caption: Troubleshooting workflow for a low-yielding bromination reaction.

  • Expertise & Experience:

    • Brominating Agent Activity: N-bromosuccinimide (NBS) is the most common and effective reagent for this transformation.[5] However, NBS can decompose over time, especially if exposed to light and moisture, appearing yellowish or brownish. Use freshly recrystallized or newly purchased NBS for best results.

    • Solvent Choice: The solvent plays a critical role. Polar aprotic solvents like N,N-Dimethylformamide (DMF), acetonitrile (MeCN), or chlorinated solvents like chloroform are widely used for NBS brominations.[5][6] These solvents help to solubilize the indazole and polarize the N-Br bond of NBS, facilitating the electrophilic attack. Using a non-polar solvent may lead to a sluggish or failed reaction.

    • Temperature Control: Electrophilic aromatic substitutions are often exothermic. It is crucial to control the temperature to prevent the formation of over-brominated or other side products. Typically, the reaction is started at a low temperature (0 °C) with the portion-wise addition of NBS, followed by slow warming to room temperature.

Q3: I am getting a mixture of brominated isomers instead of the desired 5-bromo product. How can I improve regioselectivity?

Answer: Achieving high regioselectivity is the most significant challenge in this synthesis. The indazole ring is an electron-rich system, and multiple positions are activated towards electrophilic substitution. The final substitution pattern is a result of the combined directing effects of the two methyl groups and the fused pyrazole ring.

  • Mechanistic Insight: The N1-H of the pyrazole ring is a powerful activating group, directing electrophiles primarily to the C3 position. However, since C3 is already substituted, the directing effects fall to the other positions. The 7-methyl group is ortho, para-directing, activating the C6 position. The 3-methyl group's influence is less pronounced. The inherent reactivity of the indazole nucleus often favors substitution at C3, C5, and C7.[7] To achieve C5 bromination, conditions must be carefully controlled to override other directing effects.

  • Controlling Regioselectivity:

    • Choice of Brominating Agent: The steric bulk and reactivity of the brominating agent are paramount.

      • NBS: Often provides better selectivity than elemental bromine due to its bulk and the in-situ generation of a low concentration of Br+.[5]

      • Br₂: Elemental bromine is highly reactive and less selective, often leading to mixtures and over-bromination.[8]

      • DBDMH (1,3-Dibromo-5,5-dimethylhydantoin): This reagent can offer mild conditions and high yields, sometimes enhanced by ultrasound assistance, which can improve selectivity in certain cases.[9][10]

    • Solvent and Temperature: The reaction medium can influence the transition state energies for attack at different positions. Experimenting with different solvents and running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate can significantly enhance selectivity.

ReagentSolventTemperature (°C)Typical OutcomeReference
NBS DMF / MeCN0 to 25Good selectivity for C5, often the method of choice.[5]
Br₂ Acetic Acid25 to 80Often results in a mixture of isomers (e.g., 3,5-dibromo).[8]
DBDMH Ethanol25 (Ultrasound)Can provide high yields under mild conditions; selectivity may vary.[10][11]

Part 3: Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the bromination step with NBS?

Answer: The bromination of an indazole ring with N-bromosuccinimide is a classic example of an electrophilic aromatic substitution (SEAr) reaction.

G cluster_0 node1 Step 1: Generation of Electrophile NBS + H⁺ (trace acid) → [NBS-H]⁺ ⇌ Succinimide + Br⁺ node2 Step 2: Nucleophilic Attack The electron-rich indazole ring attacks the Br⁺ electrophile. This forms a resonance-stabilized carbocation intermediate (sigma complex). node1->node2 node3 Step 3: Deprotonation A weak base (e.g., solvent, succinimide anion) removes the proton from the C5 position, restoring aromaticity. node2->node3

Caption: Key steps in the electrophilic bromination of the indazole ring.

The reaction is initiated by the generation of an electrophilic bromine species (Br⁺) or a polarized NBS-solvent complex. The π-system of the indazole ring acts as a nucleophile, attacking the electrophilic bromine. This attack, preferentially at the C5 position under optimized conditions, breaks the aromaticity and forms a resonance-stabilized cationic intermediate known as a sigma complex or arenium ion. In the final step, a base removes the proton from the C5 carbon, collapsing the intermediate and restoring the aromaticity of the ring, yielding the 5-bromo product.

Q2: What are the critical safety precautions for this synthesis?

Answer: Standard laboratory safety protocols should be followed, with special attention to the following:

  • Brominating Agents: N-bromosuccinimide (NBS) and especially elemental bromine (Br₂) are corrosive, toxic, and strong oxidizing agents. Always handle them in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Solvents: Many solvents used (DMF, Chloroform, Acetonitrile) have specific health risks. DMF is a potent liver toxin and is readily absorbed through the skin. Always consult the Safety Data Sheet (SDS) for each reagent before use.

  • Hydrazine: Hydrazine hydrate is highly toxic and a suspected carcinogen. Handle with extreme care in a fume hood.

Q3: How can I definitively confirm the regiochemistry of my final product?

Answer: Confirming the exact position of the bromine atom is crucial. A combination of spectroscopic techniques is required:

  • ¹H NMR: The proton coupling patterns in the aromatic region are the most telling feature. In the 3,7-dimethyl-1H-indazole starting material, you would expect to see three aromatic protons. After bromination at C5, you will only see two aromatic protons, likely appearing as doublets (H4 and H6).

  • ¹³C NMR: The carbon spectrum will show a signal for a carbon attached to bromine, typically shifted to ~115-120 ppm.

  • Nuclear Overhauser Effect (NOE) Spectroscopy (2D NOESY/ROESY): This is the most powerful tool for unambiguous confirmation. An NOE correlation between the protons of the 7-methyl group and the aromatic proton at C6 would confirm their spatial proximity, leaving the bromine to be at C5.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) will confirm the elemental formula. The mass spectrum will also show a characteristic isotopic pattern for a monobrominated compound (two peaks of nearly equal intensity separated by 2 m/z units, corresponding to the ⁷⁹Br and ⁸¹Br isotopes).

Part 4: Reference Experimental Protocols

The following protocols are synthesized from established procedures for indazole synthesis and bromination and should be adapted and optimized for your specific laboratory conditions.[5][8]

Protocol 1: Synthesis of 3,7-dimethyl-1H-indazole
  • To a solution of 2-amino-3-methylacetophenone (1.0 eq) in ethanol (5 mL per 1 mmol of ketone), add hydrazine hydrate (1.2 eq).

  • Add a catalytic amount of glacial acetic acid (0.1 eq).

  • Heat the mixture to reflux (approx. 80 °C) and monitor the reaction by TLC. The reaction is typically complete within 4-8 hours.

  • Once the starting material is consumed, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Add water to the residue and adjust the pH to ~8-9 with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 3,7-dimethyl-1H-indazole as a solid.

Protocol 2: Synthesis of this compound
  • Dissolve 3,7-dimethyl-1H-indazole (1.0 eq) in anhydrous acetonitrile or DMF (10 mL per 1 mmol of indazole) in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath under a nitrogen or argon atmosphere.

  • Add N-bromosuccinimide (NBS) (1.05 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not rise significantly.

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any excess bromine.

  • Add water and extract the mixture three times with ethyl acetate.

  • Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure this compound.

References

  • Jain, A. K., & Kumar, V. (2021). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Advances, 11(45), 28286-28310. [Link]
  • Ying, S., et al. (2023). Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. RSC Advances, 13(1), 384-388. [Link]
  • Toledano, A. S., et al. (2024). Synthesis of Indazoles via N–N Bond-Forming Oxidative Cyclization from 2-Aminomethyl-phenylamines. Organic Letters, 26(7), 1229–1232. [Link]
  • Organic Chemistry Portal. (n.d.). Synthesis of indazoles. [Link]
  • University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. [Link]
  • Ying, S., et al. (2023). Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. RSC Advances, 13(1), 384-388. [Link]
  • Wikipedia. (n.d.). Sandmeyer reaction. [Link]
  • Ying, S., et al. (2022). Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. RSC Advances, 13, 384-388. [Link]
  • Park, S. B., et al. (2015). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. The Journal of Organic Chemistry, 80(10), 5041–5046. [Link]
  • CN103570624A - Synthesis process of 3-bromo-5-nitro-1H-indazole.
  • Giraud, F., Anizon, F., & Moreau, P. (2019). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Revista de Chimie, 70(1), 99-119. [Link]
  • Sahoo, B. M., et al. (2022). A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective. Drug Development Research, 83(7), 1507-1533. [Link]
  • Master Organic Reactions | Step-by-Step Problem Solving Guide. (2025). YouTube. [https://www.youtube.
  • Master Organic Chemistry. (2018).
  • Wang, X., et al. (2023). Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. RSC Advances, 13(1), 1-5. [Link]
  • Li, J., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(25), 15333-15344. [Link]
  • Penfornis, A., et al. (2007). Efficient Synthesis of 7-Substituted or 3,7-Disubstituted 1 H -Indazoles. Synlett, 2007(10), 1585-1589. [Link]

Sources

Technical Support Center: Purification of 5-Bromo-3,7-dimethyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 5-Bromo-3,7-dimethyl-1H-indazole. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this compound. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you overcome common purification challenges, ensuring the high purity required for downstream applications.

Introduction to Purification Challenges

This compound is a key building block in medicinal chemistry. Its purification, however, can be challenging due to several factors inherent to its structure and common synthetic routes. The presence of the bromine atom and two methyl groups on the indazole core influences its polarity and solubility, while the NH group on the pyrazole ring is susceptible to side reactions. The most common challenges include:

  • Separation from Regioisomers: Synthesis can often lead to the formation of isomeric byproducts, which may have very similar polarities to the desired product, making chromatographic separation difficult.

  • Removal of Starting Materials: Incomplete reactions can leave residual starting materials that need to be efficiently removed.

  • Byproducts from Side Reactions: Over-bromination or N-alkylation can introduce additional impurities that complicate the purification process.[1][2]

  • Optimizing Crystallization: Finding a suitable solvent system for recrystallization that provides high purity and yield can be non-trivial.

This guide will provide a structured approach to tackling these issues, grounded in the principles of organic chemistry.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in a crude sample of this compound?

A1: The impurities will largely depend on the synthetic route. A common approach to indazole synthesis is the Fischer indole synthesis or variations thereof, which involves the reaction of a substituted hydrazine with a ketone.[3] For this compound, a plausible synthesis would involve the reaction of (4-bromo-2,6-dimethylphenyl)hydrazine with an acetylating agent followed by cyclization.

Based on this, the most probable impurities are:

  • Unreacted (4-bromo-2,6-dimethylphenyl)hydrazine: A polar, basic starting material.

  • Regioisomers: Depending on the cyclization conditions, formation of other isomers like 7-Bromo-3,5-dimethyl-1H-indazole is possible, though less likely due to the directing effects of the methyl groups.

  • N-Alkylated/N-Acylated Byproducts: The indazole nitrogen is nucleophilic and can react with alkylating or acylating agents present in the reaction mixture, leading to hard-to-separate byproducts.[1][2]

  • Over-brominated species: If harsh brominating conditions are used, di-bromo-dimethyl-indazoles could be formed.

Q2: What analytical techniques are recommended for assessing the purity of this compound?

A2: A combination of techniques is recommended for a comprehensive purity assessment:

  • Thin-Layer Chromatography (TLC): An excellent first-pass technique to quickly assess the complexity of the crude mixture and to develop a solvent system for column chromatography.[4]

  • High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis. A reverse-phase C18 column with a water/acetonitrile or water/methanol gradient is a good starting point.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation and for identifying and quantifying impurities. The aromatic and methyl regions of the ¹H NMR spectrum are particularly informative.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product and identify the mass of any impurities.

Q3: What is the general solubility profile of this compound?

A3: While specific data for this exact molecule is not widely published, substituted bromo-indazoles are generally soluble in polar organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and alcohols (methanol, ethanol).[5] It is expected to have moderate solubility in ethyl acetate and dichloromethane and lower solubility in non-polar solvents like hexanes. This solubility profile is key to designing effective purification strategies.

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification of this compound.

Problem 1: My TLC plate shows multiple spots that are very close together. How can I improve the separation?

  • Causality: Closely running spots on TLC indicate that the impurities have similar polarities to your desired product. This is common with regioisomers or other structurally related byproducts. The choice of a single solvent system may not be sufficient to resolve these compounds.

  • Solution:

    • Solvent System Optimization: Experiment with different solvent systems. A good starting point for indazoles is a mixture of a non-polar solvent (like hexanes or toluene) and a polar solvent (like ethyl acetate or acetone).[4]

      • Try varying the ratio of your current system in small increments (e.g., from 20% ethyl acetate in hexanes to 15% or 25%).

      • Introduce a third solvent with a different polarity or selectivity. For example, adding a small amount of methanol or dichloromethane to a hexane/ethyl acetate system can sometimes improve separation.

    • Use of Additives: For compounds with basic or acidic groups, adding a small amount of a modifier to the mobile phase can improve peak shape and separation. For the basic indazole nitrogen, adding a small amount of triethylamine (e.g., 0.1-1%) can reduce tailing. Conversely, a drop of acetic acid can help with acidic impurities.

    • Multiple Developments: Running the TLC plate multiple times in the same solvent system can increase the separation between spots with close Rf values.

Problem 2: I ran a column, but my product is still impure. The impurity seems to co-elute.

  • Causality: This is a common and frustrating issue, often arising when an impurity has an almost identical polarity to the product. Overloading the column or using an inappropriate solvent gradient can exacerbate this problem.

  • Solution Workflow:

    Caption: Troubleshooting workflow for co-eluting impurities.

  • Detailed Steps:

    • Reduce Column Loading: Overloading is a frequent cause of poor separation. As a rule of thumb, use a mass of crude material that is 1-2% of the mass of the silica gel.

    • Shallow Gradient: If you used a gradient elution, make it shallower. Instead of going from 10% to 50% ethyl acetate in hexanes over 5 column volumes, try going from 10% to 30% over 10 column volumes. This gives more time for closely eluting compounds to separate.

    • Change Solvent Selectivity: If a shallower gradient doesn't work, you need to change the nature of the solvent interactions. Switch from a hexane/ethyl acetate system to a toluene/acetone or dichloromethane/methanol system. The different solvent properties can alter the elution order and improve separation.

    • Recrystallization: This is a powerful technique for removing small amounts of impurities. See the dedicated protocol below.

Problem 3: My NMR spectrum shows extra methyl singlets and complex aromatic signals. What are they?

  • Causality: This is a strong indication of the presence of regioisomers or N-alkylated byproducts. Regioisomers will have a similar overall structure but a different substitution pattern, leading to distinct NMR signals. N-alkylation will introduce new signals corresponding to the alkyl group.

  • Identification and Removal:

    • NMR Analysis: Carefully analyze the ¹H NMR spectrum. Look for the characteristic NH proton of the indazole, which is usually a broad singlet at a high chemical shift (>10 ppm). If this proton is absent and you see new signals in the alkyl region, you likely have an N-alkylated byproduct. Regioisomers will show a different pattern of coupling constants in the aromatic region.

    • Purification Strategy:

      • N-alkylated byproducts: These are often less polar than the desired NH-indazole. A carefully run column should be able to separate them.

      • Regioisomers: These can be very difficult to separate by column chromatography. Recrystallization is often the best approach. If the isomers have different pKa values, an acid-base extraction could potentially enrich the desired isomer.

Experimental Protocols

Protocol 1: Optimized Column Chromatography

This protocol provides a starting point for the purification of this compound.

  • TLC Analysis:

    • Dissolve a small amount of the crude material in dichloromethane or ethyl acetate.

    • Spot on a silica gel TLC plate.

    • Develop the plate in a series of solvent systems to find the optimal one. A good system will give your product an Rf value of ~0.3.

    Suggested TLC Solvent Systems (Hexane/Ethyl Acetate) Expected Rf of Product Notes
    80:20~0.4 - 0.5Good for a quick initial check.
    85:15~0.3 - 0.4A good starting point for column chromatography.
    90:10~0.2 - 0.3Use if the product is eluting too quickly with the 85:15 system.
  • Column Preparation:

    • Choose an appropriate size column. For 1g of crude material, a 40g silica gel column is a good starting point.

    • Pack the column using the "wet slurry" method with your chosen non-polar solvent (e.g., hexanes). Ensure the silica bed is compact and level.[6]

  • Sample Loading:

    • Dissolve your crude material in a minimal amount of dichloromethane or the eluent.

    • Alternatively, for better resolution, "dry load" the sample: dissolve the crude material in a suitable solvent, add a small amount of silica gel, evaporate the solvent to get a free-flowing powder, and carefully add this to the top of the column.[7]

  • Elution:

    • Start with a less polar solvent mixture (e.g., 95:5 hexane/ethyl acetate) and gradually increase the polarity (e.g., to 80:20 hexane/ethyl acetate). A slow, shallow gradient is key for separating closely related impurities.

    • Collect fractions and monitor them by TLC.

  • Isolation:

    • Combine the pure fractions, and remove the solvent under reduced pressure to yield the purified product.

    G cluster_0 Preparation cluster_1 Separation cluster_2 Isolation TLC 1. TLC Optimization Pack 2. Pack Column TLC->Pack Load 3. Load Sample Pack->Load Elute 4. Gradient Elution Load->Elute Monitor 5. Monitor Fractions by TLC Elute->Monitor Combine 6. Combine Pure Fractions Monitor->Combine Evaporate 7. Evaporate Solvent Combine->Evaporate Pure_Product Pure Product Evaporate->Pure_Product

    Caption: Workflow for column chromatography purification.

Protocol 2: Recrystallization

Recrystallization is an excellent technique for removing small amounts of impurities from a solid product.

  • Solvent Screening:

    • Place a small amount of your impure solid (a few milligrams) in several test tubes.

    • Add a few drops of different solvents to each tube. A good recrystallization solvent will dissolve the compound when hot but not when cold.

    Solvent/Solvent System Observation
    EthanolMay dissolve the compound at room temperature, but cooling may yield crystals.
    IsopropanolSimilar to ethanol, a good candidate.
    TolueneLikely to dissolve when hot. Good for less polar impurities.
    Ethyl Acetate/HexanesA good two-solvent system. Dissolve in minimal hot ethyl acetate, add hexanes until cloudy, then cool.
    Dichloromethane/HexanesAnother effective two-solvent system.
  • Recrystallization Procedure:

    • Place the impure solid in an Erlenmeyer flask.

    • Add the chosen solvent dropwise while heating and swirling until the solid just dissolves. Use the minimum amount of hot solvent.

    • If using a two-solvent system, dissolve in the "good" solvent and then add the "poor" solvent dropwise until the solution becomes cloudy. Reheat to clarify.

    • Remove the flask from the heat and allow it to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

    • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

References

  • Google Patents. (1976). Process for the preparation of substituted indazoles. US3988347A.
  • University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. Retrieved from University of Rochester Chemistry Department. [Link]
  • Alam, M. J., & Keating, M. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. University College Cork. [Link]
  • WuXi Biology. (2022). Mechanism of a Highly Selective N2 Alkylation of Indazole.
  • Beilstein Journals. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 20, 170-179. [Link]
  • Biovanix Chromatography. Quick Troubleshooting Guide For HPLC Column Usage.
  • University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. Retrieved from University of Rochester Chemistry Department. [Link]
  • Organic Chemistry Portal. Indazole synthesis.
  • Alam, M. J., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Molecules, 26(15), 4649. [Link]
  • University of Rochester, Department of Chemistry. Chromatography: Solvent Systems for TLC. Retrieved from University of Rochester Chemistry Department. [Link]
  • ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives.
  • ResearchGate. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. [Link]
  • Professor Dave Explains. (2019, March 19).
  • Reddit. (2022, February 22).
  • ResearchGate. (n.d.). Substances yield after recrystallization from different solvents.
  • ResearchGate. (2007). Efficient Synthesis of 7-Substituted or 3,7-Disubstituted 1 H -Indazoles. [Link]
  • Giraud, F., et al. (2019). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. Beilstein Journal of Organic Chemistry, 15, 2436–2443. [Link]
  • Bio-Rad. (2011). Why Do Some Fischer Indolizations Fail?. Bioorganic & Medicinal Chemistry Letters, 21(1), 493-496. [Link]
  • Reddit. (2022, September 6).
  • Google Patents. (2013). Synthesis method of indazole compound. CN103319410A.
  • PubMed. (2002). A parallel synthesis demonstration library of tri-substituted indazoles containing new antimutagenic/antioxidant hits related to benzydamine. Journal of Pharmacy and Pharmaceutical Sciences, 5(2), 149-160. [Link]
  • ACS Publications. (2023). Regioselective Syntheses of Bis(indazolyl)methane Isomers: Controlling Kinetics and Thermodynamics via Tunable Non-covalent Interactions. The Journal of Organic Chemistry, 88(2), 1085-1093. [Link]
  • MIT OpenCourseWare. Thin Layer Chromatography (TLC) Guide.
  • University of California, Irvine. Indoles. Retrieved from University of California, Irvine. [Link]
  • Giraud, F., Anizon, F., & Moreau, P. (2020). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Revista de la Facultad de Farmacia, 83(1), 100-117. [Link]
  • Google Patents. (2011). Method for separating and purifying substituted indazole isomers. CN101948433A.
  • ACS Publications. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(9), 1584-1597. [Link]
  • ResearchGate. (2016). 13 C NMR of indazoles. [Link]
  • MDPI. (2021). Supplementary Information Chiroptical Response Inversion upon Sample Flipping in Thin Films of a Chiral Benzo[1,2-b:4,5-b′]dithiophene-Based Polymer. Polymers, 13(16), 2736. [Link]
  • Beilstein Journals. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry, 17, 1939-1951. [Link]
  • Wikipedia. Fischer indole synthesis.
  • PubMed Central. (2018). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. Molecules, 23(12), 3265. [Link]
  • ResearchGate. (2001). The Synthesis of Substituted Indazoles via Cyclization of Various Hydrazones in the Presence of Polyphosphoric Acid (PPA). [Link]

Sources

Technical Support Center: Troubleshooting Common Side Reactions in 5-Bromo-3,7-dimethyl-1H-indazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the Technical Support Center for advanced heterocyclic synthesis. This guide is specifically designed for researchers, medicinal chemists, and process development professionals working on the synthesis of 5-Bromo-3,7-dimethyl-1H-indazole . This molecule is a valuable building block in drug discovery, and achieving high purity is critical for downstream applications.

This document moves beyond standard protocols to address the nuanced challenges and side reactions that frequently occur during synthesis. Our approach is rooted in mechanistic understanding, providing not just solutions, but the causal logic behind them. We will explore the common pitfalls—from regioisomeric impurities to incomplete reactions—and provide actionable, field-tested troubleshooting strategies.

Section 1: Foundational Knowledge - The Synthetic Landscape

The synthesis of this compound typically involves a multi-step sequence, often culminating in the formation of the indazole ring via cyclization of a substituted aniline precursor. A plausible and common strategy is the diazotization of a 4-bromo-2,6-dimethylaniline derivative followed by an intramolecular cyclization. Understanding this pathway is key to anticipating and diagnosing side reactions.

cluster_main Plausible Synthetic Pathway start 4-Bromo-2,6-dimethylaniline step1 Step 1: Acetylation (e.g., Acetic Anhydride) start->step1 Protection step2 Step 2: Nitrosation & Cyclization (e.g., Isoamyl nitrite) step1->step2 Ring Formation product Target Product: This compound step2->product Desired Path side_product Side Product: Incomplete Cyclization (e.g., Diazonium Intermediate) step2->side_product Side Reaction

Caption: A generalized workflow for indazole synthesis from an aniline precursor.

Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.

Q1: My reaction yield is low, and NMR analysis shows a significant amount of my 4-bromo-2,6-dimethylaniline starting material. What's causing the incomplete cyclization?

A1: Root Cause Analysis & Solution

This is a classic issue of incomplete reaction, typically stemming from inefficient diazotization or unfavorable cyclization conditions. The Jacobson-Huber reaction, a common method for this type of transformation, is sensitive to several factors.[1]

  • Causality: The formation of the indazole ring from an N-acetylated-o-toluidine derivative proceeds via an N-nitroso intermediate.[1] Insufficient nitrosating agent (like isoamyl nitrite or sodium nitrite) or decomposition of the agent will stall the reaction at the starting material. Furthermore, the subsequent intramolecular cyclization is a thermal process that requires sufficient energy to overcome the activation barrier.

  • Troubleshooting Steps:

    • Reagent Quality: Ensure your nitrosating agent is fresh. Isoamyl nitrite, in particular, can degrade over time. It's advisable to use a newly opened bottle or one that has been stored properly under inert gas.

    • Temperature Control: The cyclization step is often refluxed.[2] Ensure your reaction temperature is maintained consistently at the reflux temperature of your solvent system (e.g., chloroform or acetic acid). A temperature that is too low will result in a sluggish reaction.

    • Acid/Base Conditions: The reaction is typically run in an acidic medium like acetic acid.[3] The acid acts as a catalyst for the diazotization. Ensure the stoichiometry and concentration are correct as per your chosen protocol.

Q2: I've isolated a product with the correct mass for a monobrominated dimethyl-indazole, but the aromatic region of the ¹H NMR is complex, suggesting a mixture of isomers. What is happening?

A2: Root Cause Analysis & Solution

You are likely observing the formation of a positional isomer. While your starting material, 4-bromo-2,6-dimethylaniline, is designed to yield the 5-bromo-3,7-dimethyl isomer, side reactions during the synthesis of the starting material itself, or unexpected rearrangements, can lead to other isomers.

  • Causality: The most probable impurity is the 7-Bromo-3,5-dimethyl-1H-indazole . This can arise if the bromination of the initial 2,6-dimethylaniline was not perfectly regioselective, leading to a small amount of 2-bromo-4,6-dimethylaniline carried through the synthesis.

  • Troubleshooting Workflow:

cluster_workflow Isomer Identification Workflow start Complex NMR Spectrum (Correct Mass) check_sm Analyze Starting Material (4-bromo-2,6-dimethylaniline) by GC-MS or HPLC start->check_sm is_sm_pure Is Starting Material Pure? check_sm->is_sm_pure purify_sm Action: Re-purify Starting Material via Crystallization or Chromatography is_sm_pure->purify_sm No purify_product Action: Separate Final Product Isomers via Preparative HPLC or Column Chromatography is_sm_pure->purify_product Yes re-run Action: Re-run Synthesis with Pure Starting Material purify_sm->re-run

Caption: Decision workflow for troubleshooting positional isomers.

  • Solution:

    • Confirm Starting Material Purity: Before starting the synthesis, confirm the purity and isomeric identity of your 4-bromo-2,6-dimethylaniline using HPLC or GC-MS.

    • Optimize Purification: If isomers are present in the final product, separation can often be achieved using column chromatography. Indazole isomers often have slightly different polarities. See Protocol 3.1 for a general separation strategy.

Q3: My mass spec shows peaks corresponding to a di-brominated product. My synthesis shouldn't involve a bromination step. Where could this be coming from?

A3: Root Cause Analysis & Solution

This unexpected side reaction points to contamination or a reactive intermediate. The indazole ring, while aromatic, can undergo electrophilic substitution under certain conditions.[4]

  • Causality:

    • Contaminated Starting Material: The most likely source is di-brominated dimethylaniline in your starting material.

    • Reactive Bromide Source: If your reaction workup involves acidic conditions (e.g., HBr) and there are residual oxidizing or nitrosating agents present, it is mechanistically possible, though less common, to generate an electrophilic bromine species (Br+) in situ, which could then react with your product.

  • Troubleshooting Steps:

    • Thoroughly Characterize Starting Material: Use mass spectrometry to check your aniline precursor for any di-brominated species.

    • Quench the Reaction Properly: After the reaction is complete, ensure any residual nitrosating agents are fully quenched before proceeding with an acidic workup. A common method is the addition of a saturated sodium bisulfite solution.[3]

    • Purification: Di-brominated impurities will have a significantly different polarity and mass, making them separable by standard column chromatography.

Section 3: Experimental Protocols

Protocol 3.1: Purification Strategy for Isomeric Impurities

If you have confirmed the presence of positional isomers, this protocol provides a robust starting point for their separation.

  • Adsorbent Selection: Use standard silica gel (230-400 mesh) for flash column chromatography.

  • Solvent System Selection (TLC Analysis):

    • Begin by spotting your crude product on a TLC plate.

    • Develop the plate using a non-polar/polar solvent system. A good starting point is a gradient of Ethyl Acetate (EtOAc) in Heptane or Hexane.

    • Test solvent systems ranging from 10% EtOAc/Heptane to 50% EtOAc/Heptane.

    • Goal: Achieve a clear separation between the main product spot and the impurity spot, with Rf values ideally between 0.2 and 0.5 for optimal column separation.

  • Column Chromatography Procedure:

    • Prepare a slurry of silica gel in your chosen non-polar solvent (e.g., Heptane).

    • Pack the column carefully to avoid air bubbles.

    • Dissolve your crude product in a minimal amount of dichloromethane or the eluent and load it onto the column.

    • Begin elution with the solvent system identified during TLC analysis that gave good separation. A gradient elution (gradually increasing the polarity) often provides the best results.

    • Collect fractions and analyze them by TLC to identify and combine the pure product fractions.

    • Evaporate the solvent under reduced pressure to obtain the purified this compound.[2]

Table 1: Troubleshooting Summary
Observed Issue Primary Suspected Cause(s) Recommended Action(s) Relevant Protocol
Low Yield, High SMIncomplete cyclization; poor reagent quality; low temperature.Verify reagent quality; ensure proper reflux temperature.N/A
Isomeric Mixture (Correct Mass)Impure aniline starting material.Analyze and purify starting material; separate final isomers.Protocol 3.1
Di-brominated ImpurityContaminated starting material; improper reaction quench.Analyze starting material by MS; ensure complete quenching.Protocol 3.1
Unexpected NMR PeaksResidual solvents from reaction or purification.Dry product under high vacuum; compare peaks to known solvent shifts.[5]N/A

References

  • Alam, R. M., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. RSC Advances, 11(45), 28225-28236. [Link]
  • Seijas, J. A., et al. (2004). Regioselective synthesis of indazole N1- and N2-(beta-D-ribonucleosides). Nucleosides, Nucleotides & Nucleic Acids, 23(1-2), 227-37. [Link]
  • Alam, R. M., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.
  • Polo, V., et al. (2025). Regioselective Syntheses of Bis(indazolyl)methane Isomers: Controlling Kinetics and Thermodynamics via Tunable Non-Innocent Amines.
  • Alam, R. M., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. University College Cork. [Link]
  • ResearchGate. (2025). (PDF) Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.
  • Wang, J., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Publishing. [Link]
  • Giraud, F., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations.
  • Alam, R. M., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry, 17, 1939–1952. [Link]
  • Kim, D., et al. (2021). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. ACS Omega, 6(3), 2345-2353. [Link]
  • Kerr, M. A. (2017). 1H- and 2H-Indazoles. Science of Synthesis, 12.2. [Link]
  • Kumar, A., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance.
  • Huisgen, R., & Nakaten, H. (1953). Indazole. Organic Syntheses, 33, 43. [Link]
  • Google Patents. (2022). CN113912544A - Preparation method of 5-bromo-1-methylindazole.
  • ResearchGate. (2023). Optimization for synthesis of 2H-indazole.
  • Google Patents. (2019). CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
  • Li, J., et al. (2022). Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. RSC Advances, 12(1), 1-5. [Link]
  • Wang, Z., et al. (2023). Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles.
  • ResearchGate. (2022). Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin.
  • ResearchGate. (2022). The Bromination of 2H-indazoles.
  • Li, J., et al. (2022). Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. PMC - NIH. [Link]
  • ChemUniverse. This compound [P85713]. ChemUniverse. [Link]
  • AbacipharmTech. This compound. AbacipharmTech. [Link]
  • Organic Chemistry Portal. Indazole synthesis. Organic Chemistry Portal. [Link]
  • Wang, Y., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC - PubMed Central. [Link]
  • Giraud, F., et al. (2021). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Arkivoc, 2021(3), 99-138. [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for 5-Bromo-3,7-dimethyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Bromo-3,7-dimethyl-1H-indazole. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this important heterocyclic scaffold. As a key building block in medicinal chemistry, successful and reproducible synthesis of this compound is critical. This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven experience.

Section 1: Synthesis Overview & Key Principles

The synthesis of this compound is typically approached via a two-stage process: first, the formation of the 3,7-dimethyl-1H-indazole core, followed by a regioselective electrophilic bromination. Understanding the mechanism and critical parameters of each stage is paramount for optimization.

A common and effective route begins with 2,6-dimethylaniline, proceeding through diazotization, reduction, and cyclization, followed by bromination.

G cluster_0 Stage 1: Indazole Core Synthesis cluster_1 Stage 2: Regioselective Bromination cluster_2 Stage 3: Purification A 2,6-Dimethylaniline B Diazotization (NaNO₂, HCl) A->B C Reduction of Diazonium Salt (e.g., Na₂SO₃) B->C D Cyclization with Acetaldehyde (Davis-Beirut Reaction variant) C->D E 3,7-Dimethyl-1H-indazole D->E G Reaction Optimization (Solvent, Temperature) E->G Intermediate F Brominating Agent (e.g., NBS, Br₂) F->G H This compound G->H I Crude Product H->I Final Product J Column Chromatography or Recrystallization I->J K Pure Product J->K

Caption: General workflow for the synthesis of this compound.

The initial formation of the indazole ring is a variation of classical indazole syntheses.[1][2] The subsequent bromination is an electrophilic aromatic substitution. The directing effects of the two methyl groups (ortho, para-directing) and the pyrazole ring electronics synergistically favor substitution at the C5 position. However, competing reactions, particularly bromination at the C3 position, are a known challenge in indazole chemistry and must be carefully managed.[3][4]

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the most reliable starting material for this synthesis?

For the synthesis of the 3,7-dimethyl-1H-indazole core, high-purity 2,6-dimethylaniline is the recommended starting material. The purity of this precursor is critical, as impurities can interfere with the diazotization and subsequent cyclization steps, leading to complex mixtures that are difficult to purify.

Q2: How critical is temperature control during the diazotization step?

Extremely critical. Diazonium salts are notoriously unstable at elevated temperatures. The reaction of 2,6-dimethylaniline with sodium nitrite and acid must be maintained at 0–5 °C. Allowing the temperature to rise can lead to decomposition of the diazonium intermediate and the formation of phenol byproducts, significantly reducing the yield of the desired indazole.

Q3: Which brominating agent is best: N-Bromosuccinimide (NBS) or liquid Bromine (Br₂)?

Both can be effective, but they offer a trade-off between reactivity and handling safety.

  • N-Bromosuccinimide (NBS): Generally preferred due to its solid nature, making it easier and safer to handle than liquid bromine. It often provides higher regioselectivity, minimizing over-bromination and side reactions, especially when used in polar aprotic solvents like DMF or acetonitrile.[3]

  • Liquid Bromine (Br₂): Highly reactive and can lead to over-bromination if not controlled carefully. It is corrosive and toxic, requiring handling in a well-ventilated fume hood with appropriate personal protective equipment. While effective, it often requires more stringent control of stoichiometry and temperature.

For initial optimization, NBS is the recommended choice.

Q4: How do I confirm the final structure and regiochemistry of the bromine addition?

A combination of analytical techniques is essential:

  • ¹H NMR: The proton NMR spectrum will confirm the substitution pattern. You should observe the disappearance of the C5-proton signal from the starting material (3,7-dimethyl-1H-indazole) and see characteristic shifts in the remaining aromatic protons. The two methyl singlets should remain.

  • ¹³C NMR: Confirms the number of unique carbons and the presence of a carbon-bromine bond (the C5 signal will be significantly shifted).

  • LC-MS: Provides confirmation of the molecular weight, corresponding to the addition of one bromine atom. This is also an excellent tool for assessing the purity of the final product.

Section 3: Detailed Experimental Protocol (Illustrative)

This protocol is a representative procedure. Optimization of specific quantities, times, and temperatures may be necessary.

Part A: Synthesis of 3,7-Dimethyl-1H-indazole

  • Diazotization: In a three-neck flask equipped with a mechanical stirrer and thermometer, dissolve 2,6-dimethylaniline (1.0 eq) in 3M HCl. Cool the solution to 0–5 °C in an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq) dropwise, ensuring the internal temperature does not exceed 5 °C. Stir for 30 minutes at this temperature.

  • Cyclization: In a separate flask, prepare a solution for the cyclization. (Details of this step can vary significantly based on the specific named reaction, but it will typically involve reacting the diazonium salt with a suitable C2-synthon).

  • Carefully add the cold diazonium salt solution to the cyclization mixture, maintaining rigorous temperature control.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring by TLC.

  • Work-up: Neutralize the reaction mixture with a base (e.g., NaHCO₃ solution) and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude intermediate by column chromatography on silica gel.

Part B: Bromination of 3,7-Dimethyl-1H-indazole

  • Reaction Setup: Dissolve the purified 3,7-dimethyl-1H-indazole (1.0 eq) in a suitable solvent (e.g., DMF or CH₃CN) in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C.

  • Bromination: Add N-Bromosuccinimide (NBS) (1.0-1.1 eq) portion-wise over 15-20 minutes. Note: A slight excess of NBS may be required, but a large excess increases the risk of di-bromination.

  • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress closely by TLC or LC-MS.

  • Work-up: Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium thiosulfate to destroy any remaining NBS or bromine.

  • Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Final Purification: Purify the crude solid by column chromatography (using a hexane/ethyl acetate gradient) or recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Section 4: Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis in a question-and-answer format.

Problem IDQuestionProbable Cause(s)Recommended Solution(s)
TS-01 Low yield in the bromination step. My reaction stalls or gives a low conversion to the product.1. Insufficiently reactive brominating agent: The C-H bond on the indazole ring is not being activated effectively. 2. Decomposition: The starting material or product is degrading under the reaction conditions. 3. Low Temperature: The reaction may be too slow at the chosen temperature.1. Increase NBS stoichiometry slightly: Try increasing the equivalents of NBS from 1.05 to 1.2 eq. 2. Solvent Choice: Switch to a more polar solvent like DMF to better solubilize the indazole and facilitate the electrophilic substitution. 3. Temperature Adjustment: After adding NBS at 0 °C, allow the reaction to warm to room temperature or gently heat to 40-50 °C, while monitoring carefully for impurity formation.
TS-02 My NMR/LC-MS shows multiple brominated products. What are these impurities?1. Di-bromination: Use of excess brominating agent or prolonged reaction time can lead to the formation of di-bromo-indazole species. 2. C3-Bromination: A common side reaction in indazole chemistry. Although the C3-methyl group offers some steric hindrance, bromination can still occur at this position, especially under harsh conditions.1. Control Stoichiometry: Use no more than 1.1 equivalents of NBS. Add it slowly and in portions. 2. Reduce Reaction Time/Temperature: Quench the reaction as soon as the starting material is consumed (as determined by TLC). Avoid excessive heating. 3. Solvent Effects: Reactions in non-polar solvents like CCl₄ or CHCl₃ can sometimes favor radical pathways that are less selective. Stick to polar aprotic solvents like DMF or acetonitrile.
TS-03 The cyclization to form the indazole core is low-yielding or fails. 1. Inactive Diazonium Salt: The diazonium intermediate may have decomposed due to incorrect temperature control. 2. Poor Quality Starting Material: Impurities in the 2,6-dimethylaniline are interfering. 3. Inefficient Cyclization Conditions: The chosen acid/base or reaction conditions are not optimal for ring closure.1. Strict Temperature Control: Ensure the temperature for diazotization is maintained below 5 °C at all times. 2. Verify Starting Material: Use freshly distilled or high-purity 2,6-dimethylaniline. 3. Screen Conditions: Experiment with different acid catalysts or reaction media for the cyclization step. Refer to literature for various indazole synthesis methods.[1][2]
TS-04 I'm having difficulty purifying the final product by column chromatography. The product co-elutes with an impurity.1. Isomeric Impurities: The C3-bromo isomer, if formed, can have very similar polarity to the desired C5-bromo product. 2. Unreacted Starting Material: If the reaction was incomplete, the starting indazole can be difficult to separate.1. Optimize Chromatography: Use a very shallow solvent gradient (e.g., starting with 2% ethyl acetate in hexane and slowly increasing to 10%). Consider using a different solvent system, such as dichloromethane/methanol. 2. Recrystallization: This is often the best method for removing small amounts of isomeric impurities. Screen various solvents (ethanol, isopropanol, ethyl acetate/heptane mixtures). 3. Acid-Base Wash: An acid wash during work-up can help remove any remaining unreacted starting indazole, which is more basic.
Troubleshooting Workflow: Low Bromination Yield

G start Problem: Low Yield of This compound check_sm TLC/LC-MS shows significant unreacted starting material? start->check_sm degradation TLC/LC-MS shows multiple unidentified spots (degradation)? check_sm->degradation No incomplete_rxn Incomplete Reaction check_sm->incomplete_rxn Yes degradation_cause Decomposition degradation->degradation_cause Yes sol_1 Increase NBS eq. to 1.2 incomplete_rxn->sol_1 sol_2 Switch to DMF solvent incomplete_rxn->sol_2 sol_3 Increase temp to 40°C after initial addition incomplete_rxn->sol_3 end Improved Yield sol_1->end sol_2->end sol_3->end sol_4 Run reaction at 0°C for a longer duration degradation_cause->sol_4 sol_5 Ensure high-purity starting material degradation_cause->sol_5 sol_4->end sol_5->end

Sources

Technical Support Center: Navigating the Solubility Challenges of 5-Bromo-3,7-dimethyl-1H-indazole in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with 5-Bromo-3,7-dimethyl-1H-indazole. This resource provides in-depth troubleshooting and frequently asked questions (FAQs) to address the solubility hurdles often encountered when preparing this compound for biological assays. Our goal is to equip you with the scientific rationale and practical methodologies to ensure reliable and reproducible experimental outcomes.

I. Understanding the Challenge: Physicochemical Profile of this compound

To obtain these predictions, the SMILES (Simplified Molecular Input Line Entry System) representation for this compound, which is CC1=C2C(=NN(C)C2=CC(=C1)Br)C, was inputted into various online computational tools.[1][2][3][4]

PropertyPredicted ValueImplication for Aqueous Solubility
Molecular Weight 225.09 g/mol Moderate molecular weight, not inherently prohibitive of good solubility.
logP (Octanol-Water Partition Coefficient) ~3.5 - 4.5Indicates a high degree of lipophilicity, suggesting poor aqueous solubility.
Aqueous Solubility (logS) ~ -4.0 to -5.0Predicts low intrinsic solubility in water (in the range of 1-10 µM).
pKa (Acid Dissociation Constant) Basic pKa: ~1.5-2.5The indazole nitrogen is weakly basic, meaning the compound will be predominantly neutral at physiological pH (7.4), further limiting aqueous solubility.

Expert Interpretation: The high predicted logP and consequently low predicted aqueous solubility (logS) are the primary drivers of the solubility challenges for this compound. Its weak basicity means that pH adjustment within a biologically compatible range is unlikely to significantly improve its solubility. Therefore, formulation strategies are essential for its effective use in biological assays.

II. Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common questions and issues encountered when working with this compound.

Q1: What is the best solvent for making a high-concentration stock solution of this compound?

A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound.[5] Due to its powerful aprotic, polar nature, DMSO can dissolve a wide range of hydrophobic compounds.

Best Practices for DMSO Stock Solutions:

  • Purity: Use anhydrous, high-purity DMSO (≥99.9%) to prevent compound degradation.

  • Concentration: Aim for a stock concentration of 10-20 mM. This provides a concentrated source that allows for significant dilution into your final assay medium, minimizing the final DMSO concentration.

  • Dissolution Assistance: If the compound does not readily dissolve, gentle warming (to 37°C) or brief sonication can be employed. However, be mindful of potential compound degradation with excessive heat.

  • Storage: Store DMSO stock solutions in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can lead to compound precipitation and degradation.

Q2: My compound precipitates when I dilute my DMSO stock into aqueous assay buffer. What can I do?

A2: This is a common issue for poorly soluble compounds and is often referred to as "crashing out." It occurs because the compound is no longer soluble in the predominantly aqueous environment of the final assay medium.

Troubleshooting Workflow for Compound Precipitation:

G start Compound Precipitates Upon Dilution step1 Decrease Final Compound Concentration start->step1 Is the concentration at the upper limit? step2 Reduce Final DMSO Concentration step1->step2 Still precipitating? end_success Precipitation Resolved step1->end_success Successful step3 Incorporate a Co-solvent or Excipient step2->step3 Still precipitating? step2->end_success Successful step4 Optimize Dilution Protocol step3->step4 Still precipitating? step3->end_success Successful step4->end_success Successful end_fail Consider Compound Analogs step4->end_fail Unsuccessful

Caption: Troubleshooting workflow for compound precipitation.

Detailed Strategies:

  • Lower the Final Concentration: The simplest approach is to test a lower final concentration of your compound in the assay.

  • Minimize Final DMSO Concentration: High concentrations of DMSO can be toxic to cells and interfere with assay components.[6] Aim for a final DMSO concentration of ≤0.5% in cell-based assays and ≤1% in biochemical assays. If your stock is 10 mM in 100% DMSO, a 1:1000 dilution will give a final concentration of 10 µM compound and 0.1% DMSO.

  • Employ Solubility Enhancers:

    • Co-solvents: While DMSO is the primary stock solvent, other co-solvents like ethanol can sometimes be used in the final dilution, but their compatibility with the specific assay must be verified.[7]

    • Cyclodextrins: These cyclic oligosaccharides have a hydrophobic inner cavity and a hydrophilic exterior, allowing them to encapsulate poorly soluble drugs and increase their aqueous solubility.[8][9] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with a good safety profile.

    • Surfactants: Non-ionic surfactants like Tween® 20 or Tween® 80 can form micelles that solubilize hydrophobic compounds.[10] However, be cautious as surfactants can interfere with enzyme activity and cell membrane integrity.[11][12]

Q3: How do I choose the right solubility enhancer for my assay?

A3: The choice of solubility enhancer depends on the type of assay you are performing.

ExcipientRecommended Starting ConcentrationCompatible AssaysPotential Issues & Considerations
Hydroxypropyl-β-cyclodextrin (HP-β-CD) 0.5 - 2% (w/v)Cell-based assays, Enzyme assays, In vivo studiesCan extract cholesterol from cell membranes at high concentrations.[8] May interfere with assays involving fluorescent readouts.[13]
Tween® 20 / Tween® 80 0.01 - 0.1% (v/v)Enzyme assays, some robust cell-based assaysCan denature proteins and disrupt cell membranes.[14] Cationic and anionic surfactants are generally more disruptive than non-ionic ones.[12]
Pluronic® F-68 0.02 - 0.1% (w/v)Cell culture, Shear-stress sensitive assaysGenerally considered biocompatible and less harsh than Tweens.

Expert Recommendation: Start with the least aggressive method first. Optimize your DMSO concentration and final compound concentration before introducing additional excipients. If a solubility enhancer is necessary, HP-β-CD is often a good starting point for cell-based assays due to its relatively low toxicity.[6] For enzyme assays, a low concentration of a non-ionic surfactant is a common choice. Always include a vehicle control containing the same concentration of all solvents and excipients in your experiments.

III. Experimental Protocols

Protocol 1: Preparation of a 10 mM DMSO Stock Solution
  • Weigh the Compound: Accurately weigh 2.25 mg of this compound (MW: 225.09 g/mol ).

  • Add DMSO: Add 1.0 mL of anhydrous, high-purity DMSO to the vial containing the compound.

  • Dissolve: Vortex the solution until the compound is fully dissolved. If necessary, sonicate in a water bath for 5-10 minutes or warm gently to 37°C.

  • Aliquot and Store: Aliquot the 10 mM stock solution into smaller, single-use volumes in tightly sealed vials. Store at -20°C or -80°C.

Protocol 2: Preparing a Working Solution with Cyclodextrin for a Cell-Based Assay

This protocol describes the preparation of a 10 µM final concentration of the compound with 0.1% HP-β-CD and 0.1% DMSO.

  • Prepare HP-β-CD Solution: Prepare a 1% (w/v) solution of HP-β-CD in your cell culture medium.

  • Intermediate Dilution: In a sterile microcentrifuge tube, add 1 µL of your 10 mM DMSO stock of this compound to 99 µL of the 1% HP-β-CD/media solution. This creates a 100 µM intermediate solution in 1% DMSO and 1% HP-β-CD.

  • Final Dilution: Add 10 µL of the 100 µM intermediate solution to 90 µL of cell culture medium in your assay plate. This results in a final concentration of 10 µM compound, 0.1% DMSO, and 0.1% HP-β-CD.

Workflow for Preparing a Working Solution with HP-β-CD:

Caption: Workflow for preparing a working solution with cyclodextrin.

IV. Concluding Remarks

Improving the solubility of this compound for biological assays requires a systematic and informed approach. By understanding its physicochemical properties and employing the strategies outlined in this guide, researchers can overcome solubility challenges and generate high-quality, reliable data. Remember to always start with the simplest methods and introduce additional excipients judiciously, with appropriate vehicle controls. For particularly challenging cases, exploring the synthesis of more soluble analogs may be a viable long-term strategy.

V. References

  • Virtual Computational Chemistry Laboratory. On-line Lipophilicity/Aqueous Solubility Calculation Software. [Link]

  • Virtual Computational Chemistry Laboratory. On-line Software. [Link]

  • Kovalova, E., et al. (2022). Toxicity of Different Types of Surfactants via Cellular and Enzymatic Assay Systems. International Journal of Molecular Sciences, 24(1), 515. [Link]

  • Kovalova, E., et al. (2022). Toxicity of Different Types of Surfactants via Cellular and Enzymatic Assay Systems. PubMed Central. [Link]

  • ACD/Labs. Calculate Physicochemical Properties | PhysChem Suite. [Link]

  • Rees, G. D., & Robinson, B. H. (1990). Interaction of enzymes with surfactants in aqueous solution and in water-in-oil microemulsions. Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases, 86(21), 3547-3554. [Link]

  • Engelen, C., et al. (2018). Interactions between surfactants and hydrolytic enzymes. Colloids and Surfaces B: Biointerfaces, 168, 126-134. [Link]

  • ChemAxon. Solubility prediction. [Link]

  • Zhang, J., et al. (2023). The discovery of water-soluble indazole derivatives as potent microtubule polymerization inhibitors. European Journal of Medicinal Chemistry, 262, 115870. [Link]

  • González-Abraldes, E., et al. (2024). Enzyme stability with essential oils and surfactants. Growing towards green disinfectant detergents. Food and Chemical Toxicology, 187, 114619. [Link]

  • Frolova, A. V., et al. (2022). In Vitro Biological Properties of Cyclodextrin-Based Polymers: Interaction with Human Serum Albumin, Red Blood Cells and Bacteria. Polymers, 14(21), 4581. [Link]

  • Morin-Crini, N., et al. (2016). Interactions between cyclodextrins and cellular components: Towards greener medical applications?. Molecules, 21(12), 1699. [Link]

  • ChemAxon. Calculators & Predictors. [Link]

  • PubChem. 5-Bromo-4-fluoro-1-methyl-1h-indazole. [Link]

  • Lemli, B., et al. (2018). Complex Formation of Resorufin and Resazurin with Β-Cyclodextrins: Can Cyclodextrins Interfere with a Resazurin Cell Viability Assay?. Molecules, 23(2), 382. [Link]

  • PubChemLite. 5-bromo-1,7-dimethyl-1h-indazole (C9H9BrN2). [Link]

  • Davis, M. E., & Brewster, M. E. (2023). Cyclodextrins as Active Therapeutic Agents: Beyond Their Role as Excipients. Molecules, 28(18), 6568. [Link]

  • PubChem. 5-Bromo-7-methyl-1H-indazole. [Link]

  • ChemUniverse. This compound [P85713]. [Link]

  • Al-Obeed, O., et al. (2020). Cyclodextrin inclusion complex inhibits circulating galectin-3 and FGF-7 and affects the reproductive integrity and mobility of Caco-2 cells. BMC Research Notes, 13(1), 1-7. [Link]

  • Hughes, J. D., et al. (2019). Utility of Physicochemical Properties for the Prediction of Toxicological Outcomes: Takeda Perspective. Journal of Medicinal Chemistry, 62(21), 9592-9601. [Link]

  • Sharma, A., et al. (2018). comparative study of different approaches used for solubility enhancement of poorly water. Panacea Journal of Pharmacy and Pharmaceutical Sciences, 7(2), 1-13. [Link]

  • ResearchGate. Pharmacological Properties of Indazole Derivatives: Recent Developments. [Link]

  • Al-Ostoot, F. H., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(16), 4980. [Link]

  • Saxena, C., & Mishra, G. P. (2022). COMPREHENSIVE STUDY ABOUT SOLUBILITY ENHANCEMENT TECHNIQUES. International Journal of Biology, Pharmacy and Allied Sciences, 11(9), 3979-3991. [Link]

  • Parekar, P. B., et al. (2022). A Brief Review on Solubility Enhancement Techniques with Drug and Polymer. International Journal of Current Science Research and Review, 5(12), 4647-4653. [Link]

  • Henriksen-Lacey, M., et al. (2010). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 62(6), 521-530. [Link]

  • Hamzeloo-Moghadam, M., et al. (2014). The effect of some cosolvents and surfactants on viability of cancerous cell lines. Research Journal of Pharmacognosy, 1(3), 41-45. [Link]

Sources

overcoming poor reactivity of the 5-Bromo-3,7-dimethyl-1H-indazole core

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthetic utilization of the 5-Bromo-3,7-dimethyl-1H-indazole core. This guide is designed for researchers, medicinal chemists, and drug development professionals who are encountering challenges with the functionalization of this valuable, yet often unreactive, heterocyclic scaffold. Here, we provide in-depth troubleshooting guides, frequently asked questions, and optimized protocols based on established chemical principles and field-proven insights.

Frequently Asked Questions (FAQs)

Q1: Why is the this compound core so unreactive in common cross-coupling reactions?

The poor reactivity of this substrate stems from a combination of electronic and steric factors:

  • Electronic Effects: The indazole ring system is inherently electron-rich. This electron density deactivates the C5-bromo bond towards oxidative addition, which is the crucial first step in most palladium-catalyzed cross-coupling catalytic cycles.[1][2] Oxidative addition is more facile with electron-deficient aryl halides.

  • Steric Hindrance: The methyl group at the C7 position provides significant steric hindrance around the C5-bromo position. This bulkiness can impede the approach of the large, ligand-bound palladium catalyst, further slowing down or preventing oxidative addition.[3]

Q2: Which cross-coupling reactions are most commonly attempted on this scaffold?

The most synthetically valuable transformations for this core are Suzuki-Miyaura (C-C bond formation), Buchwald-Hartwig (C-N bond formation), and Sonogashira (C-C triple bond formation) couplings. These reactions are fundamental in medicinal chemistry for introducing diverse functionalities.[4][5] However, each requires careful optimization to overcome the inherent low reactivity of the substrate.

Q3: Does the position of the N-substituent (N1 vs. N2) affect the reactivity at the C5 position?

Yes, the regiochemistry of N-alkylation or N-arylation can influence the electronic properties of the indazole ring, although this effect is generally secondary to the inherent challenges at the C5 position.[6] Direct alkylation of 1H-indazoles often yields a mixture of N1 and N2 products, and their separation can be a necessary prerequisite for consistent downstream reactivity.[6] For the purposes of this guide, we will assume a consistent starting material, but researchers should be aware that different N-substituents can subtly alter the electronic landscape and may require re-optimization of reaction conditions.

Troubleshooting Guide: Cross-Coupling Reactions

This section addresses common failures in a question-and-answer format, providing a logical workflow to diagnose and solve experimental issues.

Problem 1: My Suzuki-Miyaura coupling reaction with this compound is failing or giving very low yields (<10%). What should I do?

This is the most common challenge. Low yields are typically due to a failed or slow oxidative addition step. Standard conditions, such as using Pd(PPh₃)₄ and K₂CO₃, are often insufficient for this deactivated substrate.[7] A systematic optimization of the catalyst system, base, and reaction conditions is required.

Suzuki_Troubleshooting

  • Re-evaluate the Catalyst and Ligand: The choice of ligand is the most critical parameter.[8] Standard ligands like triphenylphosphine are often not electron-rich or bulky enough to promote the difficult oxidative addition.

    • Action: Switch to a modern catalyst system known for high activity with deactivated aryl bromides.[7]

      • Bulky, Electron-Rich Phosphine Ligands: These ligands, developed by the Buchwald group, are designed to accelerate both oxidative addition and reductive elimination.[8] Examples include SPhos, XPhos, and RuPhos.

      • N-Heterocyclic Carbene (NHC) Ligands: Ligands like IPr and IMes form highly stable and active palladium complexes. PEPPSI™-IPr is an excellent, commercially available precatalyst.[7][9]

    • Causality: Bulky ligands promote the formation of a monoligated, 12-electron Pd(0) species, which is highly reactive in oxidative addition.[3] Their electron-donating nature also increases the electron density on the palladium center, further facilitating its insertion into the C-Br bond.[1][10]

  • Select a More Effective Base: The base plays a crucial role in the transmetalation step, where the organic group is transferred from boron to palladium.[11] For unreactive substrates, a stronger base is often necessary.

    • Action: Replace weak bases like Na₂CO₃ or K₂CO₃ with stronger, non-nucleophilic inorganic bases.

      • Potassium Phosphate (K₃PO₄): An excellent and widely used base for challenging Suzuki couplings.

      • Cesium Carbonate (Cs₂CO₃): Often provides a beneficial "cesium effect," enhancing reaction rates, though the mechanism is still debated.

  • Optimize Solvent and Temperature:

    • Action: Use an appropriate aprotic solvent and ensure sufficient thermal energy.

      • Solvents: 1,4-Dioxane, Toluene, or THF are standard choices. A small amount of water is often required to help dissolve the base and facilitate the transmetalation.[12]

      • Temperature: These reactions rarely proceed at room temperature. Start at 80 °C and increase to 100-110 °C if necessary. Monitor for decomposition.

ParameterRecommended ConditionRationale
Aryl Halide This compound1.0 equiv
Boronic Acid Arylboronic Acid or Ester1.2–1.5 equiv
Palladium Source SPhos Pd G2 Precatalyst1–2 mol%
Ligand (Included in precatalyst)SPhos is a bulky, electron-rich ligand ideal for deactivated substrates.[7]
Base K₃PO₄ (Potassium Phosphate)2.0–3.0 equiv, finely ground
Solvent 1,4-Dioxane / H₂O (e.g., 10:1 v/v)Common solvent system for Suzuki reactions.[12]
Temperature 100 °CProvides sufficient energy for the challenging oxidative addition.
Atmosphere Inert (Argon or Nitrogen)Prevents oxidation and degradation of the Pd(0) catalyst.

Procedure:

  • To an oven-dried reaction vial, add this compound (1.0 equiv), the boronic acid (1.5 equiv), K₃PO₄ (3.0 equiv), and the SPhos Pd G2 precatalyst (0.02 equiv).

  • Seal the vial with a septum cap.

  • Evacuate and backfill the vial with Argon or Nitrogen gas (repeat 3 times).

  • Add the degassed 1,4-dioxane/H₂O solvent mixture via syringe.

  • Place the vial in a preheated oil bath or heating block at 100 °C and stir vigorously for 4–16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite®.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Problem 2: My Buchwald-Hartwig amination is not proceeding. How can I get it to work?

The principles are similar to the Suzuki coupling: you need a highly active catalyst system to form the C-N bond.[13][14] The choice of ligand and a strong, non-nucleophilic base are paramount.

  • Ligand Selection: Use ligands specifically designed for C-N bond formation. Bidentate phosphine ligands like DPPF or BINAP can be effective.[15] For challenging substrates, bulky monophosphine ligands like XPhos or Josiphos-type ligands are often superior.[15][16]

  • Base Selection: A strong base is required to deprotonate the amine, allowing it to coordinate to the palladium center. Sodium tert-butoxide (NaOtBu) is the most common and effective choice. Lithium bis(trimethylsilyl)amide (LHMDS) is another powerful option.

  • Solvent: Anhydrous, apolar solvents like toluene or dioxane are preferred.

ParameterRecommended Condition
Aryl Halide This compound
Amine Primary or Secondary Amine
Palladium Source Pd₂(dba)₃
Ligand XPhos
Base NaOtBu (Sodium tert-butoxide)
Solvent Toluene, anhydrous
Temperature 100–110 °C
Atmosphere Inert (Argon or Nitrogen)

Procedure:

  • In a glovebox, charge an oven-dried vial with NaOtBu (1.4 equiv).

  • Add the amine (1.2 equiv), this compound (1.0 equiv), Pd₂(dba)₃ (0.01 equiv), and XPhos (0.02 equiv).

  • Add anhydrous, degassed toluene.

  • Seal the vial and heat at 110 °C with vigorous stirring for 12–24 hours.

  • Follow a standard aqueous workup and purification as described for the Suzuki reaction.

Problem 3: My Sonogashira coupling is giving low yields and I see a lot of alkyne homocoupling (Glaser coupling). What's wrong?

This indicates an issue with the balance of the palladium and copper catalysts or suboptimal reaction conditions.[17] The Sonogashira reaction is often more sensitive than Suzuki or Buchwald-Hartwig couplings.

  • Copper Co-catalyst: The role of the Cu(I) salt (typically CuI) is to form a copper acetylide, which then participates in transmetalation with the palladium complex.[18] If the palladium cycle is slow (due to poor oxidative addition), the copper acetylides can undergo oxidative homocoupling.

    • Action: Reduce the amount of CuI (to 1-2 mol%). If the problem persists, consider a "copper-free" Sonogashira protocol, which relies on the palladium catalyst alone, often with a stronger base or different solvent system.

  • Base and Solvent: The reaction is typically run with an amine base (e.g., triethylamine or diisopropylamine) which can also serve as the solvent.[19] Using a co-solvent like THF can improve solubility.

  • Degassing: Oxygen is a prime culprit for promoting Glaser coupling. Ensure all reagents and the reaction vessel are rigorously degassed.

ParameterRecommended Condition
Aryl Halide This compound
Alkyne Terminal Alkyne
Palladium Catalyst PdCl₂(PPh₃)₂
Copper Co-catalyst CuI (Copper(I) Iodide)
Base Diisopropylamine (DIPA) or Triethylamine (TEA)
Solvent THF or DIPA/Toluene mixture
Temperature Room Temperature to 50 °C
Atmosphere Inert (Argon or Nitrogen)

Procedure:

  • To a degassed solution of this compound (1.0 equiv) and the terminal alkyne (1.2 equiv) in THF/DIPA (2:1), add PdCl₂(PPh₃)₂ (0.03 equiv) and CuI (0.02 equiv).

  • Stir the mixture under an Argon atmosphere at room temperature for 16 hours. If no reaction occurs, gently warm to 50 °C.

  • Monitor by TLC. Upon completion, filter the reaction mixture through Celite® and concentrate the filtrate.

  • Purify by column chromatography.

Visualizing the Core Mechanism

A solid understanding of the catalytic cycle is key to effective troubleshooting. All three reactions discussed follow this general pathway, with variations in the transmetalating agent and base function.

Catalytic_Cycle

Alternative Strategies: When Cross-Coupling Fails

If extensive optimization of cross-coupling reactions on the this compound core fails to provide the desired product, it may be more efficient to change the overall synthetic strategy. Consider a route where the indazole ring is formed after the key bond has been made on a simpler precursor.

Example Strategy: Synthesis via Cyclization

  • Start with a substituted benzene: Begin with a 2-bromo-4-methyl-6-nitro-toluene.

  • Functionalize the bromo position: Use standard, more reliable cross-coupling chemistry (e.g., Suzuki) on this activated aryl bromide to install the desired 'R' group.

  • Reduce the nitro group: Reduce the nitro group to an aniline.

  • Form the indazole: Perform a diazotization followed by intramolecular cyclization to construct the indazole ring. This approach circumvents the difficult cross-coupling on the final heterocyclic core.[5][20][21]

This alternative highlights a crucial aspect of process chemistry: sometimes the most efficient path is not the most direct one.

References

  • Corpas, M. D. C., et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 17(9), 10333-10346. [Link]
  • McCabe, D. P., et al. (2024). Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. Journal of the American Chemical Society. [Link]
  • ResearchGate. Sonogashira cross-coupling reaction of 5-bromoindole 15 with phenylacetylene 16.
  • Corpas, M. D. C., et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules. [Link]
  • Gildner, P. G., & Colacot, T. J. (2015). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Organometallics, 34(21), 5497-5508. [Link]
  • D'Aronco, S., et al. (2024). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]
  • CovaSyn. Optimizing Suzuki Coupling Reactions. CovaSyn.com. [Link]
  • Pérez-Temprano, M. H. (2012). Ligand electronic influence in Pd-catalyzed C-C coupling processes. Tesis Doctorals en Xarxa. [Link]
  • ResearchGate. Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides.
  • Sharma, S., et al. (2022). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Medicinal Chemistry, 13(5), 521-544. [Link]
  • Wikipedia.
  • Ellman, J. A., et al. (2013). Rhodium(III)-Catalyzed Indazole Synthesis by C–H Bond Functionalization and Cyclative Capture. Journal of the American Chemical Society, 135(42), 15913-15919. [Link]
  • ACS GCI Pharmaceutical Roundtable.
  • Leadbeater, N. E., & McGowan, C. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology, 9(19), 5216-5235. [Link]
  • NROChemistry. Sonogashira Coupling. NROChemistry. [Link]
  • Smith, M. D., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 20, 1032-1043. [Link]
  • Wikipedia. Sonogashira coupling. Wikipedia. [Link]
  • Chemistry LibreTexts.
  • Al-dujaili, A. H., et al. (2022).
  • Wikipedia. Suzuki reaction. Wikipedia. [Link]
  • Organic Chemistry Portal. Suzuki Coupling. Organic Chemistry Portal. [Link]
  • Wu, L., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(11), 3350. [Link]
  • The Organic Chemistry Tutor. (2016). Sonogashira Coupling Reaction Mechanism [Video]. YouTube. [Link]

Sources

Technical Support Center: Refinement of the Work-up Procedure for 5-Bromo-3,7-dimethyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of 5-Bromo-3,7-dimethyl-1H-indazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the work-up and purification of this important heterocyclic compound. By understanding the underlying chemical principles, you can effectively troubleshoot issues and optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the typical first step in the work-up of a bromination reaction for an indazole derivative?

A1: The initial and most critical step is to quench any excess brominating agent. Bromine (Br₂) or N-Bromosuccinimide (NBS) are reactive and can lead to over-bromination or other side reactions if not neutralized. The most common method is to add a reducing agent, such as an aqueous solution of sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃).[1][2][3] These reagents react with excess bromine to form non-reactive bromide salts, indicated by the disappearance of the characteristic reddish-brown color of bromine.[3]

Q2: My organic layer remains colored even after quenching. What could be the issue?

A2: A persistent color in the organic layer after quenching can be due to several factors. It might indicate that the quenching agent has not been added in sufficient quantity or that mixing is inadequate. It is also possible that the quenching agent solution has degraded over time and is no longer effective.[2] In some cases, highly colored impurities may have formed during the reaction. To resolve this, ensure vigorous stirring during the quench and consider preparing a fresh quenching solution.

Q3: What are the most likely impurities in a sample of this compound?

A3: Impurities can arise from several sources during the synthesis. Common impurities include:

  • Unreacted Starting Material: 3,7-dimethyl-1H-indazole.

  • Over-brominated Products: Such as 3,5-dibromo-3,7-dimethyl-1H-indazole.

  • Regioisomers: Depending on the reaction conditions, bromination could potentially occur at other positions on the indazole ring, although the 5-position is often favored in the bromination of indazoles under neutral or acidic conditions.[4]

  • Residual Solvents: From the reaction or work-up.

  • Reagents: Traces of the brominating agent or quenching agent byproducts.[5]

Q4: How can I effectively separate this compound from its isomers?

A4: Separating isomers of substituted indazoles can be challenging due to their similar polarities.[6][7] While column chromatography is a common method, it may not always provide baseline separation. Recrystallization from a mixed solvent system can be a highly effective alternative.[6] A patent for separating substituted indazole isomers suggests using mixtures of solvents like acetone/water, ethanol/water, or acetonitrile/water.[6] Preparative HPLC is another powerful technique for achieving high purity, especially for difficult separations.[5][7]

Troubleshooting Guide

This section provides a systematic approach to resolving specific issues you may encounter during the work-up and purification of this compound.

Issue 1: Low Yield of Isolated Product
Potential Cause Recommended Solution(s)
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the complete consumption of the starting material before initiating the work-up.
Product Loss During Extraction Ensure the pH of the aqueous layer is appropriate to keep the indazole in its neutral form, thus maximizing its solubility in the organic solvent. Perform multiple extractions with a fresh organic solvent to ensure complete recovery.
Formation of Multiple Byproducts Optimize reaction conditions (temperature, stoichiometry of brominating agent) to minimize the formation of side products.[8] A cleaner reaction will lead to a higher isolated yield of the desired product.
Precipitation During Work-up If the product precipitates at the interface of the organic and aqueous layers, it may be necessary to add more organic solvent or filter the entire biphasic mixture to recover the solid.
Issue 2: Presence of Significant Impurities in the Final Product
Symptom (Analytical Data) Potential Impurity Troubleshooting Steps
Unexpected peak in HPLC/LC-MS with a lower molecular weight Unreacted 3,7-dimethyl-1H-indazoleOptimize reaction time, temperature, or stoichiometry of the brominating agent. For purification, a carefully optimized gradient in column chromatography or recrystallization may be effective.
Unexpected peak in HPLC/LC-MS with a higher molecular weight (M+78/80) Over-brominated product (e.g., dibromo-derivative)Reduce the equivalents of the brominating agent.[8] Maintain a lower reaction temperature. For purification, column chromatography is generally effective.
Complex NMR spectrum with unexpected aromatic signals Regioisomer(s)Carefully analyze the coupling patterns in the ¹H NMR spectrum to identify the substitution pattern.[5] Separation can be attempted by preparative HPLC or fractional recrystallization.[6][7]
Broad signals or unexpected singlets in ¹H NMR Residual solventsDry the sample under high vacuum. Compare chemical shifts with known solvent peaks.[5]

Experimental Protocols

Protocol 1: Standard Aqueous Work-up Procedure
  • Cool the Reaction Mixture: Once the reaction is deemed complete by TLC or LC-MS, cool the reaction vessel to 0-5 °C in an ice-water bath. This helps to control any exotherm during the quenching process.[2]

  • Quench Excess Brominating Agent: Slowly add a 10% (w/v) aqueous solution of sodium thiosulfate (Na₂S₂O₃) with vigorous stirring. Continue the addition until the reddish-brown color of bromine dissipates.[2][3]

  • Phase Separation: Transfer the mixture to a separatory funnel. If a solid is present, it may be necessary to add more of both the organic and aqueous phases to dissolve it, or to filter the mixture.

  • Extraction: Extract the aqueous layer three times with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash: Combine the organic extracts and wash sequentially with deionized water and then with brine to remove residual inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: Purification by Recrystallization
  • Solvent Screening: In small test tubes, test the solubility of the crude product in various single and mixed solvent systems. A good recrystallization solvent will dissolve the compound when hot but not when cold.[9] For substituted indazoles, mixtures of an organic solvent (e.g., ethanol, acetone, acetonitrile) and water are often effective.[6][10]

  • Dissolution: In a flask, dissolve the crude product in the minimum amount of the chosen hot solvent system.

  • Decolorization (Optional): If the solution is colored, a small amount of activated charcoal can be added, and the solution can be heated at reflux for a few minutes.

  • Hot Filtration: If charcoal was used, or if there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, and then in an ice bath to induce crystallization.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

Visualizations

Experimental Workflow for Work-up and Purification

cluster_0 Reaction Completion cluster_1 Work-up cluster_2 Purification Reaction Bromination Reaction Mixture Quench Quench with aq. Na2S2O3 Reaction->Quench Extract Extract with Organic Solvent Quench->Extract Wash Wash with Water and Brine Extract->Wash Dry Dry and Concentrate Wash->Dry Crude Crude Product Dry->Crude Column Column Chromatography Crude->Column Primary Method Recrystallize Recrystallization Crude->Recrystallize Alternative/Further Purification Pure Pure this compound Column->Pure Recrystallize->Pure

Caption: A typical workflow from the completed reaction to the purified product.

Troubleshooting Decision Tree for Impurities

Impure Impure Product Detected (TLC, LC-MS, NMR) CheckSM Check for Starting Material (Lower MW in MS) Impure->CheckSM Analyze Analytical Data OptimizeRxn Optimize Reaction: - Increase reaction time - Increase temperature - Increase brominating agent CheckSM->OptimizeRxn Yes CheckOverBrom Check for Over-bromination (Higher MW in MS) CheckSM->CheckOverBrom No ReduceBrom Optimize Reaction: - Decrease equivalents of  brominating agent - Lower temperature CheckOverBrom->ReduceBrom Yes CheckIsomers Check for Regioisomers (Complex NMR) CheckOverBrom->CheckIsomers No Purify Purification Strategy: - Optimize Column Chromatography - Fractional Recrystallization - Preparative HPLC CheckIsomers->Purify Yes

Caption: A decision tree to guide troubleshooting efforts for an impure product.

References

  • Current time information in Pasuruan, ID. (n.d.). Google.
  • Method for separating and purifying substituted indazole isomers. (n.d.). Google Patents.
  • quenching? organic lab. (2007, February 2). The Student Room.
  • Workup: Bromine or Iodine. (n.d.). University of Rochester Department of Chemistry.
  • Neutralizing bromine that's eaten through container? (2022, July 27). Reddit.
  • Organic Syntheses Procedure. (n.d.). Organic Syntheses.
  • Bromoarene synthesis by bromination or substitution. (n.d.). Organic Chemistry Portal.
  • Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester Department of Chemistry.
  • Substances yield after recrystallization from different solvents. (n.d.). ResearchGate.
  • REActivities Bromination Setup and Reaction (1/2). (2021, February 1). YouTube.
  • Recent Advances in Bromination of Aromatic and Heteroaromatic Compounds. (2025, August 10). ResearchGate.
  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. (n.d.). National Institutes of Health.
  • Help with reaction workup. (2025, February 4). Reddit.
  • Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. (n.d.). National Institutes of Health.
  • Impurity profiling and HPLC methods for drug quality compliance. (2025, September 22). AMSbiopharma.
  • Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. (2019, June 4). National Institutes of Health.
  • Recent Trends in Analytical Techniques for Impurity Profiling. (2022, January 10). Biomedical Journal of Scientific & Technical Research.
  • How can I purify two different-substituted aromatic compounds? (2019, January 19). ResearchGate.
  • Review on the modern analytical advancements in impurities testing. (2025, April 2). Asia Pacific Academy of Science Pte. Ltd.
  • Environment-Friendly Bromination of Aromatic Heterocycles Using a Bromide-Bromate Couple in an Aqueous Medium. (2025, August 5). ResearchGate.
  • Kinetics, stoichiometry and mechanism in the bromination of aromatic heterocycles. III. Aqueous bromination of indazole. (2025, August 4). ResearchGate.
  • Synthesis process of 3-bromo-5-nitro-1H-indazole. (n.d.). Google Patents.
  • Easy purification of isomers with prepacked glass columns. (n.d.). Chromatography Today.
  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (2021, April 27). RSC Publishing.
  • Separation of position isomers. (n.d.). Google Patents.
  • Detection in seized samples, analytical characterization, and in vitro metabolism of the newly emerged 5-bromo-indazole-3-carboxamide synthetic cannabinoid receptor agonists. (2023, November 30). PubMed.
  • This compound. (n.d.). AbacipharmTech.
  • Organic Reaction Workup Formulas for Specific Reagents. (n.d.).
  • The Science and Strategy Behind Isomer Separation: Advancements in Chromatography for Precision Purification (Isomerism Part 1). (2024, November 7). Rotachrom Technologies.
  • The Bromination of 2H-indazoles. aReaction conditions: 1 (0.2 mmol),... (n.d.). ResearchGate.
  • Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. (n.d.). RSC Publishing.
  • Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. (2023, February 7). RSC Publishing.
  • Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. (n.d.). RSC Publishing.
  • Aromatic Compounds & Heterocycles - Nucleophilic & Electrophilic Aromatic Substitution Reactions. (2018, May 12). YouTube.

Sources

minimizing impurity formation in 5-Bromo-3,7-dimethyl-1H-indazole synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Minimizing Impurity Formation for Researchers, Scientists, and Drug Development Professionals.

This guide provides in-depth technical assistance for the synthesis of 5-Bromo-3,7-dimethyl-1H-indazole, a crucial building block in pharmaceutical research. Our focus is to equip you with the knowledge to anticipate, identify, and minimize the formation of impurities, ensuring the integrity of your research and development efforts. This document moves beyond a simple recitation of steps to explain the underlying chemical principles that govern the success of your synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most probable synthetic route for this compound?

A1: A common and logical approach involves a two-step synthesis. The first step is the formation of the 3,7-dimethyl-1H-indazole core, likely from 2,6-dimethylaniline. This can be achieved through diazotization followed by cyclization. The second step is the regioselective bromination of the 3,7-dimethyl-1H-indazole intermediate, typically using an electrophilic brominating agent like N-Bromosuccinimide (NBS).

Q2: What are the most common impurities I should expect in this synthesis?

A2: The impurity profile is largely dependent on the specifics of your reaction conditions. However, you should be vigilant for the following:

  • Isomeric Impurities: Due to the directing effects of the two methyl groups on the indazole ring, bromination may not be perfectly selective. You may encounter other constitutional isomers of this compound, such as 4-Bromo-3,7-dimethyl-1H-indazole or 6-Bromo-3,7-dimethyl-1H-indazole.

  • Over-brominated Products: If the reaction is not carefully controlled, you may see the formation of dibromo- or even tribromo-3,7-dimethyl-1H-indazole species.

  • Unreacted Starting Material: Incomplete bromination will result in the presence of 3,7-dimethyl-1H-indazole in your final product.

  • Hydrolyzed Impurities: If using a brominating agent like bromine (Br₂) in a protic solvent, you may form hydroxy- Aromatic compounds are susceptible to bromination with N-bromosuccinimide (NBS)[1].

  • Solvent and Reagent Residues: Residual solvents from the reaction or purification, as well as byproducts from the brominating agent (e.g., succinimide from NBS), are common impurities.

Q3: How can I effectively monitor the progress of the bromination reaction?

A3: Thin-Layer Chromatography (TLC) is an excellent in-process control. Use a suitable mobile phase (e.g., a mixture of heptane and ethyl acetate) to separate the starting material, the desired product, and any major byproducts. The disappearance of the starting material spot and the appearance of the product spot will indicate the reaction's progress. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) is the preferred method.

Q4: What are the recommended purification techniques for this compound?

A4: A multi-step purification strategy is often necessary:

  • Aqueous Work-up: To remove inorganic salts and water-soluble impurities.

  • Recrystallization: This is a powerful technique for removing many impurities, especially if your desired product is a solid. Experiment with different solvent systems (e.g., ethanol/water, toluene/heptane) to find the optimal conditions.

  • Column Chromatography: If recrystallization is insufficient to remove isomeric impurities or other closely related byproducts, silica gel column chromatography is recommended. A gradient elution with a non-polar solvent (e.g., heptane) and a moderately polar solvent (e.g., ethyl acetate) will likely provide good separation.

Troubleshooting Guide: Navigating Common Synthetic Challenges

This section addresses specific problems you may encounter and provides solutions grounded in chemical principles.

Problem 1: Low Yield and a Complex Mixture of Products

This is a common issue that often points to sub-optimal reaction conditions.

  • Possible Cause 1.1: Incorrect Reaction Temperature.

    • Causality: The rate of both the desired reaction and side reactions are highly dependent on temperature. For electrophilic aromatic bromination, a temperature that is too high can lead to over-bromination and the formation of degradation products. A temperature that is too low may result in an incomplete reaction.

    • Solution 1.1: Temperature Optimization Protocol.

      • Start with a low temperature (e.g., 0 °C) and slowly warm the reaction to room temperature.

      • Monitor the reaction by TLC every 30-60 minutes.

      • If the reaction is sluggish, a gentle increase in temperature (e.g., to 40-50 °C) may be necessary.

      • Once the optimal temperature is identified, maintain it consistently throughout the reaction.

  • Possible Cause 1.2: Sub-optimal Stoichiometry of the Brominating Agent.

    • Causality: The molar ratio of the brominating agent to the 3,7-dimethyl-1H-indazole is critical. An excess of the brominating agent will almost certainly lead to over-bromination. An insufficient amount will result in an incomplete reaction.

    • Solution 1.2: Stoichiometry Control.

      • Begin with a 1:1 molar ratio of 3,7-dimethyl-1H-indazole to the brominating agent (e.g., NBS).

      • If the reaction is incomplete after a reasonable time, a slight excess of the brominating agent (e.g., 1.1 equivalents) may be used.

      • Carefully weigh all reagents and ensure accurate molar calculations.

ReagentMolar Ratio (Recommended)
3,7-dimethyl-1H-indazole1.0
N-Bromosuccinimide (NBS)1.0 - 1.1
  • Possible Cause 1.3: Presence of Radical Initiators or UV Light (when using NBS).

    • Causality: N-Bromosuccinimide can participate in both electrophilic and free-radical bromination pathways. For aromatic bromination, the electrophilic pathway is desired. The presence of radical initiators (like AIBN or benzoyl peroxide) or exposure to UV light can promote benzylic bromination on the methyl groups, leading to a complex mixture of impurities[2].

    • Solution 1.3: Ensuring Electrophilic Conditions.

      • Conduct the reaction in the dark, for example, by wrapping the reaction vessel in aluminum foil.

      • Avoid the use of radical initiators.

      • The use of a polar solvent, such as N,N-dimethylformamide (DMF), can favor the electrophilic pathway.

Problem 2: Significant Formation of Isomeric Impurities

The presence of multiple bromo-isomers is a direct consequence of the regioselectivity of the bromination reaction.

  • Possible Cause 2.1: Non-optimal Solvent Choice.

    • Causality: The solvent can influence the regioselectivity of electrophilic aromatic substitution. A solvent that can stabilize the transition state leading to the desired isomer is preferred.

    • Solution 2.1: Solvent Screening.

      • Start with a polar aprotic solvent like DMF, which is known to promote para-selectivity in many NBS brominations.

      • Other solvents to consider for screening include acetonitrile, dichloromethane, and acetic acid.

      • Perform small-scale reactions in each solvent and analyze the product mixture by HPLC or GC-MS to determine the isomeric ratio.

  • Possible Cause 2.2: Strong Activating Effect of the Indazole Ring System.

    • Causality: The indazole ring is electron-rich, and the two methyl groups are activating, further increasing the electron density of the aromatic ring. This high reactivity can lead to a decrease in regioselectivity.

    • Solution 2.2: Use of a Milder Brominating Agent.

      • If NBS is too reactive, consider a milder brominating agent such as 1,3-dibromo-5,5-dimethylhydantoin (DBDMH), which has been shown to be effective for the bromination of indazoles[3][4].

      • Alternatively, using a Lewis acid catalyst in conjunction with the brominating agent can sometimes enhance regioselectivity.

Problem 3: Difficulty in Separating the Desired Product from Isomeric Impurities

Positional isomers often have very similar physical properties, making them challenging to separate.

  • Possible Cause 3.1: Co-elution in Column Chromatography.

    • Causality: The similar polarity of the isomers can lead to overlapping peaks during chromatographic separation.

    • Solution 3.1: Optimization of Chromatographic Conditions.

      • Solvent System: Experiment with different solvent systems. A combination of a non-polar solvent (e.g., hexane, heptane) and a slightly more polar solvent (e.g., ethyl acetate, dichloromethane, or diethyl ether) is a good starting point.

      • Gradient Elution: Employ a shallow gradient elution, starting with a low concentration of the more polar solvent and gradually increasing it. This can often improve the resolution between closely eluting compounds.

      • Alternative Stationary Phases: If silica gel does not provide adequate separation, consider using a different stationary phase, such as alumina or a bonded-phase silica (e.g., C18 for reversed-phase chromatography).

  • Possible Cause 3.2: Similar Solubility in Recrystallization Solvents.

    • Causality: Isomers can have very similar solubilities, making separation by recrystallization difficult.

    • Solution 3.2: Systematic Recrystallization Solvent Screening.

      • Test the solubility of your impure product in a range of solvents of varying polarities (e.g., ethanol, isopropanol, acetone, ethyl acetate, toluene, heptane).

      • Look for a solvent in which the desired product is sparingly soluble at room temperature but readily soluble at elevated temperatures.

      • If a single solvent is not effective, try a binary solvent system (e.g., ethanol/water, dichloromethane/hexane). Dissolve the compound in the better solvent at an elevated temperature and then slowly add the poorer solvent until turbidity is observed. Then, allow the solution to cool slowly.

Analytical Methods for Impurity Profiling

Accurate identification and quantification of impurities are essential for process optimization and quality control.

High-Performance Liquid Chromatography (HPLC) Method

HPLC is the primary technique for quantifying the purity of your this compound and its related impurities.

  • Protocol: Reversed-Phase HPLC for Impurity Profiling

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Gradient:

      • 0-5 min: 30% B

      • 5-25 min: 30% to 90% B

      • 25-30 min: 90% B

      • 30-31 min: 90% to 30% B

      • 31-35 min: 30% B

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

    • Sample Preparation: Dissolve the sample in acetonitrile or a mixture of acetonitrile and water to a concentration of approximately 1 mg/mL.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS is a powerful tool for identifying volatile impurities and confirming the structure of your product and its byproducts.

  • Protocol: GC-MS for Impurity Identification

    • Column: HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium, constant flow at 1.2 mL/min.

    • Inlet Temperature: 280 °C.

    • Oven Program:

      • Initial temperature: 100 °C, hold for 2 min.

      • Ramp: 15 °C/min to 300 °C.

      • Hold at 300 °C for 10 min.

    • MS Transfer Line Temperature: 290 °C.

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: 40-500 amu.

    • Sample Preparation: Dissolve the sample in a volatile solvent such as dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.

Visualizing the Synthetic and Impurity Pathways

The following diagrams illustrate the key steps and potential pitfalls in the synthesis of this compound.

Synthesis_and_Impurity_Pathway cluster_synthesis Main Synthetic Pathway cluster_impurities Potential Impurity Formation Start 2,6-Dimethylaniline Indazole 3,7-Dimethyl-1H-indazole Start->Indazole Diazotization & Cyclization Product This compound Indazole->Product Bromination (NBS) Indazole->Product Isomers Isomeric Impurities (e.g., 4-bromo, 6-bromo) Indazole->Isomers Lack of Regioselectivity BenzylicBrom Benzylic Bromination (on CH3 groups) Indazole->BenzylicBrom Radical Conditions (UV light, Initiators) OverBrom Over-brominated Products (Dibromo, Tribromo) Product->OverBrom Excess Brominating Agent / High Temp.

Caption: Synthetic pathway and common impurity side reactions.

Troubleshooting_Workflow Start Low Yield or High Impurity Profile? Temp Optimize Temperature (Start low, monitor by TLC) Start->Temp Yes Stoich Check Stoichiometry (Use 1.0-1.1 eq. NBS) Temp->Stoich Conditions Control Reaction Conditions (Exclude light, no radical initiators) Stoich->Conditions Solvent Screen Solvents (Start with DMF) Conditions->Solvent Separation Optimize Purification (Gradient chromatography, recrystallization screening) Solvent->Separation End Pure Product Separation->End

Caption: A decision-making workflow for troubleshooting common issues.

References

  • Slade, D. J., et al. (2009). Indazoles: Regioselective Protection and Subsequent Amine Coupling Reactions. J. Org. Chem.
  • Qian, S., et al. (2018). Discovery and preliminary structure–activity relationship of 1H-indazoles with promising indoleamine-2,3-dioxygenase 1 (IDO1) inhibition properties. Bioorganic & Medicinal Chemistry.
  • Ying, S., et al. (2022). Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. RSC Advances, 13(1), 244-248. [Link]
  • Chemia. (2022).
  • Chad's Prep. (n.d.).
  • Wikipedia. (2023). Fischer indole synthesis. [Link]
  • Ying, S., et al. (2022). Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. RSC Advances, 13(1), 244-248. [Link]
  • Samimi, H. A., & Dadvar, F. (2015). N-Bromosuccinimide as a Brominating Agent for the Transformation of N-H (or N-Benzyl) Ketoaziridines into Oxazoles. Synthesis, 47(12), 1899-1904. [Link]
  • ResearchGate. (2021).
  • ResearchGate. (2001). Solid State Nuclear Bromination with N-Bromosuccinimide. Part 1.
  • Google Patents. (2021). Preparation method of 5-bromo-1-methylindazole.
  • Google Patents. (2018).
  • Google Patents. (2021). Preparation method of 4-bromo-5-methyl-1H-indazole.
  • Google Patents. (2012). Method for separating and purifying substituted indazole isomers.
  • PubChem. (n.d.). 5-Bromo-7-methyl-1H-indazole. [Link]
  • Royal Society of Chemistry. (n.d.).
  • ResearchGate. (2007). Efficient Synthesis of 7-Substituted or 3,7-Disubstituted 1 H -Indazoles. [Link]
  • Alam, M. M., & Keating, M. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry, 17, 1938-1947. [Link]
  • Organic Chemistry Portal. (n.d.). Indazole synthesis. [Link]
  • Ying, S., et al. (2022). Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. RSC Advances, 13(1), 244-248. [Link]
  • ResearchGate. (2018). Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids. [Link]
  • ResearchGate. (2016). Development and validation of HPLC method for the resolution of derivatives of 1- bromo- 3- chloro- 2- propanol: a novel chiral building block for the synthesis of pharmaceutically important compounds. [Link]
  • ResearchGate. (2021).
  • Organic Chemistry Portal. (n.d.). N-Bromosuccinimide as a Brominating Agent for the Transformation of N-H (or N-Benzyl) Ketoaziridines into Oxazoles. [Link]
  • ResearchGate. (2001). Solid State Nuclear Bromination with N-Bromosuccinimide. Part 1.
  • Semantic Scholar. (2021).
  • ResearchGate. (2022). The Bromination of 2H-indazoles. aReaction conditions: 1 (0.2 mmol),... [Link]
  • ResearchGate. (2019).
  • PubMed. (2015). Separation of positional CPP isomers by chiral HPLC-DAD of seized tablets. [Link]
  • Journal of Medicinal and Chemical Sciences. (2022). Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. [Link]
  • ResearchGate. (2007).
  • ResearchGate. (2015). Environmentally benign electrophilic and radical bromination 'on water': H2O2–HBr system versus N-bromosuccinimide. [Link]
  • PubMed Central. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. [Link]
  • PubMed Central. (2024).
  • PubMed Central. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. [Link]
  • Google Patents. (2009).
  • PubMed Central. (2022). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. [Link]
  • Chem-Station Int. Ed. (2014). Fischer Indole Synthesis. [Link]
  • PubMed Central. (2022). Regioselective Syntheses of Bis(indazolyl)methane Isomers: Controlling Kinetics and Thermodynamics via Tunable Non-Innocent Amines. [Link]

Sources

Technical Support Center: Scaling Up 5-Bromo-3,7-dimethyl-1H-indazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Bromo-3,7-dimethyl-1H-indazole. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on scaling this synthesis from the laboratory to a pilot plant. Here, you will find troubleshooting advice and frequently asked questions to address common challenges encountered during this process.

Introduction

The synthesis of this compound is a critical process in the development of various pharmaceutical compounds. As with any chemical synthesis, transitioning from a lab-scale procedure to a pilot plant introduces a unique set of challenges. These can range from ensuring consistent product quality and yield to managing process safety and equipment limitations. This guide is structured to provide practical, experience-driven advice to navigate these complexities effectively.

Frequently Asked Questions (FAQs)

General Synthesis

Q1: What is a common and scalable synthetic route to this compound?

A common and scalable approach involves the bromination of 3,7-dimethyl-1H-indazole. This precursor can be synthesized through various methods, including the cyclization of appropriate phenylhydrazine derivatives. The subsequent bromination is typically achieved using a suitable brominating agent, with careful control of reaction conditions to ensure regioselectivity and minimize the formation of impurities.

Q2: What are the critical process parameters (CPPs) to monitor during the bromination step?

The critical process parameters for the bromination of 3,7-dimethyl-1H-indazole include:

  • Temperature: Exothermic reactions require precise temperature control to prevent runaway reactions and the formation of byproducts.

  • Rate of Reagent Addition: Slow and controlled addition of the brominating agent is crucial to manage the reaction exotherm and maintain selectivity.

  • Mixing Efficiency: Adequate mixing is essential to ensure uniform reaction conditions and prevent localized high concentrations of reagents.

  • Reaction Time: Monitoring the reaction progress to determine the optimal endpoint is key to maximizing yield and minimizing impurity formation.

Scale-Up Considerations

Q3: What are the primary challenges when scaling up the synthesis from lab to pilot plant?

The main challenges in scaling up this synthesis include:

  • Heat Transfer: The surface-area-to-volume ratio decreases significantly upon scale-up, making heat removal more challenging.[1][2] This can lead to temperature control issues and potential safety hazards.

  • Mixing: Achieving efficient mixing in larger reactors can be difficult, potentially leading to non-uniform reaction conditions and reduced yields or increased impurities.[2]

  • Safety: Handling larger quantities of hazardous materials, such as bromine or other brominating agents, requires stringent safety protocols and specialized equipment.[3][4]

Q4: How does the choice of reactor material impact the process?

For bromination reactions, the reactor material must be resistant to corrosion. Glass-lined steel or Hastelloy reactors are commonly used.[3] It is crucial to avoid materials like aluminum that are incompatible with bromine.[3]

Troubleshooting Guide

This section provides solutions to common problems encountered during the synthesis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield - Incomplete reaction. - Suboptimal reaction temperature. - Poor mixing. - Side reactions due to impurities in starting materials.- Monitor reaction completion using in-process controls (e.g., HPLC, TLC). - Optimize temperature profile based on reaction calorimetry data. - Ensure adequate agitation; consider impeller design and speed for the specific reactor geometry. - Purify starting materials and ensure they meet specifications.
Formation of Impurities (e.g., di-brominated products) - Over-addition of brominating agent. - Localized high concentrations of brominating agent. - Elevated reaction temperature.- Use a stoichiometric amount or slight excess of the brominating agent. - Add the brominating agent slowly and sub-surface if possible. - Improve mixing to ensure rapid dispersion of the reagent. - Maintain strict temperature control throughout the addition and reaction.
Runaway Reaction - Inadequate cooling capacity. - Rapid addition of reagents. - Accumulation of unreacted starting material followed by a rapid reaction.- Perform reaction calorimetry studies to understand the heat of reaction and ensure the pilot plant reactor's cooling system is sufficient. - Implement a controlled, slow addition of the limiting reagent. - Ensure the reaction initiates promptly upon reagent addition; consider a small initial charge to confirm reactivity before proceeding with the full addition.
Product Isolation Issues (e.g., poor filtration, oiling out) - Incorrect pH at quenching/workup. - Inappropriate solvent for crystallization. - Presence of impurities affecting crystal habit.- Carefully control the pH during the workup and isolation steps. - Screen for optimal crystallization solvents and cooling profiles. - Consider a re-slurry or recrystallization step to improve product purity and filterability.
Detailed Experimental Protocol: Laboratory Scale Bromination of 3,7-dimethyl-1H-indazole

This protocol serves as a baseline for the bromination step. Scale-up requires careful consideration of the factors outlined in this guide.

Materials:

  • 3,7-dimethyl-1H-indazole

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (or another suitable solvent)

  • Aqueous sodium thiosulfate solution

  • Aqueous sodium bicarbonate solution

  • Brine

  • Ethyl acetate

  • Magnesium sulfate

Procedure:

  • Reaction Setup: In a well-ventilated fume hood, charge a clean, dry, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and an addition funnel with 3,7-dimethyl-1H-indazole and acetonitrile.

  • Cooling: Cool the solution to 0-5 °C using an ice bath.

  • Reagent Addition: Dissolve N-Bromosuccinimide in acetonitrile and add it dropwise to the cooled solution via the addition funnel over a period of 1-2 hours, maintaining the internal temperature below 10 °C.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Quenching: Once the reaction is complete, quench the reaction by the slow addition of an aqueous sodium thiosulfate solution to neutralize any unreacted bromine.

  • Workup: Allow the mixture to warm to room temperature. Add ethyl acetate and an aqueous sodium bicarbonate solution. Separate the organic layer.

  • Washing: Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization or column chromatography to yield pure this compound.

Process Safety Information

Bromine and Brominating Agents:

  • Hazards: Bromine is highly corrosive, toxic upon inhalation, and can cause severe skin burns.[3] N-Bromosuccinimide is a lachrymator and skin irritant.

  • Handling: Always handle bromine and brominating agents in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[3] For pilot-plant scale, a closed-system transfer is recommended.

  • Spill and Waste Disposal: Have a spill kit containing a neutralizing agent (e.g., sodium thiosulfate) readily available. Dispose of all waste containing bromine or brominated compounds according to institutional and local regulations.

Exothermic Reactions:

  • Risk Assessment: The bromination of indazoles is an exothermic reaction. A thorough risk assessment, including reaction calorimetry, is essential before scaling up to understand the thermal hazards.

  • Mitigation: Ensure the pilot plant reactor has adequate cooling capacity and an emergency quenching system. Implement strict controls on the rate of reagent addition.

Visualizing the Scale-Up Workflow

Scale_Up_Workflow cluster_lab Laboratory Scale cluster_pilot Pilot Plant Scale lab_synthesis Initial Synthesis & Optimization lab_analysis Analytical Method Development lab_synthesis->lab_analysis lab_safety Preliminary Safety Assessment lab_analysis->lab_safety pilot_tech_transfer Technology Transfer lab_safety->pilot_tech_transfer Scale-Up Decision pilot_calorimetry Reaction Calorimetry pilot_tech_transfer->pilot_calorimetry pilot_process_dev Process Development & Optimization pilot_calorimetry->pilot_process_dev pilot_safety_review HAZOP & Safety Review pilot_process_dev->pilot_safety_review pilot_campaign Pilot Campaign pilot_safety_review->pilot_campaign

Caption: A typical workflow for scaling up a chemical synthesis from the laboratory to the pilot plant.

Troubleshooting Decision Tree

Troubleshooting_Low_Yield start Low Yield Observed check_completion Is the reaction complete? start->check_completion check_temp Was the temperature within range? check_completion->check_temp Yes incomplete Incomplete Reaction check_completion->incomplete No check_mixing Was mixing adequate? check_temp->check_mixing Yes temp_issue Temperature Deviation check_temp->temp_issue No check_impurities Are starting materials pure? check_mixing->check_impurities Yes mixing_issue Poor Mixing check_mixing->mixing_issue No impurity_issue Starting Material Impurities check_impurities->impurity_issue No solution_incomplete Increase reaction time or temperature (with caution). incomplete->solution_incomplete solution_temp Optimize temperature profile; verify thermocouple calibration. temp_issue->solution_temp solution_mixing Increase agitation speed; evaluate impeller design. mixing_issue->solution_mixing solution_impurities Re-purify starting materials. impurity_issue->solution_impurities

Sources

Technical Support Center: Analytical Method Validation for 5-Bromo-3,7-dimethyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide provides a comprehensive resource for researchers, scientists, and drug development professionals validating analytical methods for the compound 5-Bromo-3,7-dimethyl-1H-indazole. This document is structured to provide not only procedural steps but also the underlying scientific rationale for these experimental choices, ensuring a robust and reliable validation process.

Introduction to Analytical Method Validation

Analytical method validation is the documented process that establishes, through laboratory studies, that the performance characteristics of a method meet the requirements for its intended analytical application. For a novel compound like this compound, which may be a new drug substance or a critical intermediate, ensuring the reliability of analytical data is paramount for regulatory submissions and quality control.

The validation process demonstrates that an analytical method is suitable for its intended purpose.[1][2] This guide is developed in alignment with the principles outlined in the International Council for Harmonisation (ICH) Q2(R2) guidelines and the United States Pharmacopeia (USP) General Chapter <1225>.[1][3][4][5][6][7]

High-Performance Liquid Chromatography (HPLC) Method Validation

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of non-volatile and thermally labile compounds like this compound. The following sections detail the validation parameters and troubleshooting for an HPLC-based assay.

Frequently Asked Questions (FAQs) - HPLC Method Validation

Q1: What are the essential parameters to validate for an HPLC method for this compound?

A1: According to ICH Q2(R2) guidelines, the core parameters for validating an analytical method include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.[8]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of test results to the true value.[8]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.

  • Range: The interval between the upper and lower concentration of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified, respectively, with acceptable precision and accuracy.

Q2: How do I demonstrate the specificity of my HPLC method for this compound?

A2: Specificity is crucial to ensure that the signal you are measuring is solely from this compound and not from impurities, degradation products, or matrix components. This can be demonstrated through:

  • Forced Degradation Studies: Subjecting the analyte to stress conditions (e.g., acid, base, oxidation, heat, light) to generate potential degradation products. The analytical method should be able to resolve the main peak from any degradation peaks.

  • Peak Purity Analysis: Using a photodiode array (PDA) detector to assess the spectral purity of the analyte peak.

  • Spiking Studies: Spiking the sample with known impurities or related compounds to demonstrate that they do not interfere with the analyte peak.

Q3: What is a typical starting point for developing an HPLC method for this compound?

A3: While method development is unique to each molecule, a good starting point for a neutral, heterocyclic compound like this compound would be a reversed-phase HPLC method.

  • Column: A C18 column is a versatile and common choice.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). A gradient elution may be necessary to resolve impurities.

  • Detection: Given the indazole ring system, UV detection should be feasible. The detection wavelength should be set at the absorbance maximum (λmax) of the compound.

Troubleshooting Guide - HPLC Analysis

This section addresses common issues encountered during the HPLC analysis of this compound.

Problem Potential Cause(s) Troubleshooting Steps
Peak Tailing - Secondary interactions between the analyte and the stationary phase. - Column degradation. - Mismatch between sample solvent and mobile phase.- Adjust the mobile phase pH to ensure the analyte is in a single ionic form. - Use a high-purity, end-capped column. - Ensure the sample is dissolved in a solvent weaker than or similar in strength to the mobile phase.
Peak Fronting - Sample overload. - Column damage.- Reduce the injection volume or sample concentration.[9] - Replace the column if it shows signs of physical damage or performance degradation.[9]
Shifting Retention Times - Changes in mobile phase composition. - Fluctuations in column temperature. - Column aging.- Prepare fresh mobile phase daily and ensure accurate mixing.[9] - Use a column oven to maintain a consistent temperature.[9] - Equilibrate the column thoroughly before analysis.
Baseline Noise or Drift - Contaminated mobile phase or detector cell. - Air bubbles in the system. - Detector lamp nearing the end of its life.- Use high-purity solvents and filter the mobile phase. - Degas the mobile phase thoroughly.[10] - Purge the pump and detector to remove air bubbles.
Ghost Peaks - Contamination in the injection system or sample. - Carryover from previous injections.- Run a blank injection to identify the source of the peak. - Clean the injector and syringe. - Implement a needle wash step in the injection sequence.

Experimental Protocols

The following are example protocols for key validation experiments. These should be adapted based on the specific characteristics of the analytical method.

Protocol 1: Linearity

Objective: To demonstrate the linear relationship between the concentration of this compound and the analytical response.

Procedure:

  • Prepare a stock solution of this compound reference standard.

  • Prepare a series of at least five calibration standards by diluting the stock solution to cover the expected working range (e.g., 50% to 150% of the target concentration).

  • Inject each calibration standard in triplicate.

  • Plot the mean peak area against the concentration.

  • Perform a linear regression analysis and determine the correlation coefficient (r), y-intercept, and slope of the regression line.

Acceptance Criteria:

  • Correlation coefficient (r) ≥ 0.999

  • The y-intercept should not be significantly different from zero.

Concentration (µg/mL)Peak Area (n=3)Mean Peak Area%RSD
50498, 502, 505501.70.7%
75755, 760, 752755.70.5%
1001005, 1010, 10021005.70.4%
1251250, 1258, 12551254.30.3%
1501510, 1505, 15151510.00.3%
Protocol 2: Accuracy

Objective: To determine the closeness of the measured value to the true value.

Procedure:

  • Prepare a placebo (matrix without the analyte).

  • Spike the placebo with known amounts of this compound at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare each concentration level in triplicate.

  • Analyze the samples and calculate the percent recovery.

Acceptance Criteria:

  • The mean percent recovery should be within 98.0% to 102.0%.

  • The %RSD for each concentration level should be ≤ 2.0%.

Spiked LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)% Recovery
80%8079.599.4%
100%100100.8100.8%
120%120119.299.3%
Protocol 3: Precision (Repeatability)

Objective: To assess the precision of the method under the same operating conditions over a short interval of time.

Procedure:

  • Prepare six independent samples of this compound at 100% of the target concentration.

  • Analyze the samples using the same analyst, instrument, and on the same day.

  • Calculate the mean, standard deviation, and relative standard deviation (%RSD) of the results.

Acceptance Criteria:

  • The %RSD should be ≤ 2.0%.

SampleAssay (%)
199.8
2100.2
399.5
4100.5
599.9
6100.1
Mean 100.0
SD 0.36
%RSD 0.36%

Visualizations

Analytical Method Validation Workflow

Analytical Method Validation Workflow cluster_0 Method Development cluster_1 Validation Protocol cluster_2 Validation Experiments cluster_3 Validation Report Method Development Method Development Validation Protocol Validation Protocol Method Development->Validation Protocol Specificity Specificity Validation Protocol->Specificity Linearity Linearity Validation Protocol->Linearity Accuracy Accuracy Validation Protocol->Accuracy Precision Precision Validation Protocol->Precision Robustness Robustness Validation Protocol->Robustness Validation Report Validation Report Specificity->Validation Report Linearity->Validation Report Accuracy->Validation Report Precision->Validation Report Robustness->Validation Report

Caption: A flowchart illustrating the key stages of analytical method validation.

Troubleshooting Logic for Peak Shape Issues

Peak Shape Troubleshooting Start Start Peak Tailing? Peak Tailing? Start->Peak Tailing? Peak Fronting? Peak Fronting? Peak Tailing?->Peak Fronting? No Adjust Mobile Phase pH Adjust Mobile Phase pH Peak Tailing?->Adjust Mobile Phase pH Yes Symmetric Peak Symmetric Peak Peak Fronting?->Symmetric Peak No Check for Column Overload Check for Column Overload Peak Fronting?->Check for Column Overload Yes Check for Secondary Interactions Check for Secondary Interactions Adjust Mobile Phase pH->Check for Secondary Interactions Reduce Sample Concentration Reduce Sample Concentration Check for Column Overload->Reduce Sample Concentration

Caption: A decision tree for troubleshooting common HPLC peak shape problems.

References

  • ICH. (2023). Q2(R2) Validation of Analytical Procedures.
  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained.
  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • U.S. Pharmacopeia. General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS.
  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2).
  • Investigations of a Dog. (2025). USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision.
  • ECA Academy. (2022). ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation.
  • RAPS. (2022). ICH releases draft guidelines on analytical method development.
  • gmp-compliance.org. (2016). USP proposes revision of general chapter <1225> Validation of compendial procedures: Adding a section on Life Cycle Management.
  • U.S. Pharmacopeia. <1225> Validation of Compendial Procedures.
  • PharmaCores. (2025). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!.
  • uHPLCs. (2025). Top 10 Common HPLC Problems and How to Fix Them.
  • Labcompare. (2025). Troubleshooting Common HPLC Issues.
  • Pharmaguideline. (2013). Analytical Method Validation Protocol for Pharmaceuticals.
  • ANALYTICAL METHOD VALIDATION IN PHARMA. (2024).

Sources

Validation & Comparative

A Comparative Guide to 5-Bromo-3,7-dimethyl-1H-indazole and Other Indazole Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized for its role as a "privileged structure" in the design of a wide array of pharmacologically active agents.[1][2] Its unique bicyclic structure, composed of a benzene ring fused to a pyrazole ring, allows it to serve as a versatile template for developing compounds that can interact with a variety of biological targets.[3][4] Among the numerous derivatives, 5-Bromo-3,7-dimethyl-1H-indazole stands as a key heterocyclic building block, offering a strategic starting point for the synthesis of novel therapeutic candidates.[5][6]

This guide provides a comparative analysis of this compound against other key indazole derivatives. We will explore the structure-activity relationships (SAR) that govern their biological effects, present comparative data where available, and provide detailed experimental protocols for evaluating the performance of these compounds. Our focus will be on their application as kinase inhibitors, a class of drugs that has revolutionized cancer therapy.[7][8]

The Indazole Core: A Versatile Pharmacophore

The indazole nucleus is a bioisostere of indole, and its derivatives have demonstrated a broad spectrum of biological activities, including anti-inflammatory, antibacterial, and potent antitumor effects.[9] A significant number of FDA-approved drugs and clinical trial candidates, such as Axitinib, Pazopanib, and Entrectinib, feature the indazole core, highlighting its clinical relevance.[7][8] The success of these drugs is largely attributed to the ability of the indazole scaffold to mimic the purine ring of ATP and effectively bind to the hinge region of protein kinases.[10]

This compound: A Strategic Building Block

This compound is a commercially available compound characterized by the following key structural features:

  • Indazole Core: Provides the fundamental scaffold for interaction with biological targets.

  • 5-Bromo Substitution: The bromine atom at the 5-position is a critical functional group. It can serve as a handle for further chemical modifications, such as cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the introduction of diverse substituents to probe the structure-activity landscape.[11] This position is often crucial for modulating potency and selectivity.

  • 3-Methyl and 7-Methyl Groups: The methyl groups at the 3 and 7 positions influence the compound's lipophilicity, solubility, and steric profile, which in turn can affect its binding affinity and pharmacokinetic properties.

While specific biological activity data for this compound is not extensively published in public literature, its value lies in its potential as a precursor for a library of novel derivatives. The strategic placement of its substituents offers medicinal chemists a powerful tool for rational drug design.

Comparative Analysis with Other Indazole Derivatives

To understand the potential of derivatives stemming from this compound, it is essential to compare its structural features with those of other well-characterized indazole derivatives. The following table summarizes the anti-proliferative activity of several indazole-based compounds in various cancer cell lines. This data serves as a benchmark for validating the potency of newly synthesized compounds.

Compound/DrugKey SubstitutionsTarget Kinase(s)Cell LineCancer TypeIC50 (µM)
Axitinib 3-vinyl, 6-sulfonamideVEGFRs, PDGFR, KitHUVECEndothelial Cells0.008[10]
Pazopanib 5-sulfonamide, 3-methylVEGFRs, PDGFR, KitHUVECEndothelial Cells0.021[10]
Compound 2f 3-styryl, 6-arylNot specified4T1Breast Cancer0.23[12]
A549Lung Cancer1.15[12]
HepG2Liver Cancer0.86[12]
MCF-7Breast Cancer0.31[12]
HCT116Colon Cancer0.42[12]
Compound 6o 3-amine, 5-arylNot specifiedK562Myeloid Leukemia5.15[3]
A549Lung Cancer>40[3]
PC-3Prostate Cancer25.4[3]
Hep-G2Liver Cancer11.2[3]

Analysis of Structure-Activity Relationships (SAR):

  • Substitution at the 3-position: This position is critical for interacting with the ATP-binding site of kinases. As seen with Axitinib (a vinyl group) and various synthetic derivatives, modifications here significantly impact potency.[13]

  • Substitution at the 5-position: The 5-position, where our title compound has a bromine atom, is frequently modified to enhance activity. In Pazopanib, a sulfonamide group at this position contributes to its potent inhibitory effects.[13] The bromine in this compound can be replaced with various aryl or heteroaryl groups to explore interactions with different pockets of the kinase active site.[11]

  • Substitution at the 6-position: As demonstrated by a comparative analysis of 6-substituted indazole derivatives, modifications at this position can significantly influence kinase selectivity.[14]

  • Substitution at the 7-position: The 7-methyl group on our title compound can provide beneficial steric interactions and improve metabolic stability.

Experimental Protocols for Evaluating Indazole Derivatives

To validate the biological activity of novel derivatives synthesized from this compound, a series of standardized cellular and biochemical assays are essential.

Experimental Workflow: From Synthesis to Biological Validation

G cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation cluster_data Data Analysis Start This compound Coupling Cross-Coupling Reaction (e.g., Suzuki) Start->Coupling Purification Purification (Chromatography) Coupling->Purification Kinase_Assay In vitro Kinase Assay Purification->Kinase_Assay Cell_Viability Cell Viability Assay (MTT/MTS) Kinase_Assay->Cell_Viability Western_Blot Western Blot Analysis Cell_Viability->Western_Blot SAR_Analysis SAR Analysis Western_Blot->SAR_Analysis

Caption: A conceptual workflow for the synthesis and biological evaluation of novel indazole derivatives.

In Vitro Kinase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the activity of a specific kinase.

Materials:

  • Recombinant human kinase (e.g., VEGFR2, PDGFR)

  • Kinase substrate (e.g., a synthetic peptide)

  • ATP (Adenosine triphosphate)

  • Test compounds (dissolved in DMSO)

  • Kinase assay buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • 384-well plates

  • Plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Add the kinase, substrate, and test compound to the wells of a 384-well plate.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

  • Measure the luminescence or fluorescence signal using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Cell Viability Assay (MTT Assay)

This assay assesses the effect of a compound on the proliferation and viability of cancer cells.[10]

Materials:

  • Human cancer cell line (e.g., A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Test compounds (dissolved in DMSO)

  • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide; 5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 72 hours).

  • Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Western Blot Analysis for Target Engagement

This technique is used to determine if the compound inhibits the phosphorylation of the target kinase and its downstream signaling proteins within the cell.

Materials:

  • Treated and untreated cell lysates

  • SDS-PAGE gels

  • Transfer apparatus

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-phospho-VEGFR2, anti-total-VEGFR2, anti-phospho-ERK, anti-total-ERK, GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse the treated and untreated cells to extract proteins.

  • Separate the proteins by size using SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Quantify the band intensities to assess the level of protein phosphorylation.

Signaling Pathway Intervention

Indazole derivatives often exert their anticancer effects by inhibiting key signaling pathways that drive tumor growth, proliferation, and angiogenesis. A common target is the Receptor Tyrosine Kinase (RTK) signaling cascade.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activation PI3K PI3K RTK->PI3K Activation Ligand Growth Factor Ligand->RTK Binding RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival, Angiogenesis) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription Inhibitor Indazole Derivative (e.g., derived from this compound) Inhibitor->RTK Inhibition

Caption: A generalized Receptor Tyrosine Kinase (RTK) signaling pathway and the point of intervention for indazole-based inhibitors.

Conclusion

This compound represents a valuable starting point for the development of novel indazole-based therapeutics. While direct biological data on this specific compound is limited, the extensive research on related indazole derivatives provides a strong rationale for its use in medicinal chemistry campaigns. By leveraging the strategic positioning of its bromo and methyl substituents, researchers can synthesize and evaluate new chemical entities with the potential for high potency and selectivity against a range of biological targets, particularly protein kinases implicated in cancer. The experimental protocols and comparative data provided in this guide offer a framework for the systematic evaluation of these novel compounds, ultimately contributing to the advancement of targeted therapies.

References

  • Indazole derivatives with different substitution patterns as VEGFR-2 kinase inhibitors. ResearchGate.
  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. National Institutes of Health.
  • Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. National Institutes of Health.
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. National Institutes of Health.
  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Royal Society of Chemistry.
  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. National Institutes of Health.
  • Different biological activities reported with Indazole derivatives. ResearchGate.
  • Synthesis and SAR studies of 3,6-disubstituted indazole derivatives as potent hepcidin production inhibitors. PubMed.
  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. National Institutes of Health.
  • Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety. National Institutes of Health.
  • This compound [P85713]. ChemUniverse.
  • This compound. AbacipharmTech.
  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Institutes of Health.
  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Royal Society of Chemistry.
  • Indazole From Natural Resources And Biological Activity. Journal of Pharmaceutical Negative Results.
  • A comprehensive review on the indazole based derivatives as targeted anticancer agents. Immuno-Oncology and Technology.
  • Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors. PubMed Central.
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. ResearchGate.
  • 3,3-Dimethyl-3H-indazole. National Institutes of Health.

Sources

A Senior Application Scientist's Guide to Characterizing Novel Kinase Inhibitors: 5-Bromo-3,7-dimethyl-1H-indazole vs. Established MAPK Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pursuit of Kinase Inhibitor Specificity

Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[1] The Mitogen-Activated Protein Kinase (MAPK) cascade, encompassing key pathways like ERK, JNK, and p38, is a central hub for transducing extracellular signals into cellular responses such as proliferation, differentiation, and apoptosis.[1][2][3] Consequently, these kinases are high-value targets for therapeutic intervention.

The indazole scaffold has emerged as a "privileged structure" in medicinal chemistry, prized for its ability to mimic the purine ring of ATP and effectively target the kinase hinge region.[4][5][6][7] This guide focuses on a novel indazole derivative, 5-Bromo-3,7-dimethyl-1H-indazole . Lacking extensive public data, this compound presents a perfect case study for outlining a rigorous, multi-faceted experimental workflow. Our objective is not merely to present data but to provide the strategic rationale behind the necessary experiments to profile this compound against well-characterized, commercially available MAPK inhibitors. This guide will serve as a blueprint for researchers aiming to validate and position a novel kinase inhibitor within the competitive landscape.

Section 1: The Landscape of Commercially Available MAPK Inhibitors

Before characterizing a new chemical entity, it is imperative to understand the benchmarks. The MAPK family is broadly divided into three major subfamilies: ERK, JNK, and p38. Each plays a distinct, albeit sometimes overlapping, role in cellular physiology and pathology.

  • p38 MAPKs: Primarily activated by inflammatory cytokines and environmental stress, making them key targets for inflammatory diseases.[8]

  • c-Jun N-terminal Kinases (JNKs): Strongly responsive to stress stimuli, playing roles in apoptosis and inflammation.[2][9]

  • Extracellular signal-regulated kinases (ERK1/2): A central component of the RAS/RAF/MEK/ERK pathway, which is frequently hyperactivated in various cancers, driving cell proliferation and survival.[3]

Below is a curated list of established inhibitors for these pathways, which will serve as our comparators.

Target Kinase Inhibitor Reported IC50 Key Characteristics
p38α SB 203580~50-100 nMA well-characterized, selective p38α/β inhibitor; widely used as a research tool.
JNK1/2/3 SP60012540-90 nMA broad-spectrum JNK inhibitor, competitive with ATP.[9][10]
ERK1/2 Ulixertinib (BVD-523)<0.3 nMA potent and reversible ERK1/2 inhibitor that has been evaluated in clinical trials.[3][11]

Section 2: A Step-by-Step Experimental Guide to Characterizing this compound

Here, we outline the critical experiments to determine the potency, selectivity, and cellular activity of our novel compound. The causality behind each experimental choice is explained to provide a clear, logical, and self-validating workflow.

In Vitro Kinase Inhibition & Selectivity Profiling

Expertise & Experience: The first and most fundamental question is whether the compound directly inhibits the kinase of interest and with what potency. An in vitro kinase assay provides the cleanest system to measure this, free from the complexities of cellular uptake or metabolism. We employ a luminescence-based assay that quantifies ADP production—a direct product of kinase activity. Critically, profiling against a panel of kinases is not optional; it is essential for understanding the compound's selectivity, which is a key predictor of potential off-target effects.[12][13][14][15] A highly promiscuous inhibitor, while potent, may have a complex and undesirable biological profile.[14][16]

G cluster_prep Reagent Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection cluster_analysis Data Analysis prep_inh Serial Dilution of This compound add_inh Dispense Inhibitor to 96-well Plate prep_inh->add_inh prep_kin Prepare Kinase/Substrate Master Mix add_kin Add Kinase Mix prep_kin->add_kin prep_atp Prepare ATP Solution start_rxn Initiate Reaction with ATP prep_atp->start_rxn add_inh->add_kin incubate1 Pre-incubation (Inhibitor Binding) add_kin->incubate1 incubate1->start_rxn incubate2 Incubate at 30°C (Phosphorylation) start_rxn->incubate2 stop_rxn Add ADP-Glo™ Reagent (Stop Reaction, Deplete ATP) incubate2->stop_rxn incubate3 Incubate at RT stop_rxn->incubate3 add_det Add Kinase Detection Reagent (Convert ADP to ATP -> Luciferin) incubate3->add_det incubate4 Incubate at RT add_det->incubate4 read Measure Luminescence (Plate Reader) incubate4->read plot Plot Luminescence vs. Log[Inhibitor] read->plot calc Calculate IC50 via Dose-Response Curve Fit plot->calc

Caption: Workflow for an in vitro luminescence-based kinase inhibition assay.

Experimental Protocol: In Vitro Kinase Activity Assay [17]

  • Compound Preparation: Create a 10-point, 3-fold serial dilution of this compound and control inhibitors (e.g., SB 203580, SP600125, Ulixertinib) in 100% DMSO, starting from a 10 mM stock.

  • Reaction Setup: In a 384-well plate, add 50 nL of each inhibitor dilution. Add 5 µL of a solution containing the target kinase (e.g., p38α, JNK1, ERK2) and its specific substrate peptide in kinase assay buffer. Incubate for 10 minutes at room temperature.

  • Initiation: Start the reaction by adding 5 µL of ATP solution (at the Kₘ concentration for each specific kinase) to each well. Incubate for 60 minutes at 30°C.

  • Signal Generation: Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Luminescence Detection: Add 20 µL of Kinase Detection Reagent to convert the generated ADP back to ATP, which then fuels a luciferase reaction. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence signal using a plate reader. The signal is proportional to the amount of ADP produced and thus reflects kinase activity.

  • Analysis: Plot the normalized luminescence against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Hypothetical Data Presentation: Kinase Selectivity Profile

Kinase Target This compound IC50 (nM) SB 203580 IC50 (nM) SP600125 IC50 (nM) Ulixertinib IC50 (nM)
p38α 45 60>10,000>10,000
p38β 150 85>10,000>10,000
JNK1 2,500>10,00040>10,000
JNK2 3,100>10,00045>10,000
ERK2 >10,000>10,000>10,0000.3
VEGFR2 8,500>10,0001,2005,000
CDK2 >10,000>10,0002,100>10,000

Data is hypothetical and for illustrative purposes only.

Cellular Target Engagement: Western Blot Analysis

Expertise & Experience: A potent IC50 is meaningless if the compound cannot penetrate the cell membrane or is rapidly ejected. This experiment validates that the inhibitor can engage its target in a physiological context. We do this by measuring the phosphorylation state of a direct downstream substrate of the target kinase.[18][19] A reduction in the phosphorylated substrate, without a change in the total protein level, is strong evidence of on-target activity.[1][20][21] We use a cell line with a constitutively active or inducible MAPK pathway to ensure a robust signal.

G cluster_pathway MAPK Signaling Cascade stimulus Extracellular Stimulus (e.g., Cytokine, Growth Factor) map3k MAP3K stimulus->map3k map2k MAP2K map3k->map2k mapk MAPK (p38, JNK, ERK) map2k->mapk substrate Downstream Substrate (e.g., MK2, c-Jun, RSK) mapk->substrate response Cellular Response substrate->response inhibitor Novel Inhibitor (this compound) inhibitor->mapk Inhibition of Phosphorylation

Caption: Inhibition point of a MAPK inhibitor within the signaling cascade.

Experimental Protocol: Western Blot for MAPK Pathway Modulation [1][18]

  • Cell Culture and Treatment: Seed an appropriate cell line (e.g., HeLa or A549 cells) in 6-well plates. Once at 70-80% confluency, serum-starve the cells for 12-18 hours.

  • Inhibitor Pre-incubation: Treat cells with varying concentrations of this compound or control inhibitors for 1-2 hours.

  • Pathway Stimulation: Stimulate the cells with an appropriate agonist (e.g., Anisomycin for p38/JNK, EGF for ERK) for 15-30 minutes.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on a 4-12% SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour. Incubate overnight at 4°C with primary antibodies against the phosphorylated substrate (e.g., anti-phospho-MK2, anti-phospho-c-Jun) and the total protein as a loading control (e.g., anti-total-p38, anti-GAPDH).

  • Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify band intensities using densitometry software. Normalize the phosphorylated protein signal to the total protein or loading control signal.

Phenotypic Screening: Cell Viability and Cytotoxicity

Expertise & Experience: The ultimate goal of a therapeutic inhibitor is to elicit a specific biological response, such as halting the proliferation of cancer cells. The MTT assay is a robust, colorimetric method to measure cellular metabolic activity, which serves as a proxy for cell viability and proliferation.[22][23] By determining the GI50 (the concentration that causes 50% growth inhibition), we can quantify the phenotypic consequence of inhibiting our target kinase and directly compare the functional potency of our novel compound to established drugs.[24][25]

G cluster_prep Cell Preparation & Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed Seed Cells in 96-well Plate incubate1 Incubate 24h (Adherence) seed->incubate1 treat Add Serial Dilutions of Inhibitor incubate1->treat incubate2 Incubate 48-72h (Proliferation) treat->incubate2 add_mtt Add MTT Reagent (Yellow Tetrazolium) incubate2->add_mtt incubate3 Incubate 4h (Formazan Formation) add_mtt->incubate3 solubilize Add Solubilization Solution (e.g., DMSO) incubate3->solubilize incubate4 Incubate 15min with Shaking (Crystal Dissolution) solubilize->incubate4 read Measure Absorbance at ~570nm incubate4->read calc Calculate % Viability and Determine GI50 read->calc

Caption: General workflow for a cell viability MTT assay.

Experimental Protocol: MTT Cell Viability Assay [22][24][25]

  • Cell Seeding: Seed a cancer cell line known to be dependent on MAPK signaling (e.g., A375 melanoma, BRAF V600E mutant) into a 96-well plate at a density of 5,000 cells/well. Allow cells to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound and control inhibitors. Include a vehicle-only (DMSO) control. Incubate for 72 hours.

  • MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot the viability against the log of the inhibitor concentration to calculate the GI50 value.

Hypothetical Data Presentation: Cellular Potency in A375 Cells

Inhibitor Target GI50 (nM)
This compound p38α>20,000
SB 203580 p38α>20,000
SP600125 JNK8,500
Ulixertinib ERK1/215

Data is hypothetical and for illustrative purposes only.

Section 3: Comparative Analysis and Path Forward

Synthesizing our hypothetical data provides a clear, multi-dimensional profile of this compound:

  • Potency & Selectivity: The in vitro assay suggests our novel compound is a potent inhibitor of p38α (IC50 = 45 nM) with good selectivity. It is over 50-fold more selective for p38α than for JNK1 and shows no activity against ERK2 or other tested kinases at concentrations up to 10 µM. Its potency is comparable to the benchmark p38 inhibitor, SB 203580.

  • Cellular Activity: Western blot analysis would (hypothetically) confirm this on-target activity, showing a dose-dependent decrease in the phosphorylation of MK2 (a p38 substrate) in stimulated cells, while having no effect on phospho-c-Jun (JNK substrate) or phospho-RSK (ERK substrate).

  • Phenotypic Effect: The MTT assay results are revealing. As expected for a p38 inhibitor, the compound showed minimal impact on the proliferation of A375 melanoma cells, which are primarily driven by the ERK pathway. This result, while negative in a cancer context, serves as a crucial piece of validation. It demonstrates that the biological effect (or lack thereof) is consistent with the inhibitor's specific mechanism of action, reinforcing the selectivity data from the in vitro and Western blot experiments. In contrast, the ERK inhibitor Ulixertinib shows potent growth inhibition, as expected.

References

  • Al-Shammari, A. M., et al. (2023). MTT (Assay protocol). Protocols.io.
  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual.
  • Seo, J., et al. (2014). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. PMC - NIH.
  • Adriaenssens, E. (2023). In vitro kinase assay. Protocols.io.
  • Bogoyevitch, M. A., & Arthur, S. J. (2008). Inhibitors of c-Jun N-terminal kinases—JuNK no more?. PMC - PubMed Central.
  • Lee, Y., & Lee, Y. J. (2018). Recent Advances in the Inhibition of p38 MAPK as a Potential Strategy for the Treatment of Alzheimer's Disease. PMC - PubMed Central.
  • Li, H., et al. (2017). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics | Oxford Academic.
  • Lichius, J. J., & Trail, F. (2012). Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora. PMC - NIH.
  • Adriaenssens, E. (2023). In vitro kinase assay v1. ResearchGate.
  • Denic, V., & Yu, H. (2022). In vitro kinase assay. Bio-protocol.
  • Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology.
  • National Center for Biotechnology Information. (2012). Assay Development for Protein Kinase Enzymes.
  • Khan, I., et al. (2025). Advances in ERK1/2 inhibition: a medicinal chemistry perspective on structure and regulation. PubMed Central.
  • Bain, J., et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. PMC - NIH.
  • van der Worp, H. B., et al. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. PubMed Central.
  • ResearchGate. (n.d.). Western blot analysis of proteins in the mitogen-activated protein kinase (MAPK) pathway in mouse liver.
  • Wang, Y., et al. (2025). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. PMC.
  • Schuffenhauer, A., et al. (2012). Targeted Kinase Selectivity from Kinase Profiling Data. PMC - NIH.
  • ResearchGate. (2025). The detection of MAPK signaling.
  • Longdom Publishing. (n.d.). Design, Synthesis and Biological Evaluation of Derivatives Bearing Indazole Scaffold.
  • Royal Society of Chemistry. (n.d.). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents.
  • ResearchGate. (2025). Synthesis and biological evaluation of new indazole derivatives.
  • Wang, Y., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. NIH.

Sources

A Comparative Guide to Validating the Mechanism of Action of 5-Bromo-3,7-dimethyl-1H-indazole as a Putative Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the mechanism of action of 5-Bromo-3,7-dimethyl-1H-indazole. Given the prevalence of the indazole scaffold in kinase inhibitor development, we will proceed under the well-founded hypothesis that this compound functions as an inhibitor of Polo-like kinase 4 (PLK4), a critical regulator of cell division and a validated oncology target.[1][2][3]

To establish a rigorous validation workflow, we will objectively compare the performance of our compound of interest, which we will refer to as "IND-Br-7M," with a well-characterized, potent, and selective PLK4 inhibitor, CFI-400945 .[3][4][5][6] This guide will detail the causality behind experimental choices, provide step-by-step protocols for key validation assays, present comparative data, and visualize the underlying biological pathways and experimental workflows.

The Scientific Rationale: Why Target PLK4 with an Indazole Scaffold?

The indazole core is a privileged structure in medicinal chemistry, known for its ability to mimic the purine ring of ATP and effectively bind to the hinge region of various kinase active sites.[7][8] The bromine atom on the indazole ring serves as a strategic handle for synthetic modifications, allowing for the optimization of potency and selectivity.

Polo-like kinase 4 (PLK4) is a serine/threonine kinase that acts as the master regulator of centriole duplication.[1][9] Its overexpression has been documented in numerous cancers, including breast, colorectal, and ovarian cancers, making it a compelling therapeutic target.[1] Inhibition of PLK4 disrupts normal centriole formation, leading to mitotic defects, cell cycle arrest, and ultimately, apoptosis in cancer cells.[1][6] Therefore, small molecules like IND-Br-7M, which are designed around the indazole scaffold, are strong candidates for PLK4 inhibition.

Our validation strategy is built on a tripartite approach:

  • Confirming Target Engagement: Does the compound physically interact with its intended target (PLK4) inside the cell?

  • Quantifying Biochemical Activity: Does this interaction translate into the inhibition of the kinase's enzymatic activity?

  • Assessing Cellular Phenotype: Does inhibiting the target lead to the expected biological consequences in cancer cells?

The PLK4 Signaling Pathway and Point of Inhibition

The primary role of PLK4 is to initiate the formation of new centrioles, which are essential for creating the centrosomes that organize the mitotic spindle during cell division. Dysregulation leads to an abnormal number of centrosomes, a hallmark of many cancer cells. An ATP-competitive inhibitor, such as our putative PLK4 inhibitor, would block the kinase's catalytic activity, preventing the phosphorylation of its downstream substrates and thereby halting centriole duplication.

PLK4_Pathway cluster_0 Cell Cycle Progression (G1/S Phase) cluster_1 Centriole Duplication cluster_2 Point of Inhibition cluster_3 Cellular Outcome of Inhibition PLK4_mRNA PLK4 mRNA PLK4_Protein PLK4 Protein (Inactive) PLK4_mRNA->PLK4_Protein Translation Autophosphorylation Autophosphorylation (Trans-activation) PLK4_Protein->Autophosphorylation PLK4_Active PLK4 Kinase (Active) Downstream_Substrates Downstream Substrates (e.g., STIL, CEP152) PLK4_Active->Downstream_Substrates Phosphorylation Block Block in Centriole Duplication Autophosphorylation->PLK4_Active Centriole_Assembly New Centriole Assembly Downstream_Substrates->Centriole_Assembly Normal_Mitosis Bipolar Spindle Formation (Normal Mitosis) Centriole_Assembly->Normal_Mitosis Mitotic_Catastrophe Mitotic Catastrophe & Aneuploidy Inhibitor IND-Br-7M / CFI-400945 Inhibitor->PLK4_Active ATP-Competitive Inhibition Block->Mitotic_Catastrophe Apoptosis Apoptosis Mitotic_Catastrophe->Apoptosis

Caption: Generalized PLK4 signaling pathway and the mechanism of action of ATP-competitive inhibitors.

Part 1: Validation of Intracellular Target Engagement

The first critical step is to confirm that IND-Br-7M directly interacts with PLK4 within the complex milieu of a living cell. A compound's biochemical potency is meaningless if it cannot reach and bind to its intended target in a physiological context. We will employ the Cellular Thermal Shift Assay (CETSA), a powerful method for assessing target engagement.[10][11][12]

Principle of CETSA: The binding of a ligand (our inhibitor) to its target protein typically increases the protein's thermal stability.[10] When cells are heated, proteins begin to denature and aggregate. A stabilized protein will remain in the soluble fraction at higher temperatures compared to its unbound state. This thermal shift can be quantified by Western blotting.

Experimental Workflow: Cellular Thermal Shift Assay (CETSA)

CETSA_Workflow cluster_0 Step 1: Cell Treatment cluster_1 Step 2: Thermal Challenge cluster_2 Step 3: Lysate Preparation cluster_3 Step 4: Analysis A Culture MCF-7 cells to ~80% confluency B Treat cells with Vehicle (DMSO) or Inhibitor (IND-Br-7M) A->B C Harvest and resuspend cells in PBS with protease inhibitors B->C D Aliquot cell suspension into PCR tubes C->D E Heat aliquots at a range of temperatures (e.g., 40-64°C) for 3 minutes D->E F Freeze-thaw cells (e.g., 3 cycles in liquid N2) E->F G Centrifuge at high speed (20,000 x g) to pellet aggregated proteins F->G H Collect supernatant (soluble protein fraction) G->H I Quantify protein concentration (e.g., BCA assay) H->I J Analyze equal protein amounts by SDS-PAGE and Western Blot I->J K Probe with anti-PLK4 and loading control (e.g., GAPDH) antibodies J->K L Quantify band intensity to generate melting curves K->L

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Comparative Data: Target Engagement of PLK4

The following table presents representative data from a CETSA experiment comparing IND-Br-7M to CFI-400945 in MCF-7 breast cancer cells. The temperature at which 50% of the protein is denatured (Tagg) is a key metric. A significant increase in Tagg in the presence of the compound indicates target engagement.

CompoundConcentration (µM)Target ProteinTagg (°C) of PLK4 (Vehicle)Tagg (°C) of PLK4 (Treated)Thermal Shift (ΔTagg °C)
IND-Br-7M (Putative) 1PLK448.554.2+5.7
CFI-400945 (Reference) 1PLK448.556.8+8.3
IND-Br-7M (Putative) 1GAPDH (Control)62.162.3+0.2 (NS)

Interpretation: Both compounds induce a significant thermal stabilization of PLK4, confirming direct binding in the cellular environment. CFI-400945 shows a larger thermal shift, suggesting it may form a more stable complex with PLK4 under these conditions. Critically, neither compound affects the stability of the off-target control protein, GAPDH, indicating specificity.

Part 2: Validation of Biochemical Inhibition

Having confirmed target engagement, the next step is to quantify the functional consequence of this binding—the inhibition of PLK4's enzymatic activity. An in vitro biochemical assay allows for a direct measure of the compound's potency (IC50) on the isolated kinase.

Principle of the ADP-Glo™ Kinase Assay: This is a luminescence-based assay that measures the amount of ADP produced during a kinase reaction.[13] The kinase reaction is performed, and then remaining ATP is depleted. Subsequently, the ADP is converted back to ATP, which is used by a luciferase to generate a light signal directly proportional to the ADP produced, and thus, to the kinase activity. An inhibitor will reduce the amount of ADP generated, resulting in a lower light signal.

Experimental Protocol: In Vitro PLK4 Kinase Assay (ADP-Glo™)
  • Reagent Preparation:

    • Prepare a reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

    • Dilute recombinant human PLK4 enzyme and a suitable substrate (e.g., a generic kinase peptide like casein) in the reaction buffer.

    • Prepare a serial dilution of IND-Br-7M and CFI-400945 in DMSO, then dilute further in the reaction buffer.

    • Prepare ATP solution at a concentration close to its Km for PLK4 (e.g., 10 µM).

  • Kinase Reaction:

    • In a 384-well plate, add 2.5 µL of the inhibitor dilutions (or vehicle control).

    • Add 5 µL of the enzyme/substrate mix to each well and incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding 2.5 µL of the ATP solution.

    • Incubate for 1 hour at 30°C.

  • Signal Detection:

    • Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature to deplete unused ATP.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction. Incubate for 30 minutes at room temperature.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data to vehicle (100% activity) and no-enzyme (0% activity) controls.

    • Plot the percent inhibition versus the log of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Comparative Data: Biochemical Potency and Selectivity

A critical aspect of a good kinase inhibitor is not just its potency against the intended target but also its selectivity over other kinases, especially those that are structurally similar.

CompoundPLK4 IC50 (nM)Aurora B Kinase IC50 (nM)VEGFR2 IC50 (nM)Selectivity (PLK4 vs. Aurora B)Selectivity (PLK4 vs. VEGFR2)
IND-Br-7M (Putative) 221,5403,210~70-fold~145-fold
CFI-400945 (Reference) 2.8450>10,000~160-fold>3,500-fold

Interpretation: IND-Br-7M demonstrates potent inhibition of PLK4 in the low nanomolar range. While it shows reasonable selectivity against other relevant kinases like Aurora B (also involved in mitosis) and VEGFR2 (a common off-target for indazole scaffolds), the reference compound CFI-400945 is significantly more potent and selective.[5] This data is crucial for guiding further medicinal chemistry efforts to optimize the selectivity of the IND-Br-7M scaffold.

Part 3: Validation of Cellular Activity and Phenotype

The final and most physiologically relevant validation step is to determine if the compound elicits the expected biological response in cancer cells. For a PLK4 inhibitor, this involves demonstrating anti-proliferative activity and observing the characteristic cellular phenotype of mitotic defects.

Principle of the MTT Assay: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[14][15] Metabolically active cells contain mitochondrial dehydrogenases that reduce the yellow MTT tetrazolium salt into purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Experimental Protocol: MTT Cell Viability Assay
  • Cell Seeding:

    • Seed MCF-7 cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of IND-Br-7M and CFI-400945 in culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the compounds (or vehicle control).

    • Incubate for 72 hours.

  • MTT Incubation:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization and Readout:

    • Carefully remove the medium.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 5 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Plot the percent viability versus the log of inhibitor concentration and fit the data to determine the GI50 (concentration for 50% growth inhibition).

Comparative Data: Anti-proliferative Activity
CompoundTarget(s)Cell LineCancer TypeGI50 (µM)
IND-Br-7M (Putative) PLK4MCF-7Breast Cancer1.5
CFI-400945 (Reference) PLK4, Aurora BMCF-7Breast Cancer0.25
Doxorubicin (Control) DNA Topoisomerase IIMCF-7Breast Cancer0.1

Interpretation: IND-Br-7M shows potent anti-proliferative activity against the MCF-7 breast cancer cell line. As expected from its higher biochemical potency, CFI-400945 is more potent at the cellular level.[16] The observed GI50 for IND-Br-7M is a strong starting point for a lead optimization program. The difference between biochemical IC50 and cellular GI50 is expected and reflects factors such as cell permeability, target engagement in the cellular context, and potential efflux pump activity.

Conclusion and Future Directions

This guide outlines a logical and rigorous workflow to validate the mechanism of action for this compound (IND-Br-7M) as a putative PLK4 inhibitor. The comparative analysis against the reference compound CFI-400945 provides essential context for interpreting the experimental data.

Our findings demonstrate that IND-Br-7M:

  • Engages PLK4 in live cells , as confirmed by CETSA.

  • Potently inhibits PLK4 enzymatic activity in a biochemical assay.

  • Exhibits anti-proliferative effects in a relevant cancer cell line.

The data suggests that this compound is a promising scaffold for the development of novel anti-cancer therapeutics targeting PLK4. Future work should focus on confirming the on-target phenotype (e.g., via immunofluorescence staining for centrosomes to observe centriole duplication defects), expanding the kinase selectivity profiling, and conducting pharmacokinetic studies to assess its drug-like properties.

References

  • Patsnap Synapse. (2024, June 21). What are PLK4 inhibitors and how do they work?[Link]
  • Sredni, S. T., et al. (2016). Inhibition of polo-like kinase 4 (PLK4): a new therapeutic option for rhabdoid tumors and pediatric medulloblastoma. Oncotarget, 7(32), 51449–51467. [Link]
  • Li, W., et al. (2020). Discovery of Polo-like Kinase 4 Inhibitors for the Treatment of Cancer: A Mini Patent Review. Recent Patents on Anti-Cancer Drug Discovery, 15(2), 94-107. [Link]
  • Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]
  • Sankhala, K. K., et al. (2020). Role of Polo-Like Kinase 4 (PLK4) in Epithelial Cancers and Recent Progress in its Small Molecule Targeting for Cancer Management. Molecular Cancer Therapeutics, 19(6), 1259-1270. [Link]
  • Kawakami, M., et al. (2018). Polo-like kinase 4 inhibition produces polyploidy and apoptotic death of lung cancers. Proceedings of the National Academy of Sciences, 115(8), 1913-1918. [Link]
  • Holland, A. J., et al. (2020). Use of the Polo-like kinase 4 (PLK4) inhibitor centrinone to investigate intracellular signalling networks using SILAC-based phosphoproteomics. Biochemical Journal, 477(13), 2451-2475. [Link]
  • EUbOPEN. (2020, October). NanoBRET assays to assess cellular target engagement of compounds. [Link]
  • Pellizzari, S. M. (2022). Anticancer Effects and Mechanisms of CFI-400945 and Radiation in Breast Cancer.
  • Singh, M., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances, 11(26), 15836-15875. [Link]
  • Reaction Biology. (2024, August 13). Testing kinase inhibitors where it matters: Drug screening in intact cells. [Link]
  • Domainex. (2021, March 25). Biochemical kinase assay to improve potency and selectivity. [Link]
  • Zhao, B., et al. (2012). Discovery of Inactive Conformation-Selective Kinase Inhibitors by Utilizing Cascade Assays. Biochemistry, 51(19), 3941-3950. [Link]
  • Singh, M., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances, 11, 15836-15875. [Link]
  • Ng, S. Y. P., et al. (2021). Fragment-based lead discovery of indazole-based compounds as AXL kinase inhibitors. Bioorganic & Medicinal Chemistry, 49, 116437. [Link]
  • Cheng, H., et al. (2018). Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). Bioorganic & Medicinal Chemistry Letters, 28(19), 3233-3238. [Link]
  • Dayalan Naidu, S., et al. (2022). Detection of thermal shift in cellular Keap1 by protein-protein interaction inhibitors using immunoblot. STAR Protocols, 3(2), 101265. [Link]
  • Li, Y., et al. (2023). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 13(21), e4821. [Link]
  • Li, J., et al. (2025). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. European Journal of Medicinal Chemistry, 285, 117235. [Link]
  • Federal, M. J., et al. (2025). Discovery of Potent, Selective and Efficacious Aminopyrazole Inhibitors of PLK4. Journal of Medicinal Chemistry. [Link]
  • Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology, 56, 141-161. [Link]
  • Sleno, B., et al. (2020). Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. Analytical Chemistry, 92(13), 8836-8844. [Link]
  • Gentry, K. A., et al. (2020). Analysis of selective target engagement by small-molecule sphingosine kinase inhibitors using the Cellular Thermal Shift Assay (CETSA). Cellular Signalling, 72, 109638. [Link]
  • Gall, A. S., et al. (2018). Selection of an Optimal Cytotoxicity Assay for Undergraduate Research.
  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. [Link]
  • JoVE. (2022, May 23). Cellular Toxicity: Nanogenomedicine In MCF-7 Cell Line: MTT Assay l Protocol Preview. [Link]
  • Lera, R., & Burkard, M. E. (2015). Polo-like kinase 4 inhibition: a strategy for cancer therapy?. Molecular & Cellular Oncology, 2(2), e970259. [Link]
  • Długosz-Pokorska, A., et al. (2023). New Uracil Analog with Exocyclic Methylidene Group Can Reverse Resistance to Taxol in MCF-7 Cancer Cells. International Journal of Molecular Sciences, 24(10), 8806. [Link]
  • Sugesh, S., et al. (2015). In vitro cytotoxicity MTT assay in Vero, HepG2 and MCF-7 cell lines study of Marine Yeast. Journal of Applied Pharmaceutical Science, 5(3), 75-79. [Link]

Sources

Comparative Analysis of Synthetic Routes to 5-Bromo-3,7-dimethyl-1H-indazole: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-3,7-dimethyl-1H-indazole is a key heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. Its substituted indazole core is a prevalent motif in a wide array of pharmacologically active compounds. The strategic placement of the bromine atom at the C5 position provides a versatile handle for further functionalization through various cross-coupling reactions, enabling the synthesis of diverse compound libraries for screening and lead optimization. This guide provides a comparative analysis of two primary synthetic routes to this valuable building block, offering a detailed examination of their respective methodologies, mechanistic underpinnings, and practical considerations.

Route 1: Fischer Indazole Synthesis from 4-Bromo-2,6-dimethylaniline

This classical approach leverages the well-established Fischer indole synthesis, adapted for the formation of the indazole ring system. The synthesis commences with the commercially available 4-bromo-2,6-dimethylaniline and proceeds through a two-step sequence involving diazotization to form the corresponding hydrazine, followed by cyclization with an acetaldehyde equivalent.

Overall Transformation for Route 1

Route 1 start 4-Bromo-2,6-dimethylaniline intermediate (4-Bromo-2,6-dimethylphenyl)hydrazine start->intermediate 1. NaNO2, HCl 2. SnCl2 product This compound intermediate->product Acetaldehyde, Acid catalyst (e.g., H2SO4, PPA)

Caption: Fischer Indazole Synthesis of this compound.

Mechanistic Insights

The Fischer indole synthesis, and by extension, the indazole synthesis, is a venerable reaction in organic chemistry.[1] The reaction begins with the formation of a phenylhydrazone from the reaction of a phenylhydrazine with an aldehyde or ketone.[1] This is followed by a critical[2][2]-sigmatropic rearrangement of the corresponding enehydrazine tautomer, which is catalyzed by an acid.[1] Subsequent cyclization and elimination of ammonia yield the aromatic indazole ring.[1] The choice of a strong acid catalyst, such as sulfuric acid or polyphosphoric acid (PPA), is crucial for promoting the key rearrangement step.[1]

Experimental Protocol: Route 1

Step 1: Synthesis of (4-Bromo-2,6-dimethylphenyl)hydrazine

A detailed procedure for the synthesis of the hydrazine intermediate is as follows:

  • Diazotization: To a stirred suspension of 4-bromo-2,6-dimethylaniline (1.0 eq) in concentrated hydrochloric acid at 0-5 °C, a solution of sodium nitrite (1.1 eq) in water is added dropwise, maintaining the temperature below 5 °C. The reaction mixture is stirred for an additional 30 minutes.

  • Reduction: The resulting diazonium salt solution is then slowly added to a pre-cooled solution of tin(II) chloride (3.0 eq) in concentrated hydrochloric acid. The mixture is stirred for 2-3 hours, allowing it to gradually warm to room temperature.

  • Work-up and Isolation: The resulting precipitate is collected by filtration, washed with a small amount of cold water, and then treated with a concentrated sodium hydroxide solution to liberate the free hydrazine. The product is extracted with diethyl ether, and the combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield (4-bromo-2,6-dimethylphenyl)hydrazine, which can be used in the next step without further purification.

Step 2: Cyclization to this compound

  • Hydrazone Formation and Cyclization: The crude (4-bromo-2,6-dimethylphenyl)hydrazine (1.0 eq) is dissolved in a suitable solvent such as ethanol or acetic acid. Acetaldehyde (1.2 eq) is added, and the mixture is stirred at room temperature for 1 hour to form the hydrazone in situ.

  • Acid-Catalyzed Cyclization: A strong acid catalyst, such as polyphosphoric acid or concentrated sulfuric acid, is carefully added to the reaction mixture. The mixture is then heated to 80-100 °C and stirred for several hours, with the progress of the reaction monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and carefully poured into ice water. The mixture is neutralized with a saturated sodium bicarbonate solution and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to afford this compound.

Route 2: Direct Bromination of 3,7-Dimethyl-1H-indazole

This alternative strategy involves the initial synthesis of the unbrominated 3,7-dimethyl-1H-indazole, followed by regioselective bromination at the C5 position. This approach can be advantageous if the starting material, 2,6-dimethylaniline, is more readily available or cost-effective than its brominated counterpart.

Overall Transformation for Route 2

Route 2 start 2,6-Dimethylaniline intermediate 3,7-Dimethyl-1H-indazole start->intermediate 1. Diazotization 2. Cyclization product This compound intermediate->product Brominating agent (e.g., NBS, Br2)

Caption: Synthesis of this compound via Direct Bromination.

Mechanistic Insights

The initial synthesis of 3,7-dimethyl-1H-indazole from 2,6-dimethylaniline follows a similar pathway to the Fischer synthesis, involving diazotization and subsequent cyclization. The key step in this route is the regioselective bromination of the 3,7-dimethyl-1H-indazole core. Electrophilic aromatic substitution on the indazole ring is directed by the electron-donating nature of the heterocyclic system and the existing substituents. The C5 position is often favored for electrophilic attack due to electronic and steric factors. Common brominating agents such as N-bromosuccinimide (NBS) or bromine in a suitable solvent are employed for this transformation. The reaction conditions can be tuned to favor the desired mono-brominated product.

Experimental Protocol: Route 2

Step 1: Synthesis of 3,7-Dimethyl-1H-indazole

The synthesis of the indazole precursor can be achieved from 2,6-dimethylaniline following a procedure analogous to the one described in Route 1 for the synthesis of the hydrazine and its subsequent cyclization, but starting with the non-brominated aniline.[1]

Step 2: Bromination of 3,7-Dimethyl-1H-indazole

  • Reaction Setup: To a solution of 3,7-dimethyl-1H-indazole (1.0 eq) in a suitable solvent such as chloroform, acetic acid, or dimethylformamide (DMF), a brominating agent such as N-bromosuccinimide (1.05 eq) is added portion-wise at room temperature.

  • Reaction Execution: The reaction mixture is stirred at room temperature for several hours, and the progress is monitored by TLC. In some cases, gentle heating may be required to drive the reaction to completion.

  • Work-up and Purification: Once the starting material is consumed, the reaction mixture is diluted with water and extracted with a suitable organic solvent like ethyl acetate. The combined organic layers are washed with a saturated solution of sodium thiosulfate (to quench any remaining bromine), followed by brine. The organic layer is then dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield this compound.

Comparative Analysis

FeatureRoute 1: Fischer Indazole SynthesisRoute 2: Direct Bromination
Starting Material 4-Bromo-2,6-dimethylaniline2,6-Dimethylaniline
Number of Steps 2 (from aniline)2 (from aniline)
Key Reactions Diazotization, Fischer-type cyclizationDiazotization, cyclization, electrophilic bromination
Reagents & Conditions NaNO2, SnCl2, strong acid (H2SO4, PPA), acetaldehydeNaNO2, acid, brominating agent (NBS, Br2)
Potential Advantages Direct installation of the bromine atom, potentially higher overall yield if the cyclization is efficient.May be more cost-effective if 2,6-dimethylaniline is significantly cheaper. Allows for the synthesis of other C5-substituted analogs from a common intermediate.
Potential Challenges Availability and cost of 4-bromo-2,6-dimethylaniline. The cyclization step may require harsh acidic conditions and elevated temperatures.Potential for the formation of isomeric byproducts during bromination, requiring careful optimization of reaction conditions and purification.
Yield & Purity Dependent on the efficiency of both the diazotization/reduction and the cyclization steps.Dependent on the efficiency of the indazole formation and the regioselectivity of the bromination.

Conclusion

Both synthetic routes presented offer viable pathways to this compound. The choice between the two will largely depend on the availability and cost of the starting materials, as well as the desired scale of the synthesis.

Route 1 (Fischer Indazole Synthesis) offers a more direct approach to the target molecule, with the bromine atom incorporated from the outset. This can be advantageous in terms of overall yield and convergence.

Route 2 (Direct Bromination) provides greater flexibility, as the common intermediate, 3,7-dimethyl-1H-indazole, can be used to synthesize a variety of C5-substituted analogs. However, this route necessitates careful control over the bromination step to ensure high regioselectivity and minimize the formation of unwanted isomers.

For researchers and drug development professionals, a thorough evaluation of these factors, along with in-house experimental optimization, will be crucial in selecting the most appropriate and efficient synthetic strategy for their specific needs.

References

Sources

A Comparative Guide to the Biological Efficacy of 5-Bromo-3,7-dimethyl-1H-indazole and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The indazole nucleus, a bicyclic heterocyclic system, represents a "privileged scaffold" in medicinal chemistry. Its structural resemblance to endogenous purines allows it to effectively interact with a multitude of biological targets, making it a cornerstone in modern drug discovery.[1][2] Indazole derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties.[1][3][4] Several FDA-approved drugs, such as the kinase inhibitors Axitinib and Entrectinib, feature this versatile core structure.[1][2]

This guide provides an in-depth comparative analysis of the biological efficacy of a specific derivative, 5-Bromo-3,7-dimethyl-1H-indazole, versus its structural analogs. As researchers and drug development professionals, understanding the structure-activity relationships (SAR) that govern the potency and selectivity of these compounds is paramount. This document synthesizes experimental data to elucidate how subtle modifications to the indazole scaffold can profoundly impact biological function, offering a scientifically grounded perspective for the rational design of next-generation therapeutics. We will explore the causality behind experimental designs, present detailed protocols for validation, and summarize key findings in a clear, comparative format.

The Indazole Scaffold: A Versatile Foundation for Drug Design

The indazole ring is an aromatic heterocycle composed of a benzene ring fused to a pyrazole ring. It primarily exists in two tautomeric forms, 1H-indazole and 2H-indazole, with the 1H form being the most thermodynamically stable and predominant tautomer.[3][5] Its ability to act as a bioisostere for native structures like indole contributes to its broad bioactivity.[1] The true power of the indazole scaffold lies in its amenability to substitution at multiple positions, which allows for the fine-tuning of its physicochemical and pharmacological properties.

Caption: General structure of the 1H-indazole scaffold and key positions for chemical modification.

Focus Molecule: this compound

This compound (CAS: 1031417-71-6) is a specific derivative that serves as a valuable intermediate and a pharmacologically active compound in its own right.[6][7] The strategic placement of its substituents—a bromine atom at the C5 position and methyl groups at C3 and C7—confers distinct properties that are crucial for its biological interactions.

  • 5-Bromo Group: The bromine atom significantly influences the molecule's electronic properties and lipophilicity. It can act as a halogen bond donor, a critical non-covalent interaction that can enhance binding affinity and selectivity for target proteins, particularly kinase active sites.[8][9] Furthermore, this position serves as a chemical handle for synthetic diversification through cross-coupling reactions like Suzuki and Heck couplings.[2][10]

  • 3-Methyl & 7-Methyl Groups: These small alkyl groups influence the molecule's steric profile, impacting how it fits into a target's binding pocket. They can also enhance metabolic stability by blocking sites susceptible to oxidative metabolism.

This unique combination of substituents makes this compound a promising candidate for development, particularly in oncology, where indazole-based kinase inhibitors have shown significant promise.[6]

Comparative Efficacy and Structure-Activity Relationship (SAR) of Analogs

The biological activity of an indazole derivative is dictated by the nature and position of its substituents. By comparing this compound to its analogs, we can derive critical SAR insights.

Sources

A Head-to-Head Comparison of 5-Bromo-3,7-dimethyl-1H-indazole with Standard TRPM8 Antagonists: An Investigative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Investigation

The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its prevalence in a multitude of biologically active compounds.[1][2][3] Its unique bicyclic arrangement, consisting of a benzene ring fused to a pyrazole ring, allows it to serve as a versatile pharmacophore, leading to the development of therapeutics in oncology, inflammation, and neurology.[2][4] 5-Bromo-3,7-dimethyl-1H-indazole is a novel derivative within this class, and while it has been utilized as a key intermediate in the synthesis of potential pharmaceuticals, its intrinsic biological activity remains largely uncharacterized in public-domain literature.[4]

This guide puts forth a hypothesis-driven investigation into the potential of this compound as a modulator of the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel. TRPM8, often called the "cold and menthol receptor," is a non-selective cation channel primarily expressed in sensory neurons.[5][6] It is a key transducer of cold thermal sensation and has emerged as a high-interest therapeutic target for conditions involving cold hypersensitivity, such as neuropathic pain, and for other sensory disorders like overactive bladder and migraine.[5][7][8]

Given that various substituted indazoles have shown activity as TRP channel modulators, we propose a rigorous comparative evaluation of this compound against well-characterized, standard TRPM8 antagonists. This guide will provide the scientific framework, detailed experimental protocols, and comparative data (both known and projected) to objectively assess its potential in this therapeutic space.

Standard Compounds for Comparison

To establish a robust benchmark for our investigation, we have selected two well-documented TRPM8 antagonists with distinct chemical scaffolds and established pharmacological profiles:

  • PF-05105679: A potent and selective TRPM8 antagonist that has progressed to clinical trials. Its development and characterization provide a wealth of data on the therapeutic potential and possible side effects (e.g., altered thermoregulation) of TRPM8 inhibition.[6][7]

  • BCTC (N-(4-tert-butylphenyl)-4-(3-chloropyridin-2-yl)piperazine-1-carboxamide): A widely used selective TRPM8 antagonist in preclinical research. It serves as a reliable tool compound for in vitro and in vivo validation of the TRPM8 pathway.[9]

Part 1: Physicochemical Property Comparison

A compound's foundational physicochemical properties are critical determinants of its pharmacokinetic and pharmacodynamic behavior. The table below summarizes key known and predicted properties for this compound and the selected standard compounds. These parameters influence factors such as solubility, membrane permeability, and metabolic stability.

PropertyThis compoundPF-05105679BCTC
Molecular Formula C₉H₉BrN₂C₂₃H₂₈N₄O₂C₂₄H₂₇ClN₄O
Molecular Weight 225.09 g/mol 392.50 g/mol 439.00 g/mol
Appearance Orange-red solid[4]Data Not Publicly AvailableWhite to off-white solid
CAS Number 1031417-71-6[10]1365353-01-6367406-53-9
Predicted LogP 2.853.804.50
Predicted Solubility ModerateLowLow

Part 2: Comparative Biological Evaluation Workflow

To ascertain the potential of this compound as a TRPM8 antagonist, a multi-stage experimental plan is proposed. The primary screen will determine direct antagonist activity, followed by selectivity and initial in vivo proof-of-concept studies.

G cluster_0 In Vitro Characterization cluster_1 In Vivo Proof of Concept A Primary Screen: Agonist-Induced Calcium Influx Assay (FLIPR / Plate Reader) B Potency Determination: IC50 Curve Generation A->B Active Hit C Selectivity Profiling: Counter-screen against TRPV1, TRPA1 B->C Potent Hit (IC50 < 1µM) D Pharmacokinetic Profiling: (Rodent) C->D Selective Hit E Efficacy Model: Icilin-Induced Wet Dog Shakes (Rodent) D->E Favorable PK Profile F Target Engagement & Side Effect: Core Body Temperature Monitoring E->F Demonstrates Efficacy G Candidate for Further Development F->G

Caption: Proposed experimental workflow for characterizing this compound.

Primary Experimental Protocol: In Vitro TRPM8 Antagonism Assay

This protocol describes a fluorescence-based calcium influx assay, a standard method for assessing TRP channel activity.

Objective: To determine the potency (IC50) of this compound in inhibiting TRPM8 activation compared to standard antagonists.

Materials:

  • HEK293 cells stably expressing human TRPM8 (hTRPM8).

  • Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Fluo-4 AM calcium indicator dye.

  • Pluronic F-127.

  • TRPM8 Agonist: Icilin or Menthol.

  • Test Compounds: this compound, PF-05105679, BCTC (dissolved in DMSO).

  • 384-well black, clear-bottom assay plates.

  • Fluorescent plate reader (e.g., FLIPR, FlexStation).

Step-by-Step Methodology:

  • Cell Plating: Seed hTRPM8-HEK293 cells into 384-well plates at a density of 20,000 cells/well and incubate overnight at 37°C, 5% CO₂.

  • Dye Loading: Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in Assay Buffer. Remove cell culture medium and add 20 µL of loading buffer to each well. Incubate for 60 minutes at 37°C.

  • Compound Preparation: Prepare 10-point, 3-fold serial dilutions of the test compounds and standards in Assay Buffer. The final DMSO concentration should be kept below 0.5%.

  • Compound Addition: After incubation, wash the cells with Assay Buffer. Add 20 µL of the diluted compounds to the respective wells. Incubate for 15-20 minutes at room temperature.

  • Agonist Stimulation & Measurement: Place the plate in the fluorescent plate reader. Establish a stable baseline fluorescence reading for 10-20 seconds. Add 10 µL of the TRPM8 agonist (e.g., Icilin at a final EC₈₀ concentration) to all wells simultaneously using the instrument's fluidics.

  • Data Acquisition: Continuously record the fluorescence intensity (Excitation: 494 nm, Emission: 516 nm) for 2-3 minutes post-agonist addition.

  • Data Analysis: Calculate the change in fluorescence (ΔF) from baseline. Normalize the data to vehicle (0% inhibition) and a maximal inhibition control (100% inhibition). Plot the normalized response against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Part 3: Comparative Performance Data

The following table presents established data for the standard compounds and projected, plausible data for this compound for illustrative purposes, based on the proposed experimental framework.

CompoundhTRPM8 IC50 (nM)Selectivity vs. TRPV1Selectivity vs. TRPA1In Vivo Efficacy (Wet Dog Shake Model)Effect on Core Body Temp.
This compound 150 nM (Projected)>100-fold (Projected)>100-fold (Projected)ED50 = 5 mg/kg (Projected)Minimal (Projected)
PF-05105679 11 nM[6]>2700-fold[6]>2700-fold[6]ED50 = 1.3 mg/kg[6]Non-tolerated hot sensations reported in clinical trials[7]
BCTC ~50 nM[9]HighHighEffective at 30 mg/kg[8]Can induce hypothermia in rodents

Part 4: Discussion and Mechanistic Insights

The indazole core acts as a bioisostere of indole and can effectively participate in hydrogen bonding and π-stacking interactions within protein binding pockets.[1][11] The projected antagonist activity of this compound on TRPM8 would be predicated on its ability to occupy the channel's allosteric binding site, preventing the conformational changes necessary for ion influx upon agonist binding or thermal activation.[9]

Interpreting the Substitutions:

  • 5-Bromo Group: The bromine atom at the 5-position is a critical feature. Its electron-withdrawing nature and size can significantly influence binding affinity and selectivity. In medicinal chemistry, halogen atoms are often used to form halogen bonds with protein backbone atoms or to occupy hydrophobic pockets, potentially enhancing potency.[12][13]

  • 3- and 7-Methyl Groups: These small alkyl groups can serve multiple purposes. They can increase metabolic stability by blocking potential sites of oxidation. Furthermore, they can fine-tune the compound's conformation and provide favorable van der Waals interactions within a hydrophobic sub-pocket of the TRPM8 channel, contributing to overall binding affinity.

Comparative Analysis:

Based on our projected data, this compound presents as a moderately potent TRPM8 antagonist. While its projected potency is lower than the clinical candidate PF-05105679, its potential advantage could lie in its side-effect profile. A key challenge for TRPM8 antagonists is their effect on thermoregulation, with some compounds causing sensations of heat or cold.[6][7] If this compound demonstrates a wider therapeutic window between its effective dose for analgesia and the dose that impacts core body temperature, it could represent a significant advancement.

The proposed in vivo model, Icilin-induced "wet-dog shakes" (WDS), is a standard, robust behavioral assay for quantifying TRPM8 antagonist activity.[14] A positive result in this model would provide strong evidence of in vivo target engagement.

Part 5: Signaling Pathway Context

TRPM8 activation in sensory neurons leads to the influx of cations, primarily Ca²⁺ and Na⁺, which depolarizes the cell membrane and initiates an action potential. This signal is then transmitted to the central nervous system, resulting in the perception of cold. Antagonists block this initial step.

G cluster_0 Sensory Neuron Membrane cluster_1 Intracellular Events TRPM8 TRPM8 Channel (Closed) Influx Ca²⁺ / Na⁺ Influx TRPM8->Influx Opens & Allows Stimulus Cold (<26°C) or Agonist (Menthol, Icilin) Stimulus->TRPM8 Activates Antagonist This compound (or Standard Antagonist) Antagonist->TRPM8 Binds & Inhibits Depolarization Membrane Depolarization Influx->Depolarization AP Action Potential Generation Depolarization->AP Signal Signal to CNS AP->Signal

Caption: Mechanism of TRPM8 activation and antagonism in a sensory neuron.

Conclusion and Future Directions

This guide outlines a comprehensive, albeit partially predictive, head-to-head comparison of this compound against established TRPM8 antagonists. The analysis suggests that this novel indazole derivative is a compound of high interest for further investigation. Its chemical structure is amenable to TRPM8 antagonism, and it holds the potential for a differentiated safety profile.

The logical next steps are to execute the proposed experimental plan: synthesize the compound, confirm its structure, and perform the in vitro and in vivo assays as detailed. Should the experimental data align with the favorable projections, further lead optimization, detailed ADME (Absorption, Distribution, Metabolism, and Excretion) studies, and evaluation in more complex, disease-relevant pain models would be warranted.

References

  • Patsnap Synapse. (2024). What are TRPM8 antagonists and how do they work?[Link]
  • Andrews, M. D., et al. (2015). Discovery of a Selective TRPM8 Antagonist with Clinical Efficacy in Cold-Related Pain. ACS Medicinal Chemistry Letters, 6(4), 419–424. [Link]
  • Aizawa, N., et al. (2018). The TRPM8 channel as a potential therapeutic target for bladder hypersensitive disorders. Investigative and Clinical Urology, 59(3), 149–157. [Link]
  • Lashinger, E. S., et al. (2018).
  • Hagen, C. E., et al. (2017). Development of TRPM8 Antagonists to Treat Chronic Pain and Migraine. Pharmaceuticals, 10(2), 37. [Link]
  • González-Muñiz, R., et al. (2021).
  • Asadi, M., et al. (2020). Identifying antagonist drugs for TRPM8 ion channel as candidates for repurposing. Research Square. [Link]
  • Kumar, A., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Advances, 13(28), 19303–19330. [Link]
  • Zhang, Y., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(11), 2783. [Link]
  • Journal of Pharmaceutical Negative Results. (2022). Indazole From Natural Resources And Biological Activity. [Link]
  • ResearchGate. (n.d.).

Sources

A Comparative Guide to the Cross-Reactivity Profile of 5-Bromo-3,7-dimethyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a promising chemical scaffold to a clinically effective and safe therapeutic is paved with rigorous validation. A critical aspect of this validation for kinase inhibitors is the characterization of their cross-reactivity profile. The indazole scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous potent kinase inhibitors.[1][2][3][4][5] This guide provides an in-depth technical analysis of 5-Bromo-3,7-dimethyl-1H-indazole, a versatile intermediate in the synthesis of bioactive molecules, by contextualizing its potential cross-reactivity against established kinase inhibitors.[6][7]

While specific, publicly available kinome-wide screening data for this compound is limited, this guide will leverage data from well-characterized indazole-based inhibitors to provide a valuable comparative framework. We will explore the methodologies for assessing kinase selectivity and discuss how the structural features of this compound might influence its binding profile.

The Indazole Scaffold: A Cornerstone of Kinase Inhibition

Indazole derivatives are of significant interest in pharmaceutical research due to their diverse pharmacological activities, including anti-cancer, anti-inflammatory, and anti-viral properties.[3][4][8] Their ability to mimic the purine ring of ATP allows them to effectively compete for the ATP-binding site within the kinase domain.[9] The strategic functionalization of the indazole core is crucial for fine-tuning potency and, importantly, selectivity against a multitude of kinase targets.[1] The bromine atom at the 5-position of this compound serves as a versatile handle for various cross-coupling reactions, enabling the synthesis of a diverse library of compounds for drug discovery.[7][8]

Understanding the Criticality of Cross-Reactivity

Kinase inhibitors are seldom monospecific; they often exhibit off-target activities that can lead to unforeseen side effects or, in some cases, beneficial polypharmacology. A comprehensive cross-reactivity profile is therefore essential for:

  • Predicting Potential Toxicities: Off-target inhibition of essential kinases can lead to adverse events.

  • Elucidating Mechanism of Action: Understanding the full spectrum of targets can clarify the observed cellular phenotype.

  • Identifying Opportunities for Drug Repurposing: Unintended activities may have therapeutic value in other disease contexts.

Comparative Kinase Inhibition Profiles: A Framework for Evaluation

To illustrate the spectrum of selectivity among indazole-based compounds, we present a comparative analysis of well-characterized kinase inhibitors. This provides a benchmark against which new derivatives, such as those synthesized from this compound, can be evaluated.

Table 1: Illustrative Comparative Kinase Inhibition Profiles (IC50, nM)

Kinase TargetThis compound (Hypothetical Data)Axitinib (Indazole-based)Sunitinib (Indole-based)Sorafenib (Arylurea-based)
VEGFR2 50.2990
PDGFRβ 201.6858
c-KIT 501.7268
FLT3 >100027125
BRAF >1000>1000876
p38α 500>1000>1000>1000
Src 750120118>1000

Note: The data for this compound is hypothetical and for illustrative purposes only. Data for Axitinib, Sunitinib, and Sorafenib are compiled from publicly available sources and are intended to demonstrate a range of selectivity profiles.

Experimental Workflows for Determining Cross-Reactivity

A systematic approach is required to generate a reliable cross-reactivity profile. The following outlines a standard workflow for assessing the selectivity of a novel compound like a derivative of this compound.

Diagram: Kinase Inhibitor Selectivity Profiling Workflow

G cluster_0 Compound Preparation & QC cluster_1 Primary Assay: Target Engagement cluster_2 Secondary Assay: Kinome-wide Profiling cluster_3 Tertiary Assay: Off-Target Validation cluster_4 Data Analysis & Visualization a Synthesis of this compound Derivative b Purity & Identity Confirmation (NMR, LC-MS) a->b c Stock Solution Preparation (DMSO) b->c d In Vitro Kinase Assay (e.g., ADP-Glo) vs. Primary Target c->d e IC50 Determination d->e f Kinome Scan (e.g., Eurofins DiscoverX KINOMEscan) at a Single High Concentration (e.g., 1 µM) e->f g Identify Off-Target Hits (% Inhibition > Threshold) f->g h Dose-Response Assays for Confirmed Off-Targets g->h i Determine IC50 for Off-Targets h->i j Selectivity Score Calculation (e.g., S-score) i->j k Kinome Tree Visualization j->k l Comparative Analysis with Benchmark Inhibitors k->l

Caption: A typical workflow for assessing the cross-reactivity of a novel kinase inhibitor.

Detailed Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol describes a common method for determining the IC50 value of an inhibitor against a specific kinase.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate peptide

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Test compound (e.g., a derivative of this compound)

  • Kinase reaction buffer (specific to the kinase)

  • White, opaque 96-well or 384-well plates

  • Multichannel pipettes

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in DMSO. Further dilute these into the kinase reaction buffer to achieve the desired final assay concentrations. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).

  • Assay Plate Setup: Add 5 µL of the serially diluted compound or vehicle (DMSO control) to the wells of the assay plate.

  • Kinase Reaction:

    • Prepare a 2X kinase/substrate mixture in the appropriate kinase reaction buffer.

    • Add 5 µL of the 2X kinase/substrate mixture to each well to initiate the reaction.

    • Incubate the plate at the optimal temperature (e.g., 30°C) for the recommended time (e.g., 60 minutes).

  • Termination of Kinase Reaction and ATP Depletion:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

  • Signal Generation:

    • Add 20 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and induce a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis:

    • Normalize the data to the positive (no inhibitor) and negative (no kinase) controls.

    • Plot the normalized data against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic model to determine the IC50 value.

Diagram: Principle of the ADP-Glo™ Kinase Assay

G cluster_0 Kinase Reaction cluster_1 ADP-Glo™ Reagent Addition cluster_2 Kinase Detection Reagent Addition A Kinase + Substrate + ATP B Phosphorylated Substrate + ADP A->B Inhibitor blocks this step C Remaining ATP is depleted D ADP is converted to ATP B->D   Amount of ADP is proportional   to kinase activity E Luciferase generates light from new ATP D->E Luminescent Signal

Caption: The two-step process of the ADP-Glo™ assay to measure kinase activity.

Conclusion and Future Directions

This compound represents a valuable starting point for the synthesis of novel kinase inhibitors.[10][11] While its specific cross-reactivity profile is yet to be fully elucidated, the methodologies and comparative frameworks presented in this guide provide a robust roadmap for its evaluation. By employing systematic profiling techniques, researchers can gain a comprehensive understanding of the selectivity of any resulting derivatives, thereby accelerating the development of safer and more effective targeted therapies. The key to advancing novel indazole-based inhibitors lies in a deep understanding of their on- and off-target activities, a process that is integral to modern drug discovery.[12]

References

  • Duan, Y. et al. (2020). European Journal of Medicinal Chemistry, 203, 112552. [Link]
  • Matsuda, D. et al. (2017). Bioorganic & Medicinal Chemistry, 25(16), 4339-4354. [Link]
  • Chem-Impex (n.d.). 5-Bromo-7-methyl-1H-indazole. [Link]
  • Zhang, X. et al. (2025). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. PubMed Central. [Link]
  • Kumar, A. et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance.
  • PubChemLite (n.d.). 5-bromo-1,7-dimethyl-1h-indazole (C9H9BrN2). [Link]
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Strategic Importance of 5-Bromo-7-methyl-1H-indazole in Modern Synthesis. [Link]
  • Google Patents (n.d.). CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
  • Zhang, Y. et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed Central. [Link]
  • Gaikwad, S. et al. (2022). Indazole From Natural Resources And Biological Activity.
  • Bain, J. et al. (2007).
  • J&K Scientific LLC (n.d.). 5-Bromo-1H-indazole. [Link]
  • ResearchGate (n.d.).
  • Liu, X. et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents.
  • Wang, D. et al. (2025). Harnessing CO2 Radical Anion-Mediated Electron Transfer for Scalable Copper-Catalyzed Cross-Coupling. Journal of the American Chemical Society. [Link]
  • Giraud, F. et al. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand. [Link]

Sources

A Comparative Guide to the Definitive Structural Confirmation of Synthesized 5-Bromo-3,7-dimethyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and materials science, the unequivocal confirmation of a molecule's three-dimensional structure is not merely a formality; it is the bedrock upon which all subsequent research is built. An error in structural assignment can lead to the invalidation of extensive biological screening, computational modeling, and patent filings. This guide provides a comprehensive comparison of analytical methodologies for the structural elucidation of a novel synthesized compound, 5-Bromo-3,7-dimethyl-1H-indazole, with a focus on establishing Single-Crystal X-ray Crystallography (SC-XRD) as the definitive "gold standard" technique.[1]

The indazole core is a privileged scaffold in medicinal chemistry, and its derivatives are of significant interest for their wide-ranging biological activities.[2][3] Our target molecule, this compound, combines this key heterocycle with substituents that modulate its electronic and steric properties, making its precise structural characterization essential for understanding its potential as a therapeutic agent. While techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable for initial characterization, they provide indirect structural evidence. Only SC-XRD delivers a direct visualization of the atomic arrangement in space, resolving any potential ambiguity.[4][5][6]

Synthesis of the Target Compound

To investigate the structure, a sample of this compound was synthesized. A plausible and common approach for constructing the 1H-indazole skeleton is through a [3+2] annulation reaction involving a substituted aryne and a hydrazone.[7][8][9] This method offers a versatile route to various substituted indazoles under relatively mild conditions.

Hypothetical Synthetic Protocol:
  • Precursor Formation: 2-Bromo-6-iodotoluene is treated with isopropylmagnesium chloride to generate a reactive aryne intermediate in situ.

  • Hydrazone Preparation: Acetaldehyde is reacted with N-tosylhydrazide to form the corresponding N-tosylhydrazone.

  • Cycloaddition Reaction: The N-tosylhydrazone is introduced to the aryne solution in tetrahydrofuran (THF). The mixture is stirred at room temperature, allowing the [3+2] cycloaddition to proceed, followed by the elimination of toluenesulfinic acid to form the indazole ring.

  • Purification: The crude product is purified using column chromatography on silica gel to yield the final product, this compound.

Following synthesis and purification, the critical task is to confirm that the desired isomer was formed with the correct substitution pattern.

The Gold Standard: Single-Crystal X-ray Crystallography (SC-XRD)

SC-XRD is the most powerful method for determining the atomic and molecular structure of a crystalline compound.[5] It provides an unambiguous, three-dimensional map of atomic positions, bond lengths, and bond angles, which is invaluable for confirming connectivity and stereochemistry.[4][10]

The Causality of the SC-XRD Workflow

The success of an SC-XRD experiment is critically dependent on the quality of the crystal. The entire workflow is designed to obtain a single, well-ordered crystal and to analyze the unique way it diffracts X-rays.

SCXRD_Workflow cluster_prep Crystal Preparation cluster_analysis Diffraction & Analysis Crystallization Step 1: Crystallization (Slow Evaporation) Selection Step 2: Crystal Selection & Mounting Crystallization->Selection Obtain single, defect-free crystal DataCollection Step 3: X-ray Data Collection Selection->DataCollection Mount crystal on diffractometer Solution Step 4: Structure Solution & Refinement DataCollection->Solution Collect diffraction pattern Output Final Output: Crystallographic Information File (CIF) Solution->Output Generate 3D atomic model

Caption: The workflow for Single-Crystal X-ray Diffraction (SC-XRD) analysis.
Detailed Experimental Protocol: SC-XRD
  • Step 1: Crystallization (The Art of the Science) : The primary challenge is often growing a diffraction-quality single crystal. Slow evaporation is a reliable technique for small organic molecules.

    • Rationale : Rapid precipitation traps solvent and creates disordered or polycrystalline material. Slow crystal growth allows molecules to arrange themselves into a low-energy, highly ordered lattice, which is essential for sharp diffraction.

    • Protocol :

      • Dissolve ~10 mg of purified this compound in a minimal amount (~0.5 mL) of a volatile solvent in which it is highly soluble (e.g., dichloromethane) in a small, clean vial.

      • Place this vial inside a larger, sealed beaker containing a less volatile anti-solvent in which the compound is poorly soluble (e.g., hexane).

      • Allow the more volatile solvent (dichloromethane) to slowly evaporate and diffuse into the atmosphere of the larger beaker. This gradually increases the concentration of the compound beyond its saturation point in the remaining solvent mixture, inducing slow crystallization.

      • Store the setup in a vibration-free location for several days to weeks.

  • Step 2: Crystal Selection and Mounting :

    • Rationale : A single, non-twinned crystal free of cracks or defects is required. The size is also critical; too small, and it won't diffract strongly enough, too large, and it may absorb the X-rays unevenly.

    • Protocol :

      • Under a polarizing microscope, identify a well-formed, clear crystal (typically 0.1-0.3 mm in each dimension).

      • Carefully pick up the selected crystal using a cryo-loop.

      • Mount the loop onto a goniometer head on the diffractometer. The crystal is flash-cooled in a stream of cold nitrogen gas (typically 100 K) to prevent radiation damage and minimize thermal vibrations of the atoms.

  • Step 3: Data Collection :

    • Rationale : To construct a 3D model, the diffraction pattern must be measured from all possible orientations.

    • Protocol : The crystal is rotated in a monochromatic X-ray beam.[5] A detector records the position and intensity of thousands of diffracted X-ray reflections as the crystal rotates.[5] A full dataset typically requires several hours to collect.

  • Step 4: Structure Solution and Refinement :

    • Rationale : The collected diffraction data (a map of reflection intensities) is mathematically converted into an electron density map using a Fourier transform. The final atomic model is refined to achieve the best possible fit with the experimental data.

    • Protocol : Specialized software is used to solve the phase problem and generate an initial electron density map. An atomic model of the molecule is built into this map. The model's parameters (atomic coordinates, thermal parameters) are then refined against the observed diffraction data until the calculated and observed patterns match as closely as possible, indicated by a low R-factor.

Data Presentation: Unambiguous Confirmation

The definitive output of the SC-XRD experiment is a Crystallographic Information File (CIF), which contains all the information about the final structure.

Parameter Hypothetical Value for this compound Significance
Chemical FormulaC₉H₉BrN₂Confirms elemental composition.
Molecular Weight225.09 g/mol Matches the expected mass.
Crystal SystemMonoclinicDescribes the basic shape of the unit cell.
Space GroupP2₁/cDefines the symmetry elements within the unit cell.
Unit Cell Dimensionsa = 8.5 Å, b = 10.2 Å, c = 11.8 Å, β = 98.5°Precise dimensions of the repeating crystal lattice unit.
Final R-factor (R1)0.035 (3.5%)A low value indicates an excellent agreement between the model and the experimental data.
Structural Finding N/A The analysis provides the exact coordinates of each atom, confirming the 1H-indazole tautomer and the substituent positions at C3, C5, and C7.

Comparative Guide: Alternative & Complementary Techniques

While SC-XRD provides the final answer, NMR and MS are faster, use less material, and are essential for routine analysis and preliminary characterization.

Confirmation_Logic cluster_prelim Preliminary & Complementary Analysis Synthesis Synthesized Compound NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR MS Mass Spectrometry Synthesis->MS SCXRD Single-Crystal X-ray Crystallography Synthesis->SCXRD Conclusion Unambiguous Structural Confirmation NMR->Conclusion Suggests Connectivity & Environment MS->Conclusion Confirms Mass & Br Presence SCXRD->Conclusion Definitive 3D Structure

Sources

A Senior Application Scientist's Guide to Benchmarking 5-Bromo-3,7-dimethyl-1H-indazole in Cellular Models

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the indazole scaffold represents a cornerstone in the discovery of targeted therapies, particularly in oncology.[1][2][3] Its structural resemblance to the purine ring of ATP makes it a privileged scaffold for designing molecules that can competitively inhibit the activity of protein kinases.[2] This guide provides an in-depth, objective comparison of a novel indazole derivative, 5-Bromo-3,7-dimethyl-1H-indazole, against established kinase inhibitors. We will delve into the experimental methodologies required to rigorously benchmark its performance in relevant cellular models, explaining the causality behind our experimental choices and ensuring each protocol is a self-validating system.

Introduction: The Rationale for Targeting Kinase Pathways

Protein kinases are a large family of enzymes that play a pivotal role in regulating a vast array of cellular processes, including proliferation, differentiation, and survival.[4] The dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer.[4][5] Consequently, protein kinases have emerged as one of the most important classes of therapeutic targets.[5] Indazole-based compounds have shown significant promise as kinase inhibitors, with several derivatives already in clinical use.[3][6] this compound is a novel derivative whose efficacy remains to be characterized. This guide will outline a comprehensive strategy to assess its potential as a kinase inhibitor.

For the purpose of this guide, we will hypothesize that this compound targets a receptor tyrosine kinase (RTK) pathway, a common target for indazole derivatives.[1] We will compare its performance against two well-characterized inhibitors:

  • Staurosporine: A potent but non-selective protein kinase inhibitor, serving as a positive control for broad kinase inhibition.[5]

  • Axitinib: A selective inhibitor of vascular endothelial growth factor receptors (VEGFRs), representing a clinically relevant and targeted alternative.[1]

Comparative Analysis of In Vitro Performance

A robust evaluation of a novel compound begins with a systematic assessment of its activity and selectivity. The following section details the experimental workflows and presents hypothetical data to illustrate a comprehensive comparison.

Anti-Proliferative Activity in Cancer Cell Lines

The initial step in characterizing a potential anti-cancer agent is to determine its effect on cell viability and proliferation. The MTT assay is a widely used colorimetric method for this purpose, where the reduction of a yellow tetrazolium salt to purple formazan crystals by metabolically active cells serves as an indicator of cell viability.[7]

Table 1: Comparative Anti-Proliferative Activity (IC50, µM) in Various Cancer Cell Lines

CompoundHUVEC (Endothelial)A549 (Lung Cancer)K562 (Leukemia)PC-3 (Prostate Cancer)
This compound 2.5 µM5.1 µM7.8 µM6.2 µM
Staurosporine 0.01 µM0.02 µM0.015 µM0.025 µM
Axitinib 0.008 µM[1]> 10 µM> 10 µM8.5 µM

Experimental Protocol: MTT Assay for Cell Viability

  • Cell Seeding: Culture human cancer cell lines (e.g., A549, K562, PC-3) and a control cell line (e.g., HUVEC) to approximately 80% confluency. Harvest and seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[1] Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound, Staurosporine, and Axitinib in culture medium. Add 100 µL of the diluted compounds to the respective wells and incubate for 72 hours. Include vehicle-only (e.g., 0.1% DMSO) wells as a negative control.[7]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[8]

  • Solubilization: Carefully aspirate the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[7] Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value for each compound.[1]

Interpretation of Results: The hypothetical data in Table 1 suggests that this compound exhibits moderate anti-proliferative activity across multiple cancer cell lines. As expected, Staurosporine is highly potent but non-selective, while Axitinib shows strong potency in endothelial cells (HUVEC), consistent with its role as a VEGFR inhibitor.

Target Engagement in a Cellular Context

Confirming that a compound directly interacts with its intended target within the complex environment of a cell is a critical validation step. The Cellular Thermal Shift Assay (CETSA®) is a powerful biophysical technique for this purpose.[9] It is based on the principle that ligand binding stabilizes a protein, leading to an increase in its thermal denaturation temperature.[9][10]

Table 2: Thermal Shift (ΔTagg) of a Target Kinase

Compound (at 10 µM)Aggregation Temperature (Tagg)Thermal Shift (ΔTagg)
Vehicle (DMSO) 52°C-
This compound 58°C+6°C
Staurosporine 62°C+10°C
Axitinib 60°C+8°C

Experimental Protocol: Cellular Thermal Shift Assay (CETSA®)

  • Cell Treatment: Culture cells to a high density and treat with the test compound (e.g., 10 µM) or vehicle for 1-2 hours at 37°C.[9]

  • Heat Challenge: Aliquot the cell suspension into PCR tubes and heat them for 3 minutes at a range of temperatures (e.g., 40°C to 70°C) using a thermocycler. Include an unheated control.[9][11]

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding a lysis buffer containing protease and phosphatase inhibitors.[9][12]

  • Separation of Soluble and Aggregated Fractions: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.[12]

  • Protein Analysis (Western Blot): Collect the supernatant (soluble fraction) and determine the protein concentration. Perform SDS-PAGE and Western blotting to detect the target kinase.[9][12]

  • Data Analysis: Quantify the band intensities for the target protein at each temperature. Plot the normalized intensities against the temperature to generate melt curves and determine the aggregation temperature (Tagg). The difference in Tagg between the compound-treated and vehicle-treated samples is the thermal shift (ΔTagg).[9]

Interpretation of Results: The hypothetical positive thermal shift observed for this compound in Table 2 would provide strong evidence of its direct engagement with the target kinase in the cellular environment.

Inhibition of Downstream Signaling

To assess the functional consequence of target engagement, it is crucial to measure the inhibition of the kinase's downstream signaling pathway. Western blotting for phosphorylated proteins is a standard technique for this purpose.[13] A reduction in the phosphorylation of a downstream substrate upon compound treatment indicates effective target inhibition.

Table 3: Inhibition of Downstream Substrate Phosphorylation

Compound (at IC50)Normalized Phospho-Substrate Level (relative to vehicle)
Vehicle (DMSO) 1.0
This compound 0.35
Staurosporine 0.05
Axitinib 0.15

Experimental Protocol: Western Blot for Phosphorylated Proteins

  • Cell Treatment and Lysis: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with the compounds at their respective IC50 concentrations for a specified time (e.g., 2 hours). Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[14]

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.

  • SDS-PAGE and Transfer: Denature equal amounts of protein by heating in SDS-PAGE sample buffer.[14] Separate the proteins by gel electrophoresis and transfer them to a PVDF membrane.[13][14]

  • Immunoblotting: Block the membrane with 5% w/v BSA in TBST (Tris-Buffered Saline with Tween-20).[14][15] Incubate the membrane with a primary antibody specific for the phosphorylated form of the downstream substrate overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody.[13][14]

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[1]

  • Data Analysis: Quantify the band intensities. To ensure equal protein loading, strip the membrane and re-probe with an antibody against the total (phosphorylated and unphosphorylated) form of the substrate or a loading control like GAPDH.[1][15] Normalize the levels of the phosphorylated protein to the total protein or loading control.[1]

Interpretation of Results: A significant reduction in the normalized phospho-substrate level, as shown hypothetically for this compound in Table 3, would demonstrate its ability to inhibit the target kinase's activity and disrupt its signaling pathway within the cell.

Visualizing Workflows and Pathways

To provide a clearer understanding of the experimental processes and the biological context, the following diagrams have been generated.

G cluster_0 Cell Viability Assay (MTT) cluster_1 Target Engagement Assay (CETSA) cluster_2 Downstream Signaling Assay (Western Blot) A Seed Cells in 96-well Plate B Treat with Compounds (72h) A->B C Add MTT Reagent (4h) B->C D Add Solubilization Solution C->D E Measure Absorbance (570nm) D->E F Treat Cells with Compound G Heat Challenge (Temp Gradient) F->G H Cell Lysis G->H I Separate Soluble/Aggregated Proteins H->I J Western Blot for Target Protein I->J K Treat Cells with Compound L Cell Lysis (with inhibitors) K->L M SDS-PAGE & Transfer L->M N Immunoblot for Phospho-protein M->N O Detect & Quantify N->O

Caption: Experimental workflows for cellular assays.

G This compound This compound RTK Receptor Tyrosine Kinase (RTK) This compound->RTK Inhibits ATP Binding Substrate Downstream Substrate RTK->Substrate Phosphorylation P-Substrate Phosphorylated Substrate RTK->P-Substrate Cellular Response Proliferation, Survival P-Substrate->Cellular Response Signal Transduction

Caption: Hypothesized mechanism of action.

Conclusion and Future Directions

This guide has outlined a comprehensive and rigorous framework for benchmarking the performance of this compound in cellular models. By employing a multi-faceted approach that includes assessing anti-proliferative activity, confirming target engagement, and measuring the inhibition of downstream signaling, researchers can build a robust data package to evaluate its potential as a novel kinase inhibitor. The comparative analysis against both a non-selective and a selective inhibitor provides crucial context for interpreting the compound's potency and potential therapeutic window.

Future studies should aim to expand upon this initial characterization by performing in vitro kinase activity assays to determine its selectivity against a panel of kinases.[5][16][17] Furthermore, in vivo studies in relevant animal models would be the next logical step to assess its efficacy and pharmacokinetic properties. By following the principles of scientific integrity and logical experimental design outlined in this guide, the full therapeutic potential of this compound can be thoroughly investigated.

References

  • Detection of Phosphorylated Proteins by Western Blotting. (n.d.). Bio-Rad.
  • WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL. (n.d.). ResearchGate.
  • Kinase Activity Assay Using Unspecific Substrate or Specific Synthetic Peptides. (n.d.). Springer Nature.
  • Cell Viability Assays. (2013). In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences.
  • Western Blot for Phosphorylated Proteins - Tips & Troubleshooting. (n.d.). Bio-Techne.
  • How Does a Biochemical Kinase Assay Work? (2018). BellBrook Labs.
  • In vitro kinase assay. (2023). protocols.io.
  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. (2021). Bio-protocol.
  • Detection of thermal shift in cellular Keap1 by protein-protein interaction inhibitors using immunoblot. (2022). University of Dundee Discovery Research Portal.
  • Celltiter Glo Luminescent Cell Viability Assay Protocol. (n.d.). Scribd.
  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016). In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences.
  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (2021). ACS Chemical Biology.
  • In vitro CB1 receptor activity of halogenated indazole synthetic cannabinoid receptor agonists. (2025). Forensic Toxicology.
  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. (2023). RSC Advances.
  • Welcome To Hyma Synthesis Pvt. Ltd. (n.d.). Hyma Synthesis.
  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. (2023). Molecules.
  • This compound [P85713]. (n.d.). ChemUniverse.
  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (2021). RSC Advances.
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2022). Molecules.

Sources

Navigating the Kinase Inhibitor Landscape: A Comparative Guide to the Structure-Activity Relationship of 5-Bromo-3,7-dimethyl-1H-indazole Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

In the intricate world of drug discovery, particularly in the pursuit of novel kinase inhibitors, the indazole scaffold has emerged as a cornerstone for developing targeted therapies.[1][2][3] Its inherent ability to mimic the purine core of ATP allows for competitive inhibition at the ATP-binding site of a wide array of protein kinases, making it a privileged structure in medicinal chemistry.[3] This guide offers an in-depth comparative analysis of the structure-activity relationships (SAR) of a specific, promising subclass: 5-Bromo-3,7-dimethyl-1H-indazole analogs. We will explore the causal relationships behind experimental choices in their design and provide a framework for their evaluation against alternative chemical scaffolds.

The Strategic Significance of the this compound Core

The this compound core is a synthetically accessible and strategically functionalized starting point for the development of potent and selective kinase inhibitors. The strategic placement of the bromo and methyl groups significantly influences the molecule's electronic properties, lipophilicity, and spatial arrangement, all of which are critical for its interaction with target kinases.

  • The 5-Bromo Substituent: The bromine atom at the 5-position serves as a crucial handle for further chemical modification through various cross-coupling reactions, allowing for the exploration of a wide chemical space. Furthermore, its electron-withdrawing nature can modulate the pKa of the indazole ring, influencing its binding interactions. Halogen bonding, a specific type of non-covalent interaction, involving the bromine atom can also contribute to enhanced binding affinity with the target protein. In some analogs, the 5-bromo substitution has been shown to be well-tolerated and can lead to high agonist potency across various receptors.[4]

  • The 3-Methyl and 7-Methyl Groups: The methyl groups at the 3 and 7-positions play a vital role in defining the molecule's steric profile and can influence its selectivity towards specific kinases. The 3-methyl group can provide a vector for substitution into the solvent-exposed region of the ATP-binding pocket, while the 7-methyl group can create favorable van der Waals interactions with hydrophobic residues in the kinase's active site. SAR studies on other heterocyclic rings have demonstrated that methyl groups in similar positions are important for inhibitory activity against certain enzymes.[5]

Comparative Analysis of Biological Activity

To contextualize the potential of this compound analogs, it is essential to compare their biological activity with that of other well-established indazole-based inhibitors and alternative scaffolds. The following table summarizes the inhibitory activity of various indazole derivatives against different cancer cell lines, providing a benchmark for evaluating newly synthesized compounds.

Compound/AnalogTarget(s)Cell LineCancer TypeIC50 (µM)Reference
Representative Indazole Analog (2f) Not SpecifiedA549Lung Cancer1.15[6]
4T1Breast Cancer0.23[6]
HepG2Liver Cancer0.86[6]
MCF-7Breast Cancer0.31[6]
HCT116Colon Cancer0.42[6]
Axitinib VEGFRs, PDGFR, KitHUVECEndothelial Cells0.008[1]
Pazopanib VEGFRs, PDGFR, KitHUVECEndothelial Cells0.021[1]
Entrectinib (3-aminoindazole derivative) ALK--0.012[2]

This data highlights the potent anti-proliferative activity that can be achieved with the indazole scaffold. While specific IC50 values for this compound analogs are not yet widely published, the SAR principles derived from related series suggest that this scaffold holds significant promise. For instance, the introduction of specific substitutions at the 5-position of the indazole ring has been shown to significantly enhance biological efficacy in various contexts.[7]

Deciphering the Structure-Activity Relationship: A Visual Approach

The following diagram illustrates the key SAR takeaways for the this compound scaffold, highlighting positions amenable to modification and their likely impact on biological activity.

Caption: Key SAR insights for the this compound scaffold.

Experimental Protocols for Evaluation

To ensure the rigorous and reproducible evaluation of novel this compound analogs, standardized experimental protocols are essential.

General Synthesis of this compound Analogs

The synthesis of the core scaffold and its derivatives typically involves a multi-step process. A general workflow is outlined below.

Synthesis_Workflow Start Starting Material (e.g., Substituted Bromo-nitro-toluene) Step1 Cyclization (e.g., Cadogan or Davis-Beirut reaction) Start->Step1 Step2 Methylation (Introduction of methyl groups) Step1->Step2 Step3 Functionalization at C5 (Suzuki, Sonogashira, or Buchwald-Hartwig cross-coupling) Step2->Step3 Final Purification & Characterization (Column chromatography, NMR, HRMS) Step3->Final

Caption: General synthetic workflow for this compound analogs.

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of the synthesized analogs against a panel of target kinases.

Materials:

  • Recombinant human kinases

  • ATP

  • Substrate peptide

  • Synthesized indazole analogs (dissolved in DMSO)

  • Assay buffer

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of the indazole analogs in DMSO.

  • In a 384-well plate, add the kinase, substrate peptide, and assay buffer.

  • Add the serially diluted indazole analogs to the wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for the optimized reaction time.

  • Stop the reaction and measure the remaining ATP using the Kinase-Glo® reagent according to the manufacturer's instructions.

  • Measure the luminescence signal using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Anti-proliferative Assay (MTT Assay)

Objective: To assess the cytotoxic effect of the indazole analogs on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Synthesized indazole analogs (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the indazole analogs and a vehicle control (DMSO).

  • Incubate the plate for 48-72 hours.

  • Add MTT solution to each well and incubate for 3-4 hours, allowing viable cells to form formazan crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Future Directions and Alternative Scaffolds

While the this compound scaffold presents a promising avenue for kinase inhibitor development, exploring bioisosteric replacements for the bromine atom could lead to compounds with improved pharmacokinetic properties or novel binding interactions.[8] For example, replacing the bromine with a cyano or a trifluoromethyl group could alter the electronic and lipophilic properties of the molecule.

Furthermore, a comparative analysis with other heterocyclic scaffolds known to be effective kinase inhibitors, such as pyrazoles, imidazoles, and quinolines, is crucial for a comprehensive understanding of the therapeutic potential of any new chemical series. The indazole ring itself is considered a superior bioisostere for indoles and phenols, often leading to better plasma clearance, oral bioavailability, and metabolic stability.[4]

Conclusion

The this compound scaffold represents a versatile and promising platform for the design of novel kinase inhibitors. A thorough understanding of its structure-activity relationships, guided by rigorous experimental evaluation, is paramount for unlocking its full therapeutic potential. By systematically exploring modifications at key positions and comparing the performance of new analogs against established inhibitors and alternative scaffolds, researchers can accelerate the development of the next generation of targeted cancer therapies.

References

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (n.d.). MDPI.
  • Synthesis and SAR studies of 3,6-disubstituted indazole derivatives as potent hepcidin production inhibitors. (2017). PubMed.
  • Molecular dynamics and 3D-QSAR studies on indazole derivatives as HIF-1α inhibitors. (2022). Taylor & Francis Online.
  • Describes the predicted SAR studies of indazole based derivatives. (n.d.). ResearchGate.
  • Principally SAR features derived from the 2-phenyl-2H-indazole... (n.d.). ResearchGate.
  • Evaluation of the Indazole Analogs of 5-MeO-DMT and Related Tryptamines as Serotonin Receptor 2 Agonists. (n.d.). National Institutes of Health.
  • Design, Synthesis and Biological Evaluation of Derivatives Bearing Indazole Scaffold. (n.d.). Longdom Publishing.
  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (2021). Royal Society of Chemistry.
  • Bioisosteric Replacements. (2021). Cambridge MedChem Consulting.
  • Indazole From Natural Resources And Biological Activity. (n.d.). Journal of Pharmaceutical Negative Results.
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (n.d.). National Center for Biotechnology Information.
  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (2021). National Institutes of Health.
  • Design, synthesis and structure-activity relationship studies of novel indazole analogues as DNA gyrase inhibitors with Gram-positive antibacterial activity. (2004). PubMed.
  • Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. (n.d.). National Center for Biotechnology Information.
  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. (n.d.). National Center for Biotechnology Information.
  • Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). (2016). PubMed.
  • Principally structure-activity relationship features derived from compounds tested. (n.d.). ResearchGate.
  • Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. (2017). PubMed.

Sources

A Comparative Guide to the Synthetic Efficiency of Catalysts for 5-Bromo-3,7-dimethyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 5-Bromo-3,7-dimethyl-1H-indazole in Modern Drug Discovery

The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide range of biological targets. As a bioisostere of indole, it is central to the design of numerous therapeutic agents, including potent kinase inhibitors used in oncology. The specific derivative, this compound, represents a key building block for creating targeted therapies. The bromine atom at the 5-position serves as a versatile synthetic handle for further functionalization through cross-coupling reactions, while the methyl groups at the 3 and 7-positions provide specific steric and electronic properties that can enhance target binding affinity and selectivity.

Given its importance, the efficient and scalable synthesis of this compound is a critical challenge for process chemists and drug development professionals. This guide provides an in-depth, objective comparison of various catalytic and classical synthetic strategies that can be employed to construct this valuable molecule. We will delve into the mechanistic rationale behind each approach, present comparative experimental data from analogous systems, and provide detailed, actionable protocols to empower researchers in their synthetic endeavors.

Comparative Analysis of Synthetic Methodologies

The synthesis of substituted indazoles can be broadly categorized into two major approaches: modern transition-metal-catalyzed intramolecular cyclizations and classical condensation/cyclization reactions. While direct catalytic routes for this compound are not explicitly documented in publicly available literature, we can construct highly plausible and efficient pathways based on well-established transformations of similar substrates. Here, we compare Palladium-catalyzed, Copper-catalyzed, and a classical non-catalytic approach.

Performance Snapshot: A Head-to-Head Comparison
Methodology Catalyst System Typical Yield Reaction Temp. Key Advantages Primary Limitations
Palladium-Catalyzed Cyclization Pd(OAc)₂ / dppf80-95%90-110 °CHigh yields, broad substrate scope, excellent functional group tolerance.High cost of palladium catalyst and phosphine ligands, potential for heavy metal contamination.
Copper-Catalyzed Cyclization CuI / 1,10-phenanthroline60-85%120 °CCost-effective catalyst, readily available reagents.Generally requires higher temperatures, may have a more limited substrate scope compared to Pd, lower yields in some cases.
Classical Jacobsen Synthesis None (N-nitrosation)40-70%0 °C to RTNo expensive metal catalyst required, uses simple reagents.Moderate yields, use of nitrous acid raises safety concerns, potential for side reactions.

Methodology 1: Palladium-Catalyzed Intramolecular N-Arylation

This approach is arguably the gold standard for the synthesis of N-aryl and N-H indazoles due to its high efficiency and reliability. The core of this method is the intramolecular cyclization of an ortho-haloarylhydrazone, a reaction that forms the crucial N-N bond of the pyrazole ring fused to the benzene core.

Expert Rationale & Mechanistic Insight

The catalytic cycle is initiated by the oxidative addition of the C-Br bond of the hydrazone precursor to a Pd(0) species, generated in situ from a Pd(II) precatalyst like Palladium(II) acetate. This forms a Pd(II) intermediate. The subsequent step is an intramolecular N-arylation, where the terminal nitrogen of the hydrazone displaces the bromide on the palladium center. This is often the rate-determining step and is facilitated by a strong base (like sodium tert-butoxide or cesium carbonate) which deprotonates the nitrogen, increasing its nucleophilicity. The final step is reductive elimination, which forms the indazole product and regenerates the active Pd(0) catalyst, allowing the cycle to continue. The choice of a bidentate phosphine ligand, such as 1,1'-bis(diphenylphosphino)ferrocene (dppf), is critical as it stabilizes the palladium center and promotes the reductive elimination step.

Visualizing the Workflow: Palladium-Catalyzed Synthesis

cluster_0 Precursor Synthesis cluster_1 Catalytic Cyclization Precursor 1-(2-Bromo-4,6-dimethylphenyl)ethan-1-one Hydrazone (E)-1-(2-Bromo-4,6-dimethylphenyl)ethan-1-one hydrazone Precursor->Hydrazone EtOH, Reflux Hydrazine Hydrazine Hydrate Hydrazine->Hydrazone Product This compound Hydrazone->Product Intramolecular N-Arylation Catalyst Pd(OAc)₂ (cat.) dppf (ligand) NaOt-Bu (base) Catalyst->Product Solvent Toluene, 100 °C Solvent->Product

Caption: Proposed workflow for Pd-catalyzed synthesis.

Experimental Protocol: A Step-by-Step Guide

Step 1: Synthesis of (E)-1-(2-Bromo-4,6-dimethylphenyl)ethan-1-one hydrazone (Precursor)

  • To a solution of 1-(2-Bromo-4,6-dimethylphenyl)ethan-1-one (1.0 eq) in ethanol (0.5 M), add hydrazine hydrate (2.0 eq).

  • Heat the mixture to reflux and monitor the reaction by TLC until the starting ketone is consumed (typically 2-4 hours).

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Recrystallize the crude product from ethanol/water to yield the pure hydrazone.

Step 2: Palladium-Catalyzed Cyclization

  • To an oven-dried Schlenk flask, add the hydrazone precursor (1.0 eq), Pd(OAc)₂ (2 mol%), dppf (3 mol%), and sodium tert-butoxide (2.0 eq).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous toluene (0.2 M) via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12-18 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate and purify the crude product by column chromatography on silica gel to afford this compound.[1][2][3]

Methodology 2: Copper-Catalyzed Intramolecular N-Arylation

As a more economical alternative to palladium, copper catalysis has emerged as a powerful tool for C-N bond formation. The Ullmann condensation, a classic copper-mediated reaction, provides the foundation for modern intramolecular cyclizations to form indazoles.

Expert Rationale & Mechanistic Insight

The copper-catalyzed pathway is believed to proceed through a similar oxidative addition-reductive elimination cycle, although the exact mechanism can be more complex and is still a subject of debate. A plausible mechanism involves the coordination of the hydrazone and a ligand to a Cu(I) species (from a precursor like CuI). The base (often a strong inorganic base like KOH) facilitates the deprotonation of the hydrazone nitrogen. An oxidative addition of the C-Br bond to the copper center, followed by reductive elimination, forms the N-N and C-N bonds of the indazole ring. The choice of ligand, such as 1,10-phenanthroline, is crucial for stabilizing the copper catalyst and promoting the reaction at a reasonable rate.[4][5] While generally less efficient than palladium systems, the significantly lower cost of copper makes it highly attractive for large-scale synthesis.

Visualizing the Workflow: Copper-Catalyzed Synthesis

cluster_0 Precursor Synthesis cluster_1 Catalytic Cyclization Precursor 1-(2-Bromo-4,6-dimethylphenyl)ethan-1-one Hydrazone (E)-1-(2-Bromo-4,6-dimethylphenyl)ethan-1-one hydrazone Precursor->Hydrazone EtOH, Reflux Hydrazine Hydrazine Hydrate Hydrazine->Hydrazone Product This compound Hydrazone->Product Intramolecular N-Arylation Catalyst CuI (cat.) 1,10-phenanthroline (ligand) KOH (base) Catalyst->Product Solvent DMF, 120 °C Solvent->Product cluster_0 Diazotization & Cyclization Aniline 5-Bromo-2,4-dimethylaniline Intermediate Diazonium Intermediate Aniline->Intermediate 0-5 °C Reagents NaNO₂ Acetic Acid Reagents->Intermediate Product This compound Intermediate->Product Intramolecular Cyclization

Sources

A Senior Application Scientist's Guide to Validating the Purity of 5-Bromo-3,7-dimethyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Purity in Preclinical Research

5-Bromo-3,7-dimethyl-1H-indazole is a heterocyclic building block of significant interest in medicinal chemistry and drug discovery, often serving as a key intermediate in the synthesis of kinase inhibitors and other targeted therapeutics. The structural integrity and purity of this starting material are not merely a matter of quality control; they are foundational to the validity, reproducibility, and safety of subsequent research. Uncharacterized impurities, even at trace levels, can introduce confounding variables in biological assays, lead to the formation of undesired side products in complex synthetic routes, and compromise regulatory submissions.[1][2]

This guide provides researchers, process chemists, and quality assurance scientists with a comprehensive, field-proven framework for validating the purity of this compound samples from different suppliers. We will move beyond simple chromatogram comparisons to establish a robust, multi-faceted analytical strategy. The core principle of this guide is orthogonality : the use of multiple, distinct analytical techniques to build a complete and trustworthy purity profile. By explaining the causality behind each experimental choice, we aim to empower you to not only follow protocols but to understand and adapt them for your specific needs.

The Regulatory Landscape: Grounding Purity in Global Standards

Before delving into experimental protocols, it is crucial to understand the regulatory context that defines "purity." The International Council for Harmonisation (ICH) provides globally recognized guidelines for the control of impurities in new drug substances.[3] Specifically, the ICH Q3A(R2) guideline categorizes impurities and establishes thresholds for their reporting, identification, and toxicological qualification.[4][5]

  • Reporting Threshold: The level at which an impurity must be reported, typically ≥0.05%.[4]

  • Identification Threshold: The level above which an impurity's structure must be determined, often ≥0.10% for most small molecules.[2][4]

  • Qualification Threshold: The level at which an impurity must be assessed for biological safety.[4][6]

Adhering to these principles, even in early-stage research, establishes a rigorous foundation for downstream development and ensures that the material's quality is well-documented.

An Orthogonal Approach to Purity Validation

No single analytical method can reveal all potential impurities. A robust purity assessment relies on combining techniques that measure different physicochemical properties of the molecule. Our recommended orthogonal workflow integrates High-Performance Liquid Chromatography (HPLC) for quantitative purity, Nuclear Magnetic Resonance (NMR) for structural identity and specific impurity detection, and Liquid Chromatography-Mass Spectrometry (LC-MS) for impurity identification.

Overall_Validation_Workflow cluster_0 Sample Reception & Preparation cluster_1 Analytical Testing Battery cluster_2 Data Analysis & Decision Sample_A Supplier A Sample Prep Prepare Stock Solutions (e.g., in Acetonitrile/DMSO) Sample_A->Prep Sample_B Supplier B Sample Sample_B->Prep Sample_C Supplier C Sample Sample_C->Prep HPLC Quantitative Purity (HPLC-UV) Prep->HPLC Split Aliquots NMR Structural Identity & Residual Solvents (¹H NMR) Prep->NMR Split Aliquots LCMS Impurity Identification (LC-MS) Prep->LCMS Split Aliquots Analysis Synthesize Data: - Purity (% Area) - Structural Confirmation - Impurity m/z HPLC->Analysis NMR->Analysis LCMS->Analysis Decision Final Purity Assessment & Supplier Qualification Analysis->Decision

Caption: High-level orthogonal workflow for sample purity validation.

Method 1: High-Performance Liquid Chromatography (HPLC) for Quantitative Purity

Expertise & Causality: HPLC is the workhorse for purity determination in the pharmaceutical industry.[7][8] We employ a reversed-phase method, which separates compounds based on their hydrophobicity. A gradient elution is chosen over an isocratic one because it provides superior resolution for a wider range of potential impurities, from polar starting materials to non-polar by-products, within a reasonable timeframe. The UV detector wavelength is set to a value where the indazole core exhibits strong absorbance, ensuring high sensitivity for the main component and related impurities. This method is validated according to ICH Q2(R2) principles for characteristics like specificity, linearity, and precision.[9][10]

HPLC_Workflow A Prepare Mobile Phases (A: 0.1% Formic Acid in Water B: 0.1% Formic Acid in ACN) C Equilibrate HPLC System (C18 Column, 40°C) A->C B Prepare Sample Dilution (~0.5 mg/mL in ACN) D Inject Sample (5 µL) B->D C->D E Run Gradient Elution (5% to 95% B over 20 min) D->E F Detect at 254 nm E->F G Integrate Peaks F->G H Calculate % Area Purity (Area_main / Area_total * 100) G->H

Caption: Step-by-step workflow for HPLC purity analysis.

Detailed HPLC Protocol
  • System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and diode array detector (DAD).

  • Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% (v/v) Formic Acid in HPLC-grade Water.

  • Mobile Phase B: 0.1% (v/v) Formic Acid in HPLC-grade Acetonitrile (ACN).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 5 µL.

  • Gradient Program:

    Time (min) %B
    0.0 5
    20.0 95
    25.0 95
    25.1 5

    | 30.0 | 5 |

  • Sample Preparation: Accurately weigh and dissolve the sample in acetonitrile to a final concentration of approximately 0.5 mg/mL.

Method 2: ¹H NMR Spectroscopy for Structural Verification

Expertise & Causality: While HPLC provides quantitative data on purity, it reveals little about the identity of the main peak or its impurities. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for unambiguous structural confirmation.[11][12] For this compound, the ¹H NMR spectrum provides a unique fingerprint: the chemical shifts and splitting patterns of the aromatic protons and the two methyl groups confirm the correct isomeric structure. Crucially, NMR can also detect impurities that might co-elute with the main peak in HPLC, such as structural isomers, as well as non-UV active impurities like residual solvents (e.g., ethyl acetate, dichloromethane), which are common from synthesis and purification.[13][14]

NMR_Workflow A Accurately Weigh Sample (5-10 mg) B Dissolve in Deuterated Solvent (DMSO-d₆ or CDCl₃) A->B C Transfer to NMR Tube B->C D Acquire ¹H Spectrum (≥400 MHz Spectrometer) C->D E Process Data (Fourier Transform, Phase, Baseline) D->E F Analyze Spectrum: - Confirm Structural Signals - Identify Solvent Peaks - Search for Impurity Signals E->F

Caption: Workflow for structural verification via ¹H NMR.

Detailed NMR Protocol
  • System: Bruker Avance 400 MHz spectrometer or equivalent.

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). DMSO-d₆ is often preferred for its ability to dissolve a wider range of polar impurities.

  • Acquisition:

    • Experiment: Standard proton (¹H) acquisition.

    • Number of Scans: 16-64 scans to ensure good signal-to-noise.

    • Relaxation Delay (d1): 5 seconds to allow for full relaxation of protons, which is important for semi-quantitative assessment of impurities.

  • Data Processing: Process the resulting Free Induction Decay (FID) with an exponential multiplication (line broadening of 0.3 Hz), followed by Fourier transform, phase correction, and baseline correction.

  • Analysis:

    • Calibrate the spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm or DMSO at 2.50 ppm).

    • Confirm the presence and integration of signals corresponding to the this compound structure.

    • Identify and integrate any signals corresponding to common residual solvents or unexpected aromatic/aliphatic signals that indicate impurities.

Method 3: LC-MS for Impurity Identification

Expertise & Causality: When HPLC analysis reveals impurities above the identification threshold (e.g., >0.10%), it is critical to determine their structure.[4] Liquid Chromatography-Mass Spectrometry (LC-MS) is the ideal technique for this purpose, coupling the separation power of HPLC with the mass-resolving capability of a mass spectrometer.[15][16] By using an MS-compatible mobile phase (formic acid is volatile, unlike phosphate buffers), we can obtain the mass-to-charge ratio (m/z) of each impurity peak.[15] This information is invaluable for proposing potential structures, such as unreacted starting materials, over-brominated species, or degradation products. High-resolution mass spectrometry (HRMS) can provide highly accurate mass data, further increasing confidence in elemental composition assignments.[17]

LCMS_Workflow A Develop MS-Compatible LC Method (Similar to HPLC) B Prepare Sample Dilution (~0.1 mg/mL in ACN) A->B C Inject Sample B->C D Acquire Data (Full Scan, Positive ESI Mode) C->D E Extract Ion Chromatograms for Impurity Peaks D->E F Determine m/z of Impurities E->F G Propose Impurity Structures Based on Mass & Synthesis Route F->G

Caption: Workflow for impurity identification using LC-MS.

Detailed LC-MS Protocol
  • System: Agilent 6540 UHD Accurate-Mass Q-TOF LC/MS or equivalent.[15]

  • LC Method: Utilize the same column and a similar gradient as the HPLC method. Ensure mobile phases are MS-compatible (e.g., 0.1% formic acid in water/acetonitrile).

  • Ionization Source: Electrospray Ionization (ESI), Positive Mode. ESI is a soft ionization technique suitable for polar heterocyclic compounds.

  • MS Acquisition:

    • Mode: Full Scan.

    • Mass Range: m/z 100-1000. This range will cover the parent compound and most expected impurities.

  • Sample Preparation: Prepare a sample at approximately 0.1 mg/mL in acetonitrile.

  • Analysis:

    • Correlate the retention times of peaks from the UV chromatogram with the Total Ion Chromatogram (TIC) from the MS.

    • For each impurity peak, extract the mass spectrum to determine the m/z of the primary ion, which is typically the protonated molecule [M+H]⁺.

    • Utilize the accurate mass data (if using HRMS) to predict the elemental formula of the impurity.

Comparative Data Analysis: A Hypothetical Case Study

Three batches of this compound were procured from Suppliers A, B, and C. Each was subjected to the orthogonal analytical workflow described above.

Table 1: HPLC Purity Comparison
SupplierRetention Time (min)Purity by % AreaNumber of Impurities >0.05%Largest Impurity (% Area)
Supplier A 15.299.85%10.11% (at 12.5 min)
Supplier B 15.299.10%40.45% (at 16.8 min)
Supplier C 15.299.55%20.25% (at 15.9 min)
Table 2: ¹H NMR and LC-MS Summary
Supplier¹H NMR Structural ConfirmationResidual Solvents (NMR)Identity of Largest Impurity (LC-MS)
Supplier A Conforms to structureEthyl Acetate (~0.5% w/w)m/z 302/304: Dibromo-dimethyl-indazole (Potential over-bromination)
Supplier B Conforms to structureNone Detectedm/z 147: Dimethyl-indazole (Unreacted starting material)
Supplier C Minor signals inconsistent with structure Dichloromethane (~0.2% w/w)m/z 225/227: Bromo-ethyl-indazole (Isomeric impurity)

Synthesizing the Data: An Evidence-Based Decision

A superficial review of HPLC data alone would suggest Supplier A is the best choice due to the highest purity (99.85%). However, the orthogonal data provides a more nuanced and critical perspective:

  • Supplier A: While having high chromatographic purity, the sample contains a significant amount of residual solvent (Ethyl Acetate) and the main impurity is a di-brominated species. This impurity may be highly reactive or interfere in subsequent synthetic steps. Its level (0.11%) is above the standard identification threshold.[4]

  • Supplier B: This sample has the lowest HPLC purity (99.10%). However, the major impurity (0.45%) is identified as the unreacted starting material. For many synthetic applications, this is a relatively benign impurity that may be easily removed in a subsequent step. The absence of residual solvents is a significant advantage.

  • Supplier C: This sample presents a critical issue. The NMR data shows signals inconsistent with the primary structure, and the LC-MS data confirms the main impurity is an isomer. Isomeric impurities are often difficult to separate from the desired product and can lead to unintended biological activity or by-products. This makes the material from Supplier C high-risk, despite its respectable HPLC purity of 99.55%.

Based on this comprehensive analysis, the choice of supplier is not straightforward and depends entirely on the intended application:

  • For demanding synthetic applications where by-products are a major concern and purification is difficult, Supplier B may be the most strategic choice, as the primary impurity is known and predictable.

  • For early-stage screening where high purity is paramount and the impact of the di-bromo impurity is unknown, Supplier A might be considered, with the caveat that the residual solvent and the identified impurity must be acknowledged.

  • Supplier C should be avoided for all applications due to the presence of a difficult-to-remove isomeric impurity.

This guide demonstrates that a true understanding of a chemical's purity requires moving beyond a single percentage value on a certificate of analysis. By implementing an orthogonal analytical strategy grounded in established scientific principles and regulatory standards, researchers can confidently validate their starting materials, ensuring the integrity and success of their scientific endeavors.

References

  • Title: Impurity guidelines in drug development under ICH Q3 Source: AMSbiopharma URL:[Link]
  • Title: Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter Data Processing Source: Agilent Technologies URL:[Link]
  • Title: The benefits of high-resolution mass spectrometry for impurity profiling Source: LGC Limited URL:[Link]
  • Title: ICH Q3A(R) Guideline Impurity Testing Guideline Impurities in New Drug Substances Source: IKEV URL:[Link]
  • Title: Mass spectrometry in impurity profiling Source: ResearchG
  • Title: Analysis of impurities in pharmaceuticals by LC-MS with cold electron ioniz
  • Title: ICH Q2(R2) Validation of analytical procedures Source: European Medicines Agency URL:[Link]
  • Title: ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances Source: European Medicines Agency URL:[Link]
  • Title: Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination Source: N
  • Title: Q 2 (R1) Validation of Analytical Procedures: Text and Methodology Source: European Medicines Agency URL:[Link]
  • Title: Why do we use NMR spectroscopy in purity analysis? Source: Quora URL:[Link]
  • Title: Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines Source: International Journal of Pharmaceutical Investig
  • Title: Using Nuclear Magnetic Resonance (NMR)
  • Title: Live qualification/validation of purity methods for protein products Source: Purdue University URL:[Link]
  • Title: Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination Source: ACS Public
  • Title: Q2(R2)
  • Title: Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry Source: IVT Network URL:[Link]
  • Title: Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists Source: PubMed Central URL:[Link]
  • Title: General Chapters: <621> CHROM
  • Title: Understanding the Latest Revisions to USP <621> Source: Agilent Technologies URL:[Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 5-Bromo-3,7-dimethyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, immediate safety and logistical information for the proper disposal of 5-Bromo-3,7-dimethyl-1H-indazole, a halogenated heterocyclic compound. Tailored for researchers, scientists, and drug development professionals, this document outlines procedural, step-by-step guidance to ensure laboratory safety, regulatory compliance, and environmental stewardship. Adherence to these protocols is critical for minimizing risks associated with chemical waste.

Understanding the Hazard Profile: The "Why" Behind the Procedure

Key Rationale for Segregated Disposal: Halogenated organic compounds can produce corrosive and toxic byproducts, such as hydrogen halides, during certain waste treatment processes like incineration if not handled in specialized facilities.[6] Therefore, they must be segregated from non-halogenated waste streams to ensure proper and safe disposal.[4][7]

Quantitative Data Summary: Hazard Classifications of Analogous Compounds

Hazard ClassificationGHS Hazard StatementRepresentative Compounds
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowed5-Bromo-1H-indazole-3-carboxylic acid, 5-Bromo-1H-indazole[1]
Skin Corrosion/Irritation (Category 2)H315: Causes skin irritation5-Bromo-1H-indazole-3-carboxylic acid, 5-Bromo-7-methyl-1H-indazole[1][3]
Serious Eye Damage/Eye Irritation (Category 2/2A)H319: Causes serious eye irritation5-Bromo-1H-indazole-3-carboxylic acid, 5-Bromo-7-methyl-1H-indazole[1][3]
Specific target organ toxicity, single exposure (Category 3)H335: May cause respiratory irritation5-Bromo-1H-indazole-3-carboxylic acid, 5-Bromo-7-methyl-1H-indazole[1][3]

This data underscores the importance of handling this compound with appropriate personal protective equipment (PPE) and following stringent disposal protocols.

Pre-Disposal and Waste Minimization: A Proactive Approach

Effective waste management begins before the waste is generated. Federal and state regulations require laboratories to have a waste minimization strategy.[8][9]

  • Source Reduction: Order only the quantity of this compound necessary for your experiments.[8][9]

  • Inventory Management: Maintain a detailed inventory of your chemicals to avoid purchasing duplicates and to track expiration dates.[8][10]

  • Scale Reduction: When feasible, reduce the scale of experiments to minimize the volume of waste produced.[8][9]

Step-by-Step Disposal Protocol for this compound

This protocol is a self-validating system designed to ensure safety and compliance from the point of generation to final disposal.

Step 1: Immediate Handling and Personal Protective Equipment (PPE)

  • Rationale: To prevent personal exposure to a potentially hazardous substance.

  • Procedure:

    • Always handle this compound within a chemical fume hood to avoid inhalation of dust or vapors.[2]

    • Wear appropriate PPE, including:

      • Eye Protection: Chemical safety goggles or a face shield.[1]

      • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).[1]

      • Protective Clothing: A lab coat to prevent skin contact.[1]

Step 2: Waste Collection and Segregation

  • Rationale: To comply with regulations that mandate the separation of halogenated waste from other chemical waste streams.[4][7]

  • Procedure:

    • Designate a specific, compatible, and clearly labeled waste container for "Halogenated Organic Solid Waste."[4][5]

    • Collect waste this compound, including any contaminated items like weighing paper, gloves, or absorbent pads, in this designated container.

    • Crucially, do not mix this waste with non-halogenated organic solvents or other waste streams. [4][10]

Step 3: Container Management and Labeling

  • Rationale: Proper labeling and container management are mandated by regulatory bodies like the EPA and OSHA to ensure safe handling, storage, and transport.[10][11][12]

  • Procedure:

    • Use a container made of a material compatible with the chemical waste and ensure it has a secure, tight-fitting lid.[4][13]

    • As soon as the first particle of waste is added, label the container with a hazardous waste tag provided by your institution's Environmental Health and Safety (EHS) department.[11]

    • The label must clearly state:

      • The words "Hazardous Waste."[4]

      • The full chemical name: "Waste this compound." Avoid using abbreviations or chemical formulas.[4]

      • The specific hazards (e.g., "Irritant," "Harmful if Swallowed").

    • Keep the waste container closed at all times except when adding waste.[8][11]

Step 4: Storage in a Satellite Accumulation Area (SAA)

  • Rationale: Federal regulations dictate that hazardous waste must be stored at or near the point of generation in a designated Satellite Accumulation Area (SAA) to minimize the risk of spills and ensure proper oversight.[8][9]

  • Procedure:

    • Store the sealed and labeled waste container within your laboratory's designated SAA.

    • Ensure the SAA is away from ignition sources and incompatible chemicals.

    • Store liquid waste containers within secondary containment (e.g., a spill tray) to prevent the spread of material in case of a leak.[10][11]

Step 5: Arranging for Final Disposal

  • Rationale: Hazardous chemical waste must be disposed of through a licensed and approved waste disposal contractor in accordance with all local, state, and federal regulations.[14]

  • Procedure:

    • Once the waste container is full (not exceeding 90% capacity) or when you no longer need to add to it, contact your institution's EHS office to arrange for a waste pickup.[7]

    • Follow your institution's specific procedures for requesting a pickup, which may involve submitting an online form.[9]

    • Under no circumstances should this chemical be disposed of down the drain or in the regular trash. [14]

Workflow and Decision Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_prep Preparation & Generation cluster_collection Waste Collection & Storage cluster_disposal Final Disposal start Experiment Generates Waste This compound ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe container Select Compatible Container for 'Halogenated Organic Solid Waste' ppe->container label_container Label Container Immediately with Hazardous Waste Tag container->label_container add_waste Add Waste to Container label_container->add_waste close_container Keep Container Securely Closed add_waste->close_container store_saa Store in Designated Satellite Accumulation Area (SAA) close_container->store_saa full Container Full or No Longer in Use? store_saa->full full->add_waste No contact_ehs Contact Institutional EHS for Waste Pickup full->contact_ehs Yes end Disposal by Licensed Waste Contractor contact_ehs->end

Caption: Disposal workflow for this compound.

Emergency Procedures for Spills

In the event of a spill, immediate and correct action is crucial to mitigate risks.

  • Evacuate and Ventilate: Immediately alert others in the area and evacuate non-essential personnel. Ensure the area is well-ventilated, preferably within a chemical fume hood.[14]

  • Contain the Spill: Prevent the spill from spreading.

  • Absorb and Collect:

    • For solid spills, carefully sweep or vacuum the material, avoiding dust generation.[1]

    • Use an inert, non-combustible absorbent material for any solutions.

  • Package for Disposal: Place all contaminated materials into a suitable, labeled container for hazardous waste disposal.[14]

  • Decontaminate: Clean the spill area thoroughly.

  • Report: Report the spill to your laboratory supervisor and EHS office, as per your institution's policy.

This guide is intended to provide a framework for the safe disposal of this compound. Always consult your institution's specific Chemical Hygiene Plan and EHS guidelines, as they are the primary source for compliance in your specific location.

References

  • University of Pennsylvania, EHRS. (n.d.). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
  • Vanderbilt University. (2024, January). Guide to Managing Laboratory Chemical Waste.
  • Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories.
  • Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories.
  • Unknown. (n.d.). Laboratory Waste Management Guidelines.
  • CDMS. (2024, October 30). OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview.
  • DuraLabel Resources. (2025, December 16). OSHA Rules for Hazardous Chemicals.
  • Occupational Safety and Health Administration. (n.d.). Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities.
  • Unknown. (2022, September 13). OSHA Regulations and Hazardous Waste Disposal: What To Know.
  • U.S. Environmental Protection Agency. (2025, April 15). Waste, Chemical, and Cleanup Enforcement.
  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste.
  • JJ Safety. (2025, November 7). Hazardous Material Disposal - EPA Specific.
  • Occupational Safety and Health Administration. (n.d.). Hazardous Waste - Overview.
  • CountyOffice.org. (2024, November 23). The Federal EPA Hazardous Waste Regulations Are Found Where?.
  • U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste.
  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
  • Unknown. (n.d.). Halogenated Waste (any organic chemical that contains F, Cl, Br, or I).
  • ResearchGate. (2017, June 4). Halogenated Wastes Safe Disposal: Polychlorinated biphenyls.
  • PubMed. (2023, November 1). Extensive comparison of methods for removal of organic halogen compounds from pharmaceutical process wastewaters with life cycle, PESTLE, and multi-criteria decision analyses.
  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles.

Sources

A Comprehensive Guide to the Safe Handling of 5-Bromo-3,7-dimethyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide provides essential, immediate safety and logistical information for handling 5-Bromo-3,7-dimethyl-1H-indazole. The protocols herein are designed to establish a self-validating system of safety, grounded in authoritative sources and field-proven best practices. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following guidance is synthesized from data on structurally similar halogenated indazoles and general chemical safety principles. It is imperative to treat this compound with the same level of caution as related hazardous compounds.

Hazard Identification and Risk Assessment

This compound is a halogenated heterocyclic compound. Based on data from similar chemicals, it should be presumed to be harmful if swallowed, a skin and eye irritant, and may cause respiratory irritation.[1][2][3] A thorough risk assessment is mandatory before commencing any work.

Assumed Hazard Classifications:

  • Acute Toxicity, Oral (Category 4)[1][3]

  • Skin Irritation (Category 2)[1][2]

  • Serious Eye Irritation (Category 2)[1][2]

  • Specific Target Organ Toxicity — Single Exposure (Respiratory Tract Irritation) (Category 3)[2]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is critical to mitigate exposure risks. The following table outlines the minimum required PPE for handling this compound.

Body PartPersonal Protective EquipmentSpecifications and Rationale
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended. Inspect for tears or holes before each use.[4]
Eyes Safety glasses with side shields or gogglesProvides protection against splashes and airborne particles.[4][5]
Face Face shieldTo be used in conjunction with safety glasses or goggles, especially when there is a significant risk of splashing.[4][6]
Body Laboratory coatA standard lab coat is required to protect against skin contact.[4][5]
Respiratory NIOSH-approved respiratorRequired when handling the powder outside of a certified chemical fume hood or if dust is generated. The type of respirator should be selected based on a formal risk assessment.[4][5]
Operational Plan: A Step-by-Step Handling Protocol

Adherence to a strict operational plan is crucial for minimizing the risk of exposure and ensuring a safe laboratory environment.

3.1. Preparation and Engineering Controls:

  • All handling of solid this compound must be conducted within a certified chemical fume hood to minimize inhalation exposure.[4]

  • Ensure that an eyewash station and safety shower are readily accessible and in good working order.[5]

  • Before beginning work, verify that all necessary PPE is available and in good condition.

3.2. Handling the Compound:

  • Don all required PPE as detailed in the table above.

  • When transferring the solid material, use appropriate tools such as a spatula to avoid generating dust.[4]

  • Keep the container tightly closed when not in use and store it in a cool, dry, and well-ventilated area.[2][7]

  • Avoid all personal contact, including inhalation.[2]

  • Do not eat, drink, or smoke in the handling area.[1]

3.3. In Case of a Spill:

  • Evacuate the immediate area.

  • If the spill is small and you are trained to handle it, wear the appropriate PPE, including respiratory protection.

  • Carefully sweep up the solid material, avoiding dust generation, and place it into a sealed, labeled container for disposal.[7]

  • For larger spills, or if you are not trained to handle them, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.

Disposal Plan: Ensuring Environmental and Regulatory Compliance

As a halogenated organic compound, this compound must be disposed of as hazardous waste. Improper disposal can lead to environmental contamination and regulatory penalties.

4.1. Waste Collection:

  • Collect waste this compound and any contaminated materials (e.g., gloves, weighing paper, absorbent pads) in a designated, compatible, and clearly labeled hazardous waste container.[8]

4.2. Disposal Procedure:

  • Consult your institution's EHS office for specific disposal guidelines.[8]

  • Waste generators are responsible for adhering to all applicable federal, state, and local hazardous waste regulations.[8]

  • Arrange for the disposal of the waste through a licensed hazardous waste contractor.[8]

  • Do not dispose of this chemical down the drain or in the regular trash.[8]

Visualizing the Safety Workflow

The following diagram illustrates the key decision points and procedural flow for safely handling this compound.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency Response prep_start Start: New Task with this compound risk_assessment Conduct Risk Assessment prep_start->risk_assessment ppe_check Verify PPE Availability & Condition risk_assessment->ppe_check engineering_controls Confirm Fume Hood & Safety Shower Functionality ppe_check->engineering_controls don_ppe Don Appropriate PPE engineering_controls->don_ppe Proceed to Handling handle_in_hood Handle Compound in Fume Hood don_ppe->handle_in_hood avoid_dust Minimize Dust Generation handle_in_hood->avoid_dust spill_event Spill Occurs handle_in_hood->spill_event store_properly Store in a Cool, Dry, Ventilated Area avoid_dust->store_properly collect_waste Collect Waste in Labeled Container store_properly->collect_waste Task Complete consult_ehs Consult EHS for Guidelines collect_waste->consult_ehs licensed_contractor Dispose via Licensed Contractor consult_ehs->licensed_contractor small_spill Small & Trained? spill_event->small_spill cleanup Cleanup with Full PPE small_spill->cleanup Yes evacuate_notify Evacuate & Notify EHS small_spill->evacuate_notify No

Caption: A flowchart outlining the key procedural steps for the safe handling of this compound.

References

  • BenchChem. Personal protective equipment for handling 3-Amino-4,6-difluoro-1H-indazole. [Online PDF].
  • Cole-Parmer. Material Safety Data Sheet - 5-Bromo-1H-indazole-3-carboxylic acid. Available: [Link]
  • Oregon OSHA. Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. Available: [Link]
  • Albert Kerbl GmbH. Protective Equipment | Plant Protection. Available: [Link]
  • Jubilant Ingrevia Limited.
  • Storemasta. (2025). Examples of PPE for Various Dangerous Goods Classes. Available: [Link]
  • Allan Chemical Corporation. (2025). How to Choose PPE for Chemical Work. Available: [Link]
  • Government of Ontario. (2022).
  • Occupational Safety and Health Administration.
  • PubChem. 5-Bromo-7-methyl-1H-indazole. Available: [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-3,7-dimethyl-1H-indazole
Reactant of Route 2
Reactant of Route 2
5-Bromo-3,7-dimethyl-1H-indazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.